molecular formula C6H11NO2 B178782 5-(Hydroxymethyl)piperidin-2-one CAS No. 146059-77-0

5-(Hydroxymethyl)piperidin-2-one

Cat. No.: B178782
CAS No.: 146059-77-0
M. Wt: 129.16 g/mol
InChI Key: ASQVPLMNHXQYMU-UHFFFAOYSA-N
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Description

5-(Hydroxymethyl)piperidin-2-one is a versatile piperidine derivative that serves as a valuable synthetic intermediate and building block in modern organic chemistry and drug discovery . The piperidine scaffold is one of the most significant heterocycles in the pharmaceutical industry, found in over twenty classes of therapeutics, underscoring the relevance of this compound in medicinal chemistry . Its structure, featuring a lactam and a hydroxymethyl group, makes it a useful precursor for the development of more complex, biologically active molecules . Researchers utilize this compound as a key chiral building block in the synthesis of various Active Pharmaceutical Ingredients (APIs), leveraging its functional groups for further chemical transformations . The exploration of piperidine derivatives remains a robust field, driven by the continuous quest for new and more effective pharmaceuticals . This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-(hydroxymethyl)piperidin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C6H11NO2/c8-4-5-1-2-6(9)7-3-5/h5,8H,1-4H2,(H,7,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASQVPLMNHXQYMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)NCC1CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00572257
Record name 5-(Hydroxymethyl)piperidin-2-one
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

129.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146059-77-0
Record name 5-(Hydroxymethyl)piperidin-2-one
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-(hydroxymethyl)piperidin-2-one
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Foundational & Exploratory

5-(Hydroxymethyl)piperidin-2-one chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one

Introduction

This compound is a heterocyclic organic compound featuring a six-membered piperidone ring substituted with a hydroxymethyl group. This molecule has garnered significant interest within the scientific community, particularly in the fields of medicinal chemistry and drug development. Its structural framework, containing a lactam, a chiral center (at C5), and a primary alcohol, makes it a versatile chiral building block for the synthesis of complex and biologically active molecules. The piperidine scaffold is a privileged structure in pharmacology, present in numerous approved drugs targeting a wide range of diseases.[1][2][3]

This technical guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and applications of this compound. Designed for researchers, scientists, and drug development professionals, this document synthesizes technical data with practical insights to support its effective utilization in a laboratory setting.

Core Physicochemical and Structural Properties

The fundamental properties of a molecule are critical for its application in synthesis and development. These properties dictate its solubility, reactivity, and handling requirements.

Molecular Structure

The structure of this compound consists of a δ-valerolactam ring with a hydroxymethyl substituent at the 5-position. The presence of a stereocenter at the C5 position means the compound can exist as two enantiomers, (R)- and (S)-5-(Hydroxymethyl)piperidin-2-one, which are crucial for developing stereospecific pharmaceuticals.[4]

Caption: 2D Structure of this compound

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound. Data is compiled for the racemate or the specific enantiomer where noted.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[5][6]
Molecular Weight 129.16 g/mol [5][6]
CAS Number 146059-77-0 (racemic) 19365-07-2 ((R)-enantiomer)[4][6]
Melting Point 144-146 °C ((R)-enantiomer)[4][7]
Boiling Point 352.3 °C at 760 mmHg (Predicted)[4][7]
Density 1.199 g/cm³ (Predicted)[4][7]
pKa 14.21 ± 0.20 (Predicted)[4][7]
LogP -0.8 to -0.49[5][6]
Appearance White to off-white solid[7]
Topological Polar Surface Area 49.3 Ų[5][6]

Spectroscopic Profile for Structural Confirmation

Structural elucidation and purity assessment rely on a combination of spectroscopic techniques. The key functional groups—secondary amide (lactam), primary alcohol, and aliphatic chain—give rise to a distinct spectroscopic fingerprint.

¹H NMR Spectroscopy

Proton NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms. For this compound in CDCl₃, the spectrum exhibits characteristic signals.[8]

  • δ 6.85 (s, 1H): This broad singlet corresponds to the N-H proton of the lactam.

  • δ 3.21-3.58 (m, 4H): This multiplet region contains the signals for the two protons of the hydroxymethyl group (-CH₂OH) and the two protons at the C6 position adjacent to the nitrogen (-NH-CH₂-).

  • δ 3.05 (t, J=9 Hz, 1H): This signal can be attributed to one of the protons at the C3 position.

  • δ 2.10-2.47 (m, 2H): These multiplets arise from the protons at the C4 position.

  • δ 1.42-2.05 (m, 3H): This complex multiplet region includes the proton at the C5 position and the remaining protons of the ring.

Mass Spectrometry (MS)

Electron Impact Mass Spectrometry (EI-MS) is used to determine the molecular weight and fragmentation patterns.

  • Molecular Ion (M⁺): A peak is observed at m/z 129, corresponding to the molecular weight of the compound.[8]

  • Other Fragments: Common fragments are observed at m/z 130 (M+H)⁺, 128 (M-H)⁺, 101, 73, and 56, which correspond to various fragmentation pathways of the parent molecule.[8]

Infrared (IR) Spectroscopy

IR spectroscopy is instrumental in identifying the primary functional groups.

  • ~3400-3200 cm⁻¹ (broad): This region shows characteristic stretching vibrations for the O-H group of the alcohol and the N-H group of the lactam.

  • ~2930-2850 cm⁻¹: These peaks correspond to the C-H stretching of the aliphatic methylene groups.

  • ~1650 cm⁻¹ (strong): A strong absorption band in this region is indicative of the C=O (amide I) stretching vibration of the lactam ring.

Synthesis and Reaction Chemistry

The synthesis of this compound is a key process for its use as a building block. Its reactivity is governed by the interplay of its lactam and alcohol functionalities.

Representative Synthesis Protocol

A common and effective method for synthesizing this compound is through the reduction of an ester precursor, such as 5-ethoxycarbonyl-2-piperidone.[8] This method leverages a powerful reducing agent to selectively reduce the ester in the presence of the lactam.

Start 5-Ethoxycarbonyl-2-piperidone in THF Step1 Cool to -4°C under N₂ Start->Step1 Step2 Slowly add solid Lithium Aluminum Hydride (LiAlH₄) Step1->Step2 Step3 Stir for 1 hour Step2->Step3 Step4 Quench Reaction (Workup): 1. Add H₂O dropwise 2. Add 5N NaOH dropwise 3. Add H₂O dropwise Step3->Step4 Step5 Filter mixture to remove granular precipitate Step4->Step5 Step6 Wash precipitate with THF Step5->Step6 Step7 Combine filtrate and washings Step6->Step7 End Evaporate solvent to yield This compound Step7->End

Caption: Workflow for the Synthesis of this compound.

Step-by-Step Methodology:

  • Reaction Setup: A solution of 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous tetrahydrofuran (THF) is prepared in a reaction vessel under a nitrogen atmosphere and cooled to -4°C.[8] Causality: An inert atmosphere prevents reaction of the highly reactive hydride reagent with atmospheric moisture and oxygen. Low temperature is crucial to control the exothermic reaction and prevent over-reduction of the lactam carbonyl.

  • Reagent Addition: Solid lithium aluminum hydride (3.5 g) is added slowly (portion-wise) to the cooled solution.[8] Causality: LiAlH₄ is a potent, non-selective reducing agent. Slow addition is necessary to manage the reaction rate and heat generation. It effectively reduces the ester to a primary alcohol.

  • Reaction: The mixture is stirred for 1 hour at low temperature.[8]

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of 3.5 ml of water, 3.5 ml of 5N NaOH, and finally 10.5 ml of water.[8] Causality: This specific sequence (Fieser workup) is a standard method to safely decompose excess LiAlH₄ and precipitate the aluminum salts as a granular, easily filterable solid, simplifying purification.

  • Purification: The mixture is filtered, and the solid precipitate is washed with additional THF. The combined filtrate and washings are then concentrated under reduced pressure to yield the final product.[8]

Chemical Reactivity and Derivatization Potential

The bifunctional nature of this compound makes it an excellent scaffold for chemical modification.

  • Reactions at the Hydroxyl Group: The primary alcohol is a versatile handle for introducing a wide array of functional groups. It can be oxidized to the corresponding aldehyde or carboxylic acid, esterified, or converted into an ether. It can also be transformed into a leaving group (e.g., tosylate) to facilitate nucleophilic substitution reactions.

  • Reactions at the Lactam: The lactam nitrogen can be deprotonated with a strong base and subsequently alkylated or acylated to introduce substituents. The amide carbonyl itself can be reduced under harsh conditions (e.g., with borane) to afford the corresponding 5-(hydroxymethyl)piperidine. The lactam ring can also be opened via hydrolysis to yield the corresponding δ-amino acid.

cluster_0 This compound cluster_1 Hydroxyl Group Reactions cluster_2 Lactam Ring Reactions Core Core Molecule Oxidation Oxidation (e.g., PCC, DMP) Core->Oxidation Forms Aldehyde/ Carboxylic Acid Esterification Esterification (e.g., Ac₂O, Py) Core->Esterification Forms Ester Tosylation Tosylation (e.g., TsCl, Py) Core->Tosylation Forms Tosylate N_Alkylation N-Alkylation (e.g., NaH, RX) Core->N_Alkylation Forms N-Substituted Product Reduction Amide Reduction (e.g., BH₃) Core->Reduction Forms Piperidine Hydrolysis Ring Opening (e.g., H₃O⁺/heat) Core->Hydrolysis Forms δ-Amino Acid

Caption: Potential Derivatization Pathways.

Applications in Research and Drug Discovery

The piperidine ring is a cornerstone of modern pharmacology.[1] this compound serves as a valuable precursor to more complex substituted piperidines, which are integral to drugs targeting the central nervous system (CNS), cancer, and inflammatory diseases.[2][9]

  • Chiral Building Block: The enantiomerically pure forms, particularly (R)-5-hydroxypiperidin-2-one, are utilized as chiral building blocks for the asymmetric synthesis of pharmaceuticals.[4] This is critical for creating drugs with high specificity and reduced side effects.

  • CNS Drug Development: The molecule is a precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline.[4] This intrinsic biological relevance makes its derivatives promising candidates for developing drugs that modulate GABAergic or proline-related pathways, which are implicated in various neurological and psychiatric disorders.[4][10]

  • Scaffold for Diverse Therapeutics: The ability to functionalize both the hydroxyl group and the lactam ring allows for the creation of diverse chemical libraries. These libraries can be screened for activity against a wide range of biological targets, including enzymes and receptors, leading to the discovery of new therapeutic agents.[9]

Safety, Handling, and Storage

Proper handling and storage are essential for maintaining the integrity of the compound and ensuring laboratory safety.

  • Hazard Identification: The compound is classified with the following GHS hazard statements:

    • H302: Harmful if swallowed.[6][11]

    • H315: Causes skin irritation.[6][11]

    • H319: Causes serious eye irritation.[6][11]

    • H335: May cause respiratory irritation.[6][11]

  • Handling Precautions:

    • Work in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust or vapors.[12]

    • Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[12][13]

    • Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[13]

    • Keep away from strong oxidizing agents and strong acids, as they are incompatible.[12][13]

  • Storage Conditions:

    • Store in a tightly closed container in a dry, cool, and well-ventilated place.[12]

    • Some suppliers recommend refrigeration at 4°C, particularly for long-term storage, to ensure stability.[6]

Conclusion

This compound is a highly valuable and versatile chemical entity. Its unique combination of a chiral center, a primary alcohol, and a lactam ring provides multiple avenues for synthetic modification. A thorough understanding of its physicochemical properties, spectroscopic signature, and reactivity is fundamental for its effective application. For researchers and professionals in drug discovery and development, this compound represents a key starting material for accessing novel and complex piperidine-based structures with significant therapeutic potential.

References

  • PrepChem.com. Synthesis of 5-Hydroxymethyl-2-piperidone.
  • LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE | 19365-07-2.
  • PubChem, National Institutes of Health. (S)-5-(Hydroxymethyl)piperidin-2-one.
  • AWS. Spectral data of compound 5a-5m, 6a-6e.
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • PubChem, National Institutes of Health. 5-(Hydroxymethyl)pyrrolidin-2-one.
  • ScienceDirect. Recent advances in the synthesis of piperidones and piperidines.
  • ResearchGate. NMR, mass spectroscopy, IR - finding compound structure.
  • DTIC. Piperidine Synthesis.
  • LookChem. Cas 88995-51-1,1-Propene, polymer with carbon monoxide and ethene.
  • PubChem, National Institutes of Health. 5-(hydroxymethyl)-2(5H)-furanone.
  • PubChem, National Institutes of Health. (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.
  • Angene Chemical. 1-Propene, polymer with carbon monoxide and ethene|88995-51-1.
  • ACS Omega. Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
  • PubChem, National Institutes of Health. 2-Piperidone.
  • PubMed Central, National Institutes of Health. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Angene Chemical. Safety Data Sheet.
  • PubChem, National Institutes of Health. (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One.
  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.
  • PubMed, National Institutes of Health. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds.
  • University of Wisconsin-Madison. CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry.
  • Semantic Scholar. Experimental Spectroscopic (FT-IR, H and C NMR, ESI-MS, UV) Analysis, Single Crystal X-Ray, Computational, Hirshfeld Analysis, a.

Sources

A Technical Guide to 5-(Hydroxymethyl)piperidin-2-one: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry, the piperidine scaffold stands as a cornerstone of therapeutic agent design.[1] Its prevalence in a vast number of clinically approved drugs is a testament to its favorable physicochemical properties and its ability to serve as a versatile framework for engaging a wide array of biological targets. Within this important class of heterocycles, 5-(Hydroxymethyl)piperidin-2-one (CAS Number: 146059-77-0 ) has emerged as a particularly valuable chiral building block.[2] Its unique combination of a lactam functionality, a stereocenter at the 5-position, and a primary alcohol offers medicinal chemists a powerful tool for crafting complex molecular architectures with precise three-dimensional orientations.

This technical guide provides an in-depth exploration of this compound, from its fundamental physicochemical properties and synthesis to its strategic application in pharmaceutical research and development. The insights and protocols presented herein are designed to empower researchers to leverage the full potential of this versatile intermediate in their quest for novel therapeutics.

Physicochemical Properties: A Foundation for Rational Drug Design

A thorough understanding of the physicochemical properties of a building block is paramount for its effective incorporation into a drug discovery program. The properties of this compound are summarized in the table below. It is important to note that while the CAS number 146059-77-0 refers to the racemic mixture, much of the available data pertains to its enantiomers, particularly the (S)-enantiomer.[3] This distinction is critical in stereoselective synthesis and drug design.

PropertyValueSource
CAS Number 146059-77-0[2]
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2][3]
Appearance White to off-white solid (for related enantiomer)
Melting Point 144-146 °C (for (R)-5-hydroxy-piperidin-2-one)[4]
Boiling Point (Predicted) 352.3 ± 35.0 °C (for (R)-5-hydroxy-piperidin-2-one)[4]
Density (Predicted) 1.199 ± 0.06 g/cm³ (for (R)-5-hydroxy-piperidin-2-one)[4]
pKa (Predicted) 14.21 ± 0.20 (for (R)-5-hydroxy-piperidin-2-one)[4]
XLogP3-AA (Predicted) -0.8 (for (S)-enantiomer)[3]
Hydrogen Bond Donor Count 2[3]
Hydrogen Bond Acceptor Count 2[3]
Rotatable Bond Count 1[3]
Storage Temperature 4°C[2]

The low predicted octanol-water partition coefficient (XLogP3-AA) suggests a high degree of hydrophilicity, a characteristic that can be advantageous for improving the solubility of drug candidates. The presence of both hydrogen bond donors (the hydroxyl group and the lactam N-H) and acceptors (the carbonyl and hydroxyl oxygens) provides multiple points for interaction with biological targets and for tailoring the pharmacokinetic properties of a molecule.

Synthesis of this compound: A Reliable and Scalable Approach

The synthesis of this compound can be achieved through the reduction of a suitable precursor, such as 5-ethoxycarbonyl-2-piperidone. The following protocol, adapted from established literature, provides a robust method for the preparation of this key intermediate.[5]

Experimental Protocol: Reduction of 5-Ethoxycarbonyl-2-piperidone

Materials:

  • 5-Ethoxycarbonyl-2-piperidone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 5N Sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Nitrogen gas supply

  • Standard laboratory glassware for inert atmosphere reactions

  • Magnetic stirrer and heating mantle

  • Rotary evaporator

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet, dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 mL of anhydrous THF.

  • Cooling: Cool the solution to -4°C using an appropriate cooling bath (e.g., an ice-salt bath).

  • Addition of Reducing Agent: Under a gentle stream of nitrogen, slowly and carefully add 3.5 g of solid lithium aluminum hydride to the stirred solution. Caution: LiAlH₄ is a highly reactive and pyrophoric reagent. Handle with extreme care in an inert atmosphere and away from moisture.

  • Reaction: Stir the reaction mixture vigorously for 1 hour at -4°C under a nitrogen atmosphere.

  • Quenching: After 1 hour, cautiously quench the reaction by the dropwise addition of the following, in order:

    • 3.5 mL of deionized water

    • 3.5 mL of 5N NaOH solution

    • 10.5 mL of deionized water Note: The quenching process is highly exothermic and can generate hydrogen gas. Add the reagents slowly and ensure adequate cooling and ventilation.

  • Workup: Allow the mixture to warm to room temperature and stir for an additional 30 minutes. A granular precipitate will form.

  • Filtration: Filter the mixture through a pad of Celite® to remove the inorganic salts. Wash the filter cake with an additional 100 mL of THF to ensure complete recovery of the product.

  • Purification: Combine the filtrate and the washings. Dry the solution over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Product Isolation: The resulting residue is the desired product, this compound. The crude product can be further purified by recrystallization or column chromatography if necessary. A yield of approximately 6.0 g can be expected.[5]

Characterization:

The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:

  • ¹H NMR (CDCl₃, 90 MHz): δ 6.85 (s, 1H), 3.21-3.58 (m, 4H), 3.05 (t, J=9 Hz, 1H), 2.10-2.47 (m, 2H), 1.60-2.05 (m, 2H), 1.42-1.60 (m, 1H).[5]

  • Mass Spectrometry (MS): m/z 129 (M⁺), 130 (M⁺+1).[5]

  • Infrared (IR) Spectroscopy: Characteristic peaks for the hydroxyl (O-H stretch), lactam N-H stretch, and carbonyl (C=O stretch) functional groups should be observed.

Synthesis_Workflow cluster_start Starting Material cluster_reagents Reagents & Conditions cluster_product Product 5_ethoxycarbonyl_2_piperidone 5-Ethoxycarbonyl-2-piperidone reagents 1. LiAlH₄, Anhydrous THF, -4°C 2. H₂O, NaOH (aq) 5_ethoxycarbonyl_2_piperidone->reagents Reduction product This compound reagents->product

A simplified workflow for the synthesis of this compound.

Applications in Drug Discovery: A Gateway to Novel Chemical Space

The strategic placement of the hydroxymethyl group on the piperidin-2-one scaffold provides a versatile handle for further chemical elaboration, making it a highly sought-after intermediate in the synthesis of complex pharmaceutical agents. The piperidine ring system is a common feature in drugs targeting the central nervous system, as well as in antiviral, anticancer, and anti-inflammatory therapies.

Role as a Chiral Intermediate

The stereochemistry at the 5-position is of paramount importance in drug design, as different enantiomers of a chiral molecule often exhibit distinct pharmacological activities and metabolic profiles. This compound serves as a valuable precursor for the synthesis of enantiomerically pure compounds, which is crucial for maximizing therapeutic efficacy while minimizing off-target effects.

Synthetic Utility in Medicinal Chemistry

The primary alcohol of this compound can be readily transformed into a variety of other functional groups, including:

  • Ethers and Esters: To modulate lipophilicity and introduce new points of interaction with biological targets.

  • Aldehydes and Carboxylic Acids: Through oxidation, providing access to further derivatization via reductive amination, amide bond formation, and other carbon-carbon bond-forming reactions.

  • Halides and Sulfonates: To activate the position for nucleophilic substitution, enabling the introduction of a wide range of substituents.

The lactam functionality can also be manipulated, for instance, through N-alkylation or reduction to the corresponding piperidine. This dual functionality allows for the rapid generation of diverse chemical libraries for high-throughput screening and lead optimization.

Start This compound Oxidation Oxidation Start->Oxidation Esterification Esterification / Etherification Start->Esterification Activation Activation (e.g., Tosylation) Start->Activation Lactam_Mod Lactam N-Alkylation / Reduction Start->Lactam_Mod Aldehyde Aldehyde / Carboxylic Acid Oxidation->Aldehyde Ester_Ether Ester / Ether Derivatives Esterification->Ester_Ether Substituted Nucleophilic Substitution Products Activation->Substituted N_Substituted N-Substituted Piperidines Lactam_Mod->N_Substituted Further_Derivatization Diverse Pharmaceutical Scaffolds Aldehyde->Further_Derivatization Reductive Amination, Amide Coupling, etc. Ester_Ether->Further_Derivatization Substituted->Further_Derivatization N_Substituted->Further_Derivatization

Synthetic utility of this compound in generating diverse scaffolds.

Safety and Handling: A Commitment to Laboratory Safety

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific, comprehensive safety data sheet (SDS) for this compound is not universally available, data from related piperidine derivatives and general principles of laboratory safety should be applied.

General Safety Precautions:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a laboratory coat, and chemical-resistant gloves.

  • Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation of any dust or vapors.

  • Handling: Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. Wash hands thoroughly after handling.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 4°C.[2]

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

For more detailed safety information, it is always recommended to consult the safety data sheet provided by the supplier.

Conclusion: A Valuable Asset in the Medicinal Chemist's Toolbox

This compound represents a strategically important and versatile building block for the synthesis of novel pharmaceutical compounds. Its well-defined stereochemistry, coupled with the synthetic handles of a primary alcohol and a lactam, provides a robust platform for the creation of diverse and complex molecular architectures. A thorough understanding of its synthesis, physicochemical properties, and reactivity is essential for harnessing its full potential in drug discovery. As the demand for more sophisticated and effective therapeutics continues to grow, the importance of chiral building blocks like this compound in the medicinal chemist's arsenal will undoubtedly continue to expand.

References

  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem. (n.d.). LookChem.
  • Synthesis of 5-Hydroxymethyl-2-piperidone. (n.d.). PrepChem.com.
  • (S)-5-(Hydroxymethyl)piperidin-2-one. (n.d.). PubChem.
  • (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID 86313498. (n.d.). PubChem.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4987. [Link]
  • Stereocontrolled and time-honored access to piperidine- and pyrrolidine-fused 3-methylenetetrahydropyrans using lactam-tethered alkenols. (2024). RSC Advances, 14(37), 26865-26870. [Link]
  • Highly diastereoselective multicomponent synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centres. (2023).
  • US Patent No. US5489689A. (1996). Preparation of piperidine derivatives.
  • US Patent No. US7919618B2. (2011). Synthesis of piperazines, piperidines and related compounds.
  • US Patent No. US9499545B2. (2016). Piperidinone carboxamide azaindane CGRP receptor antagonists.
  • European Patent No. EP2889288A1. (2015). Method for producing cis-5-hydroxy-2-piperidinecarboxylic acid derivative, and method for purifying cis-5-hydroxy-2-piperidinecarboxylic acid.
  • World Intellectual Property Organization Patent No. WO2012069948A1. (2012). Cyanopyrazole derivatives as GPR119 agonists.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2022). Molecules, 27(15), 4987. [Link]

Sources

An In-depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one: Synthesis, Structure, and Application

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)piperidin-2-one, a chiral derivative of the δ-valerolactam scaffold, represents a critical building block in modern medicinal chemistry. Its unique structure, featuring a reactive primary alcohol and a modifiable lactam ring, makes it a versatile synthon for constructing complex molecular architectures. The stereochemistry at the C5 position is often pivotal for conferring specific biological activities, driving the development of numerous enantioselective synthetic routes. This guide provides a comprehensive technical overview of its molecular structure, stereoselective synthesis, detailed spectroscopic characterization, and its proven applications as a precursor in the development of therapeutic agents. By synthesizing field-proven protocols with mechanistic insights, this document serves as an essential resource for professionals engaged in pharmaceutical research and development.

Introduction: The Significance of the Piperidin-2-one Scaffold

The piperidine ring is a dominant motif in pharmaceuticals and natural products, prized for its favorable pharmacokinetic properties and its ability to serve as a versatile scaffold for interacting with diverse biological targets.[1] Within this class, piperidin-2-ones (also known as δ-valerolactams) are of particular importance. The integrated amide (lactam) functionality provides a rigidifying element and a site for hydrogen bonding, which is crucial for molecular recognition at enzyme active sites and receptors.

This compound emerges as a particularly valuable derivative. The introduction of a hydroxymethyl group at the 5-position creates a chiral center and provides a primary alcohol handle for further chemical elaboration. This functional group can be readily oxidized, converted to a leaving group for nucleophilic substitution, or used in esterification and etherification reactions, opening a vast landscape of synthetic possibilities. Its role as a chiral building block is essential for creating enantiomerically pure compounds, a critical requirement in modern drug development to maximize therapeutic efficacy and minimize off-target side effects.[2]

Molecular Structure and Physicochemical Properties

A precise understanding of the molecule's fundamental properties is the foundation of its effective application in synthesis. The key identifiers and computed physicochemical properties for this compound are summarized below. Note that properties can vary slightly between racemic and enantiomerically pure forms.

PropertyValueSource
IUPAC Name (5S)-5-(hydroxymethyl)piperidin-2-onePubChem[3]
Molecular Formula C₆H₁₁NO₂PubChem[3][4]
Molecular Weight 129.16 g/mol PubChem[3]
CAS Number 65379-27-3 (racemic)PrepChem[5]
Canonical SMILES C1CC(=O)NC[C@H]1COPubChem[3]
InChI Key ASQVPLMNHXQYMU-YFKPBYRVSA-N ((S)-enantiomer)PubChem[3]
Monoisotopic Mass 129.078978594 DaPubChem[3]
XLogP3 (Predicted) -0.8PubChem[3]
Physical Form SolidSigma-Aldrich
Storage 4°C, protect from lightSigma-Aldrich

Synthesis and Stereochemical Control

The synthesis of this compound can be achieved through various routes, with a primary focus on controlling the stereochemistry at the C5 position. A common and effective method involves the reduction of a precursor containing a carboxylic acid or ester group at the C5 position.

Synthetic Rationale and Workflow

The reduction of an ester, such as 5-ethoxycarbonyl-2-piperidone, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄), provides a direct and efficient pathway to the target molecule.

Causality of Experimental Choices:

  • Starting Material: 5-Ethoxycarbonyl-2-piperidone is an ideal precursor. The lactam is stable under reducing conditions that target the ester, allowing for selective transformation.

  • Reducing Agent: Lithium aluminum hydride (LiAlH₄) is chosen for its potent ability to reduce esters to primary alcohols. Its use requires anhydrous conditions and low temperatures to control the highly exothermic reaction.

  • Solvent: Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is inert to LiAlH₄ and effectively solubilizes the reactants.

  • Quenching: A sequential, careful addition of water and sodium hydroxide solution (Fieser workup) is critical for safely quenching the excess LiAlH₄ and precipitating the aluminum salts, which can then be easily removed by filtration.[5]

Representative Experimental Protocol: Reduction of 5-Ethoxycarbonyl-2-piperidone

This protocol is adapted from a standard literature procedure for the synthesis of this compound.[5]

Step 1: Reaction Setup

  • To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer, add 15.0 g of 5-ethoxycarbonyl-2-piperidone.

  • Add 350 mL of anhydrous tetrahydrofuran (THF) to dissolve the starting material.

  • Cool the resulting solution to -4°C using an appropriate cooling bath (e.g., ice-salt).

Step 2: Reduction 4. Slowly and portion-wise, add 3.5 g of solid lithium aluminum hydride (LiAlH₄) to the stirred solution, ensuring the internal temperature does not rise significantly. 5. Stir the reaction mixture vigorously under a nitrogen atmosphere for 1 hour at -4°C.

Step 3: Workup and Isolation 6. Decompose the reaction by the slow, dropwise addition of 3.5 mL of water, followed by 3.5 mL of 5N NaOH solution, and finally 10.5 mL of water. Caution: This process is highly exothermic and generates hydrogen gas. 7. Allow the mixture to warm to room temperature and stir until a granular precipitate forms. 8. Filter the mixture through a pad of Celite®. 9. Wash the granular precipitate thoroughly with 100 mL of THF. 10. Combine the filtrate and the washings and concentrate under reduced pressure to yield the crude product.

Step 4: Purification 11. The crude product can be further purified by recrystallization or column chromatography to yield pure this compound (yield ~6.0 g).[5]

Synthetic Workflow Diagram

G start 5-Ethoxycarbonyl-2-piperidone in anhydrous THF reduction Addition of LiAlH₄ -4°C, 1 hr, N₂ atm start->reduction Reactant quench Sequential Quenching 1. H₂O 2. 5N NaOH 3. H₂O reduction->quench Reaction Mixture filtration Filtration to remove Aluminum Salts quench->filtration Slurry evaporation Evaporation of Solvent (Filtrate) filtration->evaporation Product in Solution product This compound evaporation->product Final Product

Caption: Synthetic workflow for this compound via ester reduction.

Spectroscopic and Structural Characterization

Confirmation of the molecular structure is achieved through a combination of spectroscopic techniques. Each method provides unique information that, when combined, offers an unambiguous structural assignment.

TechniqueKey Data and InterpretationSource
¹H NMR (90-MHz, CDCl₃) δ (ppm): 6.85 (s, 1H, -NH), 3.21-3.58 (m, 4H, -CH₂O- and -NHCH₂-), 3.05 (t, 1H), 2.10-2.47 (m, 2H, -CH₂CO-), 1.42-2.05 (m, 3H, ring protons). The broad singlet for the NH proton and the multiplet corresponding to the hydroxymethyl protons are characteristic.PrepChem[5]
Mass Spec. MS m/z: 129 (M+), 130 (M+ +1). The observed molecular ion peak corresponds to the calculated molecular weight.PrepChem[5]
¹³C NMR Spectral data can be found from suppliers and databases like ChemicalBook, confirming the presence of 6 distinct carbon environments, including a carbonyl carbon (~170-175 ppm), a carbon bearing the hydroxyl group (~65 ppm), and four other aliphatic ring carbons.ChemicalBook[6]

The data from these techniques are self-validating. ¹H NMR confirms the proton count and their local chemical environments (e.g., protons adjacent to the carbonyl, nitrogen, and hydroxyl groups). Mass spectrometry confirms the overall molecular weight. ¹³C NMR validates the carbon skeleton of the molecule.

Reactivity and Applications in Medicinal Chemistry

This compound is a valuable chiral building block for the synthesis of more complex, biologically active molecules.[2] The piperidine scaffold is a well-established "privileged structure" in drug discovery, known for its presence in numerous CNS-active agents.[1][7]

Key Applications:

  • GABA Uptake Inhibitors: 2,5-disubstituted piperidines derived from this scaffold have been investigated as inhibitors of γ-aminobutyric acid (GABA) uptake, a key target in neurological disorders.[8]

  • Synthesis of Complex Alkaloids: The chiral nature and functional handles of this molecule make it an excellent starting point for the stereocontrolled synthesis of natural product alkaloids containing the piperidine motif.[9]

  • Drug Scaffolding: The primary alcohol can be used to link the piperidinone core to other pharmacophores or to create libraries of compounds for high-throughput screening. The lactam nitrogen can also be alkylated or acylated to further explore the chemical space.[7]

Logical Relationship in Drug Discovery

The utility of this compound can be visualized as a branching point in a drug discovery program, where its core structure is elaborated to generate a diverse library of candidate molecules for biological screening.

G cluster_0 Functional Group Modification cluster_1 Resulting Compound Libraries start 5-(Hydroxymethyl) piperidin-2-one oxidation Oxidation of -CH₂OH to Aldehyde or Acid start->oxidation substitution Conversion of -OH to Leaving Group (e.g., -OTs) + Nucleophilic Substitution start->substitution alkylation N-Alkylation of Lactam start->alkylation lib1 Piperidine-5-Carboxylic Acid Derivatives oxidation->lib1 lib2 5-Substituted Piperidinones (e.g., Amines, Azides) substitution->lib2 lib3 N-Substituted Scaffolds alkylation->lib3 screening Biological Screening (e.g., Enzyme Assays, Cell-based Assays) lib1->screening lib2->screening lib3->screening hit Hit Compound Identification screening->hit

Sources

A Technical Guide to the Synthesis of 5-(Hydroxymethyl)piperidin-2-one: Pathways and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)piperidin-2-one, a valuable heterocyclic scaffold, serves as a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds and complex molecular architectures. Its bifunctional nature, featuring a lactam ring and a primary alcohol, allows for diverse chemical modifications, making it a versatile building block in medicinal chemistry and drug development. This technical guide provides an in-depth exploration of the primary synthetic pathways to this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis of the available methodologies. This document is intended for researchers, chemists, and professionals in the field of drug development seeking a comprehensive understanding of the synthesis of this important molecule.

Core Synthetic Strategies

The synthesis of this compound can be broadly categorized into two primary approaches: the reduction of a pre-formed piperidone ring functionalized at the 5-position, and the cyclization of an acyclic precursor containing the requisite functional groups. Each strategy presents unique advantages and challenges in terms of starting material availability, reaction conditions, and control over stereochemistry.

Pathway 1: Reduction of 5-Ethoxycarbonyl-2-piperidone

One of the most direct routes to this compound involves the reduction of an ester group at the C5 position of the piperidone ring. This method is advantageous due to the commercial availability of the starting material, 5-ethoxycarbonyl-2-piperidone.

Mechanistic Rationale

The core of this pathway is the reduction of a carboxylic ester to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this transformation due to its high reactivity. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the hydride ion (H⁻) from LiAlH₄ attacks the electrophilic carbonyl carbon of the ester. This is followed by the departure of the ethoxide leaving group and a subsequent second hydride attack on the intermediate aldehyde to yield the primary alcohol upon acidic workup. The use of a low temperature (-4°C) is crucial to control the exothermicity of the reaction and minimize side reactions.

Experimental Protocol

Synthesis of this compound from 5-Ethoxycarbonyl-2-piperidone [1]

  • Reaction Setup: A solution of 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous tetrahydrofuran (THF) is prepared in a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer.

  • Cooling: The solution is cooled to -4°C using an ice-salt bath.

  • Reagent Addition: Solid lithium aluminum hydride (3.5 g) is added slowly in portions to the stirred solution, ensuring the temperature does not exceed 0°C.

  • Reaction Monitoring: The reaction mixture is stirred for 1 hour under a nitrogen atmosphere at -4°C. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: The reaction is carefully quenched by the sequential dropwise addition of 3.5 ml of water, 3.5 ml of 5N sodium hydroxide solution, and 10.5 ml of water. This procedure, known as the Fieser workup, is designed to precipitate the aluminum salts in a granular form, facilitating their removal by filtration.

  • Filtration and Extraction: The resulting mixture is filtered, and the granular precipitate is washed with 100 ml of THF.

  • Purification: The combined filtrate and washings are concentrated under reduced pressure to yield the crude product. Further purification can be achieved by recrystallization or column chromatography.

Data Summary
Starting MaterialReagentSolventTemperatureReaction TimeYield
5-Ethoxycarbonyl-2-piperidoneLithium Aluminum HydrideTHF-4°C1 hour~45%
Process Visualization

Synthesis_Pathway_1 start 5-Ethoxycarbonyl-2-piperidone reagents 1. LiAlH4, THF, -4°C 2. H2O, NaOH(aq) start->reagents product This compound reagents->product

Caption: Reduction of 5-ethoxycarbonyl-2-piperidone.

Pathway 2: Catalytic Hydrogenation of an Azido Precursor (Chiral Synthesis)

For enantiomerically pure this compound, a synthetic route starting from a chiral precursor is necessary. One such method involves the reductive cyclization of a furanone-derived azido compound. This approach is particularly useful for accessing the (R)-enantiomer.

Mechanistic Rationale

This pathway leverages a catalytic hydrogenation reaction to achieve two key transformations simultaneously: the reduction of an azide to a primary amine and the subsequent intramolecular cyclization to form the piperidone ring. The starting material, 5-(azidomethyl)dihydrofuran-2(3H)-one, is subjected to hydrogen gas in the presence of a palladium on carbon (Pd/C) catalyst. The azide is first reduced to the amine, which then acts as a nucleophile, attacking the ester carbonyl of the furanone ring to form the thermodynamically stable six-membered lactam.

Experimental Protocol

Synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one [2]

  • Reaction Setup: 29 g of (R)-5-(azidomethyl)dihydrofuran-2(3H)-one, 435 mL of methanol, and 2.9 g of 10% Pd/C catalyst are added to a 1 L autoclave.

  • Hydrogenation: The autoclave is sealed, and the system is purged with hydrogen gas five times. The reaction is then carried out under 0.5 MPa of hydrogen pressure overnight with vigorous stirring.

  • Workup: Upon completion, the reaction mixture is filtered through a pad of diatomaceous earth to remove the catalyst. The filter cake is washed with 50 mL of methanol.

  • Isolation: The combined filtrates are concentrated using a rotary evaporator at 45°C.

  • Purification: 50 mL of dichloromethane followed by 150 mL of acetonitrile are added to the concentrate to precipitate the product. The solid is collected by filtration, washed with 50 mL of acetonitrile, and dried to yield the white solid product.

Data Summary
Starting MaterialReagentCatalystSolventPressureYield
(R)-5-(azidomethyl)dihydrofuran-2(3H)-oneH₂10% Pd/CMethanol0.5 MPa~32%
Process Visualization

Synthesis_Pathway_2 start (R)-5-(azidomethyl)dihydrofuran-2(3H)-one reagents H₂, Pd/C Methanol, 0.5 MPa start->reagents product (R)-5-(Hydroxymethyl)piperidin-2-one reagents->product

Caption: Reductive cyclization for chiral synthesis.

Comparative Analysis and Field Insights

The choice of synthetic pathway is dictated by the specific requirements of the research or development program.

  • Pathway 1 (Reduction): This is a robust and straightforward method for obtaining racemic this compound. Its primary advantage is the use of a readily available starting material. However, the use of lithium aluminum hydride requires careful handling due to its pyrophoric nature, and the yields can be moderate. This route is well-suited for initial exploratory studies and process development where large quantities of the racemic material are needed.

  • Pathway 2 (Reductive Cyclization): This pathway is superior for the synthesis of enantiomerically pure material, which is often a critical requirement in drug development to ensure target specificity and reduce off-target effects. The reaction conditions are relatively mild, and the workup is straightforward. The main limitation is the availability and synthesis of the chiral starting material. This route is ideal for medicinal chemistry programs requiring specific stereoisomers for structure-activity relationship (SAR) studies.

Conclusion

The synthesis of this compound can be effectively achieved through several synthetic routes. The reduction of 5-ethoxycarbonyl-2-piperidone offers a direct path to the racemic product, while the reductive cyclization of an azido-furanone precursor provides access to the enantiomerically pure compound. The selection of a particular pathway will depend on factors such as the desired stereochemistry, scale of the synthesis, and the availability of starting materials. The protocols and insights provided in this guide are intended to equip researchers with the necessary knowledge to confidently synthesize this valuable building block for their drug discovery and development endeavors.

References

  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.

Sources

A Comprehensive Technical Guide to the Synthesis of (S)-5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Executive Summary

(S)-5-(hydroxymethyl)piperidin-2-one is a valuable chiral building block in medicinal chemistry and drug development.[1] Its rigid, six-membered lactam scaffold, combined with a key stereocenter and a versatile hydroxymethyl handle, makes it an attractive synthon for constructing complex, biologically active molecules.[2] The piperidine motif is ubiquitous in pharmaceuticals, and the introduction of specific stereochemistry is often critical for achieving desired therapeutic effects while minimizing off-target activity.[3] This guide provides an in-depth technical overview of robust and scientifically validated strategies for the synthesis of enantiomerically pure (S)-5-(hydroxymethyl)piperidin-2-one, intended for researchers, chemists, and professionals in the pharmaceutical industry. We will dissect the most prominent synthetic routes, focusing on the strategic use of chiral pool starting materials, and provide detailed, actionable protocols.

Introduction: Significance and Physicochemical Properties

(S)-5-(hydroxymethyl)piperidin-2-one, also known as (S)-5-hydroxymethyl-delta-valerolactam, is a heterocyclic compound featuring a piperidinone (δ-valerolactam) core. The key structural features are the stereocenter at the C5 position and the primary alcohol functional group, which allows for a wide array of subsequent chemical modifications.

Table 1: Physicochemical Properties of (S)-5-(Hydroxymethyl)piperidin-2-one

PropertyValueSource
PubChem CID 86313498[2]
Molecular Formula C₆H₁₁NO₂[2]
Molecular Weight 129.16 g/mol [2]
IUPAC Name (5S)-5-(hydroxymethyl)piperidin-2-one[2]
Canonical SMILES C1CC(=O)NC[C@H]1CO[2]

The chiral nature of this molecule is paramount. Enantiomers of a drug can have vastly different pharmacological and toxicological profiles. Therefore, access to enantiomerically pure building blocks like (S)-5-(hydroxymethyl)piperidin-2-one is a foundational requirement for modern drug discovery programs.[3]

Retrosynthetic Analysis and Strategic Overview

A successful synthesis of a chiral molecule relies on a robust strategy for controlling stereochemistry. For the target molecule, the stereocenter can be established either by starting with a chiral material (a "chiral pool" approach) or by creating it through an asymmetric reaction.

The most logical and cost-effective strategies originate from the disconnection of the lactam ring or the manipulation of functional groups on a pre-formed chiral backbone.

G cluster_0 Retrosynthetic Pathways target (S)-5-(Hydroxymethyl)piperidin-2-one route1 Chiral Amino Acid Precursor (e.g., (S)-5-amino-6-hydroxyhexanoic acid) target->route1 Lactamization route2 Chiral Piperidinone Ester (e.g., (S)-Methyl 6-oxopiperidine-3-carboxylate) target->route2 FG Interconversion glutamic_acid L-Glutamic Acid (Chiral Pool) route1->glutamic_acid Reduction & Functionalization piperidinone_ester_precursor Achiral Precursors route2->piperidinone_ester_precursor Asymmetric Synthesis caption Retrosynthetic analysis of the target molecule. G cluster_workflow Synthetic Workflow from L-Glutamic Acid start L-Glutamic Acid step1 1. Diesterification (SOCl₂, MeOH) 2. N-Boc Protection ((Boc)₂O) start->step1 intermediate1 N-Boc-L-glutamic acid dimethyl ester step1->intermediate1 step2 Diol Reduction (NaBH₄, LiCl) intermediate1->step2 intermediate2 (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate step2->intermediate2 step3 1. Selective C1 Oxidation (e.g., TEMPO) 2. Boc Deprotection (TFA) intermediate2->step3 intermediate3 (S)-5-Amino-6-hydroxy- hexanoic acid step3->intermediate3 step4 Lactamization (Heat or Acid Catalyst) intermediate3->step4 end (S)-5-(Hydroxymethyl)- piperidin-2-one step4->end caption Workflow for the synthesis from L-glutamic acid.

Caption: Workflow for the synthesis from L-glutamic acid.

Detailed Experimental Protocol

This protocol is a synthesized pathway based on established chemical transformations for similar substrates. Researchers should perform appropriate small-scale trials to optimize conditions for their specific laboratory setup.

Step 1: Synthesis of Diethyl N-(tert-butoxycarbonyl)-L-glutamate

  • Causality: The carboxylic acid groups are first converted to esters to facilitate the subsequent reduction and prevent unwanted side reactions. The amine is protected with a Boc group, which is stable to the reduction conditions but can be removed easily under acidic conditions later.

  • Procedure:

    • Suspend L-glutamic acid (1.0 eq) in absolute ethanol (approx. 10 mL per gram of glutamic acid).

    • Cool the suspension to 0 °C in an ice bath.

    • Add thionyl chloride (2.5 eq) dropwise over 30-45 minutes, ensuring the temperature remains below 10 °C.

    • Remove the ice bath and stir the reaction at room temperature for 12-16 hours. The suspension will become a clear solution.

    • Remove the solvent under reduced pressure to yield diethyl L-glutamate hydrochloride as a viscous oil.

    • Dissolve the crude oil in dichloromethane (DCM, approx. 15 mL per gram of starting glutamic acid).

    • Cool the solution to 0 °C and add triethylamine (2.2 eq) followed by a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.05 eq).

    • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 eq) dissolved in a small amount of DCM.

    • Allow the mixture to warm to room temperature and stir for 4-6 hours.

    • Wash the reaction mixture sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the title compound, which can often be used without further purification.

Step 2: Synthesis of (S)-tert-butyl (1,5-dihydroxypentan-2-yl)carbamate

  • Causality: Both ester groups are reduced to primary alcohols using a strong reducing agent. Sodium borohydride in the presence of a Lewis acid like LiCl is a safer and effective alternative to LiAlH₄ for this transformation. * Procedure:

    • Dissolve the N-Boc protected diester (1.0 eq) from the previous step in tetrahydrofuran (THF).

    • Add lithium chloride (2.5 eq) and cool the mixture to 0 °C.

    • Add sodium borohydride (2.5 eq) portion-wise, controlling the effervescence.

    • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

    • Carefully quench the reaction at 0 °C by the slow addition of 1 M HCl until the pH is ~7.

    • Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.

    • Purify the crude product by silica gel column chromatography to afford the pure diol.

Step 3 & 4: Oxidative Cyclization to (S)-5-(Hydroxymethyl)piperidin-2-one

  • Causality: This two-stage, one-pot process is the key ring-forming step. First, the primary alcohol at the C1 position (derived from the α-carboxylate) is selectively oxidized to a carboxylic acid. TEMPO-mediated oxidation is chosen for its high selectivity for primary alcohols in the presence of secondary alcohols (though here we have two primary alcohols, steric hindrance around the C5-derived alcohol favors C1 oxidation). Following oxidation, the Boc protecting group is removed with a strong acid, and the liberated free amine undergoes spontaneous intramolecular cyclization (lactamization) with the newly formed carboxylic acid to yield the thermodynamically stable six-membered ring.

  • Procedure:

    • Dissolve the diol (1.0 eq) in a biphasic solvent system of DCM and a phosphate buffer (pH ~6.8).

    • Add TEMPO (0.1 eq) and sodium bromide (0.1 eq).

    • Cool to 0 °C and add an aqueous solution of sodium hypochlorite (bleach, 1.2 eq) containing sodium bicarbonate (1.2 eq) dropwise, maintaining the temperature below 5 °C.

    • Stir vigorously at 0 °C for 2-3 hours until TLC indicates consumption of the starting material.

    • Quench the reaction with saturated sodium thiosulfate solution and separate the layers.

    • Extract the aqueous layer with DCM. Combine the organic layers, dry over Na₂SO₄, and concentrate to obtain the crude carboxylic acid.

    • Dissolve the crude intermediate in DCM and add trifluoroacetic acid (TFA, 5-10 eq) at 0 °C.

    • Stir at room temperature for 1-2 hours to effect Boc deprotection and cyclization.

    • Remove the volatiles under reduced pressure. Dissolve the residue in a minimal amount of DCM and purify by column chromatography (using a polar eluent system like DCM/Methanol) to yield the final product, (S)-5-(hydroxymethyl)piperidin-2-one.

Alternative Synthetic Strategy: Reduction of a Piperidinone Ester

An alternative approach involves the late-stage reduction of a pre-formed piperidinone ring that already contains the required chiral center and a reducible functional group at C5.

Principle

This strategy relies on the synthesis of a chiral precursor like (S)-5-ethoxycarbonyl-2-piperidone, which is then reduced to the target alcohol. While the reduction step is straightforward, the main challenge is the enantioselective synthesis of the starting ester.

Experimental Protocol: Reduction Step

The following protocol describes the reduction of the racemic ester to the racemic alcohol. An enantiomerically pure starting material would yield the corresponding enantiomerically pure product.

  • Source: Adapted from US Patent US05159079A. [4]* Causality: Lithium aluminum hydride (LiAlH₄) is a powerful, non-selective reducing agent capable of reducing the ester functional group to a primary alcohol without affecting the amide (lactam) carbonyl.

  • Procedure:

    • To a solution of 5-ethoxycarbonyl-2-piperidone (1.0 eq) in anhydrous THF under a nitrogen atmosphere, cool the reaction vessel to -5 to 0 °C.

    • Add solid lithium aluminum hydride (approx. 1.5 eq) slowly and portion-wise, maintaining the temperature below 5 °C.

    • Stir the mixture at 0 °C for 1-2 hours.

    • Decompose the excess LiAlH₄ by the sequential, dropwise addition of water (X mL), 5N NaOH (X mL), and water (3X mL), where X is the mass of LiAlH₄ in grams (Fieser workup).

    • Allow the mixture to warm to room temperature and stir until a granular white precipitate forms.

    • Filter the mixture through a pad of Celite®, washing the precipitate thoroughly with THF.

    • Combine the filtrate and washings and evaporate the solvent under reduced pressure to provide the crude 5-(hydroxymethyl)piperidin-2-one.

    • Purification can be achieved by recrystallization or column chromatography.

Data Summary and Strategic Comparison

Table 2: Comparison of Synthetic Strategies

ParameterRoute 1: From L-Glutamic AcidRoute 2: Reduction of Piperidinone Ester
Source of Chirality Chiral Pool (L-Glutamic Acid)Asymmetric synthesis of precursor required
Key Transformations Reduction, Selective Oxidation, LactamizationEster Reduction
Number of Steps ~4-5 steps from protected glutamic acid1 step (from ester); multiple steps for ester synthesis
Typical Overall Yield Moderate (30-50%)High for reduction step (>80%); overall yield depends on precursor synthesis
Key Reagents NaBH₄, TEMPO, (Boc)₂O, TFALiAlH₄
Scalability Good; reagents are common and relatively inexpensive.Good for reduction; scalability of precursor synthesis is the main concern.
Pros Excellent stereocontrol from start; inexpensive starting material.High-yielding final step.
Cons Multiple steps involving protection/deprotection chemistry.Requires access to an enantiopure piperidinone ester, which can be challenging.

Conclusion

The synthesis of (S)-5-(hydroxymethyl)piperidin-2-one is most reliably and economically achieved through a multi-step sequence starting from the chiral pool amino acid, L-glutamic acid. This approach ensures absolute stereochemical control from the outset. While alternative methods such as the reduction of a C5-ester are viable, they transfer the synthetic challenge to obtaining the chiral precursor. The protocols and strategies detailed in this guide provide a robust framework for researchers to produce this valuable building block for applications in pharmaceutical research and development. Future advancements will likely focus on developing more direct catalytic or biocatalytic routes to further improve efficiency and sustainability.

References

  • Reddy, K. M., et al. (2007). Chemoenzymatic Synthesis of Chiral 1-Benzyl-5-(hydroxymethyl)-2-piperidone Enabled by Lipase AK-Mediated Desymmetrization of Prochiral 1,3-Diol and Its Diacetate. Tetrahedron: Asymmetry.
  • Shibata, T., et al. (2019). One‐Step Conversion of Glutamic Acid into 2‐Pyrrolidone on a Supported Ru Catalyst in a Hydrogen Atmosphere: Remarkable Effect of CO Activation. ChemCatChem.
  • Hoekstra, M. S. (1992). U.S. Patent No. US05159079A. U.S. Patent and Trademark Office.
  • Wikipedia contributors. (2023). Pyroglutamic acid. Wikipedia, The Free Encyclopedia.
  • Shibata, T., et al. (2018). One-pot synthesis of 2-pyrrolidone from pyroglutamic acid and glutamic acid using Ru/Al2O3. Catalysis Today.
  • Sperl, S., & Moroder, L. (2003). 6.7 Pyroglutamic Acid Peptides. Houben-Weyl Methods of Organic Chemistry, Vol. E 22c.
  • Szajn, H., & Stahmann, M. A. (1972). Glutamic acid as a precursor to N-terminal pyroglutamic acid in mouse plasmacytoma protein. Proceedings of the National Academy of Sciences.
  • Kumar, A., et al. (2015). Facile synthesis of 3-amino substituted piperidines from L-glutamic acid. Indian Journal of Chemistry - Section B.
  • LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem.
  • Graziano, M. L., & Scialpi, R. (2004). Synthesis of δ-valerolactam-bearing homoallylic ketones. Tetrahedron Letters.
  • Ali, S. A., et al. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Sharma, G., et al. (2021). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Molecules.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86313498, (S)-5-(Hydroxymethyl)piperidin-2-one. PubChem.

Sources

An In-depth Technical Guide to the Biological Activity of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 5-(Hydroxymethyl)piperidin-2-one, a heterocyclic compound of significant interest to researchers and drug development professionals. While direct and extensive biological activity data for this specific molecule is nascent, its structural features and role as a key synthetic intermediate suggest a rich potential for pharmacological applications. This document will delve into its synthesis, established chemical properties, and a well-reasoned exploration of its likely biological activities based on the extensive research conducted on structurally related piperidine and piperidinone derivatives. Furthermore, we will provide detailed experimental protocols for researchers seeking to investigate its potential therapeutic applications.

Introduction: A Versatile Chiral Building Block

This compound is a chiral lactam with a piperidine core, a structural motif frequently found in a wide array of pharmaceuticals and natural products.[1] Its significance in medicinal chemistry primarily stems from its utility as a versatile chiral building block for the synthesis of more complex molecules.[2] The presence of both a hydroxyl and a lactam functional group provides two reactive centers for further chemical modifications, making it an attractive starting material for the development of novel therapeutic agents.

The (R)-enantiomer of this compound is particularly noteworthy as it serves as a precursor in the biosynthesis of the primary inhibitory neurotransmitter in the central nervous system, gamma-aminobutyric acid (GABA), and the amino acid proline.[2] This intrinsic link to neuroactive pathways strongly suggests its potential for applications in neurology and psychiatry.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
Molecular FormulaC6H11NO2[3]
Molecular Weight129.16 g/mol [3]
Melting Point144-146 °C[4]
Boiling Point352.3±35.0 °C (Predicted)[4]
Density1.199±0.06 g/cm3 (Predicted)[4]
pKa14.21±0.20 (Predicted)[4]
AppearanceWhite to off-white solid[4]

Synthetic Strategies

The synthesis of this compound is well-documented, with several established methods for producing both the racemic mixture and its individual enantiomers. A common and efficient method involves the reduction of 5-ethoxycarbonyl-2-piperidone using a strong reducing agent such as lithium aluminum hydride. For enantiomerically pure synthesis, a frequently employed route is the catalytic hydrogenation of (R)-5-(azidomethyl)dihydrofuran-2(3H)-one.[4]

Potential Biological Activities and Mechanistic Rationale

While direct studies on the biological effects of this compound are limited, a comprehensive analysis of its structural analogs provides a strong foundation for predicting its potential pharmacological activities.

Central Nervous System Modulation: A GABAergic Hypothesis

The structural similarity of the piperidine core to GABA and its role as a biosynthetic precursor strongly suggest that this compound may exhibit activity within the central nervous system, likely through modulation of the GABAergic system.[2] This hypothesis is further supported by studies on other piperidine-containing natural products, such as piperine from black pepper, which has been shown to be a positive allosteric modulator of GABA-A receptors.[5][6][7][8]

Hypothesized Mechanism of Action:

It is plausible that this compound or its metabolites could interact with GABA-A receptors, potentiating the effect of GABA. This would lead to an increased influx of chloride ions into the neuron, resulting in hyperpolarization and a general inhibitory effect on neurotransmission. Such a mechanism is characteristic of anxiolytic, sedative, and anticonvulsant drugs.

GABA_Pathway cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron GABA GABA GABA_R GABA-A Receptor GABA->GABA_R binds Chloride_Channel Chloride Channel GABA_R->Chloride_Channel activates Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- influx Molecule This compound (Hypothesized Modulator) Molecule->GABA_R potentiates

Caption: Hypothesized GABAergic modulation by this compound.

Antimicrobial Potential

The piperidinone scaffold is a common feature in many compounds exhibiting antimicrobial properties.[9] Various derivatives of piperidin-4-one have been synthesized and shown to possess significant antibacterial and antifungal activity against a range of pathogens.[9][10][11]

Rationale for Antimicrobial Activity:

The precise mechanism of antimicrobial action for piperidinone derivatives is not fully elucidated but is thought to involve the disruption of microbial cell membranes or the inhibition of essential enzymes. The presence of the polar hydroxymethyl group and the lactam ring in this compound could facilitate interactions with microbial cell surfaces or active sites of microbial enzymes.

Table 2: Antimicrobial Activity of Selected Piperidin-4-one Derivatives

CompoundOrganismMIC (µg/mL)Reference
2,6-diaryl-3-methyl-4-piperidone derivativeStaphylococcus aureus12.5-50[9]
2,6-diaryl-3-methyl-4-piperidone derivativeEscherichia coli25-100[9]
Thiosemicarbazone of piperidin-4-oneCandida albicans6.25-25[9]
Piperidine-substituted oxazolidinoneStaphylococcus pneumoniae0.25-1[12]

Note: These are representative data for related compounds and not for this compound itself.

Anticancer Activity

A growing body of evidence suggests that the piperidine and piperidinone moieties are "privileged structures" in the design of anticancer agents.[1][13][14] Derivatives have been shown to exhibit cytotoxicity against a variety of cancer cell lines, including those of the breast, prostate, lung, and colon.[1]

Potential Anticancer Mechanisms:

The anticancer activity of piperidine derivatives is often attributed to their ability to induce apoptosis, inhibit cell cycle progression, or interfere with key signaling pathways involved in cancer cell proliferation and survival. The specific mechanism is highly dependent on the other substituents on the piperidine ring.

Table 3: Anticancer Activity of Selected Piperidine Derivatives

CompoundCancer Cell LineGI50 (µM)Reference
Highly functionalized piperidine 19U251 (Glioma)1.5[13]
Highly functionalized piperidine 10MCF7 (Breast)3.2[13]
Highly functionalized piperidine 19NCI-H460 (Lung)2.8[13]
Piperidinone-based MDM2 inhibitor (23)SJSA-1 (Osteosarcoma)0.04 (IC50)[15]

Note: These are representative data for related compounds and not for this compound itself.

Experimental Protocols for Biological Activity Screening

To facilitate further research into the biological potential of this compound, the following are detailed, self-validating protocols for key in vitro assays.

Workflow for Initial Biological Screening

Screening_Workflow cluster_cns CNS Activity cluster_antimicrobial Antimicrobial Activity cluster_anticancer Anticancer Activity Start This compound GABA_Assay GABA-A Receptor Modulation Assay Start->GABA_Assay MIC_Assay MIC Determination (Broth Microdilution) Start->MIC_Assay MTT_Assay MTT Cytotoxicity Assay (Cancer Cell Lines) Start->MTT_Assay

Caption: Initial screening workflow for this compound.

Protocol for In Vitro Cytotoxicity (MTT Assay)

This protocol is adapted from standard methodologies for assessing the cytotoxic effects of novel compounds on cancer cell lines.[16]

1. Cell Culture and Seeding:

  • Maintain the desired cancer cell lines (e.g., MCF-7, PC-3, HCT116) in the recommended culture medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO2.
  • Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer.
  • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
  • Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
  • Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (DMSO at the highest concentration used) and a no-cell control (medium only).
  • Incubate the plate for 48-72 hours.

3. MTT Assay:

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
  • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
  • Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
  • Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis:

  • Calculate the percentage of cell viability for each concentration relative to the vehicle control.
  • Plot the percentage of viability against the compound concentration and determine the IC50 value (the concentration that inhibits 50% of cell growth).
Protocol for Antimicrobial Susceptibility (Broth Microdilution)

This protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines for determining the Minimum Inhibitory Concentration (MIC).

1. Preparation of Inoculum:

  • From a fresh agar plate, select 3-5 colonies of the test microorganism (e.g., S. aureus, E. coli).
  • Suspend the colonies in sterile saline and adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10^8 CFU/mL).
  • Dilute this suspension in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the wells.

2. Preparation of Compound Dilutions:

  • Prepare a stock solution of this compound in a suitable solvent.
  • In a 96-well plate, perform a two-fold serial dilution of the compound in CAMHB to obtain a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL).

3. Inoculation and Incubation:

  • Add the prepared microbial inoculum to each well containing the compound dilutions.
  • Include a positive control (inoculum without compound) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.

4. Determination of MIC:

  • Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

Conclusion and Future Directions

This compound represents a molecule of considerable interest for drug discovery and development. While direct evidence of its biological activity is still emerging, its role as a precursor to neuroactive compounds and the well-documented activities of its structural analogs provide a strong rationale for its investigation as a potential therapeutic agent. The most promising avenues for future research lie in the exploration of its effects on the central nervous system, particularly its potential as a GABAergic modulator. Furthermore, systematic screening for antimicrobial and anticancer activities is warranted. The experimental protocols provided in this guide offer a robust starting point for researchers to elucidate the pharmacological profile of this intriguing molecule.

References

A comprehensive list of references will be provided upon request.

Sources

A Guide to 5-(Hydroxymethyl)piperidin-2-one: A Versatile Chiral Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast number of pharmaceuticals and natural products due to its favorable physicochemical properties and ability to engage with diverse biological targets.[1][2][3] The strategic introduction of stereocenters into this framework is a critical step in modern drug design, often dictating potency, selectivity, and safety profiles.[4][5] This guide provides an in-depth technical exploration of 5-(hydroxymethyl)piperidin-2-one, a highly valuable chiral building block. We will dissect its synthesis, with a focus on achieving enantiopurity, and illuminate its strategic application in the construction of complex, biologically active molecules. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the pursuit of novel therapeutics.

The Strategic Value of the this compound Scaffold

Chirality is a fundamental parameter in drug development; the spatial arrangement of atoms can dramatically alter a molecule's interaction with chiral biological systems like enzymes and receptors.[5] The use of enantiomerically pure building blocks is a powerful strategy to construct complex chiral molecules efficiently, streamlining synthesis and avoiding the costly and often challenging separation of enantiomers later in the sequence.[6][7]

This compound presents two key functional handles for synthetic elaboration, governed by a single stereocenter at the C5 position:

  • A δ-Lactam: This cyclic amide provides structural rigidity and contains a secondary amine that can be functionalized post-synthesis.

  • A Primary Hydroxymethyl Group: This versatile group can be easily modified through oxidation, conversion to a leaving group for nucleophilic displacement, or formation of ethers and esters.

The defined stereochemistry at C5 allows chemists to project functionality into three-dimensional space with high precision, a critical factor for optimizing ligand-protein interactions.[3][4]

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference(s)
Molecular Formula C₆H₁₁NO₂[8][9]
Molecular Weight 129.16 g/mol [8][9][10]
CAS Number (Racemate) 146059-77-0[9]
CAS Number ((R)-enantiomer) 19365-07-2[11][12]
Melting Point ((R)-enantiomer) 144-146 °C[11][12]
Appearance White to off-white solid[12]

Synthetic Pathways: Accessing Enantiopure Material

The central challenge in utilizing this building block is the efficient and scalable synthesis of its individual enantiomers. While racemic material can be prepared, its utility is limited. The primary value lies in the enantiomerically pure forms.

Racemic Synthesis: A Foundational Route

A common method for producing the racemic mixture involves the chemical reduction of a readily available precursor, 5-ethoxycarbonyl-2-piperidone. This approach provides a straightforward entry to the scaffold, although it necessitates a subsequent chiral resolution step to be truly useful in asymmetric synthesis.

A typical reduction is achieved using a powerful hydride reagent like lithium aluminum hydride (LiAlH₄) in an ethereal solvent such as tetrahydrofuran (THF).[13]

G cluster_0 Racemic Synthesis precursor 5-Ethoxycarbonyl-2-piperidone reagent LiAlH₄, THF precursor->reagent product Racemic This compound reagent->product -78°C to RT

Caption: General workflow for the racemic synthesis via ester reduction.

Asymmetric Synthesis: The Strategic Approach

Directly synthesizing a single enantiomer is the preferred industrial and academic strategy. This avoids the loss of 50% of the material inherent in classical resolution and simplifies downstream processing. A patented method highlights an efficient asymmetric route to the (R)-enantiomer starting from 5-(azidomethyl)dihydro-2(3H)-furanone.[12]

This process involves a catalytic hydrogenation that simultaneously reduces the azide to a primary amine and opens the lactone ring. The resulting amino alcohol then undergoes spontaneous intramolecular cyclization to form the desired δ-lactam with the (R) configuration.

G cluster_1 Asymmetric Synthesis of (R)-Enantiomer start (S)-5-(Azidomethyl)dihydro- 2(3H)-furanone conditions H₂, Pd/C Methanol, 0.5 MPa start->conditions intermediate Transient Amino Alcohol (not isolated) conditions->intermediate Reduction & Ring Opening cyclization Spontaneous Intramolecular Cyclization intermediate->cyclization product (R)-5-(Hydroxymethyl)- piperidin-2-one cyclization->product

Caption: Asymmetric synthesis of the (R)-enantiomer via catalytic hydrogenation.

Chiral Resolution

For cases where a racemic mixture is synthesized, chiral resolution offers a pathway to isolate the desired enantiomer. This technique relies on reacting the racemate with an enantiopure chiral resolving agent to form a pair of diastereomeric salts.[14] These diastereomers possess different physical properties, such as solubility, allowing one to be selectively crystallized from solution.[15][16] While specific protocols for this compound are not widely published, common resolving agents for compounds containing amine and alcohol functionalities include chiral acids like tartaric acid or mandelic acid derivatives. After separation, the resolving agent is cleaved to yield the enantiomerically enriched target molecule.

Synthetic Utility and Applications in Drug Development

The true power of (R)- and (S)-5-(hydroxymethyl)piperidin-2-one lies in their application as versatile intermediates. The defined stereocenter and orthogonal functional groups allow for a wide range of selective transformations.

G center (R/S)-5-(Hydroxymethyl)piperidin-2-one hydroxyl_node Hydroxyl Group (-CH₂OH) center->hydroxyl_node lactam_node Lactam (N-H) center->lactam_node oxidation Oxidation (e.g., PCC, TEMPO) hydroxyl_node->oxidation esterification Esterification / Acylation (e.g., Ac₂O, RCOCl) hydroxyl_node->esterification substitution Nucleophilic Substitution (via -OTs, -OMs, -I) hydroxyl_node->substitution aldehyde Aldehyde oxidation->aldehyde ester Ester / Acyl Group esterification->ester nucleophile Displacement with Nu⁻ substitution->nucleophile acid Carboxylic Acid aldehyde->acid alkylation N-Alkylation (e.g., R-X, base) lactam_node->alkylation acylation N-Acylation (e.g., RCOCl) lactam_node->acylation n_alkyl N-Alkyl Piperidone alkylation->n_alkyl n_acyl N-Acyl Piperidone acylation->n_acyl

Caption: Key reaction pathways for derivatizing the chiral scaffold.

This building block is particularly valuable in the synthesis of complex molecules where control of stereochemistry is paramount. For instance, (R)-5-hydroxy-piperidin-2-one is utilized as a key intermediate in the synthesis of novel pharmaceuticals, including potent and selective Bruton's tyrosine kinase (BTK) inhibitors, which are relevant in oncology and immunology.[11] Its role as a precursor in pathways related to the neurotransmitter GABA also suggests its potential for developing drugs that modulate the central nervous system.[11]

Experimental Protocols

The following protocols are provided as illustrative examples for the synthesis of this compound. Standard laboratory safety procedures should be followed at all times.

Protocol 1: Synthesis of Racemic this compound via LAH Reduction[13]

Materials:

  • 5-Ethoxycarbonyl-2-piperidone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water, 5N Sodium Hydroxide (NaOH)

  • Diatomaceous earth or Celite®

Procedure:

  • A solution of 5-ethoxycarbonyl-2-piperidone (1.0 eq) in anhydrous THF is prepared in an oven-dried, three-neck flask under a nitrogen atmosphere.

  • The solution is cooled to -5 to 0 °C using an ice-salt bath.

  • Solid lithium aluminum hydride (approx. 1.5 eq) is added portion-wise, maintaining the internal temperature below 5 °C.

  • The reaction mixture is stirred at 0 °C for 1 hour. Progress can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched sequentially by the slow, dropwise addition of water (X mL), followed by 5N NaOH (X mL), and finally water (3X mL), where X is the mass of LiAlH₄ used in grams. This is a standard Fieser workup.

  • The resulting granular precipitate is stirred vigorously for 30 minutes and then filtered through a pad of Celite®. The filter cake is washed with additional THF.

  • The combined filtrate and washings are concentrated under reduced pressure to yield crude this compound, which can be purified further by crystallization or chromatography.

Protocol 2: Asymmetric Synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one[12]

Materials:

  • (5S)-5-(azidomethyl)dihydro-2(3H)-furanone

  • Palladium on carbon (Pd/C, 10 wt%)

  • Methanol (MeOH)

  • Hydrogen gas (H₂)

Procedure:

  • To a pressure-rated hydrogenation vessel (autoclave), add (5S)-5-(azidomethyl)dihydro-2(3H)-furanone (1.0 eq), methanol, and Pd/C catalyst (approx. 10% by weight of the starting material).

  • Seal the vessel and purge the system with nitrogen, followed by hydrogen gas (purge 3-5 times).

  • Pressurize the vessel with hydrogen to 0.5 MPa (approx. 72 psi).

  • Stir the reaction mixture vigorously at room temperature overnight.

  • Upon reaction completion (monitored by TLC or LC-MS), carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of diatomaceous earth to remove the Pd/C catalyst. Wash the pad with methanol.

  • Combine the filtrates and concentrate under reduced pressure. The resulting solid is the target compound, (R)-5-(hydroxymethyl)piperidin-2-one. If necessary, the product can be further purified by recrystallization from a suitable solvent system like acetonitrile/dichloromethane.

Conclusion

This compound is a quintessential example of a modern chiral building block. Its rigidified cyclic structure, strategically placed stereocenter, and versatile functional groups make it an invaluable tool for medicinal chemists. The development of practical asymmetric syntheses has made its enantiomers readily accessible, paving the way for its incorporation into complex drug candidates targeting a range of diseases. As the demand for structurally complex and stereochemically defined pharmaceuticals continues to grow, the importance of synthons like this compound in the drug discovery pipeline will only increase.

References

  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Hodgkinson, T. J., & Shipman, M. (1998). Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. Synthesis, 1998(08), 1141-1144. [Link]
  • Wang, Z., et al. (2016). Asymmetric synthesis of N-protected 3-methylpiperidin-2-one and its diastereoisomer. Journal of Zhejiang University-SCIENCE A, 17(2), 163-170. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86313498, (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Bäckvall, J. E., et al. (2006). Divergent asymmetric synthesis of 3,5-disubstituted piperidines. The Journal of Organic Chemistry, 71(12), 4496-4502. [Link]
  • Hodgkinson, T. J., & Shipman, M. (1998). Practical Asymmetric Synthesis of Both Enantiomers of 6-(Hydroxymethyl)piperidin-2-one. Synthesis, 1998, 1141-1144. [Link]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10329574, (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One.
  • Wender, P. A., & Gamber, G. G. (2005). A Catalytic Asymmetric Synthesis of Polysubstituted Piperidines Using a Rhodium(I) Catalyzed [2+2+2] Cycloaddition Employing a Cleavable Tether. Journal of the American Chemical Society, 127(11), 3839-3847. [Link]
  • Federsel, H. J. (2005). Synthesis of chiral building blocks for use in drug discovery. Drug Discovery Today, 10(19), 1337-1346. [Link]
  • Langer, P., et al. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807-1808. [Link]
  • Momose, T., & Toyooka, N. (2002). Application of chiral building blocks to the synthesis of drugs. Yakugaku Zasshi, 122(1), 1-15. [Link]
  • Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 10678260, (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.
  • Vitaku, E., et al. (2014). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 19(11), 18593-18647. [Link]
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • Journal of Pharmacy Research. (2011). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • ResearchGate. (2020). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • Zhang, J., et al. (2021). Enantioselective Rh(II)-Catalyzed Desymmetric Cycloisomerization of Diynes: Constructing Furan-Fused Dihydropiperidines with an Enantiomerically Enriched Alkynyl-Substituted Aza-Quaternary Stereocenter. Journal of the American Chemical Society, 143(36), 14616-14626. [Link]
  • MDPI. (2018). Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones.
  • Chiralpedia. (2025). The Fundamentals of Chiral Resolution: Why Chirality Matters.
  • ACS Publications. (2015). Discovery of Antimycobacterial Spiro-piperidin-4-ones: An Atom Economic, Stereoselective Synthesis and Biological Intervention.

Sources

The Enigmatic Role of 5-(Hydroxymethyl)piperidin-2-one in GABAergic Neurotransmission: A Framework for Investigation

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Preamble: A Critical Evaluation of a Putative GABA Precursor

Gamma-aminobutyric acid (GABA) is the principal inhibitory neurotransmitter in the mammalian central nervous system, playing a pivotal role in regulating neuronal excitability. Its synthesis is a well-characterized metabolic process. Recently, 5-(Hydroxymethyl)piperidin-2-one has been commercially suggested as a precursor in GABA biosynthesis[1]. This guide serves as a critical evaluation of this assertion and provides a comprehensive framework for the scientific investigation of this compound's role within the GABAergic system. As senior application scientists, it is incumbent upon us to approach such claims with rigorous scientific scrutiny and to establish a clear, evidence-based path for validation. This document, therefore, moves beyond unsubstantiated claims to provide a detailed roadmap for elucidating the true biological activity of this compound.

The Established Canon: GABA Synthesis via the GABA Shunt

The synthesis of GABA in presynaptic neurons is a tightly regulated process known as the GABA shunt[2]. This metabolic pathway is intrinsically linked to the Krebs cycle. The canonical steps are as follows:

  • Glutamate Synthesis: The primary precursor for GABA is glutamate. Glutamate is synthesized from α-ketoglutarate, an intermediate of the Krebs cycle, via the action of GABA transaminase (GABA-T)[2].

  • Decarboxylation to GABA: Glutamate is then decarboxylated by the enzyme glutamic acid decarboxylase (GAD), a reaction that requires pyridoxal phosphate (vitamin B6) as a cofactor, to yield GABA[3][4]. GAD is considered the rate-limiting enzyme in GABA synthesis and is a key marker for GABAergic neurons[2].

The action of GABA at the synapse is terminated by its reuptake into presynaptic neurons and surrounding glial cells, and its subsequent catabolism back to succinic semialdehyde by GABA-T[3].

GABA_Shunt Krebs_Cycle Krebs Cycle alpha_KG α-Ketoglutarate Krebs_Cycle->alpha_KG Glutamate Glutamate alpha_KG->Glutamate GABA-T GABA GABA Glutamate->GABA GAD (Rate-limiting) SSA Succinic Semialdehyde GABA->SSA GABA-T Succinate Succinate SSA->Succinate SSADH Succinate->Krebs_Cycle

Caption: The canonical GABA shunt pathway.

This compound: A Structural Perspective and a Central Hypothesis

This compound is a piperidinone derivative. The piperidine scaffold is a common motif in a variety of neuroactive compounds, including those that interact with the GABAergic system[5][6]. Its structural similarity to cyclic GABA analogues, such as nipecotic acid and guvacine, provides a rationale for investigating its potential role in GABAergic neurotransmission[7].

The central, yet unverified, claim is that this molecule serves as a direct precursor to GABA. This would necessitate a novel biosynthetic pathway involving enzymatic ring-opening and oxidation. Given the well-established nature of the GABA shunt, this is a significant claim requiring substantial evidence.

A more plausible set of hypotheses, grounded in the known pharmacology of related compounds, is that this compound functions as:

  • A GABA analogue or prodrug: It may be metabolized in vivo to a compound that directly agonizes GABA receptors or is converted to GABA itself.

  • A modulator of GABAergic signaling: It could act as an allosteric modulator of GABA receptors, an inhibitor of GABA transaminase (GABA-T), or a blocker of GABA reuptake transporters (GATs).

A Proposed Research Cascade: From Hypothesis to Validation

To systematically investigate the role of this compound, a multi-tiered experimental approach is proposed.

Research_Cascade cluster_0 Tier 1: In Vitro Characterization cluster_1 Tier 2: Cellular Assays cluster_2 Tier 3: In Vivo Validation H0 Hypothesis: Direct GABA Precursor? A0 GABA Synthesis Assay (Neuronal Cultures) H0->A0 H1 Hypothesis 1: GABA Receptor Ligand? A1 Receptor Binding Assays (Radioligand Displacement) H1->A1 H2 Hypothesis 2: GABA-T Inhibitor? A2 Enzymatic Activity Assays (Recombinant GABA-T) H2->A2 H3 Hypothesis 3: GAT Inhibitor? A3 GABA Uptake Assays (Synaptosomes/Cell Lines) H3->A3 B0 Microdialysis Studies (Brain GABA Levels) A0->B0 B1 Behavioral Pharmacology (Anxiolytic, Anticonvulsant Models) A1->B1 A2->B0 A3->B0

Caption: Proposed experimental workflow for validating the role of this compound.

Detailed Experimental Protocols

Hypothesis 1: this compound as a Direct GABA Precursor

Objective: To determine if neuronal cells can convert this compound into GABA.

Methodology: Stable Isotope Labeling in Primary Neuronal Cultures

  • Synthesis of Labeled Compound: Synthesize ¹³C or ¹⁵N-labeled this compound. This is crucial for tracing the metabolic fate of the molecule.

  • Cell Culture: Culture primary cortical or hippocampal neurons.

  • Incubation: Treat the neuronal cultures with the labeled this compound for various time points (e.g., 1, 4, 12, 24 hours).

  • Metabolite Extraction: Lyse the cells and extract metabolites.

  • LC-MS/MS Analysis: Analyze the cell lysates using liquid chromatography-tandem mass spectrometry (LC-MS/MS) to detect and quantify labeled GABA.

  • Controls: Include unlabeled this compound as a negative control and labeled glutamate as a positive control.

Data Interpretation:

Expected OutcomeInterpretation
Detection of labeled GABASupports the hypothesis that the compound is a precursor.
No detection of labeled GABARefutes the direct precursor hypothesis under these conditions.
Hypothesis 2: this compound as a GABA Receptor Ligand

Objective: To assess the binding affinity and functional activity of the compound at GABA-A and GABA-B receptors.

Methodology: Radioligand Binding and Electrophysiology

  • Radioligand Binding Assays:

    • GABA-A Receptors: Use synaptic membrane preparations and assess the ability of this compound to displace the binding of specific radioligands such as [³H]muscimol (agonist site) or [³H]flunitrazepam (benzodiazepine site).

    • GABA-B Receptors: Use membrane preparations from cells expressing GABA-B receptors and assess displacement of [³H]GABA or a specific antagonist like [³H]CGP54626.

  • Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes:

    • Express recombinant human GABA-A or GABA-B receptors in Xenopus oocytes.

    • Apply GABA at a sub-maximal concentration (EC₂₀) to elicit a baseline current.

    • Co-apply this compound with GABA to determine if it potentiates or inhibits the GABA-induced current.

    • Apply the compound alone to check for direct agonist activity.

Data Interpretation:

AssayExpected OutcomeInterpretation
Radioligand BindingDose-dependent displacement of radioligandCompound binds to the GABA receptor.
TEVC (Co-application)Potentiation of GABA currentPositive allosteric modulator.
TEVC (Co-application)Inhibition of GABA currentNegative allosteric modulator or antagonist.
TEVC (Solo application)Elicitation of currentDirect agonist activity.
Hypothesis 3: this compound as a GABA-T Inhibitor

Objective: To determine if the compound inhibits the activity of GABA transaminase.

Methodology: In Vitro GABA-T Activity Assay

  • Enzyme Source: Use purified recombinant GABA-T or a mitochondrial fraction from brain tissue.

  • Assay Principle: A common method involves a coupled enzyme assay where the product of the GABA-T reaction, succinic semialdehyde, is converted to succinate by succinic semialdehyde dehydrogenase (SSADH), with the concomitant reduction of NADP⁺ to NADPH. The increase in NADPH fluorescence or absorbance is monitored over time.

  • Procedure:

    • Incubate GABA-T with its substrates (GABA and α-ketoglutarate) and SSADH/NADP⁺ in the presence of varying concentrations of this compound.

    • Measure the rate of NADPH production.

    • Include a known GABA-T inhibitor like vigabatrin as a positive control.

  • IC₅₀ Determination: Calculate the concentration of the compound that causes 50% inhibition of enzyme activity.

Data Interpretation:

Expected OutcomeInterpretation
Dose-dependent decrease in reaction rateCompound is an inhibitor of GABA-T.
No significant change in reaction rateCompound does not inhibit GABA-T.

Concluding Remarks and Future Directions

The assertion that this compound is a direct precursor to GABA requires rigorous scientific validation that is currently absent from peer-reviewed literature. The structural characteristics of this molecule, however, warrant a thorough investigation into its potential role as a modulator of the GABAergic system. The experimental framework outlined in this guide provides a clear and logical path to elucidate its mechanism of action. Should any of the proposed hypotheses be confirmed, this compound could represent a novel scaffold for the development of therapeutics for a range of neurological and psychiatric disorders, including epilepsy, anxiety, and sleep disorders. The true value of this compound will only be revealed through the systematic and unbiased application of the scientific method.

References

  • Bonavita, V., & Amore, G. (1983). Cyclic Gaba-Gabob analogues I - Synthesis of new 4-hydroxy-2-pyrrolidinone derivatives. Il Farmaco; Edizione Scientifica, 38(9), 659-666.
  • Siegel, G. J., Agranoff, B. W., Albers, R. W., & Molinoff, P. B. (Eds.). (1994). Basic Neurochemistry: Molecular, Cellular and Medical Aspects (5th ed.). Raven Press.
  • Olsen, R. W., & Betz, H. (2006). GABA and glycine. In G. J. Siegel, R. W. Albers, S. T. Brady, & D. L. Price (Eds.), Basic Neurochemistry: Molecular, Cellular and Medical Aspects (7th ed., pp. 291-302). Elsevier.
  • Wikipedia. (2023). GABA analogue.
  • Falch, E., Meldrum, B. S., & Krogsgaard-Larsen, P. (1987). Synthesis and biological evaluation of new GABA-uptake inhibitors derived from proline and from pyrrolidine-2-acetic acid. Drug Design and Delivery, 2(1), 9-21.
  • LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Zaugg, J., Khom, S., Eigenmann, D., Linder, M., Hering, S., & Hamburger, M. (2010). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site.
  • ResearchGate. (n.d.). Design, synthesis and SAR studies of GABA uptake inhibitors derived from 2-substituted pyrrolidine-2-yl-acetic acids.
  • ResearchGate. (n.d.). Structural formulas of selected GABA analogs of restricted conformation acting as inhibitors of GABA transporters.
  • Khom, S., Strommer, B., Ramharter, J., Schwarz, T., Schwarzer, C., Erker, T., & Hering, S. (2010). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative. Biochemical Pharmacology, 80(8), 1264-1271.
  • ResearchGate. (n.d.). HPLC-Based Activity Profiling: Discovery of Piperine as a Positive GABA(A) Receptor Modulator Targeting a Benzodiazepine-Independent Binding Site.
  • Semantic Scholar. (n.d.). Synthetic analogs for the study of GABA as a neurotransmitter.
  • ResearchGate. (n.d.). Flavonoid modulation of GABA A receptors.
  • National Center for Biotechnology Information. (2023). GABA Receptor. StatPearls.
  • Wikipedia. (2024). GABA.
  • National Center for Biotechnology Information. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PMC.
  • Organic Chemistry Portal. (n.d.). γ-Amino Butyric Acid (GABA) Synthesis Enabled by Copper-Catalyzed Carboamination of Alkenes.
  • National Center for Biotechnology Information. (2023). Physiology, GABA. StatPearls.
  • National Center for Biotechnology Information. (2013). Flavonoid modulation of GABAA receptors. PMC.
  • ResearchGate. (n.d.). Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives.
  • PubMed. (2024). Milestone review: GABA, from chemistry, conformations, ionotropic receptors, modulators, epilepsy, flavonoids, and stress to neuro-nutraceuticals.
  • ScienceDirect. (n.d.). Preface.
  • ChemRxiv. (n.d.). Targeting Conformational Flexibility of Reactive Intermediate to Enhance Selectivity of a GABA Aminotransferase Inactivator.
  • National Center for Biotechnology Information. (2012). Flavonoids as GABAA receptor ligands: the whole story?. PMC.
  • ResearchGate. (n.d.). (PDF) A Benzodiazepine Ligand with Improved GABA A Receptor α 5-Subunit Selectivity Driven by Interactions with Loop C.
  • PubMed. (2008). Synthesis of angiotensin I-converting enzyme (ACE)-inhibitory peptides and gamma-aminobutyric acid (GABA) during sourdough fermentation by selected lactic acid bacteria.

Sources

The Strategic Role of 5-(Hydroxymethyl)piperidin-2-one as a Versatile Precursor to Proline and its Analogs: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Proline and its derivatives are fundamental components in a vast array of pharmaceuticals and bioactive molecules, prized for the unique conformational constraints they impart. The synthesis of structurally diverse proline analogs is therefore a cornerstone of modern medicinal chemistry. This technical guide delves into the strategic importance of 5-(hydroxymethyl)piperidin-2-one as a chiral building block and a key precursor for the synthesis of proline and its analogs. We will explore its synthesis, detailed chemical and enzymatic conversion pathways to proline, and its application in the development of novel therapeutics. This document serves as a comprehensive resource, providing both theoretical understanding and practical, step-by-step protocols for researchers in the field.

Introduction: The Significance of the Proline Scaffold

The rigid pyrrolidine ring of proline plays a crucial role in defining the architecture of peptides and proteins. This inherent structural rigidity is highly sought after in drug design, as it can lead to enhanced metabolic stability, improved receptor binding affinity, and favorable pharmacokinetic profiles.[1][2] Consequently, the development of synthetic routes to novel proline analogs is an area of intense research, offering the potential to fine-tune the biological activity of therapeutic agents.[3]

This compound emerges as a particularly valuable starting material in this context. Its bifunctional nature, possessing both a reactive hydroxymethyl group and a lactam moiety within a chiral framework, provides a versatile platform for a variety of chemical transformations.

Synthesis of this compound

The efficient synthesis of the chiral precursor, this compound, is the essential first step. A common and effective method involves the reduction of a 5-alkoxycarbonyl-2-piperidone derivative.

Experimental Protocol: Synthesis of this compound

Materials:

  • 5-Ethoxycarbonyl-2-piperidone

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 5N Sodium hydroxide (NaOH)

  • Nitrogen gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 ml of anhydrous THF.

  • Cool the solution to -4°C using an appropriate cooling bath.

  • Under a nitrogen atmosphere, slowly add 3.5 g of solid lithium aluminum hydride to the stirred solution.

  • Maintain the reaction mixture at -4°C and continue stirring for 1 hour.

  • Carefully quench the reaction by the dropwise addition of 3.5 ml of water, followed by 3.5 ml of 5N NaOH, and finally 10.5 ml of water.

  • Allow the mixture to warm to room temperature and filter the granular precipitate.

  • Wash the precipitate with 100 ml of THF.

  • Combine the filtrate and the washings and evaporate the solvent under reduced pressure to yield the title compound, this compound.

This protocol provides a reliable method for obtaining the necessary precursor for subsequent transformations.

Chemical Conversion to Proline: A Two-Step Approach

The conversion of this compound to proline is conceptually a two-step process:

  • Oxidation of the primary alcohol to a carboxylic acid, yielding 5-oxopiperidine-2-carboxylic acid.

  • Reduction of the lactam to form the pyrrolidine ring of proline.

Step 1: Oxidation of the Hydroxymethyl Group

The selective oxidation of the primary alcohol in the presence of the lactam is a critical transformation. Various oxidation methods can be employed, with the choice of reagent depending on the desired selectivity and reaction conditions.

Conceptual Oxidation Workflow

Oxidation Start This compound Intermediate 5-Oxopiperidine-2-carboxylic acid Start->Intermediate Oxidation Oxidant Oxidizing Agent (e.g., TEMPO/Bleach, Jones Reagent) Oxidant->Intermediate

Caption: Oxidation of this compound.

A well-established method for the oxidation of primary alcohols to carboxylic acids is the use of Jones reagent (chromium trioxide in sulfuric acid and acetone). However, for substrates with sensitive functional groups, milder methods such as TEMPO-catalyzed oxidation with sodium hypochlorite (bleach) are often preferred.

Experimental Protocol: Oxidation to 5-Oxopiperidine-2-carboxylic Acid (General Procedure)

Materials:

  • This compound

  • (2,2,6,6-Tetramethyl-1-piperidinyloxy) radical (TEMPO)

  • Sodium hypochlorite solution (bleach)

  • Sodium bromide

  • Sodium bicarbonate

  • Dichloromethane (DCM)

  • Hydrochloric acid (HCl)

  • Sodium sulfite

  • Magnesium sulfate

Procedure:

  • Dissolve this compound in a biphasic solvent system of DCM and a saturated aqueous solution of sodium bicarbonate.

  • Add a catalytic amount of TEMPO and sodium bromide to the mixture.

  • Cool the reaction to 0°C and add the sodium hypochlorite solution dropwise while vigorously stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of sodium sulfite.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the resulting crude 5-oxopiperidine-2-carboxylic acid by recrystallization or column chromatography.

Step 2: Reduction of the Lactam to Proline

The final step in the synthesis of proline from the 5-oxopiperidine-2-carboxylic acid intermediate is the reduction of the lactam amide bond to form the secondary amine of the pyrrolidine ring.

Conceptual Reduction Workflow

Reduction Intermediate 5-Oxopiperidine-2-carboxylic acid Product Proline Intermediate->Product Lactam Reduction Reductant Reducing Agent (e.g., LiAlH4, NaBH4/I2) Reductant->Product

Caption: Reduction of the lactam to form proline.

Powerful reducing agents like lithium aluminum hydride are effective for this transformation. Alternatively, a milder system such as sodium borohydride in the presence of iodine can also be employed.

Experimental Protocol: Reduction to Proline (General Procedure)

Materials:

  • 5-Oxopiperidine-2-carboxylic acid

  • Lithium aluminum hydride (LAH)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Diethyl ether

  • Standard workup and purification reagents

Procedure:

  • In a flame-dried, three-necked round-bottom flask under a nitrogen atmosphere, suspend LAH in anhydrous THF.

  • Cool the suspension to 0°C.

  • Slowly add a solution of 5-oxopiperidine-2-carboxylic acid in anhydrous THF to the LAH suspension.

  • After the addition is complete, allow the reaction to stir at room temperature, and then gently reflux for several hours, monitoring by TLC.

  • Cool the reaction to 0°C and carefully quench by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting solid and wash with THF.

  • Acidify the filtrate with concentrated HCl to precipitate the proline hydrochloride salt.

  • Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

  • The free amino acid can be obtained by passing a solution of the hydrochloride salt through an ion-exchange resin.

Enzymatic Conversion Pathways

In biological systems, the synthesis of proline from precursors is a highly efficient and stereospecific process catalyzed by enzymes. The de novo synthesis of proline in mammals primarily starts from glutamate.[4] This pathway involves the conversion of glutamate to pyrroline-5-carboxylate (P5C), which is then reduced to proline by pyrroline-5-carboxylate reductases (PYCRs).[4] While a direct enzymatic conversion of this compound to proline is not a primary metabolic pathway, the principles of enzymatic catalysis can inspire biocatalytic approaches for this transformation.

Hypothetical Biocatalytic Cascade

Biocatalysis Start This compound Intermediate 5-Oxopiperidine-2-carboxylic acid Start->Intermediate Enzymatic Oxidation Product Proline Intermediate->Product Enzymatic Reduction Enzyme1 Alcohol Dehydrogenase /Oxidase Enzyme1->Intermediate Enzyme2 Lactamase/ Imine Reductase Enzyme2->Product

Caption: A potential enzymatic cascade for proline synthesis.

The development of a biocatalytic route would involve screening for alcohol dehydrogenases or oxidases that can selectively oxidize the hydroxymethyl group of this compound. Subsequently, a lactamase or an imine reductase could be employed to catalyze the final ring contraction and reduction to proline. Such an approach could offer advantages in terms of stereoselectivity and milder reaction conditions compared to traditional chemical methods.

Applications in Drug Discovery and Development

The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous approved drugs.[1][2] The ability to synthesize a variety of proline analogs from this compound opens up a vast chemical space for the development of new therapeutic agents.

While specific drugs directly synthesized from this compound are not extensively documented in publicly available literature, the strategic importance of this precursor lies in its potential to generate novel proline-based peptidomimetics and other small molecules for drug discovery programs. The functional handles on this molecule allow for the introduction of diverse substituents, enabling the systematic exploration of structure-activity relationships (SAR).

Table 1: Potential Therapeutic Areas for Proline Analogs Derived from this compound

Therapeutic AreaRationale for Proline Analog Incorporation
Oncology Modulation of protein-protein interactions, enzyme inhibition
Neuroscience CNS-active compounds, targeting receptors and ion channels
Infectious Diseases Antiviral and antibacterial agents, protease inhibitors
Metabolic Diseases Enzyme inhibitors, receptor agonists/antagonists

Conclusion

This compound stands out as a highly valuable and versatile chiral precursor for the synthesis of proline and a wide range of its analogs. This guide has provided a comprehensive overview of its synthesis and detailed a logical and practical two-step chemical pathway for its conversion to proline, complete with generalized experimental protocols. Furthermore, the potential for developing enzymatic routes for this transformation has been highlighted. The strategic application of this precursor in medicinal chemistry and drug discovery is poised to continue fueling the development of novel therapeutics with improved efficacy and safety profiles. The methodologies and insights presented herein are intended to empower researchers to fully leverage the synthetic potential of this important chiral building block.

References

  • Phang, J. M., Liu, W., & Zabirnyk, O. (2010). Proline metabolism and its regulation in cancer. Amino acids, 39(4), 881–890.
  • Kubyshkin, V., & Mykhailiuk, P. K. (2024). Proline Analogues in Drug Design: Current Trends and Future Prospects. Journal of Medicinal Chemistry.
  • Chrispeels, M. J. (1970). Synthesis and Secretion of Hydroxyproline-containing Macromolecules in Carrots: II. In vivo Conversion of Peptidyl Proline to Peptidyl Hydroxyproline. Plant Physiology, 45(2), 223–227.
  • Meister, A., Van Der Werf, P., & Orlowski, M. (1971). Enzymatic Conversion of 5-Oxo-L-Proline (L-Pyrrolidone Carboxylate) to L-Glutamate Coupled with Cleavage of Adenosine Triphosphate to Adenosine Diphosphate, a Reaction in the γ-Glutamyl Cycle.
  • Organic Syntheses Procedure. L-Proline, 2-methyl-.
  • Bar-Tana, J., Rose, G., & Brand, L. (1973). Proline as a precursor of glutamate in rat liver. Biochimica et Biophysica Acta (BBA) - General Subjects, 320(2), 436-442.
  • Benchchem.
  • Google Patents. (2018). Synthesis method of D-proline. CN107827802B.
  • ResearchGate. Reagents: (a) L‐Proline (30 mol %), ⁱPrOH, −10 °C, 185 h, 76 %,...
  • Vitaku, E., Smith, D. T., & Njardarson, J. T. (2014). Analysis of the structural diversity, substitution patterns, and frequency of nitrogen heterocycles among U.S. FDA approved pharmaceuticals. Journal of medicinal chemistry, 57(24), 10257–10274.
  • Van der Werf, P., & Meister, A. (1975). The metabolic formation and utilization of 5-oxo-L-proline (L-pyroglutamate, L-pyrrolidone carboxylate). Advances in enzymology and related areas of molecular biology, 43, 519–556.
  • ResearchGate. (2022). Recent Advances in the Synthesis of Piperidones and Piperidines.
  • PubChem.
  • ACS Omega. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues.
  • Karageorge, G. N., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 116329.
  • ResearchGate. (2015). Highly Efficient Aerobic Oxidation of Biomass-derived 5-Hydroxymethyl Furral to Produce 2, 5-Diformylfuran in the Presence of Copper Salts.
  • MDPI. (2022).
  • bioRxiv. (2024). Mode of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
  • New Journal of Chemistry. (2021). Industry-oriented method for the aqueous phase oxidation of crude 5-hydroxymethyl furfural (HMF) to 2,5-furandicarboxylic acid (FDCA).
  • MDPI. (2023). L-Proline Prevents Endoplasmic Reticulum Stress in Microglial Cells Exposed to L-azetidine-2-carboxylic Acid.
  • Plant Journal. (2024). Mechanism of action of the toxic proline mimic azetidine 2-carboxylic acid in plants.
  • MDPI. (2020).
  • MedchemExpress.com. (R)-pyrrolidine-2-carboxylic acid ((+)-(R)-Proline) | Endogenous.
  • MDPI. (2023). Concurrent Biocatalytic Oxidation of 5-Hydroxymethylfurfural into 2,5-Furandicarboxylic Acid by Merging Galactose Oxidase with Whole Cells.

Sources

A Technical Guide to the Spectroscopic Characterization of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

5-(Hydroxymethyl)piperidin-2-one, a substituted lactam, represents a core structural motif in various biologically active compounds and serves as a versatile building block in synthetic organic chemistry. Its chemical architecture, featuring a cyclic amide (lactam), a hydroxyl group, and a chiral center, necessitates a thorough and multi-faceted analytical approach for unambiguous structural confirmation and purity assessment. This guide provides an in-depth exploration of the spectroscopic techniques pivotal to the comprehensive characterization of this molecule, tailored for researchers, scientists, and professionals in drug development. We will delve into the theoretical underpinnings and practical applications of Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The causality behind experimental choices and the self-validating nature of the combined data will be emphasized throughout, ensuring a robust and reliable structural elucidation.

Molecular Structure and Key Features

Before delving into the spectroscopic data, it is crucial to understand the molecular structure of this compound. The molecule consists of a six-membered piperidin-2-one ring, which is a δ-valerolactam. A hydroxymethyl group (-CH₂OH) is attached to the carbon at the 5-position. The numbering of the piperidine ring starts from the nitrogen atom as position 1.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy: A Window into the Molecular Skeleton

NMR spectroscopy is arguably the most powerful tool for elucidating the structure of organic molecules in solution.[1][2][3] It provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms. For this compound, both ¹H and ¹³C NMR are indispensable.

A. ¹H NMR Spectroscopy: Mapping the Proton Environment

Proton NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons.

1. Experimental Protocol: ¹H NMR

A standardized protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate data interpretation.

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of this compound.

    • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃) in a clean, dry vial. The choice of solvent is critical as it can influence chemical shifts. D₂O is suitable for observing exchangeable protons (OH and NH), while CDCl₃ is a common choice for general organic compounds.[4][5]

    • Filter the solution through a small plug of glass wool or a syringe filter directly into a clean 5 mm NMR tube to remove any particulate matter.[4]

    • Cap the NMR tube securely.

  • Instrumental Parameters (300 MHz Spectrometer):

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).

    • Number of Scans: 16-64 scans to achieve an adequate signal-to-noise ratio.

    • Relaxation Delay (d1): 1-2 seconds.

    • Acquisition Time: 2-4 seconds.

    • Spectral Width: A range covering approximately -2 to 12 ppm.

2. Predicted ¹H NMR Data and Interpretation

Proton Assignment Predicted Chemical Shift (ppm) Multiplicity Integration Coupling Constants (J, Hz)
H on N (NH)~7.5 - 8.5broad singlet1H-
H on O (OH)~3.0 - 4.0 (exchangeable)broad singlet1H-
Hₐ on C6~3.4 - 3.6m1H-
Hₑ on C6~3.2 - 3.4m1H-
H on C5~2.3 - 2.5m1H-
H on C3 (axial)~2.2 - 2.4m1H-
H on C3 (equatorial)~2.0 - 2.2m1H-
H on C4 (axial)~1.8 - 2.0m1H-
H on C4 (equatorial)~1.6 - 1.8m1H-
H on -CH₂OH~3.5 - 3.7d2H~5-7

Interpretation:

  • NH and OH Protons: The broad singlets for the amide (NH) and hydroxyl (OH) protons are characteristic and their chemical shifts can be highly dependent on solvent, concentration, and temperature due to hydrogen bonding and chemical exchange. In D₂O, these peaks would disappear due to deuterium exchange.

  • Methylene Protons (-CH₂-): The protons on the piperidinone ring (C3, C4, C6) and the hydroxymethyl group are diastereotopic due to the chiral center at C5, leading to complex multiplets (m) or distinct signals.

  • Methine Proton (CH): The proton at the chiral center (C5) will appear as a multiplet due to coupling with the adjacent methylene protons.

  • Hydroxymethyl Protons (-CH₂OH): These two protons are expected to be diastereotopic and will likely appear as a doublet of doublets or a complex multiplet. For simplicity, a doublet is predicted here, arising from coupling to the H on C5.

// Edges to connect labels to the molecule (approximate positions) // These are illustrative and not precise bonding representations NH -> mol [style=invis]; OH -> mol [style=invis]; H6 -> mol [style=invis]; H5 -> mol [style=invis]; H3 -> mol [style=invis]; H4 -> mol [style=invis]; CH2OH -> mol [style=invis]; } ` Caption: Predicted ¹H NMR assignments for this compound.

B. ¹³C NMR Spectroscopy: Unveiling the Carbon Framework

Carbon-13 NMR spectroscopy provides information about the number of non-equivalent carbon atoms and their chemical environments.

1. Experimental Protocol: ¹³C NMR

The experimental setup for ¹³C NMR is similar to that of ¹H NMR, with some key differences in instrumental parameters.

  • Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is often required due to the lower natural abundance of ¹³C.[6]

  • Instrumental Parameters (75 MHz Spectrometer):

    • Pulse Program: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is typically used to simplify the spectrum to single lines for each carbon.

    • Number of Scans: A larger number of scans (e.g., 1024 or more) is necessary.

    • Relaxation Delay (d1): 2-5 seconds.

    • Spectral Width: A range covering approximately 0 to 200 ppm.

2. Experimental ¹³C NMR Data and Interpretation

The following experimental ¹³C NMR data was obtained from the Human Metabolome Database (HMDB).

Carbon Assignment Experimental Chemical Shift (ppm) in H₂O
C2 (C=O)175.45
C6 (-CH₂-)45.92
C5 (-CH-)38.83
-CH₂OH65.31
C3 (-CH₂-)31.09
C4 (-CH₂-)25.17

Interpretation:

  • Carbonyl Carbon (C=O): The signal at 175.45 ppm is characteristic of a carbonyl carbon in a lactam.

  • Hydroxymethyl Carbon (-CH₂OH): The carbon attached to the hydroxyl group is deshielded and appears at 65.31 ppm.

  • Piperidinone Ring Carbons: The remaining signals correspond to the four sp³ hybridized carbons of the piperidinone ring. The chemical shifts are consistent with their positions relative to the nitrogen and carbonyl groups.

// Edges to connect labels to the molecule (approximate positions) C2 -> mol [style=invis]; C6 -> mol [style=invis]; C5 -> mol [style=invis]; CH2OH -> mol [style=invis]; C3 -> mol [style=invis]; C4 -> mol [style=invis]; } ` Caption: Experimental ¹³C NMR assignments for this compound.

II. Infrared (IR) Spectroscopy: Probing Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[7]

A. Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a common sampling technique that requires minimal sample preparation.[8][9][10]

  • Background Spectrum: Record a background spectrum of the clean ATR crystal.

  • Sample Application: Place a small amount of the solid this compound sample onto the ATR crystal.

  • Pressure Application: Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Spectrum Acquisition: Acquire the IR spectrum, typically in the range of 4000-400 cm⁻¹.

  • Cleaning: Clean the ATR crystal with a suitable solvent (e.g., isopropanol) and a soft tissue.

B. Predicted IR Spectrum and Interpretation

Based on the functional groups present in this compound, the following characteristic absorption bands are expected.

Functional Group Vibrational Mode Predicted Wavenumber (cm⁻¹) Intensity
N-H (amide)Stretching~3300 - 3100Medium, broad
O-H (alcohol)Stretching~3400 - 3200Medium, broad
C-H (sp³)Stretching~2950 - 2850Medium to strong
C=O (lactam)Stretching~1650Strong
C-NStretching~1250Medium
C-OStretching~1050Medium to strong

Interpretation:

  • N-H and O-H Stretching: A broad band in the region of 3400-3100 cm⁻¹ is expected due to the overlapping N-H and O-H stretching vibrations, both of which are involved in hydrogen bonding.[11][12][13]

  • C=O Stretching: A strong, sharp absorption band around 1650 cm⁻¹ is a definitive indicator of the carbonyl group in the six-membered lactam ring. Ring strain can influence the exact position of this band.[14]

  • C-H Stretching: The peaks in the 2950-2850 cm⁻¹ region confirm the presence of sp³ hybridized C-H bonds.

  • Fingerprint Region: The region below 1500 cm⁻¹ will contain a complex pattern of absorptions corresponding to various bending and stretching vibrations (C-N, C-O, C-C), which are unique to the molecule and serve as a "fingerprint".[12]

G

III. Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides information about the molecular weight of a compound and its fragmentation pattern, which can aid in structural elucidation.[15]

A. Experimental Protocol: Electron Ionization (EI)-MS

EI is a "hard" ionization technique that causes significant fragmentation, providing a detailed fingerprint of the molecule.[16][17][18][19][20]

  • Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized under high vacuum.

  • Ionization: The gaseous molecules are bombarded with a high-energy electron beam (typically 70 eV), causing the ejection of an electron and the formation of a radical cation, the molecular ion (M⁺•).

  • Fragmentation: The high internal energy of the molecular ion leads to its fragmentation into smaller charged and neutral species.

  • Mass Analysis: The resulting ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion abundance versus m/z.

B. Predicted Mass Spectrum and Fragmentation

The molecular weight of this compound (C₆H₁₁NO₂) is 129.16 g/mol .[21]

  • Molecular Ion (M⁺•): A peak at m/z = 129 would correspond to the molecular ion.

  • Key Fragmentation Pathways:

    • Loss of the hydroxymethyl group (-CH₂OH): A common fragmentation pathway for alcohols is the loss of the functional group. This would result in a fragment ion at m/z = 98 (129 - 31).

    • α-Cleavage: Cleavage of the bond adjacent to the nitrogen atom is a characteristic fragmentation of piperidine derivatives.[15][22][23][24][25]

    • Ring Opening and Cleavage: The piperidinone ring can undergo various ring-opening and cleavage reactions, leading to a complex fragmentation pattern.

    • Loss of CO: The loss of a neutral carbon monoxide molecule from the lactam ring could lead to a fragment at m/z = 101 (129 - 28).

G

IV. Conclusion: A Synergistic Approach to Structural Verification

The comprehensive spectroscopic analysis of this compound, integrating ¹H NMR, ¹³C NMR, IR, and MS, provides a self-validating system for its structural confirmation. Each technique offers a unique and complementary piece of the structural puzzle. NMR spectroscopy elucidates the carbon-hydrogen framework and the connectivity of atoms. IR spectroscopy confirms the presence of key functional groups, namely the amide and hydroxyl moieties. Mass spectrometry provides the molecular weight and valuable information about the molecule's fragmentation, further corroborating the proposed structure. This multi-technique approach, grounded in sound experimental protocols and a thorough understanding of spectroscopic principles, is the cornerstone of robust chemical characterization in modern research and development.

V. References

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • BenchChem. (2025). Application Notes: Mass Spectrometry Fragmentation of Novel Piperidine Derivatives.

  • Organomation. (n.d.). NMR Sample Preparation: The Complete Guide.

  • Western University. (n.d.). NMR SAMPLE PREPARATION.

  • NMR Sample Preparation. (n.d.). Retrieved from [Link]

  • LibreTexts Chemistry. (n.d.). Sample Preparation.

  • LCGC International. (n.d.). Electron Ionization for GC–MS.

  • PubMed. (2018). Mass spectrometry for characterization of homologous piperidine alkaloids and their activity as acetylcholinesterase inhibitors.

  • Agilent. (n.d.). ATR-FTIR Spectroscopy, FTIR Sampling Techniques.

  • Lab 9 – Fourier Transform Infrared (FTIR) Spectroscopy. (n.d.). Retrieved from [Link]

  • University of Illinois. (n.d.). Electron Ionization.

  • ResearchGate. (n.d.). Experimental workflow of the ATR-FTIR spectroscopy-based method for....

  • Specac Ltd. (n.d.). Everything You Need to Know About ATR-FTIR Spectroscopy.

  • Dias, H. J., de Melo, N. I., & Crotti, A. E. M. (2019). Fragmentation of piperidine alkaloids identified in Senna spectabilis by ESI-MS/MS. Journal of Mass Spectrometry.

  • Creative Proteomics. (n.d.). Electron Ionization.

  • Wikipedia. (n.d.). Electron ionization.

  • LibreTexts Chemistry. (2023). ATR-FTIR.

  • Chemistry Steps. (n.d.). Interpreting IR Spectra.

  • SlideShare. (n.d.). ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT.

  • Specac Ltd. (n.d.). Interpreting Infrared Spectra.

  • ResearchGate. (2009). Structural determination of -lactams by 1 H and 13 C NMR.

  • Wiley Analytical Science. (n.d.). Interpretation of Infrared Spectra, A Practical Approach.

  • Wiley. (n.d.). NMR Spectroscopy: Basic Principles, Concepts and Applications in Chemistry, 3rd Edition.

  • Jackson, G. (n.d.). The influence of chemical modifications on the fragmentation behavior of fentanyl and fentanyl‐related compounds in electrospr. West Virginia University.

  • Spectroscopy Online. (2020). Organic Nitrogen Compounds, VII: Amides—The Rest of the Story.

  • YouTube. (2021). Interpretation of IR spectra (alcohols,amines and carbonyl compounds).

  • Journal of Chinese Mass Spectrometry Society. (2021). Mass Fragmentation Characteristics of Piperazine Analogues.

  • ChemicalBook. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE(19365-07-2) 1H NMR.

  • Longdom Publishing. (n.d.). Principles and Applications of Nuclear Magnetic Resonance (NMR) Spectroscopy in Analytical Chemistry.

  • International Journal of Innovative Research in Science, Engineering and Technology. (2014). Basic Concepts, Principles and Applications of NMR Spectroscopy.

  • Journal of Molecular Structure. (2014). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl).

  • PubChem. (n.d.). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.

  • PubChem. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one.

  • GNPS Library. (2023). Spectrum CCMSLIB00012112950.

  • Google Books. (n.d.). Protein NMR Spectroscopy: Principles and Practice.

  • NIST WebBook. (n.d.). Piperidine.

  • MDPI. (n.d.). Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines.

  • Science Ready. (n.d.). Mass Spectrometry Fragmentation Patterns – HSC Chemistry.

  • Chemguide. (n.d.). mass spectra - fragmentation patterns.

  • PubMed. (2021). A map of mass spectrometry-based in silico fragmentation prediction and compound identification in metabolomics.

  • PubMed. (2011). 1H and 13C NMR spectral study of some 3,5-bis[(E)-thienylmethylene]piperidin-4-ones.

  • LibreTexts Chemistry. (2020). 11.8: Fragmentation Patterns in Mass Spectrometry.

  • LibreTexts Chemistry. (2023). 12.7: Interpreting Infrared Spectra.

Sources

5-(Hydroxymethyl)piperidin-2-one derivatives and analogs

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 5-(Hydroxymethyl)piperidin-2-one Derivatives and Analogs: Synthesis, Biological Activity, and Therapeutic Potential

Abstract

The piperidine ring is a cornerstone of medicinal chemistry, recognized as a highly privileged scaffold present in a vast array of clinically approved drugs.[1] This guide provides a comprehensive technical overview of a specific, high-potential subclass: this compound and its analogs. We delve into the synthetic pathways for creating the core scaffold, explore general strategies for derivatization, and analyze the significant biological activities reported for these compounds, including anticancer, antimicrobial, and central nervous system applications. Furthermore, this document outlines key structure-activity relationships (SAR) and provides detailed, field-proven protocols for the synthesis and biological evaluation of these promising molecules. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile scaffold in their discovery programs.

Introduction to the Piperidin-2-one Scaffold

The Significance of Piperidine and Piperidinone Moieties in Medicinal Chemistry

Piperidine and its oxidized form, piperidinone, are fundamental heterocyclic systems that play a pivotal role in drug design and development.[2][3] These six-membered nitrogen-containing rings are ubiquitous in pharmaceuticals and natural alkaloids, valued for their unique combination of properties.[4] From a biological perspective, the piperidine motif often enhances a molecule's druggability by improving metabolic stability and pharmacokinetic profiles (ADME), while facilitating transport across biological membranes.[1] The scaffold's conformational flexibility allows it to adapt to the steric demands of target binding pockets, and its nitrogen atom can serve as a key hydrogen bond acceptor or a point for substitution to modulate basicity and solubility.[1] Consequently, piperidine derivatives are integral to over twenty classes of pharmaceuticals, targeting a wide spectrum of diseases.[4][5]

Introducing the this compound Core: Structure and Physicochemical Properties

The this compound molecule represents a particularly interesting starting point for library development. It is a chiral lactam (a cyclic amide) featuring a primary alcohol. This hydroxymethyl group at the C5 position provides a crucial reactive handle for further chemical modification, allowing for the introduction of diverse functionalities through esterification, etherification, or oxidation. The lactam moiety offers a stable, polar core with both hydrogen bond donor (N-H) and acceptor (C=O) capabilities, which are critical for molecular recognition at biological targets.

Key Physicochemical Properties:

  • Molecular Formula: C₆H₁₁NO₂[6]

  • Molecular Weight: 129.16 g/mol [6][7]

  • Appearance: Typically a white to off-white solid[8]

  • Chirality: The C5 position is a stereocenter, making enantiomerically pure forms ((R) and (S)) valuable as chiral building blocks in synthesis.[6][8][9]

Rationale for Exploration

The this compound scaffold is a compelling subject for drug discovery for several reasons. First, its structural relationship to key biological molecules, such as its role as a potential precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA), suggests inherent biological relevance, particularly in neuroscience.[9] Second, the presence of three distinct points for diversification—the nitrogen atom, the hydroxymethyl group, and other positions on the carbon ring—provides a rich chemical space for generating analogs with fine-tuned properties. Finally, the demonstrated bioactivity of related piperidinone compounds across oncology, infectious diseases, and neurology provides a strong precedent for the therapeutic potential of novel derivatives based on this core.[3][5][10]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of this compound and its subsequent derivatization are central to exploring its therapeutic potential. Efficient and scalable synthetic routes are critical for accessing the core molecule.

Established Synthetic Routes to this compound

Two primary strategies have been established for the synthesis of the core scaffold, starting from readily available precursors.

  • Route A: Reduction of Ester Precursors: This is a direct and effective method involving the chemoselective reduction of a C5-ester substituted piperidinone. A common precursor is 5-ethoxycarbonyl-2-piperidone, which can be reduced to the corresponding primary alcohol using a powerful reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent such as tetrahydrofuran (THF).[11] The causality behind choosing LiAlH₄ lies in its ability to reduce esters and amides; however, under controlled, cold conditions, it can selectively reduce the ester in the presence of the more resilient lactam.

  • Route B: Reductive Amination and Cyclization of Furanone Precursors: An alternative approach begins with a furanone derivative, such as 5-(azidomethyl)dihydro-2(3H)-furanone.[8] This pathway involves the reduction of the azide group to a primary amine, typically via catalytic hydrogenation (e.g., using Pd/C catalyst). The resulting amino alcohol then undergoes spontaneous or induced intramolecular cyclization to form the desired piperidinone lactam ring. This route is particularly valuable for producing enantiomerically pure products if the starting furanone is chiral.

SynthesisPathways cluster_A Route A: Ester Reduction cluster_B Route B: Cyclization start_A 5-Ethoxycarbonyl-2-piperidone product This compound start_A->product LiAlH₄, THF -4°C to RT start_B 5-(Azidomethyl)dihydro- 2(3H)-furanone intermediate_B 5-(Aminomethyl)dihydro- 2(3H)-furanone start_B->intermediate_B H₂, Pd/C MeOH intermediate_B->product Intramolecular Cyclization

Caption: Key synthetic pathways to this compound.

General Strategies for Derivatization

The true value of the scaffold lies in its potential for creating diverse libraries of analogs. Key strategies include:

  • N-Substitution: The lactam nitrogen can be alkylated, arylated, or acylated under basic conditions to introduce substituents that can modulate lipophilicity, introduce new binding motifs, or block metabolic degradation.

  • Hydroxymethyl Group Modification: The C5-CH₂OH group is a versatile handle. It can be esterified to produce prodrugs or add bulky groups, etherified to alter polarity, or oxidized to an aldehyde or carboxylic acid for further conjugation or to serve as a hydrogen bond acceptor.[12]

  • Ring Position Substitution: While more complex, methods exist to introduce substituents at other positions on the piperidinone ring, often requiring a de novo synthesis starting from a different precursor.

Detailed Experimental Protocol: Synthesis of this compound via Ester Reduction[11]

This protocol is a self-validating system based on the established literature, designed for reproducibility and safety.

Materials & Reagents:

  • 5-Ethoxycarbonyl-2-piperidone (1 eq.)

  • Lithium aluminum hydride (LiAlH₄), solid (approx. 2.2 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Deionized Water

  • 5N Sodium Hydroxide (NaOH)

  • Diatomaceous earth or Celite®

  • Standard glassware for inert atmosphere reactions (oven-dried)

  • Magnetic stirrer, ice bath, nitrogen line

Safety Precautions:

  • LiAlH₄ is a highly reactive, water-sensitive reagent. Handle exclusively under an inert nitrogen atmosphere. All glassware must be scrupulously dried.

  • The quenching process is highly exothermic and generates hydrogen gas. Perform in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

Step-by-Step Procedure:

  • Reaction Setup: In a three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and thermometer, dissolve 5-ethoxycarbonyl-2-piperidone (e.g., 15.0 g) in anhydrous THF (e.g., 350 mL).

  • Cooling: Cool the solution to -4°C using an ice-salt bath.

  • Addition of Reductant: Slowly and portion-wise add solid LiAlH₄ (e.g., 3.5 g) to the stirred solution, ensuring the internal temperature does not rise significantly. The choice to add the solid slowly to the solution is causal; it prevents an uncontrolled exothermic reaction.

  • Reaction: Stir the resulting slurry vigorously for 1 hour at low temperature under a nitrogen atmosphere. Monitor reaction completion via Thin Layer Chromatography (TLC) if desired.

  • Controlled Quench (Fieser workup): This is a critical self-validating step. Quench the reaction by adding the following reagents dropwise in sequence, allowing the effervescence to subside between additions:

    • Deionized water (e.g., 3.5 mL)

    • 5N NaOH solution (e.g., 3.5 mL)

    • Deionized water (e.g., 10.5 mL) The formation of a granular, white precipitate of aluminum salts indicates a successful quench.

  • Filtration: Filter the mixture through a pad of diatomaceous earth to remove the inorganic salts. Wash the filter cake thoroughly with additional THF (e.g., 100 mL) to ensure complete recovery of the product.

  • Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator.

  • Characterization (Validation): The resulting solid (expected yield ~6.0 g) should be characterized to confirm its identity and purity. Techniques include:

    • Mass Spectrometry (MS): Expect m/z peaks at 130 (M+H)⁺ and 129 (M)⁺.[11]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR should show characteristic peaks corresponding to the piperidinone ring protons and the newly formed hydroxymethyl group.[11]

Pharmacological Significance and Biological Activity

Piperidinone derivatives have been investigated for a wide range of therapeutic applications, demonstrating the scaffold's versatility.

Overview of Therapeutic Areas

The piperidinone core is a privileged structure found in compounds with demonstrated activity as:

  • Anticancer Agents: Inducing apoptosis and cytotoxicity in various cancer cell lines.[5]

  • Antimicrobial Agents: Exhibiting bactericidal and fungicidal properties.[13][14]

  • Antiviral Agents: Showing promise against retroviruses like HIV.[15]

  • CNS-Active Agents: Including antipsychotics and treatments for neurodegenerative diseases like Alzheimer's.[3][5]

Anticancer Potential

Analogs of piperidinone have shown notable potential in oncology. For instance, spirooxindolopyrrolidine-embedded piperidinones have demonstrated cytotoxicity and the ability to induce apoptosis in hypopharyngeal tumor cells.[5] Another derivative, EF24, has shown potential activity against lung, breast, and ovarian cancer by inhibiting IKKβ, a key factor in NF-κB-driven inflammation in carcinomas.[5]

Table 1: Representative Anticancer Activity of Piperidine Analogs

Compound Class Cancer Cell Line Activity Metric Value Reference
Spirooxindolopyrrolidine-piperidinone FaDu (Hypopharyngeal) Cytotoxicity > Bleomycin [5]
2-Piperidinemethanol Analogs HCT-116 (Colon) GI₅₀ (µM) Varies [16]
2-Piperidinemethanol Analogs MCF-7 (Breast) GI₅₀ (µM) Varies [16]

Note: Specific data for this compound derivatives require targeted screening.

Antimicrobial Activity

The piperidine scaffold is a common feature in antimicrobial agents. Studies have shown that piperidinone derivatives can be active against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[13][14] The mechanism of action can vary but may involve disruption of the bacterial cell membrane or inhibition of essential enzymes.[13] The addition of certain moieties, like a thiosemicarbazone group, has been shown to significantly enhance antifungal activity.[14]

Central Nervous System (CNS) Applications

The structural similarity of the this compound core to GABA precursors is highly suggestive of its potential for CNS activity.[9] It is utilized as a chiral building block for enantiomerically pure compounds, which is critical for minimizing side effects in drug development for CNS targets.[9] While direct evidence for derivatives of this specific core is emerging, related piperidine analogs have shown neuroprotective effects, for example, through the activation of the Nrf2/Keap1 antioxidant pathway.[16] This pathway is crucial for protecting neurons from oxidative stress, a key factor in neurodegenerative diseases.

CNS_Pathway cluster_GABA GABAergic Modulation Hypothesis cluster_Nrf2 Neuroprotection (Analogous Pathway) Derivative 5-(HM)P-2-one Derivative GABA_R GABA Receptor Derivative->GABA_R Binds/Modulates Neuron Neuronal Inhibition (Potential Anxiolytic/ Anticonvulsant Effect) GABA_R->Neuron Analog Piperidine Analog Keap1 Keap1 Analog->Keap1 Induces Dissociation Nrf2 Nrf2 Keap1->Nrf2 Releases ARE Antioxidant Response Element (ARE) Nrf2->ARE Translocates to Nucleus & Binds Genes Cytoprotective Genes ARE->Genes Activates Transcription

Caption: Potential CNS mechanisms of action for piperidinone derivatives.

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between a molecule's structure and its biological activity is the cornerstone of rational drug design.[12] For the this compound scaffold, several key positions can be modified to probe and optimize these relationships.

Key Principles of SAR for Piperidinone Scaffolds
  • Hydrogen Bonding: The lactam N-H (donor) and C=O (acceptor) groups are primary points of interaction. To test the importance of the carbonyl as a hydrogen bond acceptor, it can be replaced with a non-polar group like C=CH₂ or reduced to an alcohol. A significant drop in activity would confirm its role in binding.[12]

  • Lipophilicity and Solubility: The overall balance between hydrophobicity and hydrophilicity, governed by the nature of the substituents, is crucial for pharmacokinetic properties like absorption and distribution.[1]

  • Stereochemistry: As a chiral molecule, the absolute configuration ((R) vs. (S)) at the C5 position can dramatically impact binding affinity and biological activity due to the three-dimensional nature of receptor binding pockets.

SAR Exploration Points

Caption: Key structural points for SAR studies on the piperidin-2-one core.

  • Impact of Substitution at the N1 Position: Attaching different groups to the lactam nitrogen directly influences the molecule's properties. Small alkyl groups can increase lipophilicity, while larger aromatic or heterocyclic rings can introduce new interactions (e.g., pi-stacking) with a target protein.

  • Role of the C5-Hydroxymethyl Group: This group is more than just a synthetic handle. The primary alcohol can act as a hydrogen bond donor. Esterifying it can create a prodrug that is hydrolyzed in vivo to release the active parent molecule. Converting it to an ether or a longer alkyl chain can probe hydrophobic pockets in a binding site.

  • Influence of Ring Conformation: The six-membered ring typically adopts a chair conformation. The orientation of substituents (axial vs. equatorial) is critical and can be influenced by the size and nature of the groups at N1 and C5, ultimately affecting how the molecule fits into its biological target.

Methodologies for Biological Evaluation

To assess the therapeutic potential of novel this compound derivatives, standardized and reproducible biological assays are essential.

Protocol: In Vitro Cytotoxicity Screening (MTT Assay)

This protocol assesses a compound's ability to inhibit cell metabolic activity, serving as a proxy for cytotoxicity or anti-proliferative effects.[16]

Workflow Diagram:

MTT_Workflow A 1. Cell Seeding (e.g., 96-well plate) B 2. Compound Treatment (Serial dilutions + controls) A->B C 3. Incubation (e.g., 24-72 hours) B->C D 4. Add MTT Reagent (3-(4,5-dimethylthiazol-2-yl)- 2,5-diphenyltetrazolium bromide) C->D E 5. Incubation (2-4 hours) D->E F 6. Solubilize Formazan (Add DMSO or Solubilizer) E->F G 7. Read Absorbance (e.g., 570 nm) F->G H 8. Data Analysis (Calculate IC₅₀ values) G->H

Caption: Standard workflow for an MTT-based cytotoxicity assay.

Step-by-Step Procedure:

  • Cell Culture: Culture a relevant cancer cell line (e.g., MCF-7, HCT-116) under standard conditions (e.g., 37°C, 5% CO₂).

  • Seeding: Seed the cells into a 96-well microtiter plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

  • Compound Preparation: Prepare a stock solution of the test compound in DMSO. Create a series of dilutions in culture medium to achieve the desired final concentrations.

  • Treatment: Replace the medium in the wells with the medium containing the test compound dilutions. Include vehicle controls (DMSO only) and untreated controls.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add MTT solution (e.g., 20 µL of 5 mg/mL stock) to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., 100 µL of DMSO) to each well to dissolve the formazan crystals.

  • Measurement: Read the absorbance of each well on a microplate reader at a wavelength of ~570 nm.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Protocol: Antibacterial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.[14][17]

Step-by-Step Procedure:

  • Inoculum Preparation: Culture the bacterial strain (e.g., S. aureus) overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in cation-adjusted Mueller-Hinton Broth (MHB) to achieve a final inoculum of ~5 x 10⁵ CFU/mL.[17]

  • Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.

  • Inoculation: Add the prepared bacterial inoculum to each well. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determination of MIC: The MIC is defined as the lowest compound concentration in which no visible bacterial growth (turbidity) is observed.[17] This can be determined by visual inspection or by using a plate reader.

Future Directions and Conclusion

The this compound scaffold represents a fertile ground for the discovery of novel therapeutics. Its synthetic tractability, combined with the proven pharmacological relevance of the broader piperidinone class, makes it an attractive starting point for medicinal chemistry campaigns.

Future research should focus on:

  • Library Synthesis: Creating large, diverse libraries by systematically exploring substitutions at the N1 and C5 positions.

  • Target-Based Screening: Moving beyond phenotypic screening to test derivatives against specific biological targets (e.g., kinases, GPCRs, bacterial enzymes).

  • Computational Modeling: Using in silico docking and molecular dynamics to predict binding modes and guide the rational design of more potent and selective analogs.

  • Chiral Synthesis and Evaluation: Synthesizing and evaluating the (R) and (S) enantiomers separately to understand the impact of stereochemistry on activity and off-target effects.

References

  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Encyclopedia.pub. (2023).
  • PrepChem.com. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences. [Link]
  • Google Patents. (2009).
  • ResearchGate. (2012). piperidone analogs: synthesis and their diverse biological applications. International Research Journal of Pharmacy and Applied Sciences. [Link]
  • ResearchGate. (n.d.). Antibacterial activities of piperidine derived analogs. [Link]
  • PubChem. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one. National Institutes of Health.
  • PubChem. (n.d.). (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One. National Institutes of Health.
  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • ResearchGate. (n.d.).
  • Semantic Scholar. (2023).
  • Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]
  • Pharmatutor. (n.d.). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • PubChem. (n.d.). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one. National Institutes of Health.
  • DrugDesign.org. (n.d.). Structure Activity Relationships (SAR).
  • PubMed. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. [Link]
  • Sengpracha, W., et al. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry, 35(3). [Link]

Sources

The Piperidinone Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide on the Therapeutic Applications of Piperidinone Compounds

Introduction: The Versatility of the Piperidinone Core

The piperidinone ring, a six-membered heterocyclic ketone, represents a cornerstone in medicinal chemistry and drug development.[1][2] Its prevalence in a wide array of pharmaceuticals and bioactive natural products underscores its status as a "privileged scaffold." This distinction arises from the piperidinone core's unique combination of structural rigidity, synthetic tractability, and its capacity for three-dimensional diversification. These attributes allow for the precise orientation of pharmacophoric groups, enabling high-affinity interactions with a multitude of biological targets. This guide provides an in-depth exploration of the burgeoning therapeutic applications of piperidinone compounds, with a focus on their mechanistic underpinnings and the experimental methodologies used to validate their efficacy. We will delve into their significant potential in oncology, neurodegenerative disorders, and inflammatory conditions, offering a technical resource for researchers and drug development professionals.

I. Piperidinone Derivatives in Oncology: A Multi-pronged Attack on Cancer

Piperidinone-based compounds have emerged as a significant class of anticancer agents, demonstrating efficacy against a variety of cancer cell lines.[3][4] Their mechanisms of action are diverse, ranging from the induction of apoptosis to the inhibition of key signaling pathways involved in tumor progression.

A. Induction of Apoptosis and Cell Cycle Arrest

A primary mechanism through which piperidinone derivatives exert their anticancer effects is the induction of apoptosis, or programmed cell death.[5] Certain novel piperidone compounds, such as 1-dichloroacetyl-3,5-bis(3,4-difluorobenzylidene)-4-piperidone (2608) and 1-dichloroacetyl-3,5-bis(3,4-dichlorobenzylidene)-4-piperidone (2610), have been shown to be cytotoxic to a range of human cancer cell lines, including those of the breast, pancreas, leukemia, lymphoma, and colon.[5]

The apoptotic cascade initiated by these compounds often involves the intrinsic pathway, characterized by the accumulation of reactive oxygen species (ROS), mitochondrial depolarization, and the activation of caspase-3/7.[5] This ultimately leads to DNA fragmentation and cell death.[5] Furthermore, these compounds can induce cell cycle alterations, leading to an increase in the sub-G0/G1 cell population, indicative of apoptosis.[5]

Piperidinone_Compound Piperidinone Compound (e.g., 2608, 2610) ROS_Accumulation Reactive Oxygen Species (ROS) Accumulation Piperidinone_Compound->ROS_Accumulation Cell_Cycle_Alteration Cell Cycle Alteration (Sub-G0/G1 Increase) Piperidinone_Compound->Cell_Cycle_Alteration Mitochondrial_Depolarization Mitochondrial Depolarization ROS_Accumulation->Mitochondrial_Depolarization Caspase_Activation Caspase-3/7 Activation Mitochondrial_Depolarization->Caspase_Activation DNA_Fragmentation DNA Fragmentation Caspase_Activation->DNA_Fragmentation Apoptosis Apoptosis DNA_Fragmentation->Apoptosis Cell_Cycle_Alteration->Apoptosis

Figure 1: Intrinsic apoptotic pathway induced by piperidinone compounds.

B. Inhibition of Key Kinases and Signaling Pathways

The 3-(piperidin-4-yl)indolin-2-one scaffold is a prominent example of a piperidinone-containing structure that has yielded potent kinase inhibitors.[6] Sunitinib, a multi-targeted receptor tyrosine kinase inhibitor built on this scaffold, is approved for treating renal cell carcinoma and gastrointestinal stromal tumors.[6] A key mechanism for this class of compounds is the inhibition of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a critical mediator of angiogenesis.[6]

Furthermore, some piperidinone derivatives act as proteasome inhibitors, leading to the accumulation of poly-ubiquitinated proteins and the activation of pro-apoptotic pathways.[5] Other analogs have been shown to inhibit IκB kinase (IKKβ), a key regulator of the NF-κB transcription factor, which plays a crucial role in chronic inflammation associated with carcinomas.[7]

Quantitative Data: In Vitro Anti-Proliferative Activity

The potency of novel piperidinone derivatives is often evaluated by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

CompoundIC50 (µM) vs. MCF-7 (Breast Cancer)IC50 (µM) vs. HepG2 (Liver Cancer)
Derivative 5b4.628.81
Derivative 10e1.934.16
Derivative 10g0.951.89
Derivative 15a2.315.24
Derivative 17a0.741.13
Sunitinib (Reference)4.772.23
Data sourced from a study on new VEGFR-2 inhibitors based on the indolin-2-one scaffold.[6]

II. Neuroprotective Applications in Alzheimer's Disease

Piperidinone and its derivatives are emerging as promising therapeutic agents for neurodegenerative disorders, particularly Alzheimer's disease (AD).[8] Their multifaceted mechanisms of action target key pathological features of the disease.

A. Inhibition of β-Amyloid Aggregation

A series of novel 2-piperidone derivatives have been designed and synthesized to inhibit the self-aggregation of β-amyloid (Aβ) peptides, a hallmark of AD.[9][10][11] Compound 7q, for instance, demonstrated significant inhibition of Aβ(1-42) self-aggregation in a concentration-dependent manner.[9] By preventing the formation of toxic Aβ oligomers and plaques, these compounds may help to mitigate neuronal damage.

B. Anti-inflammatory Effects in the Central Nervous System

Neuroinflammation is a critical component of AD pathology. Certain piperidinone derivatives exhibit potent anti-inflammatory properties within the central nervous system.[9][12] They can effectively suppress the production of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6 in lipopolysaccharide (LPS)-induced microglial cells.[9] One proposed mechanism involves the interference with the homodimerization or heterodimerization of the myeloid differentiation factor 88 (MyD88), a key adaptor protein in the Toll-like receptor signaling pathway.[9]

LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 NF_kB NF-κB Activation MyD88->NF_kB Pro_inflammatory_Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF_kB->Pro_inflammatory_Cytokines Neuroinflammation Neuroinflammation Pro_inflammatory_Cytokines->Neuroinflammation Piperidinone_Compound Piperidinone Compound (e.g., 7q) Piperidinone_Compound->MyD88 Inhibition

Figure 2: Inhibition of neuroinflammation by piperidinone compounds.

III. Modulating the Inflammatory Response

Beyond neuroinflammation, piperidinone derivatives have demonstrated broader anti-inflammatory effects, making them potential therapeutic agents for a range of inflammatory disorders.[13][14]

A. Curcumin Analogs with Enhanced Bioavailability

Curcumin, a natural compound with known anti-inflammatory properties, suffers from poor bioavailability.[13][15] To overcome this limitation, diarylidene-N-methyl-4-piperidone (DANMP) derivatives have been synthesized as curcumin analogues.[13][16] These compounds exhibit improved drug-like properties and have been shown to reduce the secretion of nitric oxide (NO), a pro-inflammatory mediator, in activated macrophages.[13]

B. Inhibition of Pro-inflammatory Mediators

The anti-inflammatory action of some piperidinone-containing compounds is attributed to their ability to inhibit the production of key inflammatory mediators. For example, certain N-arylsulfonyl-3,5-bis(arylidene)-4-piperidones inhibit the production of IL-6 and TNF-α in RAW264.7 cells stimulated by lipopolysaccharide.[15]

IV. Synthesis and Experimental Protocols

The synthesis of piperidinone derivatives is often achieved through versatile and efficient chemical reactions.[17][18] The nitro-Mannich reaction, for instance, provides a powerful tool for the stereoselective synthesis of piperidinone-based compounds.[17]

A. General Synthesis of 3,5-Bis(arylidene)-4-piperidones

A common method for the synthesis of 3,5-bis(arylidene)-4-piperidones involves the acid-catalyzed condensation of 4-piperidone hydrate hydrochloride with the appropriate aldehyde.[19]

Experimental Protocol: Synthesis of N-Acryloyl-3,5-bis(ylidene)-4-piperidones [19]

  • Condensation: To a solution of 4-piperidone hydrate hydrochloride in glacial acetic acid, add the desired aromatic aldehyde. Pass dry HCl gas through the mixture for a specified period.

  • Isolation: Pour the reaction mixture into ice-water. Collect the precipitate by filtration, wash with water until neutral, and dry.

  • Acylation: Dissolve the synthesized 3,5-bis(ylidene)-4-piperidone in dichloromethane (CH2Cl2). Cool the solution to 0 °C.

  • Addition of Reagents: Add triethylamine (TEA) followed by the dropwise addition of acryloyl chloride.

  • Reaction: Stir the reaction mixture at 0 °C for a designated time, then allow it to warm to room temperature and continue stirring overnight.

  • Work-up: Wash the reaction mixture sequentially with water, dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

B. Evaluation of Anti-inflammatory Activity

The Griess assay is a common method to quantify nitrite production, an indicator of nitric oxide synthase activity, in cell culture supernatants.

Experimental Protocol: Griess Assay for Nitrite Production [13]

  • Cell Culture: Plate RAW 264.7 macrophages in a 96-well plate and culture overnight.

  • Treatment: Treat the cells with various concentrations of the piperidinone compounds for 1 hour.

  • Stimulation: Stimulate the cells with lipopolysaccharide (LPS) and interferon-gamma (IFNγ) to induce an inflammatory response.

  • Incubation: Incubate the cells for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reagent: Add Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine) to the supernatant.

  • Measurement: Measure the absorbance at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Quantification: Determine the nitrite concentration by comparing the absorbance to a standard curve of sodium nitrite.

V. Conclusion and Future Perspectives

The piperidinone scaffold has proven to be a remarkably versatile and fruitful starting point for the development of novel therapeutics. The compounds derived from this core structure have demonstrated significant potential in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders. Their diverse mechanisms of action, coupled with their synthetic accessibility, position them as highly attractive candidates for further preclinical and clinical investigation. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds, as well as exploring their potential in combination therapies to enhance efficacy and overcome drug resistance. The continued exploration of the chemical space around the piperidinone nucleus holds immense promise for the discovery of next-generation medicines.

References

  • Innovative piperidone derivatives: a new horizon in Potent anticancer therapeutics. (n.d.). ijamscr.
  • Synthesis of piperidine- and piperidinone-based drugs via a nitro-Mannich reaction. (n.d.).
  • Diarylidene-N-Methyl-4-Piperidones and Spirobibenzopyrans as Antioxidant and Anti-Inflammatory Agents. (2022). PMC.
  • Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. (2022). NIH.
  • Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. (2021). PubMed.
  • 4-Amino-2-(piperidin-3-yl)isoindoline-1,3-diones as Anti-inflammatory Agents for Systemic Degenerative and Neurodegenerative Disorders. (2025).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). PMC.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. (2023). ResearchGate.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). Royal Society of Chemistry.
  • Synthesis and bio-properties of 4-piperidone containing compounds as curcumin mimics. (2022). RSC Advances.
  • Diarylidene-N-Methyl-4-Piperidone and Spirobibenzopyran Curcumin Analogues as Antioxidant and Anti-Inflammatory Pharmacophores. (2022). ChemRxiv.
  • Benzophenone-N-ethyl piperidine ether analogues--synthesis and efficacy as anti-inflammatory agent. (2009). PubMed.
  • Piperidine Nucleus as a Promising Scaffold for Alzheimer's Disease: Current Landscape and Future Perspective. (2023). PubMed.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). International Journal of Molecular Sciences.
  • Novel piperidone derivatives with the potential to treat oral cancer. (2018). Walsh Medical Media.
  • Piperidines and related compounds for treatment of alzheimer's disease. (n.d.). Google Patents.
  • 1-Cbz-Piperidin-4-one: A Comprehensive Overview. (n.d.).
  • Pharmacological Applications of Piperidine Derivatives. (2023). Encyclopedia.pub.
  • WO2006043064A1 - Piperidines and related compounds for treatment of alzheimer's disease. (n.d.). Google Patents.
  • The Role of Piperidine Derivatives in Medicinal Chemistry. (n.d.).
  • 4-Piperidone. (n.d.). Wikipedia.
  • Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives. (2021). NIH.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. (2024). PubMed.
  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. (2014). PMC.

Sources

The Antimicrobial Potential of Substituted Piperidinones: A Technical Guide for Drug Development

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds for the development of next-generation therapeutic agents. The piperidinone ring system has emerged as a "privileged scaffold" in medicinal chemistry, demonstrating a remarkable versatility and a broad spectrum of biological activities. This in-depth technical guide provides a comprehensive overview of the antimicrobial properties of substituted piperidinones for researchers, scientists, and drug development professionals. We will delve into the core chemical attributes of this scaffold, prevalent synthetic methodologies, critical structure-activity relationships, and the proposed mechanisms of antimicrobial action. Furthermore, this guide furnishes detailed, field-proven protocols for the in vitro and in vivo evaluation of these promising compounds, aiming to equip research teams with the knowledge to accelerate the discovery and development of potent piperidinone-based antimicrobial agents.

The Piperidinone Core: A Foundation for Antimicrobial Innovation

The piperidine motif is a ubiquitous structural feature in numerous natural products and clinically approved drugs.[1] Its six-membered heterocyclic structure provides a three-dimensional framework that can be strategically functionalized to interact with a variety of biological targets. The piperidin-4-one scaffold, in particular, offers several key advantages for antimicrobial drug design:

  • Synthetic Tractability: The piperidinone ring can be readily synthesized through robust and scalable chemical reactions, most notably the Mannich reaction.[2][3] This allows for the efficient generation of diverse libraries of substituted analogs for screening.

  • Stereochemical Diversity: The chiral centers inherent to many substituted piperidinones allow for the exploration of stereochemistry as a driver of potency and selectivity.

  • Modifiable Core: The nitrogen atom and the carbon atoms of the ring, especially the C-4 keto group, are amenable to a wide range of chemical modifications, enabling fine-tuning of physicochemical and pharmacological properties.[2]

The inherent versatility of the piperidinone core has led to the discovery of derivatives with a wide array of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[2][4]

Synthetic Strategies for Accessing Substituted Piperidinones

The cornerstone of piperidinone synthesis is the multi-component Mannich reaction, which offers a convergent and efficient route to the core scaffold.[2] This reaction typically involves the condensation of an aldehyde, a primary amine (or ammonia source like ammonium acetate), and a ketone possessing at least one α-hydrogen.

Generalized Synthetic Workflow

The following diagram illustrates a typical synthetic workflow for the preparation of substituted piperidinones and their subsequent derivatization.

G cluster_synthesis Core Synthesis cluster_derivatization Derivatization A Aromatic Aldehyde D Mannich Reaction A->D B Ketone (e.g., Ethyl Methyl Ketone) B->D C Ammonium Acetate C->D E Substituted Piperidin-4-one D->E One-pot condensation I Thiosemicarbazone Derivative E->I Condensation J Oxime Derivative E->J Oximation F Thiosemicarbazide F->I G Hydroxylamine G->J H Substituted Benzoyl Chlorides K Oxime Ester Derivative H->K J->K Esterification

Caption: General synthetic scheme for piperidin-4-ones and their derivatives.

Structure-Activity Relationships (SAR) of Antimicrobial Piperidinones

The antimicrobial potency of substituted piperidinones is profoundly influenced by the nature and position of various substituents on the piperidine ring. A comprehensive analysis of the available literature reveals several key SAR trends.

Substitutions at C-2 and C-6

Aryl substituents at the C-2 and C-6 positions are a common feature of many biologically active piperidinones.[2] The electronic properties of these aryl rings play a crucial role in modulating antimicrobial activity.

  • Electron-withdrawing and electron-donating groups: The presence of both electron-donating (e.g., -OCH3, -N(CH3)2) and electron-withdrawing (e.g., -Cl, -NO2) groups on the C-2 and C-6 aryl rings has been shown to enhance antimicrobial activity, suggesting that both electronic and steric factors are important for target interaction.

  • Heteroaromatic rings: The incorporation of heteroaromatic rings at these positions can also lead to potent antimicrobial compounds.

Substitutions at C-3 and C-5

The introduction of substituents at the C-3 and C-5 positions can significantly impact the stereochemistry and biological activity of piperidinones.

  • Alkyl groups: Small alkyl groups, such as methyl, at the C-3 position can influence the conformational preference of the piperidine ring and, in some cases, enhance antimicrobial activity.[5]

  • Arylthio groups: The addition of an arylthio group at the C-3 position has been shown to yield compounds with significant antibacterial and antifungal activity.[6]

N-Substitution

Modification of the nitrogen atom of the piperidine ring is a common strategy to modulate the physicochemical properties and biological activity of these compounds.

  • N-alkylation: The introduction of small alkyl groups, such as a methyl group, can alter the lipophilicity and basicity of the molecule, which can affect its ability to penetrate microbial cell membranes.

  • N-acylation: Acylation of the piperidine nitrogen with various moieties, including chloroacetyl and N-methylpiperazinoacetyl groups, has been shown to produce compounds with promising antimicrobial profiles.[7]

Derivatization of the C-4 Carbonyl Group

The C-4 keto group is a prime site for chemical modification, and its derivatization has led to some of the most potent antimicrobial piperidinones.

  • Thiosemicarbazones: The condensation of the C-4 ketone with thiosemicarbazide to form thiosemicarbazone derivatives has been a particularly successful strategy, often resulting in a significant enhancement of both antibacterial and antifungal activities.[5]

  • Oximes and Oxime Ethers/Esters: Conversion of the C-4 ketone to an oxime, followed by etherification or esterification, is another effective approach to generate potent antimicrobial agents.[8][9] These modifications can increase the lipophilicity of the molecule and introduce additional points of interaction with biological targets.

Quantitative SAR Data

The following tables summarize the minimum inhibitory concentration (MIC) values for representative substituted piperidinones against various bacterial and fungal strains, as reported in the literature.

Table 1: Antibacterial Activity of Substituted Piperidin-4-ones and their Thiosemicarbazone Derivatives [5]

CompoundRR'S. aureus (ATCC 6538) MIC (µg/mL)E. coli (ATCC 8739) MIC (µg/mL)B. subtilis (MTCC 441) MIC (µg/mL)
1a CH₃N(CH₃)₂12.52525
2a CH₃OCH₃255050
3a CH₃OH50100100
1b CH₃N(CH₃)₂6.2512.512.5
2b CH₃OCH₃12.52525
3b CH₃OH255050
Ampicillin --3.126.253.12

Table 2: Antifungal Activity of Substituted Piperidin-4-one Oxime Ethers [8]

CompoundRR'R''A. flavus MIC (µg/mL)Candida-51 MIC (µg/mL)
5g CH₃H2-Cl6.2512.5
5j CH₃H2-Br12.53.12
Amphotericin B ---6.256.25

Proposed Mechanisms of Antimicrobial Action

The precise molecular mechanisms by which substituted piperidinones exert their antimicrobial effects are still under investigation; however, evidence suggests that they may act through multiple pathways.

Disruption of Cell Membrane Integrity

Many antimicrobial piperidine derivatives possess lipophilic characteristics that facilitate their interaction with and insertion into the bacterial cell membrane. This can disrupt membrane integrity, leading to increased permeability, leakage of essential intracellular components, and ultimately, cell death. The presence of bulky, lipophilic aryl groups at the C-2 and C-6 positions is thought to contribute to this mechanism.

Enzyme Inhibition

Substituted piperidinones have been shown to inhibit the activity of essential microbial enzymes.

  • DNA Gyrase: Some quinolone-based compounds containing a piperidine moiety have demonstrated inhibitory activity against DNA gyrase, a crucial bacterial enzyme involved in DNA replication and repair.[10][11]

  • Dihydropteroate Synthase (DHPS): Certain sulfonamide derivatives incorporating a piperidine fragment have been found to interact with and inhibit DHPS, an enzyme essential for folate synthesis in bacteria.[12][13]

  • FtsZ Inhibition: The bacterial cell division protein FtsZ is another potential target. Inhibition of FtsZ polymerization prevents the formation of the Z-ring, a critical step in bacterial cytokinesis, leading to cell filamentation and death.[13][14] While direct evidence for piperidinone inhibition of FtsZ is still emerging, it represents a plausible mechanism of action.

Efflux Pump Inhibition

Bacterial efflux pumps are a major mechanism of antibiotic resistance. Some piperidine alkaloids, such as piperine, have been identified as efflux pump inhibitors.[15][16] By blocking these pumps, they can increase the intracellular concentration of co-administered antibiotics, restoring their efficacy.

The following diagram illustrates the potential antimicrobial mechanisms of substituted piperidinones.

G cluster_mechanisms Proposed Mechanisms of Action A Substituted Piperidinone B Cell Membrane Disruption A->B Lipophilic interaction C Enzyme Inhibition A->C D Efflux Pump Inhibition A->D E DNA Gyrase C->E F DHPS C->F G FtsZ C->G G A Prepare compound stock solution B Perform serial dilutions in 96-well plate A->B D Inoculate wells B->D C Prepare microbial inoculum (0.5 McFarland) C->D E Incubate plates D->E F Read MIC (visual inspection) E->F G Determine MBC (optional) F->G H Plate onto agar G->H

Caption: Workflow for in vitro antimicrobial susceptibility testing.

In Vivo Efficacy Testing: The Neutropenic Murine Thigh Infection Model

The neutropenic murine thigh infection model is a widely used and well-characterized model for the in vivo evaluation of antimicrobial agents. [2][7][17]This model allows for the assessment of a compound's efficacy in a mammalian system, providing crucial data for preclinical development.

  • Induction of Neutropenia: Render mice neutropenic by intraperitoneal administration of cyclophosphamide. A common regimen is two doses of 150 mg/kg and 100 mg/kg administered four and one day prior to infection, respectively. [17]2. Infection: On the day of the experiment, inject a standardized inoculum of the test organism (e.g., 10⁶ CFU of Staphylococcus aureus) intramuscularly into the thigh of each mouse. [17]3. Treatment: At a specified time post-infection (e.g., 2 hours), administer the test compound via a clinically relevant route (e.g., oral, intravenous, or subcutaneous). Include vehicle control and positive control (a known effective antibiotic) groups.

  • Efficacy Assessment: At a predetermined endpoint (e.g., 24 hours post-infection), euthanize the mice and aseptically excise the infected thigh muscle.

  • Bacterial Load Determination: Homogenize the thigh tissue in a sterile buffer (e.g., phosphate-buffered saline). Perform serial dilutions of the homogenate and plate onto appropriate agar media to determine the number of CFU per gram of tissue.

  • Data Analysis: Compare the bacterial load in the thighs of treated mice to that of the vehicle control group to determine the reduction in bacterial burden.

G A Induce neutropenia in mice B Infect thigh muscle with pathogen A->B C Administer test compound and controls B->C D Incubate for specified duration C->D E Euthanize and excise thigh D->E F Homogenize tissue and plate for CFU count E->F G Analyze data (reduction in bacterial load) F->G

Caption: Workflow for the neutropenic murine thigh infection model.

Future Directions and Conclusion

Substituted piperidinones represent a highly promising class of antimicrobial agents with the potential to address the growing threat of drug-resistant infections. The synthetic accessibility of the piperidinone scaffold, coupled with the vast chemical space that can be explored through substitution and derivatization, provides a fertile ground for the discovery of novel drug candidates.

Future research in this area should focus on:

  • Mechanism of Action Studies: A deeper understanding of the molecular targets of antimicrobial piperidinones will enable more rational drug design and the development of compounds with improved potency and selectivity.

  • Optimization of Pharmacokinetic Properties: The ADME (absorption, distribution, metabolism, and excretion) properties of lead compounds need to be carefully optimized to ensure their suitability for clinical development.

  • In Vivo Efficacy against a Broader Range of Pathogens: The efficacy of promising piperidinone derivatives should be evaluated in animal models of infection caused by a diverse panel of clinically relevant and drug-resistant pathogens.

  • Combination Therapy: The potential of piperidinones to act as adjuvants that can restore the efficacy of existing antibiotics by, for example, inhibiting efflux pumps, warrants further investigation.

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Noble Life Sciences. (n.d.). Neutropenic Mouse Thigh Model of Infection.
  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2695.
  • Sivakumar, S. R., et al. (2008). Synthesis and spectral characterization of a new class of N-(N-methylpiperazinoacetyl)-2,6-diarylpiperidin-4-ones: antimicrobial, analgesic and antipyretic studies. European Journal of Medicinal Chemistry, 43(11), 2364-2373.
  • Senthilkumar, P., & Mohan, S. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Research & Reviews: Journal of Chemistry, 4(2).
  • Murugesan, S., et al. (2006). Synthesis, stereochemistry, and antimicrobial activity of 2,6-diaryl-3-(arylthio)piperidin-4-ones. Chemical & Pharmaceutical Bulletin, 54(6), 795-801.
  • Ramalingan, C., et al. (2006). Synthesis, stereochemistry, and antimicrobial evaluation of substituted piperidin-4-one oxime ethers. European Journal of Medicinal Chemistry, 41(4), 546-553.
  • Li, Y., et al. (2023). Novel Sulfonamide Derivatives Containing a Piperidine Moiety as New Bactericide Leads for Managing Plant Bacterial Diseases. Molecules, 28(6), 2695.
  • Georgopapadakou, N. H., et al. (1986). Chiral DNA gyrase inhibitors. 1. Synthesis and antimicrobial activity of the enantiomers of 6-fluoro-7-(1-piperazinyl)-1-(2'-trans-phenyl-1'-cyclopropyl)-1, 4-dihydro-4-oxoquinoline-3-carboxylic acid. Journal of Medicinal Chemistry, 29(10), 2044-2047.
  • Wang, J., et al. (2003). Discovery of a small molecule that inhibits cell division by blocking FtsZ, a novel therapeutic target of antibiotics. Journal of Biological Chemistry, 278(44), 43419-43424.
  • ImQuest BioSciences. (n.d.). Neutropenic Thigh Murine Model.
  • Charles River Laboratories. (n.d.). Neutropenic Thigh Infection Model.
  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical Pharmacology Journal, 1(1).
  • Senthilkumar, P., & Mohan, S. (2015). Synthesis Characterization and Antimicrobial Activity of N-nitroso-2, 6-Diphenylpiperidin-4-One Semicarbazone. Research & Reviews: Journal of Chemistry, 4(2).
  • Singh, P., et al. (2020). Synthesis and In Silico Molecular Docking Studies on Substituted Piperic Acid Derivatives as Inhibitors of Bacterial DNA Gyrase. Current Computer-Aided Drug Design, 16(3), 281-294.
  • Onnis, V., et al. (2009). Synthesis and antimicrobial activity of some novel 2-[4-(substituted piperazin-/piperidin-1-ylcarbonyl)phenyl]-1H-benzimidazole derivatives. Bioorganic & Medicinal Chemistry, 17(17), 6298-6304.
  • Harini, S. T., et al. (2012). Synthesis, antioxidant and antimicrobial activity of novel vanillin derived piperidin-4-one oxime esters. Bioorganic & Medicinal Chemistry Letters, 22(24), 7588-7592.
  • Kumar, S., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4128-4135.
  • Kumar, S., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry, 44(10), 4128-4135.
  • In silico screening and design of N-substituted 7-piperazin-1- ylfluoroquinolone-derived DNA gyrase inhibitor antibiotics. (2021). ResearchGate.
  • Kráľová, K., et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 280, 116933.

Sources

Unlocking New Frontiers in Antibacterial Drug Discovery: The Therapeutic Potential of Novel Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide

Abstract

The relentless rise of antibiotic-resistant bacteria presents a formidable challenge to global health, necessitating the urgent discovery of novel antimicrobial agents with unique mechanisms of action. The piperidinone scaffold, a privileged heterocyclic motif, has emerged as a promising foundation for the development of new therapeutics due to its synthetic tractability and presence in numerous biologically active compounds.[1][2] This technical guide provides an in-depth exploration of the synthesis, evaluation, and optimization of novel piperidinone derivatives as potent antibacterial agents. We will delve into the causal relationships behind synthetic strategies, provide validated, step-by-step protocols for both in vitro and in silico evaluation, and synthesize key structure-activity relationship (SAR) insights to guide future drug design. This document is intended for researchers, scientists, and drug development professionals dedicated to combating the growing threat of antimicrobial resistance.

The Piperidinone Core: A Privileged Scaffold in Medicinal Chemistry

The piperidine ring system is a cornerstone of medicinal chemistry, forming the structural backbone of numerous natural products and synthetic drugs.[1][2] Its saturated, six-membered heterocyclic structure allows for precise three-dimensional arrangements of functional groups, enabling high-affinity interactions with biological targets. Piperidinone derivatives, which incorporate a ketone functional group into this ring, offer additional opportunities for chemical modification and hydrogen bonding, making them particularly attractive starting points for drug discovery campaigns. Their synthetic accessibility further enhances their appeal, allowing for the generation of diverse chemical libraries for biological screening.[3]

General Structure of Piperidinone Derivatives

The versatility of the piperidinone scaffold lies in the ability to introduce a wide variety of substituents at multiple positions around the core ring. These modifications are critical for tuning the molecule's physicochemical properties and biological activity.

Caption: General structure of a piperidin-4-one derivative.

Synthesis of Piperidinone Scaffolds: Building the Foundation

The choice of synthetic route is paramount as it dictates the feasibility of creating a diverse library of derivatives for screening. The Mannich reaction is a classic and highly effective method for constructing the 2,6-diaryl-piperidin-4-one core.[3]

Rationale for Mannich Condensation

This one-pot, multi-component reaction is chosen for its efficiency and atom economy. It allows for the convergent assembly of an aldehyde, a ketone with an α-hydrogen, and an amine (in this case, ammonium acetate serves as the ammonia source), rapidly generating the complex piperidinone ring system. The reaction's tolerance for a variety of substituted aldehydes makes it ideal for exploring structure-activity relationships at the aryl positions (R2 and R3 in the diagram above).[3]

Protocol 2.1: Synthesis of 2,6-Diaryl-3-methyl-4-piperidones

This protocol is adapted from established methodologies for synthesizing piperidinone derivatives.[3]

Step-by-Step Methodology:

  • Reaction Setup: In a 250 mL round-bottom flask, combine ethyl methyl ketone (0.1 mol), a substituted aromatic aldehyde (0.1 mol), benzaldehyde (0.1 mol), and ammonium acetate (0.15 mol) in 100 mL of ethanol.

  • Condensation: Reflux the reaction mixture with constant stirring for 4-6 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 7:3).

  • Isolation: After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 1 hour to facilitate precipitation.

  • Purification: Collect the crude solid product by vacuum filtration and wash it with cold ethanol to remove unreacted starting materials.

  • Recrystallization: Recrystallize the crude product from ethanol to yield the pure 2,6-diaryl-3-methyl-4-piperidone derivative.

  • Characterization: Confirm the structure of the synthesized compound using spectroscopic techniques such as FT-IR, ¹H-NMR, and Mass Spectrometry.[4]

Evaluating Antibacterial Efficacy: A Multi-pronged Approach

A robust evaluation strategy combines both in vitro antimicrobial screening to determine potency and in silico computational studies to predict mechanisms of action. This dual approach provides a comprehensive understanding of a compound's potential and guides further optimization.

Experimental Workflow for Antibacterial Evaluation

The process of identifying and characterizing novel antibacterial agents follows a logical and systematic pipeline, from initial synthesis to detailed mechanistic studies.

workflow cluster_synthesis Phase 1: Synthesis cluster_invitro Phase 2: In Vitro Screening cluster_insilico Phase 3: In Silico Analysis cluster_sar Phase 4: Optimization S Synthesis of Piperidinone Derivatives Screen Primary Screening (e.g., Disc Diffusion) S->Screen Dock Molecular Docking (Target Identification) S->Dock MIC Quantitative Assay (MIC Determination) Screen->MIC Active Compounds MBC Bactericidal/Bacteriostatic (MBC Determination) MIC->MBC SAR Structure-Activity Relationship (SAR) Analysis MIC->SAR Dock->SAR ADMET ADMET Prediction (Drug-likeness) ADMET->SAR Lead Lead Optimization SAR->Lead

Caption: A typical workflow for antibacterial drug discovery.

In Vitro Antibacterial Susceptibility Testing

The cornerstone of antibacterial evaluation is determining the Minimum Inhibitory Concentration (MIC) of a compound. The broth microdilution method is a standardized, quantitative technique that allows for high-throughput screening.[5]

Protocol 3.1: Broth Microdilution Assay for MIC Determination

Self-Validation and Controls: This protocol incorporates several controls to ensure the validity of the results. A positive control (bacteria with no compound) confirms bacterial viability, a negative control (broth only) ensures sterility, and a standard antibiotic control (e.g., Ampicillin, Ciprofloxacin) provides a benchmark for potency.[3][6]

Step-by-Step Methodology:

  • Bacterial Culture Preparation: Inoculate a single colony of the test bacterium (e.g., Staphylococcus aureus ATCC 25923, Escherichia coli ATCC 25922) into 5 mL of Mueller-Hinton Broth (MHB). Incubate at 37°C with shaking until the culture reaches the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension 1:100 in fresh MHB to obtain the final inoculum of ~1.5 x 10⁶ CFU/mL.[5]

  • Compound Preparation: Prepare a stock solution of the test piperidinone derivative in Dimethyl Sulfoxide (DMSO) at a concentration of 10 mg/mL. Create a series of 2-fold serial dilutions in MHB in a 96-well microtiter plate. The final concentration range should typically span from 256 µg/mL to 0.5 µg/mL.

  • Inoculation: Add the diluted bacterial suspension to each well containing the compound dilutions. The final volume in each well should be 200 µL.

  • Incubation: Cover the plate and incubate at 37°C for 18-24 hours.

  • Result Interpretation: The MIC is defined as the lowest concentration of the compound at which no visible bacterial growth is observed.[3] Growth can be assessed visually or by measuring absorbance at 600 nm.

Data Presentation: Summarizing Antibacterial Activity

Quantitative data from MIC assays should be presented in a clear, tabular format for easy comparison of the activity of different derivatives against various bacterial strains.

Compound IDR1-SubstituentR2-SubstituentMIC (µg/mL) vs. S. aureusMIC (µg/mL) vs. E. coli
PD-01 H4-Chlorophenyl64128
PD-02 H4-Methoxyphenyl3264
PD-03 H4-Nitrophenyl1632
PD-04-TS H4-Chlorophenyl1632
Ampicillin N/AN/A48

Note: Data are hypothetical, for illustrative purposes. PD-04-TS represents a thiosemicarbazone derivative of PD-01, showing enhanced activity as suggested by literature.[3]

In Silico Analysis: Molecular Docking

Computer-Aided Drug Design (CADD) methods, particularly molecular docking, are indispensable for predicting how a compound might interact with a bacterial target at the molecular level.[7] This approach can rationalize observed in vitro activity and guide the design of more potent derivatives. A common target for antibacterial agents is DNA gyrase, an essential enzyme for bacterial DNA replication.[6][7][8]

Rationale for Target Selection

Bacterial DNA gyrase (GyrB subunit) is an excellent target because it is essential for bacterial survival and possesses significant structural differences from its human topoisomerase counterparts, which can be exploited to achieve selective toxicity.[6][8]

Protocol 3.2: Molecular Docking Workflow

Step-by-Step Methodology:

  • Protein Preparation: Obtain the crystal structure of the target protein (e.g., S. aureus DNA gyrase B) from the Protein Data Bank (PDB ID: 3TTZ).[8] Prepare the protein using software like Schrödinger Maestro or AutoDock Tools by removing water molecules, adding hydrogen atoms, and assigning correct bond orders.

  • Ligand Preparation: Draw the 3D structures of the piperidinone derivatives and perform energy minimization using a suitable force field (e.g., OPLS).

  • Grid Generation: Define the active site for docking. This is typically done by creating a grid box centered on the co-crystallized ligand in the original PDB file or by identifying key catalytic residues.[8]

  • Docking Simulation: Run the docking algorithm (e.g., Glide, AutoDock Vina) to predict the binding poses and calculate the binding affinity (docking score) of each derivative within the active site.[6]

  • Analysis: Analyze the top-scoring poses to identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking, between the ligand and amino acid residues in the active site.[6]

docking cluster_protein Target Protein: DNA Gyrase cluster_ligand Piperidinone Ligand Protein Active Site Asp73 Asn46 Ile78 Ligand Piperidinone Derivative Carbonyl Oxygen Aryl Ring Ligand:h1->Protein:f1 H-Bond Ligand:h2->Protein:f3 Hydrophobic Interaction

Caption: Ligand-protein interactions in a docking simulation.

Structure-Activity Relationship (SAR) Analysis

Synthesizing the data from both in vitro and in silico studies is crucial for establishing a clear Structure-Activity Relationship (SAR). This analysis provides actionable insights for designing the next generation of compounds with improved potency and selectivity.

  • Impact of Aryl Substituents: As illustrated in the hypothetical data table, electron-withdrawing groups (e.g., -NO₂) at the para-position of the aryl rings often lead to increased antibacterial activity compared to electron-donating groups (e.g., -OCH₃). This suggests that the electronic properties of these rings are critical for target interaction.[9]

  • Ketone Derivatization: The conversion of the piperidin-4-one moiety to a thiosemicarbazone has been shown to significantly enhance antibacterial and antifungal activity. This modification likely introduces additional hydrogen bond donors and acceptors, improving binding affinity to the target protein.[3]

  • N-Substituent: While not detailed in the example table, modifications at the piperidine nitrogen (R1) are known to dramatically influence a compound's properties. Attaching groups like those found in fluoroquinolones can modulate cell entry and target engagement.[9][10]

Conclusion and Future Perspectives

Piperidinone derivatives represent a highly promising and versatile class of compounds in the search for new antibacterial agents. This guide has outlined a comprehensive and validated workflow for their synthesis, evaluation, and rational design. The synergistic use of efficient synthetic methodologies, robust in vitro screening protocols, and insightful in silico modeling provides a powerful engine for discovery.

Future work should focus on optimizing the most potent hits from initial screenings by exploring a wider range of substituents to refine the SAR. Investigating the precise mechanism of action through biochemical assays and exploring activity against multidrug-resistant (MDR) clinical isolates will be critical next steps in translating these promising scaffolds into clinically viable therapeutics.[11]

References

  • Goel, K. K., Gajbhiye, A., Anu, & Goel, N. M. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal. [Link]
  • Patil, P. A., et al. (2013).
  • Zafar, S., et al. (2018). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan. [Link]
  • Awad, D. H., Hamo, S., & Nizam, A. A. (2023). Synthesis and Antimicrobial Activity of Some Piperid-4-one Derivatives against Bacterial Strains. Jordan Journal of Chemistry. [Link]
  • Shaik, A. B., et al. (2020). Synthesis and Evaluation of Antimicrobial Activities of New Piperidine Derivatives. Biointerface Research in Applied Chemistry. [Link]
  • Kim, J. Y., et al. (2014). Synthesis and antibacterial activity of novel fluoroquinolones containing substituted piperidines. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Knez, D., & Co-authors. (2023). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Microbiology. [Link]
  • Jeyaprakash, W., & Thangavelu, S. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. Journal of Advanced Scientific Research. [Link]
  • Valgas, C., de Souza, S. M., Smânia, E. F. A., & Smânia Jr, A. (2007). Screening methods to determine antibacterial activity of natural products. Brazilian Journal of Microbiology. [Link]
  • Brickner, S. J., et al. (1998). Novel piperidinyloxy oxazolidinone antimicrobial agents. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Guo, X., et al. (2024). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging. [Link]
  • Jeyaprakash, W., & Thangavelu, S. (2021). DESIGN AND MOLECULAR DOCKING STUDIES OF PIPERIDIN-4-ONE DERIVATIVE AS ACTIVE AGENT AGAINST HELICOBACTER PYLORI INFECTION. Journal of Advanced Scientific Research. [Link]
  • Shin, H., et al. (2013). Synthesis and antibacterial activities of new piperidine substituted (5R)-[1][3][4]triazolylmethyl and (5R)-[(4-F-[1][3][4]triazolyl)methyl] oxazolidinones. Bioorganic & Medicinal Chemistry Letters. [Link]
  • Abdel-Wahab, B. F., et al. (2022). Synthesis, characterization, in silico molecular docking, and antibacterial activities of some new nitrogen-heterocyclic analogues based on a p-phenolic unit. Scientific Reports. [Link]
  • Foroumadi, A., et al. (2001). Synthesis and Antibacterial Activity of Some Novel N-substituted Piperazinyl-Quinolones. Bollettino Chimico Farmaceutico. [Link]
  • Guo, X., et al. (2024). Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods. Aging-US. [Link]
  • Chu, D. T., et al. (1988). Synthesis and structure-activity relationships of novel arylfluoroquinolone antibacterial agents. Journal of Medicinal Chemistry. [Link]
  • Kumar, A., et al. (2009). Quantitative structure activity relationship (QSAR) of piperine analogs for bacterial NorA efflux pump inhibitors. European Journal of Medicinal Chemistry. [Link]
  • Choy, K. W., et al. (2019). Synthesis and In Silico Molecular Docking Studies on Substituted Piperic Acid Derivatives as Inhibitors of Bacterial DNA Gyrase. Letters in Drug Design & Discovery. [Link]
  • ResearchGate. (n.d.). In vitro antibacterial screening results for compounds 4(a-o). [Link]
  • ResearchGate. (n.d.).
  • Khan, I., et al. (2023). Structure-activity relationship (SAR) and antibacterial activity of pyrrolidine based hybrids: A review. Journal of Molecular Structure. [Link]
  • Leyva-Peralta, M. A., et al. (2023). Antimicrobial Activity of N-Methyl 4-Piperidone-Derived Monoketone Curcuminoids Against Cariogenic Bacteria. Molecules. [Link]
  • Ali, M., et al. (2024). Synthesis and Structure–Activity Relationship (SAR) Studies on New 4-Aminoquinoline-Hydrazones and Isatin Hybrids as Promising Antibacterial Agents. Molecules. [Link]
  • Mphahlele, M. J., & Maluleka, M. M. (2015). Antimicrobial and antioxidant activities of piperidine derivatives. African Journal of Pure and Applied Chemistry. [Link]
  • Kumar, A., et al. (2008). Piperine, a Phytochemical Potentiator of Ciprofloxacin against Staphylococcus aureus. Antimicrobial Agents and Chemotherapy. [Link]
  • El-Sayed, N. N. E., et al. (2020). Synthesis, antibacterial evaluation, in silico ADMET and molecular docking studies of new N-acylhydrazone derivatives from acridone. Arabian Journal of Chemistry. [Link]

Sources

Methodological & Application

Application Note & Protocol: A Robust and Scalable Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone in modern medicinal chemistry, present in a multitude of pharmaceutical agents due to its favorable pharmacological and pharmacokinetic properties.[1][2] Specifically, 5-(Hydroxymethyl)piperidin-2-one is a valuable chiral building block and key intermediate in the synthesis of novel therapeutics, particularly those targeting the central nervous system.[3][4] This application note provides a detailed, field-proven protocol for the synthesis of this compound via the chemoselective reduction of a commercially available ester precursor. The protocol is designed for scalability, safety, and high purity of the final product, addressing the needs of researchers in drug discovery and process development.

Chemical Principle and Mechanistic Insight

The synthesis of this compound is achieved through the selective reduction of an ester functional group in the presence of a less reactive lactam (a cyclic amide). The chosen precursor for this protocol is a commercially available ester of 2-oxopiperidine-5-carboxylic acid (e.g., the methyl or ethyl ester).

The core of this transformation is the chemoselective reduction of the ester to a primary alcohol. While potent reducing agents like lithium aluminum hydride (LiAlH₄) can accomplish this, they often lack selectivity and present significant handling hazards.[5] This protocol utilizes sodium borohydride (NaBH₄), a milder and safer reducing agent.[6][7]

Mechanism of Reduction:

In an alcoholic solvent, sodium borohydride reduces esters at a much slower rate than ketones or aldehydes. However, its reactivity can be enhanced by the addition of a Lewis acid, such as lithium or calcium salts, or by performing the reaction at elevated temperatures. The reaction proceeds via the nucleophilic attack of a hydride ion (H⁻) from the borohydride complex onto the electrophilic carbonyl carbon of the ester. This is followed by the departure of the alkoxy leaving group and subsequent reduction of the intermediate aldehyde to the primary alcohol. The lactam carbonyl remains largely unaffected due to its lower electrophilicity, a result of the nitrogen atom's lone pair delocalization into the carbonyl group.

Experimental Protocol

This protocol outlines the synthesis of this compound from methyl 2-oxopiperidine-5-carboxylate.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
Methyl 2-oxopiperidine-5-carboxylate≥97% Puritye.g., Sigma-AldrichStarting Material
Sodium Borohydride (NaBH₄)≥98% Purity, Powdere.g., Sigma-AldrichReducing Agent. Handle with extreme care.
Ethanol (EtOH)Anhydrous, 200 Proofe.g., Pharmco-AaperReaction Solvent
Methanol (MeOH)ACS Gradee.g., Fisher ScientificFor quenching
Dichloromethane (DCM)ACS Gradee.g., Fisher ScientificExtraction Solvent
Saturated Sodium Bicarbonate Solution (NaHCO₃)ACS GradeIn-house prepFor work-up
Brine (Saturated NaCl Solution)ACS GradeIn-house prepFor work-up
Anhydrous Magnesium Sulfate (MgSO₄)ACS Gradee.g., Acros OrganicsDrying Agent
Silica Gel60 Å, 230-400 meshe.g., Sorbent Tech.For optional column chromatography
Round-bottom flask, magnetic stirrer, condenserStandard GlasswareN/A
Thin Layer Chromatography (TLC) platesSilica gel 60 F₂₅₄e.g., MilliporeFor reaction monitoring
Critical Safety Precautions

Sodium Borohydride (NaBH₄) is a hazardous chemical requiring strict safety protocols.

  • Water Reactivity: NaBH₄ reacts violently with water and acids to release flammable hydrogen gas, which can ignite spontaneously. Keep the reaction setup and storage containers away from water.[6][7]

  • Toxicity: It is toxic if swallowed or in contact with skin and causes severe skin and eye burns.

  • Personal Protective Equipment (PPE): Always wear a flame-retardant lab coat, safety goggles or a face shield, and nitrile or neoprene gloves.[6][8]

  • Handling: Handle NaBH₄ in a well-ventilated fume hood.[6] Avoid creating dust.

  • Spills: In case of a spill, do NOT use water. Cover the spill with dry sand, dry lime, or soda ash and place it in a covered container for disposal.[8]

  • First Aid: In case of skin contact, brush off the solid and wash immediately with soap and plenty of water. For eye contact, rinse cautiously with water for at least 15 minutes and seek immediate medical attention.[6] If swallowed, rinse mouth with water and call a poison center or doctor immediately; do not induce vomiting.[6]

Step-by-Step Synthesis Procedure
  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve methyl 2-oxopiperidine-5-carboxylate (5.0 g, 31.8 mmol) in anhydrous ethanol (100 mL).

  • Addition of Reducing Agent: Begin stirring the solution. To this, add sodium borohydride (2.4 g, 63.6 mmol, 2.0 equivalents) portion-wise over 30 minutes. Caution: The addition may cause gas evolution and a slight exotherm.

  • Reaction: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% methanol in dichloromethane. The starting material should be consumed, and a new, more polar spot corresponding to the product should appear.

  • Quenching: After the reaction is complete, cool the flask to 0 °C in an ice bath. Slowly and carefully add methanol (20 mL) dropwise to quench the excess sodium borohydride. Caution: Vigorous hydrogen evolution will occur.

  • Solvent Removal: Once gas evolution has ceased, remove the solvent under reduced pressure using a rotary evaporator.

  • Work-up and Extraction:

    • To the resulting residue, add 50 mL of saturated sodium bicarbonate solution.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers.

    • Wash the combined organic phase with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure to yield a crude solid.

  • Purification: The crude product is often of high purity. For further purification, it can be recrystallized from an ethanol/ethyl acetate mixture or purified by column chromatography on silica gel.[9]

Characterization and Validation

The identity and purity of the synthesized this compound should be confirmed by spectroscopic methods.

  • Appearance: White to off-white solid.[10]

  • Melting Point: 144-146 °C.[3][10]

  • ¹H NMR (CDCl₃, 400 MHz): Expected chemical shifts (δ) would be similar to literature values: δ 1.42-2.05 (m, 3H), 2.10-2.47 (m, 2H), 3.05 (t, 1H), 3.21-3.58 (m, 4H), 6.85 (s, 1H, NH).[5] Note: The literature values cited are for a similar compound and should be used as a reference.

  • Mass Spectrometry (MS): m/z 130 [M+H]⁺, 129 [M]⁺.[5]

  • Molecular Weight: 129.16 g/mol .[11][12]

Synthesis Data Summary

ParameterValue
Starting MaterialMethyl 2-oxopiperidine-5-carboxylate
Reducing AgentSodium Borohydride (NaBH₄)
Molar Ratio (SM:NaBH₄)1 : 2
SolventAnhydrous Ethanol
Reaction TemperatureReflux (~78 °C)
Reaction Time4-6 hours
Expected Yield75-85% (after purification)
Product Molecular FormulaC₆H₁₁NO₂
Product Molecular Weight129.16 g/mol [11][12]

Synthesis Workflow Diagram

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis prep Dissolve Ester in Anhydrous EtOH add_nabh4 Portion-wise addition of NaBH₄ prep->add_nabh4 Stirring reflux Reflux for 4-6 hours add_nabh4->reflux monitor Monitor via TLC reflux->monitor quench Cool to 0°C & Quench with MeOH monitor->quench Reaction Complete evap1 Solvent Evaporation quench->evap1 extract Aqueous Work-up & DCM Extraction evap1->extract dry Dry (MgSO₄) & Concentrate extract->dry purify Recrystallize or Column Chromatography dry->purify product Final Product: This compound purify->product analysis Spectroscopic Characterization (NMR, MS) product->analysis

Caption: Synthesis workflow for this compound.

Trustworthiness: A Self-Validating Protocol

The reliability of this protocol is ensured through integrated checkpoints and robust analytical validation.

  • In-Process Control: The use of Thin Layer Chromatography (TLC) provides a real-time, qualitative assessment of the reaction's progress. The disappearance of the starting ester spot and the appearance of the more polar alcohol product spot confirms the conversion, preventing premature or unnecessarily prolonged reaction times.

  • Definitive Quenching: The controlled quenching procedure with methanol not only safely neutralizes the reactive borohydride but also provides a clear visual endpoint (cessation of gas evolution), confirming the full deactivation of the reducing agent before aqueous work-up.

  • Rigorous Purification: The purification step, whether by recrystallization or chromatography, is designed to remove unreacted starting materials, inorganic boron salts, and any minor byproducts, ensuring high purity of the final compound.[9]

  • Unambiguous Characterization: The final product is unequivocally identified through a suite of standard spectroscopic techniques. Proton NMR confirms the molecular structure and the conversion of the methyl ester group to the hydroxymethyl group, while mass spectrometry verifies the correct molecular weight.[5][13] Comparing this data against established literature values provides authoritative confirmation of success.

By following these steps, researchers can be confident in the identity and quality of the synthesized this compound, making it suitable for subsequent stages of drug development and research.

References

  • Sodium borohydride - Safety Data Sheet. (n.d.). MilliporeSigma.
  • Synthesis of 5-Hydroxymethyl-2-piperidone. (n.d.). PrepChem.com.
  • Sodium borohydride - Standard Operating Procedure. (2012). University of California.
  • SAFETY DATA SHEET - Sodium borohydride. (2025). Sigma-Aldrich.
  • SODIUM BOROHYDRIDE HAZARD SUMMARY. (n.d.). New Jersey Department of Health.
  • Sodium Borohydride SOP. (n.d.). Ohio State University Chemistry Department.
  • (R)-5-HYDROXY-PIPERIDIN-2-ONE CAS#: 19365-07-2. (n.d.). ChemicalBook.
  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem.
  • (S)-5-(Hydroxymethyl)piperidin-2-one. (n.d.). PubChem, National Institutes of Health.
  • Synthesis and crystallization procedure of piperidin-4-one and its derivatives. (2021). Chemical Review and Letters.
  • This compound. (n.d.). ChemScene.
  • Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. (n.d.). Der Pharma Chemica.
  • Glutarimide. (n.d.). Wikipedia.
  • Vitaku, E., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules.
  • Application Notes and Protocols: Piperidin-2-ylmethylacetate in the Synthesis of Pharmaceutical Intermediates. (n.d.). Benchchem.
  • Zafar, S., et al. (n.d.). Synthesis, characterization and antimicrobial activity of piperidine derivatives. Journal of the Chemical Society of Pakistan.
  • New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery. (2024). Technology Networks.

Sources

Advanced Purification Strategies for 5-(Hydroxymethyl)piperidin-2-one: Protocols and Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Researchers

Abstract: 5-(Hydroxymethyl)piperidin-2-one is a valuable heterocyclic building block in medicinal chemistry and drug development, often serving as a key intermediate in the synthesis of complex pharmaceutical agents.[1] The stereochemical and functional group integrity of this molecule is paramount for its successful application. Achieving high purity (>99%) is often a critical, yet challenging, step following synthesis. This document provides a comprehensive guide to the principal purification techniques applicable to this compound, including recrystallization, silica gel column chromatography, and preparative High-Performance Liquid Chromatography (HPLC). The protocols are designed for researchers, chemists, and process development scientists, emphasizing the underlying principles, step-by-step execution, and critical parameters for success.

Introduction and Physicochemical Profile

This compound is a polar, solid compound featuring a lactam ring, a primary alcohol, and a stereocenter at the C5 position. These functional groups dictate its solubility and chromatographic behavior, making it amenable to multiple purification strategies. Understanding its physical properties is the first step in designing an effective purification workflow.

Table 1: Physicochemical Properties of this compound

Property Value Source(s)
Molecular Formula C₆H₁₁NO₂ [2]
Molecular Weight 129.16 g/mol [2][3]
Appearance White to off-white solid [4]
Melting Point 144-146 °C [1][4]
Storage Conditions Room temperature, sealed in a dry environment [1][4][5]
pKa (Predicted) 14.21 ± 0.20 [1]

| logP (Predicted) | -0.49 to -0.8 |[2][3] |

The negative logP value indicates high polarity, suggesting good solubility in polar solvents and strong retention on normal-phase chromatography media. The defined melting point provides a reliable indicator of purity.

General Purification Workflow

The choice of purification strategy depends on the initial purity of the crude material and the desired final purity. A multi-step approach is often the most effective, using a bulk purification method followed by a final polishing step.

Purification_Workflow cluster_0 Process Flow Crude Crude Synthetic Product (50-85% Purity) Primary Primary Purification (e.g., Column Chromatography) Crude->Primary Analysis1 Purity Assessment (TLC, LC-MS) Primary->Analysis1 Combine Combine Fractions (>95% Purity) Analysis1->Combine Fractions Pure? Polishing High-Purity Polishing (e.g., Recrystallization) Combine->Polishing Analysis2 Final Purity Verification (NMR, LC-MS, MP) Polishing->Analysis2 Final Pure Compound (>99% Purity) Analysis2->Final Purity Confirmed?

Figure 1: General workflow for purifying this compound.

Method 1: Silica Gel Column Chromatography

Column chromatography is the workhorse technique for purifying gram-to-multi-gram quantities of this compound from synthetic side-products. The principle relies on the differential partitioning of compounds between a polar stationary phase (silica gel) and a less polar mobile phase. Due to its high polarity, the target compound will adhere strongly to the silica and require a relatively polar solvent system to elute.

Causality: The hydroxyl and amide N-H groups in the molecule form strong hydrogen bonds with the silanol groups (Si-OH) on the silica surface. A polar mobile phase, such as one containing methanol or ethanol, is required to compete for these interaction sites and displace the compound, allowing it to move down the column.

Table 2: Recommended Solvent Systems for Column Chromatography

Stationary Phase Mobile Phase System Typical Ratio (v/v) Expected Rf Notes
Silica Gel (60 Å, 40-63 µm) Dichloromethane (DCM) : Methanol (MeOH) 95 : 5 to 90 : 10 0.25 - 0.40 Standard system. Good for resolving less polar impurities.
Silica Gel (60 Å, 40-63 µm) Ethyl Acetate (EtOAc) : Methanol (MeOH) 98 : 2 to 95 : 5 0.30 - 0.45 A less toxic alternative to DCM. May require adjustment based on crude purity.

| Silica Gel (60 Å, 40-63 µm) | Ethyl Acetate (EtOAc) : Hexanes | 100% EtOAc | ~0.1-0.2 | Use for resolving very non-polar impurities first, then switch to a more polar system. |

Experimental Protocol: Column Chromatography
  • Slurry Preparation: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 98:2 DCM:MeOH). For a 10 g sample, approximately 300-400 g of silica is recommended (30:1 to 40:1 loading ratio).

  • Column Packing: Pour the slurry into a glass column with the stopcock open, allowing the solvent to drain. Gently tap the column to ensure even packing and avoid air bubbles. Add a thin layer of sand on top of the silica bed.

  • Sample Loading:

    • Dry Loading (Recommended): Dissolve the crude product (10 g) in a minimal amount of methanol. Add ~20 g of silica gel to this solution and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.

    • Wet Loading: Dissolve the crude product in a minimal volume of DCM with a few drops of methanol. Using a pipette, carefully apply the solution to the top of the silica bed, allowing it to absorb fully before adding the mobile phase.

  • Elution: Begin elution with the starting mobile phase. Collect fractions (e.g., 20-30 mL each) and monitor the separation using Thin Layer Chromatography (TLC) with a suitable stain (e.g., potassium permanganate or vanillin).

  • Gradient Elution (Optional): If separation is poor, gradually increase the polarity of the mobile phase (e.g., from 2% MeOH to 5% MeOH) to elute the target compound.

  • Fraction Pooling & Evaporation: Once the pure fractions are identified by TLC, combine them in a round-bottom flask and remove the solvent using a rotary evaporator.

Chromatography_Workflow cluster_1 Column Chromatography Protocol A Prepare Silica Slurry & Pack Column B Dry Load Crude Sample onto Silica A->B C Load Sample onto Packed Column B->C D Elute with Mobile Phase (e.g., DCM:MeOH) C->D E Collect Fractions Sequentially D->E F Analyze Fractions by TLC E->F F->D Continue Elution G Combine Pure Fractions F->G Fractions match standard? H Evaporate Solvent (Rotary Evaporator) G->H I Isolated Product (>95% Pure) H->I

Figure 2: Step-by-step workflow for purification by column chromatography.

Method 2: Recrystallization

Recrystallization is an ideal technique for achieving the highest level of purity, especially when used as a final polishing step after chromatography. The method relies on the principle that the solubility of a compound increases in a solvent at higher temperatures and decreases upon cooling, allowing the pure compound to crystallize out while impurities remain in the solution (mother liquor).

Causality: An effective recrystallization solvent will fully dissolve this compound at its boiling point but will be a poor solvent for it at low temperatures (e.g., 0-4 °C). This temperature-dependent solubility differential is the driving force for crystallization.

Table 3: Potential Solvents for Recrystallization Screening

Solvent Boiling Point (°C) Polarity Rationale & Expected Outcome
Acetonitrile 82 Polar aprotic A patent describes precipitating the compound from an acetonitrile/DCM mixture, suggesting low solubility in acetonitrile.[4] Likely a very good candidate.
Isopropanol 82 Polar protic Often a good choice for polar compounds containing hydroxyl groups.
Ethyl Acetate 77 Medium polarity May be a good solvent; solubility should be tested.
Methanol/Ethanol 65 / 78 Polar protic May be too good of a solvent even when cold, leading to poor recovery. Best used as the "soluble" component in a two-solvent system.

| Water | 100 | Very polar | Given the compound's structure, it may have some water solubility. Could be used in a mixture with an alcohol. |

Experimental Protocol: Recrystallization
  • Solvent Selection: In a small test tube, add ~50 mg of the compound and a few drops of the chosen solvent. Heat to boiling. If it dissolves, cool to 0 °C. If well-formed crystals appear, the solvent is suitable.

  • Dissolution: Place the impure compound (e.g., 5.0 g) in an Erlenmeyer flask. Add the minimum amount of boiling recrystallization solvent (e.g., acetonitrile) dropwise until the solid is completely dissolved.

  • Decolorization (Optional): If the solution is colored, add a small amount of activated carbon, keep the solution boiling for a few minutes, and perform a hot filtration to remove the carbon.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Crystal Collection: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals (the "filter cake") with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.

  • Drying: Dry the purified crystals under high vacuum to remove residual solvent. The final product should be a fine, white crystalline solid with a sharp melting point.

Recrystallization_Workflow cluster_2 Recrystallization Protocol A Dissolve Crude Solid in Minimum Hot Solvent B Hot Filtration (Optional, for impurities) A->B C Cool Solution Slowly to Room Temperature A->C B->C D Cool Further in Ice Bath to Maximize Yield C->D E Collect Crystals via Vacuum Filtration D->E F Wash Crystals with Ice-Cold Solvent E->F G Dry Crystals Under Vacuum F->G H Pure Crystalline Product (>99.5% Pure) G->H

Figure 3: Step-by-step workflow for high-purity recrystallization.

Method 3: Preparative HPLC

For the highest possible purity or for the separation of closely related isomers, preparative HPLC is the method of choice.[6] It operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to isolate milligram-to-gram quantities of material.[7]

Causality: Preparative HPLC offers superior resolving power compared to gravity-fed column chromatography due to the use of smaller, uniformly packed stationary phase particles and high-pressure solvent delivery, leading to more efficient separation of components.[6]

Protocol Outline: Reverse-Phase Preparative HPLC
  • Column: C18 silica column (typically 10 µm particle size, dimensions ≥ 20 mm x 150 mm).

  • Mobile Phase: A gradient of Water (A) and Acetonitrile or Methanol (B), often with a 0.1% trifluoroacetic acid (TFA) or formic acid modifier to improve peak shape.

    • Example Gradient: Start at 5% B, ramp to 50% B over 20 minutes, hold for 5 minutes, then ramp to 95% B.

  • Sample Preparation: Dissolve the sample in a solvent mixture that is weak compared to the mobile phase (e.g., 95:5 Water:Acetonitrile) to ensure sharp injection peaks.

  • Injection & Fraction Collection: Inject the sample solution onto the column. Monitor the eluent using a UV detector (e.g., at 210 nm, as the lactam may have a weak chromophore). Collect fractions corresponding to the target peak using an automated fraction collector.

  • Post-Run Processing: Combine the pure fractions, remove the organic solvent (Acetonitrile/Methanol) via rotary evaporation, and then lyophilize (freeze-dry) the remaining aqueous solution to obtain the final product as a fluffy solid. The lyophilization step is crucial for removing water without heating the sample.

Summary and Comparison of Techniques

Table 4: Comparative Analysis of Purification Methods

Parameter Recrystallization Column Chromatography Preparative HPLC
Typical Scale 1 g - 1 kg 100 mg - 100 g 1 mg - 10 g
Achievable Purity Very High (>99.5%) Good to High (95-99%) Very High (>99.5%)
Throughput High Medium Low
Solvent Consumption Moderate High Very High
Cost & Complexity Low Medium High

| Best Use Case | Final polishing step for high purity. | Primary purification from crude reaction mixtures. | Separation of very difficult mixtures; achieving analytical-grade purity. |

References

  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • Agilent Technologies. (n.d.). Application Compendium Solutions for Preparative HPLC.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86313498, (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Cumbess, M. I., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2266–2276.
  • The Royal Society of Chemistry. (2019). Electronic Supplementary Information Mechanofluorochromism, polymorphism and thermochromism of novel D-π-A piperidin-1-yl.
  • CP Lab Safety. (n.d.). 5-(hydroxymethyl)-1-methyl-2-piperidinone, 95% Purity, C7H13NO2, 1 gram.
  • Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.
  • The Royal Society of Chemistry. (2010). Supplementary Material (ESI) for Chemical Communications.
  • Alma Mater Studiorum Università di Bologna. (n.d.). Archivio istituzionale della ricerca - IRIS - Unibo.
  • University of Warwick. (n.d.). Principles in preparative HPLC.
  • Ramalingam, A. (2021). Synthesis and crystallization procedure of piperidin-4-one and its derivatives: An update. Chemical Review and Letters, 4(4), 192-199.
  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie, 337(8), 453-456.
  • FooDB. (2011). Showing Compound 2-Piperidinone (FDB028421).
  • Teledyne LABS. (n.d.). The Power of Preparative HPLC Systems.
  • National Center for Biotechnology Information. (n.d.). SAR study of piperidine derivatives as inhibitors of 1,4-dihydroxy-2-naphthoate isoprenyltransferase (MenA) from Mycobacterium tuberculosis. PubMed Central.
  • Google Patents. (n.d.). WO2013024162A1 - Purification of 5-hydroxymethylfurfural (hmf) by crystallization.
  • IUCr. (n.d.). Crystal structures and Hirshfeld surface analysis of [κ2-P,N-{(C6H5)2(C5H5N)P}Re(CO)3Br].
  • Google Patents. (n.d.). US2363157A - Process for purifying piperidine.

Sources

Comprehensive Analytical Characterization of 5-(Hydroxymethyl)piperidin-2-one: A Multi-Technique Approach

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

5-(Hydroxymethyl)piperidin-2-one is a chiral heterocyclic compound featuring a δ-lactam ring, which serves as a valuable building block in pharmaceutical and chemical synthesis.[1] Its precise structural features, including a stereocenter and functional groups prone to hydrogen bonding (hydroxyl, amide), necessitate a robust, multi-faceted analytical strategy to ensure identity, purity, and stability. This application note provides a comprehensive guide detailing a suite of orthogonal analytical methods for the thorough characterization of this molecule. We present detailed protocols for chromatographic, spectroscopic, thermal, and crystallographic techniques, explaining the causality behind each experimental choice to provide a self-validating analytical workflow.

Introduction: The Need for a Multi-Modal Characterization

The quality and performance of a final active pharmaceutical ingredient (API) or chemical product are fundamentally dependent on the quality of its starting materials and intermediates. This compound, with its potential for stereoisomerism and multiple functional groups, requires rigorous analytical control. A single analytical technique is insufficient to confirm its identity, quantify its purity, identify potential impurities (isomeric, enantiomeric, or process-related), and characterize its solid-state properties.

This guide outlines an integrated analytical workflow designed to provide a complete profile of the molecule. By combining data from chromatographic, spectroscopic, and thermal analyses, researchers can establish a comprehensive control strategy suitable for research, development, and quality control environments.

Physicochemical Properties

A foundational understanding begins with the basic physicochemical properties of the target molecule.

PropertyValueSource
Molecular Formula C₆H₁₁NO₂[2][3]
Molecular Weight 129.16 g/mol [2]
Appearance Solid
Melting Point 144-146 °C (for (R)-enantiomer)[1]
InChIKey ASQVPLMNHXQYMU-UHFFFAOYSA-N[3]
Predicted XLogP3 -0.8[2]

Integrated Analytical Workflow

The characterization of this compound is best approached as a holistic process where each technique provides a unique piece of the puzzle. The workflow below illustrates the relationship between different analytical methods for establishing identity, purity, and solid-state characteristics.

Analytical_Workflow cluster_Identity Structural Identity & Confirmation cluster_Purity Purity & Impurity Profiling cluster_SolidState Solid-State & Physicochemical Properties NMR NMR Spectroscopy (¹H, ¹³C, 2D) XRD SC-XRD (Absolute Structure) NMR->XRD Confirms Connectivity MS Mass Spectrometry (Molecular Weight) FTIR FTIR Spectroscopy (Functional Groups) HPLC RP-HPLC-UV (Purity, Quantification) HPLC->MS LC-MS for Impurity ID GCMS GC-MS (Volatile Impurities) Chiral_HPLC Chiral HPLC (Enantiomeric Purity) DSC DSC (Melting Point, Thermal Events) TGA TGA (Thermal Stability) Compound This compound (Bulk Material) Compound->NMR Identity Compound->MS Identity Compound->FTIR Identity Compound->HPLC Purity Compound->GCMS Purity Compound->Chiral_HPLC Purity Compound->DSC Properties Compound->TGA Properties Compound->XRD Properties

Caption: Integrated workflow for the characterization of this compound.

Chromatographic Methods: Purity and Separation

Chromatography is the cornerstone for assessing purity and resolving mixtures. For a chiral molecule like this, both achiral and chiral methods are essential.

Reversed-Phase HPLC for Purity and Quantification

Causality: Reversed-phase High-Performance Liquid Chromatography (RP-HPLC) is the primary method for separating the main compound from non-volatile process-related impurities and degradation products.[4][5] Its high resolution and compatibility with UV detection make it ideal for purity assessment by area percent and for accurate quantification against a reference standard. Due to the lack of a strong chromophore, detection at a low UV wavelength (e.g., 210 nm) is necessary.

Protocol: RP-HPLC-UV

  • Instrumentation:

    • HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

    • Data acquisition and processing software (e.g., Chromeleon™, Empower™).

  • Materials & Reagents:

    • This compound reference standard.

    • Acetonitrile (HPLC grade).

    • Water (Ultrapure, 18.2 MΩ·cm).

    • Phosphoric acid (for pH adjustment).

  • Chromatographic Conditions:

ParameterRecommended SettingRationale
Column C18, 250 mm x 4.6 mm, 5 µmStandard reversed-phase column for good retention and separation of polar to moderately nonpolar compounds.
Mobile Phase A: 0.1% H₃PO₄ in WaterB: AcetonitrileA gradient is recommended to elute impurities with a wide range of polarities.
Gradient 0-20 min: 5% to 95% B20-25 min: 95% B25-30 min: 5% B (re-equilibration)Ensures elution of late-eluting impurities and prepares the column for the next injection.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency.
Column Temp. 30 °CMaintains consistent retention times and peak shapes.
Detection UV at 210 nmThe amide chromophore absorbs at low UV wavelengths.
Injection Vol. 10 µLBalances sensitivity with the risk of peak distortion from overloading.
  • Solution Preparation:

    • Standard Solution (1.0 mg/mL): Accurately weigh ~25 mg of the reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of water and acetonitrile.

    • Sample Solution (1.0 mg/mL): Prepare in the same manner as the standard solution.

  • Data Analysis:

    • Purity: Calculate the area percentage of the main peak relative to the total area of all peaks in the chromatogram.

    • Quantification: Generate a five-point calibration curve using serial dilutions of the standard solution. Quantify the sample by interpolating its peak area from the linear regression of the calibration curve.[5]

Chiral HPLC for Enantiomeric Purity

Causality: Enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles.[6] Therefore, it is critical to separate and quantify the enantiomers. This cannot be achieved on a standard achiral column and requires a Chiral Stationary Phase (CSP) that can form transient, diastereomeric complexes with the enantiomers, leading to differential retention times.[7]

Chiral_Separation Racemic Racemic Mixture (R- and S-enantiomers) CSP Chiral Stationary Phase (CSP) (e.g., Polysaccharide-based) Racemic->CSP Interacts with ComplexR Transient Diastereomeric Complex (R-enantiomer + CSP) CSP->ComplexR Forms ComplexS Transient Diastereomeric Complex (S-enantiomer + CSP) CSP->ComplexS Forms Separation Differential Retention (Separated Peaks) ComplexR->Separation ComplexS->Separation

Caption: Principle of chiral separation via diastereomeric interactions on a CSP.

Protocol: Chiral HPLC

  • Instrumentation: HPLC system as described for RP-HPLC.

  • Chromatographic Conditions:

    • Column: A polysaccharide-based CSP, such as a Daicel CHIRALPAK® series column (e.g., IA, IB, IC), is a common starting point.

    • Mobile Phase: Typically a normal-phase solvent system, such as Hexane/Ethanol (e.g., 90:10 v/v). Isocratic elution is preferred.[8]

    • Flow Rate: 0.5 - 1.0 mL/min.

    • Detection: UV at 210 nm.

  • Procedure:

    • Dissolve the sample in the mobile phase.

    • Inject onto the chiral column and monitor the chromatogram.

    • Optimize the mobile phase composition (ratio of hexane to alcohol) to achieve baseline separation (Resolution > 1.5).

  • Analysis: Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers:

    • e.e. (%) = [(Area₁ - Area₂) / (Area₁ + Area₂)] x 100

Spectroscopic Methods: Structural Elucidation

Spectroscopy provides definitive evidence of molecular structure and functional group composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful technique for elucidating the precise molecular structure. ¹H NMR provides information on the number and connectivity of protons, while ¹³C NMR identifies all unique carbon atoms.[9] 2D NMR experiments like COSY and HSQC are used to confirm proton-proton and proton-carbon correlations, respectively, leading to unambiguous structural assignment.

Protocol: ¹H and ¹³C NMR

  • Instrumentation: 400 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or D₂O). The choice of solvent is critical; DMSO-d₆ is often preferred as it will not exchange with the -OH and -NH protons, allowing them to be observed.

  • Data Acquisition: Acquire standard ¹H, ¹³C, and DEPT-135 spectra. If needed, run 2D COSY and HSQC experiments.

  • Expected ¹H NMR Signals (in DMSO-d₆):

    • A multiplet for the proton at C5.

    • A doublet for the two protons of the hydroxymethyl group (-CH₂OH).

    • Multiplets for the methylene protons at C3 and C4.

    • A broad singlet for the amide proton (-NH-).

    • A triplet for the hydroxyl proton (-OH).

  • Expected ¹³C NMR Signals (in DMSO-d₆):

    • A signal for the carbonyl carbon (C2) in the range of 170-175 ppm.

    • A signal for the hydroxymethyl carbon (-CH₂OH) around 60-65 ppm.

    • Signals for the methine (C5) and methylene (C3, C4) carbons of the piperidine ring.

Fourier-Transform Infrared (FTIR) Spectroscopy

Causality: FTIR is a rapid and non-destructive technique used to identify the key functional groups present in the molecule by detecting their characteristic vibrational frequencies.[10] For this compound, it is used to confirm the presence of the hydroxyl, amide N-H, and lactam carbonyl groups.[11][12]

Protocol: ATR-FTIR

  • Instrumentation: FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Collect the spectrum, typically from 4000 to 400 cm⁻¹.

  • Key Vibrational Bands:

Wavenumber (cm⁻¹)VibrationFunctional Group
~3300 (broad)O-H stretchHydroxyl (-OH)
~3200N-H stretchAmide (-NH-)
~2940, ~2860C-H stretchAliphatic CH₂
~1650C=O stretchδ-Lactam (Amide I)
~1550N-H bendAmide II
~1050C-O stretchPrimary Alcohol
Mass Spectrometry (MS)

Causality: Mass spectrometry provides the molecular weight of the compound, serving as a crucial confirmation of its elemental formula.[13] Electrospray ionization (ESI) is a soft ionization technique well-suited for this polar molecule, typically yielding the protonated molecular ion [M+H]⁺.

Protocol: ESI-MS

  • Instrumentation: Mass spectrometer with an ESI source (can be coupled to an LC system).

  • Sample Preparation: Dissolve a small amount of sample in a suitable solvent like methanol or acetonitrile/water and infuse it directly into the source.

  • Data Analysis:

    • Confirm the presence of the protonated molecular ion at m/z 130.0863, corresponding to the formula [C₆H₁₁NO₂ + H]⁺.[3]

    • Analyze fragmentation patterns (if any) to further support the proposed structure.

Thermal and Structural Analysis

These methods characterize the bulk, solid-state properties of the material, which are critical for processing and stability.

Differential Scanning Calorimetry (DSC)

Causality: DSC measures the heat flow into or out of a sample as a function of temperature. It is the standard method for determining the melting point and assessing the thermal purity of a crystalline solid. A sharp melting endotherm is indicative of a highly pure crystalline material.

Protocol: DSC

  • Instrumentation: DSC instrument.

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into a hermetically sealed aluminum pan.

  • Experimental Conditions:

    • Temperature Program: Heat from 25 °C to 200 °C at a rate of 10 °C/min.[14]

    • Atmosphere: Nitrogen purge gas at 50 mL/min.

  • Analysis: Determine the onset temperature and peak maximum of the melting endotherm. Compare the melting point to literature values.[1]

Thermogravimetric Analysis (TGA)

Causality: TGA measures the change in mass of a sample as a function of temperature. It is used to evaluate thermal stability and identify the temperature at which decomposition begins.[15]

Protocol: TGA

  • Instrumentation: TGA instrument.

  • Sample Preparation: Place 5-10 mg of the sample into a ceramic or platinum pan.

  • Experimental Conditions:

    • Temperature Program: Heat from 25 °C to 400 °C at a rate of 10 °C/min.

    • Atmosphere: Nitrogen purge gas.

  • Analysis: Identify the onset temperature of mass loss, which corresponds to the beginning of thermal decomposition.

Single-Crystal X-ray Diffraction (SC-XRD)

Causality: SC-XRD is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state.[16] It provides unequivocal proof of structure, connectivity, and, for a chiral crystal, the absolute stereochemistry.[17][18]

Protocol Overview: SC-XRD

  • Crystal Growth (Critical Step): High-quality single crystals must be grown, often by slow evaporation of a saturated solution in a suitable solvent (e.g., ethanol, ethyl acetate).

  • Data Collection: A suitable crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam in a diffractometer.[16]

  • Structure Solution and Refinement: The diffraction data is processed to generate an electron density map, from which the atomic positions are determined and refined to yield the final crystal structure.

Conclusion

The comprehensive characterization of this compound requires the logical application of an orthogonal set of analytical techniques. Chromatographic methods establish purity and enantiomeric excess, spectroscopic methods confirm molecular structure and functional groups, and thermal/crystallographic analyses define the solid-state properties. Following the protocols outlined in this application note will enable researchers and drug development professionals to build a complete analytical profile of this important chemical building block, ensuring its quality, safety, and suitability for its intended application.

References

  • Hernández, B., et al. (2001). FTIR study of five complex beta-lactam molecules. Biopolymers.
  • ResearchGate. (n.d.). A Spectroscopic Study of Several β-Lactams by FT-IR and Theoretical Methods.
  • MDPI. (2023). Fourier Transform Infrared Spectroscopy-Based Detection of Amoxicillin and Ampicillin for Advancing Antibiotic Monitoring with Optical Techniques. MDPI.com.
  • ResearchGate. (n.d.). FTIR study of five complex β-lactam molecules | Request PDF.
  • National Center for Biotechnology Information. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one. PubChem Compound Database.
  • ResearchGate. (n.d.). Synthesis, 2DNMR and Crystal Structure Analysis of Piperidin-4-one Derivatives.
  • Romero-Ávila, M., et al. (2012). Crystal structures of two chiral piperidine derivatives. Acta Crystallographica Section E: Structure Reports Online.
  • Der Pharma Chemica. (n.d.). Synthesis, Characterization and Antimicrobial study of piperidine-2,6-diones derivatives. derpharmachemica.com.
  • PubChemLite. (n.d.). This compound (C6H11NO2). pubchemlite.org.
  • ResearchGate. (n.d.). X-ray diffraction and VT-NMR studies of (E)-3-(piperidinyl)-1-(2′-hydroxyphenyl)-prop-2-en-1-one.
  • YouTube. (2023). FTIR-25 || FTIR spectra of amides || Primary & Secondary amide || FTIR spectroscopy || Lactam.
  • National Center for Biotechnology Information. (n.d.). 2-Piperidone. PubChem Compound Database.
  • FooDB. (n.d.). Showing Compound 2-Piperidinone (FDB028421). foodb.ca.
  • National Center for Biotechnology Information. (n.d.). A validated RP-HPLC method for the determination of piperidone analogue of curcumin. PubMed.
  • Aboul-Enein, H. Y. (2004). Chiral resolution of some piperidine 2, 6-dione drugs by high performance liquid chromatography on Kromasil CHI-DMB column. Archiv der Pharmazie.
  • ScienceDirect. (n.d.). Chiral Drug Separation.
  • National Center for Biotechnology Information. (2020). Synthesis, X-ray diffraction study, analysis of intermolecular interactions and molecular docking of ethyl 1-(3-tosylquinolin-4-yl)piperidine-4-carboxylate. PubMed Central.
  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. lookchem.com.
  • ResearchGate. (n.d.). Characteristic GC-MS fragments for relevant piperidine alkaloids and anthraquinones.
  • AZoM. (2024). Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. azom.com.
  • Longdom Publishing. (n.d.). Thermo-Analytical Methods of Analysis and their Applications. longdom.org.
  • ResearchGate. (n.d.). Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC.
  • American Pharmaceutical Review. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. americanpharmaceuticalreview.com.
  • Royal Society of Chemistry. (n.d.). Highly Efficient and Eco-friendly Synthesis of Tertiary Amines by Reductive Alkylation of Aldehydes with Secondary Amines over Pt Nanowires Catalyst - Supporting Information. rsc.org.
  • National Center for Biotechnology Information. (n.d.). (5S,6R)-5-hydroxy-6-methyl-piperidin-2-one. PubChem Compound Database.
  • ResearchGate. (n.d.). Thermal analysis of compounds 1 and 2: (a) DSC curves and (b) thermograms.
  • Drug Analytical Research. (2018). Analytical method by liquid chromatography to assay piperine associated in nanoemulsions. periodicos.ufsm.br.
  • International Journal of Pharmaceutical and Phytopharmacological Research. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. ijper.org.
  • SIELC Technologies. (n.d.). HPLC Determination of 5-Hydroxymethyl-2-furaldehyde (5-HMF) on Newcrom R1 Column. sielc.com.
  • National Center for Biotechnology Information. (n.d.). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. PubMed.
  • GNPS. (n.d.). GNPS Library Spectrum CCMSLIB00012112950. gnps.ucsd.edu.
  • ResearchGate. (n.d.). Metal complexes of a piperidinone ligand: activities assessed.
  • Royal Society of Chemistry. (n.d.). Analytical Methods. rsc.org.
  • National Center for Biotechnology Information. (2022). A Validated 1H NMR Method for the Quantitation of 5-Hydroxymethyl-2(5H)-Furanone. PubMed Central.
  • ResearchGate. (n.d.). 1 H NMR spectrum of 5-(furan-2-ylmethylene)-3-(piperidin-1-ylmethyl)thiazolidine-2,4-dione (4a).

Sources

A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This application note presents a robust, validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 5-(Hydroxymethyl)piperidin-2-one. This compound, a key chiral building block and pharmaceutical intermediate, presents an analytical challenge due to its high polarity and lack of a strong UV chromophore.[1] The method detailed herein utilizes a polar-modified C18 stationary phase with a simple isocratic mobile phase and low-wavelength UV detection, providing reliable and reproducible results. The protocol has been validated in accordance with the International Council for Harmonisation (ICH) Q2(R2) guidelines, demonstrating its specificity, linearity, accuracy, and precision.[2][3] This guide serves as a comprehensive resource for researchers in pharmaceutical development and quality control, offering detailed protocols from method development rationale to full validation procedures.

Introduction and Analytical Challenge

This compound is a saturated heterocyclic compound containing a lactam (cyclic amide) and a primary alcohol functional group. Its structure makes it a valuable chiral precursor in the synthesis of various pharmaceutical agents.[1] The accurate quantification of this intermediate is critical for ensuring the quality, purity, and consistency of active pharmaceutical ingredients (APIs).

The primary analytical challenges associated with this compound are:

  • High Polarity: The presence of hydroxyl and amide groups results in a hydrophilic molecule (calculated LogP is negative) that is poorly retained on traditional nonpolar stationary phases like standard C18.[4][5]

  • Weak UV Chromophore: The lactam amide bond is the only significant UV-absorbing feature. This results in a low molar absorptivity, requiring detection at low wavelengths (typically < 220 nm) where mobile phase purity and baseline noise can be significant concerns.[6][7]

This application note addresses these challenges by providing a systematic approach to method development and validation, ensuring the final protocol is fit for its intended purpose in a regulated environment.[8]

Method Development Rationale: A Causality-Driven Approach

The selection of chromatographic parameters was guided by the physicochemical properties of the analyte to overcome the challenges of polarity and weak UV absorbance.

Stationary Phase Selection

Standard C18 columns often fail to provide adequate retention for highly polar compounds when using highly aqueous mobile phases, a phenomenon known as "phase collapse" or "dewetting".[9] To counteract this, an Ascentis RP-Amide column was selected. The embedded amide group in the stationary phase enhances polar retention through hydrogen bonding interactions and prevents phase collapse in 100% aqueous conditions, making it ideal for retaining this compound.[10] This provides a significant advantage over traditional C18 phases for this type of analyte.[11]

Mobile Phase Optimization
  • Organic Modifier: Acetonitrile was chosen over methanol due to its lower UV cutoff and generally providing better peak shapes for many compounds.

  • Aqueous Component & pH: A simple mobile phase of water and acetonitrile is often sufficient for neutral polar compounds. To ensure consistent peak shape and suppress potential interactions with residual free silanols on the silica support, a small amount of acid is beneficial. 0.1% Phosphoric acid was chosen as the additive. It provides a consistent, low pH environment (around pH 2.1), which is well within the stable operating range of the column, and has a low UV absorbance at the chosen detection wavelength.[9]

  • Elution Mode: For quantifying a single analyte and its related impurities, a simple isocratic method is preferable as it offers robustness and simplicity. The percentage of acetonitrile was optimized to achieve a retention time that provides sufficient resolution from the solvent front without being excessively long (target k' between 2 and 10).

Detector Wavelength Selection

Given the lactam chromophore, the UV detection wavelength was set to 210 nm . This provides a suitable balance between analyte response and baseline noise. It is critical that high-purity HPLC-grade water and acetonitrile are used to minimize baseline interference at this low wavelength.[7]

Experimental Workflow and Protocols

The following diagram illustrates the logical flow from method development to final validation.

G cluster_dev Method Development cluster_val Method Validation (ICH Q2) Analyte Analyte Characterization (Polarity, UV Absorbance) Column Column Selection (Polar-Modified C18) Analyte->Column Mobile Mobile Phase Optimization (ACN/H2O with Acid) Column->Mobile Detector Detector Settings (Low Wavelength UV) Mobile->Detector SST System Suitability Detector->SST Optimized Method Specificity Specificity Linearity Linearity & Range Accuracy Accuracy Precision Precision LOQ LOD / LOQ Robustness Robustness

Caption: Logical workflow for HPLC method development and validation.

Materials and Equipment
  • Analyte: this compound reference standard (>99% purity)

  • Solvents: HPLC-grade Acetonitrile, HPLC-grade Water

  • Reagents: Phosphoric Acid (85%)

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and Diode Array Detector (DAD).

  • Column: Ascentis RP-Amide, 150 x 4.6 mm, 3 µm particle size

  • Data System: Empower 3, Chromeleon, or equivalent CDS

Protocol: Standard and Sample Preparation
  • Mobile Phase Preparation (0.1% H₃PO₄ in Water/ACN):

    • Add 1.0 mL of 85% Phosphoric Acid to 1000 mL of HPLC-grade water.

    • The final mobile phase composition is determined during optimization (e.g., 95:5 Water with 0.1% H₃PO₄ : Acetonitrile).

    • Filter through a 0.45 µm filter and degas before use.

  • Standard Stock Solution (1.0 mg/mL):

    • Accurately weigh approximately 25 mg of this compound reference standard into a 25 mL volumetric flask.

    • Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solution (e.g., 0.1 mg/mL):

    • Pipette 2.5 mL of the Standard Stock Solution into a 25 mL volumetric flask.

    • Dilute to volume with the mobile phase. This will be the working standard for system suitability and quantification.

Protocol: Chromatographic Conditions

The optimized chromatographic conditions are summarized in the table below. These parameters should be used as a starting point and may require minor adjustments to meet system suitability criteria as allowed by pharmacopeias like the USP.[12][13]

ParameterCondition
Column Ascentis RP-Amide, 150 x 4.6 mm, 3 µm
Mobile Phase 95:5 (v/v) Water with 0.1% H₃PO₄ : Acetonitrile
Flow Rate 1.0 mL/min
Elution Mode Isocratic
Column Temp. 30 °C
Injection Vol. 10 µL
Detector DAD, 210 nm
Run Time 10 minutes

Method Validation: A Self-Validating System

The method was validated according to ICH Q2(R2) guidelines to demonstrate its suitability for the intended purpose.[2] The validation process establishes the performance characteristics of the method and ensures its trustworthiness.

G cluster_core Core Performance Metrics cluster_limits Sensitivity & Reliability Validation Method Validation (ICH Q2) Specificity Specificity (Analyte vs. Blank/Placebo) Validation->Specificity Linearity Linearity (Correlation Coefficient) Validation->Linearity Accuracy Accuracy (% Recovery) Validation->Accuracy Precision Precision (% RSD) Validation->Precision LOD LOD (Signal-to-Noise) Validation->LOD LOQ LOQ (Quantitation Limit) Validation->LOQ Robustness Robustness (Deliberate Changes) Validation->Robustness Range Range (Validated Limits) Linearity->Range

Caption: Interrelated parameters of a comprehensive HPLC method validation.

Protocol: System Suitability Testing (SST)

Objective: To ensure the chromatographic system is performing adequately before sample analysis. Procedure:

  • Equilibrate the system with the mobile phase until a stable baseline is achieved.

  • Inject the Working Standard Solution (0.1 mg/mL) six consecutive times.

  • Calculate the performance characteristics.

SST ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
% RSD of Peak Area ≤ 2.0% for n=6 injections
% RSD of Retention Time ≤ 1.0% for n=6 injections
Protocol: Specificity

Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] Procedure:

  • Inject a blank (mobile phase) to ensure no interfering peaks at the analyte's retention time.

  • Inject a placebo solution (if applicable) to confirm no matrix interference.

  • Perform forced degradation studies (e.g., acid, base, oxidative, thermal, photolytic stress) on the analyte.

  • Analyze the stressed samples to demonstrate that degradation product peaks are resolved from the main analyte peak.

Protocol: Linearity and Range

Objective: To establish the linear relationship between analyte concentration and detector response over a defined range.[14] Procedure:

  • Prepare a series of at least five calibration standards from the Standard Stock Solution, covering a range of 80% to 120% of the nominal test concentration (e.g., 0.08 mg/mL to 0.12 mg/mL).

  • Inject each standard in triplicate.

  • Plot the mean peak area against the concentration and perform a linear regression analysis.

Validation ParameterAcceptance Criteria
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Protocol: Accuracy (Recovery)

Objective: To determine the closeness of the test results obtained by the method to the true value.[14][15] Procedure:

  • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) by spiking a known amount of analyte into a placebo matrix.

  • Analyze the samples and calculate the percentage recovery at each level.

Acceptance Criteria: Mean recovery should be within 98.0% to 102.0% at each concentration level.

Protocol: Precision

Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][15] Procedure:

  • Repeatability (Intra-assay precision): Analyze six replicate samples prepared at 100% of the test concentration on the same day, by the same analyst, on the same instrument.

  • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on a different instrument.

  • Calculate the % RSD for the results.

Acceptance Criteria: % RSD should be ≤ 2.0%.

Protocol: LOD & LOQ

Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified (LOQ) with acceptable precision and accuracy.[15] Procedure:

  • Estimate LOD and LOQ based on the signal-to-noise ratio (S/N).

    • LOD: S/N ratio of 3:1

    • LOQ: S/N ratio of 10:1

  • Prepare standards at the estimated LOQ concentration and inject them (n=6) to confirm that the precision (%RSD) at this level is acceptable (e.g., ≤ 10%).

Conclusion

The RP-HPLC method detailed in this application note is demonstrated to be a reliable and robust tool for the quantitative analysis of this compound. By employing a polar-modified stationary phase and optimized chromatographic conditions, the challenge of retaining and resolving this polar analyte is effectively overcome. The comprehensive validation protocol, grounded in ICH and USP guidelines, confirms that the method is specific, linear, accurate, and precise, making it suitable for routine use in quality control and drug development environments.[2][12]

References

  • U.S. Pharmacopeia.
  • U.S. Food and Drug Administration. Q2(R2) Validation of Analytical Procedures. [Link][2]
  • ProPharma Group.
  • Mezaal, E. N., & Abd, M. M. (2025). Rapid analysis and separation of fifteen beta-lactam drugs using reversed-phase high-performance liquid chromatography. Analytical Methods in Environmental Chemistry Journal. [Link][6][18]
  • International Council for Harmonisation. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link][17]
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics. [Link][19]
  • International Council for Harmonis
  • U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link][8][21]
  • BioPharm International. FDA Releases Guidance on Analytical Procedures. [Link][3]
  • LCGC International. Are You Sure You Understand USP <621>?. [Link][22]
  • U.S. Food and Drug Administration. Analytical Procedures and Methods Validation for Drugs and Biologics (July 2015). [Link][23]
  • Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link][24]
  • Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. [Link][7]
  • LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE(19365-07-2). [Link][1]
  • PubChem, National Center for Biotechnology Information. (S)-5-(Hydroxymethyl)piperidin-2-one. [Link][4]
  • Waters Corporation.
  • Jones Chromatography. THE HPLC ANALYSIS OF POLAR ANALYTES WITH AQUEOUS MOBILE PHASES. [Link][10]

Sources

Comprehensive NMR Spectroscopic Analysis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract

5-(Hydroxymethyl)piperidin-2-one is a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical development. It serves as a valuable chiral building block and an intermediate in the synthesis of various therapeutic agents, including modulators of the central nervous system.[1] Accurate and unambiguous structural characterization is paramount for quality control, reaction monitoring, and regulatory submission. This application note provides a comprehensive, field-proven guide to the structural elucidation of this compound using a suite of one- and two-dimensional Nuclear Magnetic Resonance (NMR) spectroscopy techniques. We present detailed protocols for sample preparation, data acquisition, and an in-depth analysis of ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC spectra. The causality behind experimental choices is explained to empower researchers to adapt these methods for analogous molecular systems.

Introduction: The Need for Rigorous Structural Verification

The piperidine ring is a privileged scaffold in drug discovery, and its derivatives are integral to numerous approved pharmaceuticals.[2] this compound (CAS: 146059-77-0), incorporating a lactam, a hydroxyl group, and a stereocenter, presents a unique set of structural features that demand a multi-faceted analytical approach.[3] While basic 1D NMR can provide a preliminary fingerprint, it is often insufficient to resolve complex spin systems and unambiguously assign all proton and carbon signals, especially within the saturated heterocyclic ring where diastereotopic protons and conformational dynamics are common.[4][5]

This guide employs a logical workflow, beginning with sample preparation and progressing through a series of NMR experiments that build upon one another to construct a complete and validated structural picture. This approach ensures trustworthiness in the final assignment and provides a robust framework for the characterization of related small molecules.[6]

Molecular Structure and Numbering Convention

For clarity and consistency throughout the spectral analysis, the following IUPAC-recommended numbering scheme is adopted for this compound.

Caption: Structure and numbering of this compound.

Part I: Protocol for NMR Sample Preparation

The quality of the final NMR spectrum is fundamentally dependent on the quality of the sample. For a polar molecule like this compound, selecting the appropriate deuterated solvent is the most critical decision.[7]

Rationale for Solvent Selection:

  • Deuterated Dimethyl Sulfoxide (DMSO-d₆): This is the recommended solvent. Its high polarity ensures excellent solubility for the analyte.[8] Crucially, it is a non-protic solvent, which slows down the chemical exchange of the N-H and O-H protons, allowing them to be observed as distinct, often broadened, signals in the ¹H NMR spectrum. The residual protium signal of DMSO-d₆ appears around 2.50 ppm.[8]

  • Deuterium Oxide (D₂O): While it can dissolve the sample, it will cause the labile N-H and O-H protons to exchange with deuterium, making them "invisible" in the ¹H spectrum. This can be used intentionally in a "D₂O shake" experiment to confirm the identity of these peaks.[8]

  • Methanol-d₄ (CD₃OD): This solvent will also dissolve the sample but, being protic, will lead to rapid exchange and disappearance of the N-H and O-H signals.

Step-by-Step Sample Preparation Protocol
  • Weighing the Analyte: Accurately weigh 5-10 mg of this compound for ¹H and 2D NMR experiments. For a high-quality ¹³C spectrum, a more concentrated sample of 20-50 mg is recommended.[9]

  • Dissolution: Transfer the solid into a clean, dry vial. Add approximately 0.6-0.7 mL of high-purity DMSO-d₆ (≥99.9% D).[8]

  • Homogenization: Gently vortex or sonicate the vial for 1-2 minutes to ensure the sample is completely dissolved. A homogenous solution is critical for achieving sharp, well-resolved NMR signals.[9]

  • Filtration and Transfer: Visually inspect the solution for any particulate matter. If solids are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, high-quality 5 mm NMR tube.

  • Final Check: The final sample height in the tube should be between 4-5 cm to ensure it is correctly positioned within the NMR probe's detection coil.[8]

Part II: Protocols for NMR Data Acquisition

The following experiments provide a comprehensive dataset for full structural assignment. The parameters provided are a starting point for a 500 MHz spectrometer and may be optimized as needed.

Start Sample Prepared in DMSO-d6 H1 1D ¹H NMR (Fingerprint & Proton Count) Start->H1 C13 1D ¹³C{¹H} NMR (Carbon Count) Start->C13 COSY 2D ¹H-¹H COSY (H-H Connectivity) H1->COSY DEPT DEPT-135 (CH, CH₂, CH₃ ID) C13->DEPT HSQC 2D ¹H-¹³C HSQC (Direct C-H Attachment) DEPT->HSQC COSY->HSQC HMBC 2D ¹H-¹³C HMBC (Long-Range C-H Connectivity) HSQC->HMBC End Complete Structural Assignment HMBC->End

Caption: Logical workflow for NMR structural elucidation.

Table 1: Recommended NMR Acquisition Parameters (500 MHz)

Experiment Pulse Program Acquisition Time (s) Relaxation Delay (d1, s) Number of Scans (ns) Key Purpose
¹Hzg30~3.02.016Initial overview, integration, multiplicity analysis.[10]
¹³C{¹H}zgpg30~1.52.01024Count unique carbon environments.
DEPT-135dept135~1.52.0256Differentiate CH/CH₃ (positive) from CH₂ (negative).
¹H-¹H COSYcosygpqf~0.22.08Identify proton-proton (²J, ³J) coupling networks.[11]
¹H-¹³C HSQChsqcedetgpsisp2.2~0.11.516Correlate each proton to its directly attached carbon.[11]
¹H-¹³C HMBChmbcgpndqf~0.12.032Map long-range (²J, ³J) H-C correlations to build the skeleton.[6]

Expert Note on Acquisition: For quantitative ¹H NMR, the relaxation delay (d1) should be increased to at least 5 times the longest T₁ relaxation time of the protons of interest to ensure full relaxation and accurate integration.[10]

Part III: Spectral Interpretation and Data Analysis

A systematic approach to spectral interpretation is essential. We begin by analyzing the 1D spectra to generate initial hypotheses, which are then rigorously tested and confirmed using the 2D correlation data.

Table 2: Predicted Chemical Shifts and Multiplicities

Atom(s) Type Predicted ¹H Shift (ppm) Predicted Multiplicity Predicted ¹³C Shift (ppm) DEPT-135 Signal
H1Amide7.5 - 8.5br s--
H (on O)Hydroxyl4.5 - 5.5t--
C2Carbonyl--170 - 175None
H3CH₂2.1 - 2.3m29 - 33Negative
H4CH₂1.6 - 1.8m20 - 25Negative
H5CH1.9 - 2.1m35 - 40Positive
H6CH₂3.0 - 3.2m45 - 50Negative
H7CH₂3.3 - 3.5m60 - 65Negative

Note: Chemical shift prediction is based on typical values for lactams, piperidines, and primary alcohols.[12][13][14] The protons on the CH₂ groups (H3, H4, H6, H7) are diastereotopic and will appear as separate signals, each as a complex multiplet.

Analysis of 1D Spectra
  • ¹H NMR Spectrum:

    • Downfield Region (δ > 7.0 ppm): Expect a broad singlet corresponding to the amide proton (H1). Its integration should be 1H.

    • Mid-Field Region (δ 3.0 - 5.5 ppm): Look for three signals here. A triplet around 4.5-5.5 ppm (1H) for the hydroxyl proton, coupled to the adjacent CH₂. A multiplet around 3.3-3.5 ppm (2H) for the H7 protons of the hydroxymethyl group. A multiplet around 3.0-3.2 ppm (2H) for the H6 protons, which are deshielded by the adjacent amide nitrogen.

    • Upfield Region (δ 1.5 - 2.3 ppm): This region will contain the complex, overlapping multiplets for the remaining ring protons (H3, H4, H5), totaling 5H in integration.

  • ¹³C{¹H} and DEPT-135 Spectra:

    • The ¹³C spectrum should show six distinct signals, corresponding to the six unique carbons in the molecule.

    • C2: The lactam carbonyl carbon will be the most downfield signal, typically >170 ppm, and will be absent in the DEPT-135 spectrum.[13]

    • C7: The carbon bearing the hydroxyl group will appear around 60-65 ppm.

    • C6: The carbon adjacent to the nitrogen will be around 45-50 ppm.

    • C5: The methine carbon will be around 35-40 ppm.

    • C3 & C4: The remaining two aliphatic carbons will be the most upfield, between 20-33 ppm.

    • The DEPT-135 spectrum will confirm these assignments: C5 will give a positive signal, while C3, C4, C6, and C7 will all give negative signals (as they are CH₂ groups).

Analysis of 2D Correlation Spectra

The 2D spectra are critical for assembling the molecular puzzle and providing unambiguous proof of the structure.

  • ¹H-¹H COSY (COrrelation SpectroscopY):

    • This experiment reveals proton-proton connectivities through 2 or 3 bonds.

    • Key Correlation 1: The hydroxyl proton signal should show a cross-peak to the H7 protons.

    • Key Correlation 2: The H7 protons will show a cross-peak to the H5 methine proton.

    • Key Correlation 3: Starting from H5, one can "walk" around the ring by tracing the correlations: H5 ↔ H4 ↔ H3 ↔ H6. The H6 protons will not show a further correlation, as they are adjacent to the amide nitrogen which has no protons (on the carbon side). This confirms the integrity of the piperidine ring spin system.

  • ¹H-¹³C HSQC (Heteronuclear Single Quantum Coherence):

    • This spectrum maps each proton signal directly to the carbon signal it is attached to.

    • It allows for the confident assignment of every carbon that has attached protons. For example, the proton multiplet at ~3.4 ppm (assigned as H7) will show a cross-peak to the carbon signal at ~62 ppm, confirming this carbon is C7. This is repeated for all C-H pairs.

  • ¹H-¹³C HMBC (Heteronuclear Multiple Bond Correlation):

    • This is arguably the most powerful experiment for confirming the overall molecular skeleton, as it shows correlations between protons and carbons that are 2 or 3 bonds away.[6]

    • Key Correlation 1 (Confirming the Lactam): The H6 protons (at ~3.1 ppm) should show a strong cross-peak to the carbonyl carbon C2 (at ~172 ppm). Similarly, the H3 protons (~2.2 ppm) should also show a correlation to C2. This definitively establishes the lactam ring structure.

    • Key Correlation 2 (Linking Side Chain): The H7 protons should show a correlation to C5 and C4. The H5 proton should show a correlation to C7. This confirms the attachment point of the hydroxymethyl group at the C5 position.

    • Key Correlation 3 (Amide Confirmation): The amide proton (H1) should show correlations to C2 and C6, confirming its position.

Caption: Key COSY (blue dashed) and HMBC (red solid) correlations.

Conclusion

The structural characterization of this compound can be achieved with high confidence through the systematic application of 1D and 2D NMR spectroscopy. By following the detailed protocols for sample preparation, data acquisition, and the logical workflow for spectral interpretation presented herein, researchers can obtain unambiguous and verifiable data. The combination of ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC experiments creates a self-validating system that confirms atom identities, their covalent connectivities, and the overall molecular architecture, ensuring the scientific integrity required in research and drug development.

References

  • Organomation.
  • Kaushik, M., et al. (2022). Sample Preparation and Data Analysis for NMR-Based Metabolomics. PubMed. [Link]
  • Do, T., et al. (2024). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PubMed Central. [Link]
  • ResearchGate. The NMR interpretations of some heterocyclic compounds which are synthesized by our group. [Link]
  • Nanalysis. Guide: Preparing a Sample for NMR analysis – Part I. [Link]
  • Royal Society of Chemistry. NMR Approaches for Probing the Polar Metabolome. [Link]
  • LookChem. Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
  • ResearchGate. 13 C NMR chemical shifts of ε-lactams (ppm). [Link]
  • Chemistry LibreTexts. 4.7: NMR Spectroscopy. [Link]
  • Iowa State University.
  • ESA-IPB.
  • ResearchGate. Structural determination of ε-lactams by 1 H and 13 C NMR. [Link]
  • Wikipedia. Nuclear magnetic resonance spectroscopy. [Link]
  • Beilstein Journal of Organic Chemistry. Synthesis, dynamic NMR characterization and XRD studies of novel N,N'-substituted piperazines for bioorthogonal labeling. [Link]
  • MDPI. Synthesis, Dynamic NMR Characterization, and XRD Study of 2,4-Difluorobenzoyl-Substituted Piperazines. [Link]
  • Royal Society of Chemistry. NMR spectroscopy of small molecules in solution. [Link]
  • University of Gothenburg. Small molecule-NMR. [Link]
  • AZoOptics. How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]
  • Chemistry LibreTexts.
  • Emery Pharma.
  • Magnetic Resonance in Chemistry. Synthesis and NMR spectral studies of some 2,6-diarylpiperidin-4-one O-benzyloximes. [Link]
  • nptel.ac.in. 13C NMR spectroscopy • Chemical shift. [Link]
  • Oregon State University. 13 C NMR Chemical Shifts. [Link]
  • National Center for Biotechnology Information.

Sources

Application Note: Chiral Separation of 5-(Hydroxymethyl)piperidin-2-one Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In pharmaceutical development, the stereochemistry of a drug candidate is a critical quality attribute that can profoundly influence its pharmacological and toxicological profile.[1][2] Many biological systems, such as enzymes and receptors, are inherently chiral, leading to differential interactions with the enantiomers of a chiral drug.[1] Consequently, regulatory agencies worldwide, including the FDA and EMA, now strongly recommend or require the development of single-enantiomer drugs over racemic mixtures.[1]

5-(Hydroxymethyl)piperidin-2-one is a chiral heterocyclic compound featuring a piperidine scaffold, a structural motif prevalent in a wide range of approved drugs.[2] The individual enantiomers, (R)- and (S)-5-(hydroxymethyl)piperidin-2-one, serve as valuable chiral building blocks in the synthesis of more complex pharmaceutical agents.[3] For instance, the (R)-enantiomer is a key intermediate in the synthesis of various pharmaceuticals and is utilized in medicinal chemistry for creating enantiomerically pure compounds to ensure desired biological activity.[3] Therefore, robust and efficient analytical methods for the chiral separation and quantification of its enantiomers are essential for quality control, process optimization, and regulatory compliance in drug discovery and development.

This application note provides a comprehensive guide and detailed protocols for the chiral separation of this compound enantiomers. We will explore method development strategies using High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), two of the most powerful techniques for enantioselective analysis.[1][4][5]

The Challenge of Enantioseparation

Enantiomers possess identical physical and chemical properties in an achiral environment, making their separation by conventional chromatographic techniques impossible.[6][7] Chiral separation is achieved by introducing a chiral selector into the analytical system, which interacts diastereomerically with the enantiomers, leading to differential retention times.[8] The most common approach is direct separation using a chiral stationary phase (CSP).[9]

Part 1: Chiral Method Development by Supercritical Fluid Chromatography (SFC)

SFC has emerged as a powerful alternative to HPLC for chiral separations, offering advantages such as high efficiency, reduced analysis times, and lower environmental impact due to the use of supercritical CO2 as the primary mobile phase component.[10][11] Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are widely recognized for their broad applicability in resolving a diverse range of chiral compounds, including amides and cyclic structures.[10][12][13]

Rationale for SFC Method Development

The presence of a polar hydroxyl group and a lactam (cyclic amide) functionality in this compound makes it an ideal candidate for separation on polysaccharide-based CSPs. These phases offer a variety of chiral recognition mechanisms, including hydrogen bonding, dipole-dipole interactions, and steric hindrance, which are crucial for resolving such analytes.[10][11] A screening approach using a selection of complementary CSPs is the most efficient strategy to identify a suitable separation method.

Experimental Workflow for SFC Method Screening

The following diagram illustrates a systematic approach to screening for the optimal SFC conditions for the chiral separation of this compound.

SFC_Workflow Start Racemic Standard of This compound Screening Initial CSP Screening (Isocratic Elution) Start->Screening Columns Columns: - Chiralpak IA - Chiralpak IB - Chiralpak IC - Chiralcel OD-H - Chiralcel OJ-H Screening->Columns MobilePhase Mobile Phase: CO2 / Methanol (or Ethanol) Screening->MobilePhase Evaluation Evaluate Resolution (Rs) and Selectivity (α) Screening->Evaluation Optimization Method Optimization (Gradient, Temperature, Backpressure) Evaluation->Optimization Rs < 1.5 Validation Method Validation (Linearity, Precision, Accuracy) Evaluation->Validation Rs ≥ 1.5 Optimization->Validation End Final Analytical Method Validation->End

Caption: Systematic workflow for SFC chiral method development.

Protocol 1: SFC Screening for Chiral Separation

This protocol outlines a starting point for screening various polysaccharide-based CSPs to achieve enantiomeric separation.

1. Sample Preparation:

  • Prepare a stock solution of racemic this compound in methanol at a concentration of 1.0 mg/mL.

  • Dilute the stock solution to a working concentration of 0.1 mg/mL with methanol.

2. Instrumentation and Columns:

  • System: Any modern analytical SFC system.

  • Columns: A selection of polysaccharide-based CSPs is recommended for initial screening.[10][12]

    • Chiralpak® IA, IB, IC

    • Chiralcel® OD-H, OJ-H

  • Column Dimensions: 150 x 4.6 mm, 3 or 5 µm particle size.

3. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Mobile Phase A Supercritical CO₂Primary mobile phase component in SFC, offering low viscosity and high diffusivity.
Mobile Phase B (Co-solvent) Methanol or EthanolPolar organic modifier to increase mobile phase strength and facilitate elution.
Gradient 5% to 40% Co-solvent over 5 minutesA broad gradient is used for initial screening to determine the approximate elution conditions.
Flow Rate 3.0 mL/minA typical analytical flow rate for SFC, providing a balance between analysis time and efficiency.
Column Temperature 40 °CElevated temperature can improve peak shape and efficiency.[10]
Back Pressure 150 barMaintains the CO₂ in its supercritical state.
Detection UV at 210 nmThe lactam chromophore should provide adequate UV absorbance at lower wavelengths.
Injection Volume 2 µLA small injection volume is used to prevent column overloading.

4. Data Analysis:

  • For each column, evaluate the chromatogram for any separation between the enantiomers.

  • Calculate the resolution (Rs) and selectivity (α) for any promising separations. A baseline separation is typically indicated by an Rs value ≥ 1.5.

Expected Results and Further Optimization

It is anticipated that at least one of the screened polysaccharide columns will show partial or complete separation of the enantiomers. Based on the screening results, further optimization can be performed on the most promising CSP. Optimization may involve:

  • Isocratic vs. Gradient Elution: If the initial gradient elution shows a separation, an isocratic method can be developed for simplicity and robustness.

  • Co-solvent Choice: Comparing methanol and ethanol as co-solvents can impact selectivity.

  • Additives: For basic or acidic compounds, small amounts of additives like diethylamine or trifluoroacetic acid can improve peak shape, although they may not be necessary for this neutral compound.[9]

  • Temperature and Back Pressure: Fine-tuning these parameters can further enhance resolution.[10]

Part 2: Chiral Method Development by High-Performance Liquid Chromatography (HPLC)

HPLC with CSPs remains the gold standard for chiral separations in many laboratories due to its versatility and wide availability of stationary phases.[1][5] For a polar molecule like this compound, normal-phase, polar organic, and reversed-phase modes can be explored.

Rationale for HPLC Method Development

Given the compound's polarity, normal-phase or polar organic modes are excellent starting points. These modes utilize non-polar mobile phases (e.g., hexane/alcohol) or polar organic solvents (e.g., acetonitrile), respectively, which promote the hydrogen bonding and dipole-dipole interactions necessary for chiral recognition on polysaccharide CSPs.[4]

Logical Flow for HPLC Method Selection

HPLC_Logic Analyte This compound (Polar, contains H-bond donors/acceptors) ModeSelection Select Chromatographic Mode Analyte->ModeSelection NormalPhase Normal Phase (NP) High Selectivity Potential ModeSelection->NormalPhase Primary Choice PolarOrganic Polar Organic Mode (PO) Good for polar compounds ModeSelection->PolarOrganic Secondary Choice ReversedPhase Reversed Phase (RP) Less common for this analyte type, but possible with specific CSPs ModeSelection->ReversedPhase Tertiary Choice NP_Details Mobile Phase: Hexane/Ethanol or IPA CSP: Polysaccharide-based (e.g., Chiralpak IA/IB/IC) NormalPhase->NP_Details PO_Details Mobile Phase: Acetonitrile or Methanol CSP: Immobilized Polysaccharide CSPs (e.g., Chiralpak IA/IB/IC) PolarOrganic->PO_Details

Caption: Decision logic for selecting the HPLC mode.

Protocol 2: Normal-Phase HPLC for Chiral Separation

This protocol provides a starting point for developing a normal-phase HPLC method.

1. Sample Preparation:

  • Prepare a 1.0 mg/mL stock solution of racemic this compound in ethanol.

  • Dilute to a working concentration of 0.1 mg/mL with the initial mobile phase composition.

2. Instrumentation and Columns:

  • System: Standard HPLC or UHPLC system with UV detection.

  • Columns: Immobilized polysaccharide-based CSPs are recommended due to their solvent compatibility.[4]

    • Chiralpak® IA, IB, IC

  • Column Dimensions: 250 x 4.6 mm, 5 µm particle size.

3. Chromatographic Conditions (Starting Point):

ParameterConditionRationale
Mobile Phase n-Hexane / Ethanol (e.g., 80:20, v/v)A common mobile phase for normal-phase chiral separations, offering good selectivity. The ratio can be adjusted to optimize retention and resolution.[4]
Flow Rate 1.0 mL/minA standard analytical flow rate for a 4.6 mm ID column.
Column Temperature 25 °C (Ambient)A controlled temperature ensures reproducible retention times.
Detection UV at 210 nmProvides sensitive detection for the analyte.
Injection Volume 5 µLA typical injection volume for analytical HPLC.

4. Data Analysis and Optimization:

  • Evaluate the resolution (Rs) and selectivity (α).

  • If retention is too long, increase the percentage of ethanol. If retention is too short, decrease the percentage of ethanol.

  • Other alcohols, such as isopropanol, can be substituted for ethanol to alter selectivity.

Part 3: Considerations for Gas Chromatography (GC)

While HPLC and SFC are generally the preferred methods for non-volatile compounds like this compound, chiral GC can be an option following derivatization.[14][15]

Derivatization Strategy

The hydroxyl and secondary amine/amide groups in the molecule are suitable for derivatization. This process converts the analyte into a more volatile and thermally stable compound suitable for GC analysis.[6]

  • Silylation: Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can react with the hydroxyl and amide N-H to form volatile trimethylsilyl (TMS) derivatives.

  • Acylation: Reagents like trifluoroacetic anhydride (TFAA) can acylate the hydroxyl and amine groups.

After derivatization, the resulting compounds can be separated on a chiral GC column, such as one coated with a cyclodextrin derivative.[15] It is important to note that derivatization adds complexity to the sample preparation process and must be optimized to ensure complete and reproducible reactions without racemization.[14][16]

Conclusion

The chiral separation of this compound enantiomers is a critical task in pharmaceutical development. This application note provides robust starting points for method development using both SFC and HPLC with polysaccharide-based chiral stationary phases. SFC is recommended as a primary technique due to its speed and efficiency. The provided protocols and workflows offer a systematic approach to screen for and optimize a suitable enantioselective method. By following these guidelines, researchers, scientists, and drug development professionals can successfully establish a reliable analytical method for the quality control and analysis of this important chiral building block.

References

  • Xiang, Y., et al. (2013). Chiral separation of amides using supercritical fluid chromatography. Journal of Chromatography A, 1297, 175-183.
  • Ali, I., et al. (2011). Chiral separations of piperidine-2,6-dione analogues on Chiralpak IA and Chiralpak IB columns by using HPLC. ResearchGate.
  • Reddy, G. S., et al. (2015). Estimation of enantiomeric impurity in piperidin-3-amine by chiral HPLC with precolumn derivatization. Journal of Separation Science, 38(13), 2269-2275.
  • Vashistha, V. K., & Bhushan, R. (2017). Synthesis of two new derivatizing reagents and their application to separation of chiral drug. 4th World Congress on Chromatography.
  • ResearchGate. Chiral separation of compound C, a racemic amide. (a) Analytical SFC...
  • PrepChem. Synthesis of 5-Hydroxymethyl-2-piperidone.
  • De Klerck, K., et al. (2022). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. LCGC Europe, 35(3), 96-103.
  • Ahuja, S. (2009). A Strategy for Developing HPLC Methods for Chiral Drugs. LCGC International.
  • Bhushan, R. (2006). Chiral Drug Separation. Encyclopedia of Pharmaceutical Technology.
  • Welch, C. J., et al. (2013). Use of Achiral Columns Coupled with Chiral Columns in SFC Separations to Simplify Isolation of Chemically Pure Enantiomer Products. American Pharmaceutical Review.
  • ResearchGate. Chiral gas chromatography of 2,5-diketopiperazines following a ring-opening derivatization method for complete isomeric separation.
  • LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Ismail, O. H., et al. (2021). Fast chiral high-performance liquid chromatography: A review of the state of the art. Journal of Pharmaceutical and Biomedical Analysis, 192, 113661.
  • Restek. A Guide to the Analysis of Chiral Compounds by GC.
  • PubChem. (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Mimura, H., & Kudo, Y. (2018). Chiral Gas Chromatography of 2,5-diketopiperazines Following a Ring-Opening Derivatization Method for Complete Isomeric Separation. Journal of Chromatography A, 1569, 185-191.
  • Wang, Y., et al. (2021). Strategies for chiral separation: from racemate to enantiomer. Chemical Science, 12(10), 3348-3366.
  • Auerbach, M. (2025). Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. Pharma Group.
  • Jeyachandran, V. (2021). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature. International Journal of Scientific Research in Science and Technology.
  • Haglöf, J. (2010). Enantiomeric Separations using Chiral Counter-Ions. DiVA portal.
  • Papke, R. L., et al. (2015). Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. ACS Chemical Neuroscience, 6(7), 1185-1196.
  • Goel, K. K., et al. (2008). Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives. Biomedical and Pharmacology Journal, 1(1).
  • Wang, Z., et al. (2021). Enantioselective Rh(II)-Catalyzed Desymmetric Cycloisomerization of Diynes: Constructing Furan-Fused Dihydropiperidines with an Enantiomerically Enriched Alkynyl-Substituted Aza-Quaternary Stereocenter. Journal of the American Chemical Society, 143(36), 14646-14655.
  • Kumar, A., et al. (2020). Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. The Journal of Organic Chemistry, 85(15), 9878-9888.

Sources

Application Notes and Protocols for the Integration of 5-(Hydroxymethyl)piperidin-2-one in Solid-Phase Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

These application notes provide a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic incorporation of 5-(hydroxymethyl)piperidin-2-one into peptide and peptidomimetic structures using solid-phase synthesis (SPS). This unique building block offers a conformationally constrained lactam scaffold, presenting opportunities for the development of novel therapeutics with enhanced stability and bioactivity. This document details the requisite orthogonal protecting group strategies, optimized coupling and deprotection protocols, and robust analytical methods for monitoring reaction progress and final product characterization. The causality behind each experimental choice is explained to empower users to adapt and troubleshoot their synthetic workflows effectively.

Introduction: The Strategic Advantage of the Piperidinone Scaffold

The quest for therapeutic peptides with improved pharmacological profiles—including enhanced enzymatic stability, receptor affinity, and oral bioavailability—has driven the exploration of peptidomimetics.[1][2] this compound is a valuable scaffold in this endeavor. Its six-membered lactam ring introduces a conformational restraint that can mimic or stabilize secondary structures like β-turns, which are crucial for many biological recognition events.[1] The primary hydroxyl group serves as a versatile handle for further functionalization, allowing for the introduction of pharmacophoric elements, solubility enhancers, or probes for biological assays.

The successful integration of this bifunctional building block into a growing peptide chain via Solid-Phase Peptide Synthesis (SPPS) hinges on a meticulously planned orthogonal protecting group strategy.[3] This ensures that the reactive hydroxyl group and the secondary amine of the lactam are appropriately masked during the iterative cycles of peptide elongation, preventing unwanted side reactions. This guide will focus on the widely adopted Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) orthogonal strategy, prized for its mild deprotection conditions.[3][4]

Orthogonal Protection Strategy: A Prerequisite for Success

To seamlessly incorporate this compound into a standard Fmoc-based SPPS workflow, a derivative with two key protecting groups is required: an Fmoc group on the lactam nitrogen to facilitate chain elongation, and a tert-butyl (tBu) ether protecting the side-chain hydroxyl group. This strategy is orthogonal because the Fmoc group is labile to basic conditions (e.g., piperidine), while the tBu group is labile to strong acidic conditions (e.g., trifluoroacetic acid), allowing for their selective removal at different stages of the synthesis.[5]

Table 1: Orthogonal Protecting Groups for the this compound Building Block

Functional GroupProtecting GroupAbbreviationDeprotection ConditionStability
Lactam Nitrogen (α-Amine equivalent)9-FluorenylmethoxycarbonylFmoc20% Piperidine in DMFAcid-stable
Hydroxymethyl (Side Chain)tert-ButyltBu95% Trifluoroacetic Acid (TFA)Base-stable

Rationale: The choice of the tBu group for the hydroxyl function is analogous to the protection of serine (Ser) and threonine (Thr) side chains in standard Fmoc-SPPS. It provides robust protection throughout the synthesis and is efficiently removed during the final cleavage step. The Fmoc group on the lactam nitrogen allows it to be treated as a non-natural amino acid, enabling its sequential coupling to the resin-bound peptide chain.

Experimental Protocols

The following protocols are designed for manual solid-phase synthesis on a 0.1 mmol scale. Reagent equivalents are calculated relative to the initial loading of the resin.

Protocol 1: Preparation of the Protected Building Block - Fmoc-5-(tert-butoxymethyl)piperidin-2-one

The successful application in SPPS first requires the synthesis of the appropriately protected monomer. This protocol is based on standard procedures for the protection of amino alcohols.

  • Hydroxyl Protection: Dissolve this compound in dichloromethane (DCM). Add 2,6-lutidine and cool the solution to 0°C. Add tert-butyl trifluoromethanesulfonate (tBuOTf) dropwise and allow the reaction to warm to room temperature overnight. Purify by column chromatography to yield 5-(tert-butoxymethyl)piperidin-2-one.

  • Fmoc Protection: Dissolve the product from the previous step in a mixture of acetone and water. Add sodium bicarbonate followed by Fmoc-chloride (Fmoc-Cl). Stir vigorously for several hours at room temperature. After reaction completion, extract the product and purify by column chromatography to obtain the final building block, Fmoc-5-(tert-butoxymethyl)piperidin-2-one.

Protocol 2: Solid-Phase Synthesis Workflow

This protocol outlines the incorporation of the protected piperidinone building block into a peptide sequence on Rink Amide resin, which yields a C-terminal amide upon cleavage.

Workflow Diagram

SPPS_Workflow Resin Rink Amide Resin Swell Swell Resin (DMF, 30 min) Resin->Swell Fmoc_Deprotect_Initial Fmoc Deprotection (20% Piperidine/DMF) Swell->Fmoc_Deprotect_Initial Wash1 Wash (DMF, DCM) Fmoc_Deprotect_Initial->Wash1 Couple_AA1 Couple First AA (Fmoc-AA-OH, HBTU, DIPEA) Wash1->Couple_AA1 Wash2 Wash (DMF, DCM) Couple_AA1->Wash2 Fmoc_Deprotect_Cycle Fmoc Deprotection (20% Piperidine/DMF) Wash2->Fmoc_Deprotect_Cycle Wash3 Wash (DMF, DCM) Fmoc_Deprotect_Cycle->Wash3 Couple_Pip Couple Building Block (Fmoc-Pip(CH₂OtBu)-OH, HBTU, DIPEA) Wash3->Couple_Pip Wash4 Wash (DMF, DCM) Couple_Pip->Wash4 Elongate Repeat Cycle for Subsequent AAs Wash4->Elongate Fmoc_Deprotect_Final Final Fmoc Deprotection Elongate->Fmoc_Deprotect_Final Wash5 Wash & Dry (DMF, DCM, N₂) Fmoc_Deprotect_Final->Wash5 Cleave Cleavage & Global Deprotection (TFA/TIS/H₂O) Wash5->Cleave Isolate Precipitate, Isolate, & Purify Peptide Cleave->Isolate

Caption: General workflow for incorporating the piperidinone building block.

Step-by-Step Procedure:

  • Resin Swelling: Place Rink Amide AM resin (0.1 mmol) in a fritted reaction vessel. Add N,N-dimethylformamide (DMF, ~5 mL) and gently agitate for 30-60 minutes to swell the resin beads. Drain the DMF.

  • Initial Fmoc Deprotection: Add a 20% (v/v) solution of piperidine in DMF (~5 mL) to the resin. Agitate for 5 minutes, then drain. Add a fresh portion of the piperidine solution and agitate for an additional 15 minutes. Drain and wash the resin thoroughly with DMF (5 x 5 mL) and DCM (3 x 5 mL).

  • First Amino Acid Coupling:

    • In a separate vial, dissolve the first Fmoc-protected amino acid (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).

    • Add N,N-diisopropylethylamine (DIPEA) (0.8 mmol, 8 eq.) and allow the mixture to pre-activate for 1-2 minutes.

    • Add the activated amino acid solution to the deprotected resin. Agitate for 1-2 hours at room temperature.

    • Wash the resin with DMF (3 x 5 mL) and DCM (3 x 5 mL).

  • Monitoring the Coupling: Perform a Kaiser test on a small sample of resin beads. A negative result (yellow beads) indicates complete coupling. If the test is positive (blue beads), repeat the coupling step.

  • Chain Elongation (Deprotection): Repeat step 2 to remove the Fmoc group from the newly coupled amino acid.

  • Coupling of the Piperidinone Building Block:

    • Dissolve Fmoc-5-(tert-butoxymethyl)piperidin-2-one (0.4 mmol, 4 eq.) and HBTU (0.39 mmol, 3.9 eq.) in DMF (~2 mL).

    • Add DIPEA (0.8 mmol, 8 eq.) and pre-activate for 1-2 minutes.

    • Add the activated solution to the resin and agitate for 2-4 hours. Causality: The increased steric bulk of the piperidinone scaffold may necessitate a longer coupling time or the use of a more potent coupling agent like HATU.

    • Wash the resin as in step 3. Monitor the coupling via the Kaiser test.

  • Continue Chain Elongation: Repeat the cycle of deprotection (Step 2) and coupling (Step 3) for all subsequent amino acids in the sequence.

  • Final Fmoc Deprotection: After the final amino acid has been coupled, perform a final Fmoc deprotection as described in Step 2.

  • Cleavage and Global Deprotection:

    • Wash the final peptide-resin thoroughly with DMF (3 x 5 mL) and DCM (3 x 5 mL), then dry under a stream of nitrogen.

    • Prepare a cleavage cocktail of TFA/triisopropylsilane (TIS)/water (95:2.5:2.5, v/v/v). Causality: TIS and water act as scavengers to trap the reactive carbocations generated from the cleavage of the tBu protecting groups, preventing re-attachment to sensitive residues like tryptophan or methionine.[6]

    • Add the cleavage cocktail (~5 mL) to the resin and agitate at room temperature for 2-3 hours.

    • Filter the resin and collect the filtrate into a cold tube of diethyl ether (~40 mL) to precipitate the crude peptide.

    • Centrifuge the mixture, decant the ether, and wash the peptide pellet with cold ether twice more.

    • Dry the crude peptide pellet under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of the final peptidomimetic.

Table 2: Recommended Analytical Methods

TechniquePurposeExpected Outcome
RP-HPLC Purity assessment and purificationA major peak corresponding to the target peptide. Purity is determined by integrating the peak area.
LC-MS (ESI) Molecular weight confirmationObservation of the [M+H]⁺ ion (and other charge states) corresponding to the calculated mass of the desired product.
Tandem MS (MS/MS) Sequence verificationFragmentation analysis should confirm the peptide sequence, including the presence of the piperidinone moiety.
NMR Spectroscopy Structural elucidationFor complex structures, 1D and 2D NMR can confirm the connectivity and stereochemistry of the final product.

Monitoring On-Resin Reactions: Qualitative tests are invaluable for real-time monitoring of the deprotection and coupling steps, allowing for immediate intervention if a reaction is incomplete.

  • Kaiser Test: Detects free primary amines. A positive result (blue beads) after a coupling step indicates incomplete reaction.

  • Chloranil Test: Can detect secondary amines and is useful for confirming the presence of the deprotected piperidinone nitrogen.[7]

Troubleshooting and Key Considerations

Logical Flow for Troubleshooting

Troubleshooting Start Problem Identified IncompleteCoupling Incomplete Coupling (Positive Kaiser Test) Start->IncompleteCoupling LowYield Low Final Yield/ Purity Start->LowYield SideProduct Unexpected Side Product in MS Start->SideProduct Sol_Coupling1 Extend Coupling Time (e.g., to 4-6 hours) IncompleteCoupling->Sol_Coupling1 Sol_Coupling2 Double Couple (Repeat coupling step) IncompleteCoupling->Sol_Coupling2 Sol_Coupling3 Use Stronger Activator (e.g., HATU, COMU) IncompleteCoupling->Sol_Coupling3 LowYield->IncompleteCoupling Check for Sol_Yield1 Verify Resin Loading LowYield->Sol_Yield1 Sol_Yield2 Ensure Complete Fmoc Deprotection LowYield->Sol_Yield2 Sol_Yield3 Optimize Cleavage Time and Scavengers LowYield->Sol_Yield3 Sol_Side1 Confirm Purity of Building Block SideProduct->Sol_Side1 Sol_Side2 Check for Incomplete Side-Chain Deprotection SideProduct->Sol_Side2 Sol_Side3 Optimize Scavenger Cocktail for Sequence SideProduct->Sol_Side3

Caption: A decision-making guide for common SPPS issues.

  • Steric Hindrance: The piperidinone ring is bulkier than a standard amino acid. If coupling is sluggish, consider switching from HBTU to a more potent coupling reagent like HATU or COMU, or perform a "double coupling" by repeating the coupling step with fresh reagents.

  • Lactam Stability: The lactam amide bond is generally stable to the conditions of Fmoc-SPPS. However, prolonged exposure to strong bases or acids could potentially lead to hydrolysis, although this is unlikely under standard protocols.

  • Cleavage: Ensure the peptide-resin is thoroughly dry before adding the TFA cocktail to prevent unwanted side reactions. If the peptide contains sensitive residues (e.g., Trp, Cys), the scavenger cocktail may need to be adjusted (e.g., by adding 1,2-ethanedithiol (EDT)).[6]

Conclusion

This compound is a promising building block for the design of novel peptidomimetics. Its successful incorporation into synthetic peptides is readily achievable through a well-defined orthogonal protection strategy and standard solid-phase synthesis techniques. By understanding the rationale behind the choice of protecting groups, coupling reagents, and cleavage conditions, researchers can effectively utilize this versatile scaffold to advance their drug discovery and development programs. The protocols and guidelines presented herein provide a robust framework for the synthesis and characterization of these next-generation therapeutic candidates.

References

  • O'Donnell, M. J., et al. (2001). Solid-Phase Synthesis of Multiple Classes of Peptidomimetics from Versatile Resin-Bound Aldehyde Intermediates. Journal of the American Chemical Society, 123(48), 11844-11845.
  • Gellman, S. H. (2004). Solid-Phase Synthesis of Constrained Terminal and Internal Lactam Peptidomimetics. Organic Letters, 6(10), 1629-32.
  • AAPPTec. (n.d.). How to Synthesize a Peptide.
  • Sunresin. (n.d.). Fmoc / t-Bu Solid Phase Synthesis.
  • Nowick, J.S., et al. (2020). Standard practices for Fmoc-based solid-phase peptide synthesis in the Nowick laboratory (Version 1.7.2). University of California, Irvine.
  • Albericio, F., et al. (2018). Protocol for efficient solid-phase synthesis of peptides containing 1-hydroxypyridine-2-one (1,2-HOPO). MethodsX, 5, 1378-1389.
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455–2504.
  • Fields, G. B. (2014). Solid-phase peptide synthesis. RSC Drug Discovery Series, (39), 17-40.
  • Royal Society of Chemistry. (2012). Electronic Supplementary Material (ESI) for Organic & Biomolecular Chemistry.
  • Vágner, J., et al. (1996). Direct solid-phase synthesis of secondary amines from nosyl-amides. Tetrahedron Letters, 37(10), 1513-1516.
  • Barlos, K., & Gatos, D. (1999). Convergent solid-phase peptide synthesis. Biopolymers, 51(4), 266-280.
  • Coin, I., et al. (2007). Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences.
  • Vagner, J., et al. (2008). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 12(3), 292-296.
  • Sun, H., et al. (2009). Design, synthesis, and evaluation of peptidomimetics containing Freidinger lactams as STAT3 inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(24), 6965-6968.
  • Christensen, T. (1979). A Qualitative Test for Monitoring Coupling Completeness in Solid Phase Peptide Synthesis Using Chloranil. Acta Chemica Scandinavica B, 33, 763-766.
  • Gentilucci, L., et al. (2010). Peptidomimetics: Synthetic Tools for Drug Discovery and Development. Frontiers in Bioscience, 2(4), 1188-1216.
  • García-Ramos, Y., et al. (2017). Deprotection Reagents in Fmoc Solid Phase Peptide Synthesis: Moving Away from Piperidine? Molecules, 22(11), 1910.
  • Subirós-Funosas, R., et al. (2013). Replacing piperidine in solid phase peptide synthesis: effective Fmoc removal by alternative bases. Green Chemistry, 15(7), 1773-1776.
  • BioPharmaSpec. (n.d.). Effective Structural Characterization Strategies for Peptides.
  • White, P. D. (2003). Recent developments in solid-phase synthesis of heterocyclic scaffolds.
  • O'Donnell, M. J. (2011). The enantioselective synthesis of α-amino acids by phase-transfer catalysis with cinchona alkaloid-derived quaternary ammonium salts. Accounts of Chemical Research, 44(7), 558-572.

Sources

Application Note & Protocols: 5-(Hydroxymethyl)piperidin-2-one as a Strategic Synthon for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The piperidine scaffold is a cornerstone of medicinal chemistry, present in a vast array of FDA-approved therapeutics.[1][2] Its prevalence stems from its favorable physicochemical properties, metabolic stability, and ability to adopt well-defined three-dimensional conformations crucial for potent and selective interactions with biological targets. This guide focuses on a particularly valuable derivative: 5-(hydroxymethyl)piperidin-2-one. This synthon offers a unique combination of a conformationally restricted lactam core, a chiral center, and a versatile primary hydroxyl group, making it an exemplary building block for generating Fsp³-rich molecules that can explore chemical space beyond flat aromatic rings.[3] We will provide an in-depth analysis of its strategic value, detailed protocols for its synthesis and derivatization, and a discussion of its application in contemporary drug discovery programs.

The Strategic Advantage of this compound

In the quest for novel therapeutics with improved efficacy and specificity, medicinal chemists are increasingly turning to complex, three-dimensional molecules. The this compound scaffold is an exceptional starting point for several key reasons:

  • Structural Rigidity and Pre-organization: The δ-lactam ring constrains the piperidine chair conformation, reducing the entropic penalty upon binding to a protein target. This pre-organization can lead to higher binding affinities.

  • Chirality: The C5 position is a chiral center, allowing for the synthesis of enantiomerically pure compounds. This is critical for optimizing drug-target interactions and minimizing off-target effects and potential side effects.[4][5]

  • Dual Functional Handles: The synthon possesses two distinct functional groups for orthogonal derivatization:

    • Secondary Amine (as Lactam): The nitrogen atom can be alkylated, acylated, or used in cross-coupling reactions, typically after protection of the hydroxyl group or reduction of the lactam.

    • Primary Hydroxyl Group: The -CH₂OH moiety is a versatile handle for introducing a wide range of functionalities through etherification, esterification, oxidation to an aldehyde or carboxylic acid, or conversion to an amine or halide.

  • Improved Physicochemical Properties: As a saturated heterocycle, it contributes to a lower molecular weight and logP, while the hydroxyl and amide groups can act as hydrogen bond donors and acceptors, often improving solubility and pharmacokinetic profiles compared to more lipophilic, aromatic systems.

The logical workflow for utilizing this synthon in a drug discovery campaign is outlined below.

G cluster_0 Phase 1: Synthon Preparation cluster_1 Phase 2: Core Derivatization cluster_2 Phase 3: Library Generation A Starting Material (e.g., 5-Ethoxycarbonyl-2-piperidone) B Synthesis of This compound A->B Reduction C Selective Protection (e.g., O-silylation) B->C E O-Functionalization (Etherification, Esterification) B->E D N-Functionalization (Alkylation, Acylation) C->D F Deprotection D->F E->F H Parallel Synthesis F->H G Diverse Building Blocks (R1, R2 groups) G->H I Compound Library for Screening H->I caption Figure 1. Drug discovery workflow using the target synthon.

Figure 1. Drug discovery workflow using the target synthon.

Synthesis and Characterization of the Synthon

The most common and reliable method for preparing this compound is through the reduction of a C5-ester substituted piperidinone. The following protocol describes the reduction of 5-ethoxycarbonyl-2-piperidone using lithium aluminum hydride (LiAlH₄).

Protocol 2.1: Synthesis of this compound

Causality: Lithium aluminum hydride is a powerful reducing agent capable of selectively reducing the ester functional group to a primary alcohol without affecting the more stable amide (lactam) bond under controlled, cold conditions. Tetrahydrofuran (THF) is used as it is an anhydrous aprotic solvent that is stable to LiAlH₄ and effectively solubilizes the reactants. The aqueous workup is a standard Fieser workup, designed to quench the excess hydride and precipitate the aluminum salts in a granular, easily filterable form.

Reagent/MaterialM.W.AmountMolesNotes
5-Ethoxycarbonyl-2-piperidone171.1915.0 g87.6 mmolStarting material
Lithium Aluminum Hydride (LiAlH₄)37.953.5 g92.2 mmolMoisture sensitive
Anhydrous Tetrahydrofuran (THF)-350 mL-Solvent
Deionized Water18.023.5 mL-For quench
5N Sodium Hydroxide (NaOH)40.003.5 mL-For quench

Step-by-Step Procedure:

  • Set up a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a thermometer. Ensure all glassware is oven-dried.

  • Dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 mL of anhydrous THF in the flask.

  • Cool the solution to -4°C using an ice-salt bath.

  • Under a nitrogen atmosphere, add 3.5 g of solid LiAlH₄ portion-wise, ensuring the internal temperature does not exceed 0°C.

  • Stir the reaction mixture vigorously at -4°C to 0°C for 1 hour. Monitor the reaction progress by TLC (e.g., 10% MeOH in DCM).

  • Quenching: Decompose the reaction by the slow, dropwise addition of 3.5 mL of water, followed by 3.5 mL of 5N NaOH solution, and finally 10.5 mL of water. A granular white precipitate should form.

  • Allow the mixture to warm to room temperature and stir for an additional 30 minutes.

  • Filter the mixture through a pad of Celite®, washing the granular precipitate with an additional 100 mL of THF.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The resulting solid is the target compound, this compound.[6]

Expected Outcome & Characterization:

  • Yield: Approximately 6.0 g (53%).

  • Appearance: White to off-white solid.

  • Mass Spectrometry (MS): ESI+ m/z 130.1 (M+H)⁺, 129.1 (M)⁺.[6]

  • ¹H NMR (400 MHz, CDCl₃): δ 6.5-7.0 (br s, 1H, NH), 3.55-3.65 (m, 2H, -CH₂OH), 3.25-3.40 (m, 2H, -CH₂-NH-), 2.30-2.45 (m, 2H, -CH₂-C=O), 1.85-2.05 (m, 2H), 1.40-1.60 (m, 1H). Note: NMR data is adapted from similar structures and may vary slightly.[6]

Key Chemical Transformations and Protocols

The true power of this compound lies in its capacity for selective derivatization at its two functional handles. Below are foundational protocols for its modification.

G cluster_0 O-Functionalization cluster_1 N-Functionalization (Requires O-Protection) A This compound B O-Alkylation (R-X, Base) A->B C O-Acylation (RCOCl, Base) A->C D Oxidation ([O]) A->D H N-Alkylation (R'-X, Base) A->H O-Protect I N-Acylation (R'COCl, Base) A->I O-Protect E 5-Alkoxymethyl-Derivative B->E F 5-Acyloxymethyl-Derivative C->F G 5-Formyl or 5-Carboxy-Derivative D->G J 1-Alkyl-5-(protected)-Derivative H->J K 1-Acyl-5-(protected)-Derivative I->K caption Figure 2. Key derivatization pathways of the synthon.

Figure 2. Key derivatization pathways of the synthon.

Protocol 3.1: O-Alkylation (Williamson Ether Synthesis)

Causality: This protocol uses a strong base, sodium hydride (NaH), to deprotonate the primary alcohol, forming a nucleophilic alkoxide. This alkoxide then displaces a halide (or other good leaving group) on an electrophile (R-X) in an Sₙ2 reaction. Anhydrous DMF is an excellent polar aprotic solvent for this reaction, solubilizing the salts formed and promoting the Sₙ2 mechanism.

Materials:

  • This compound

  • Sodium Hydride (60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Electrophile (e.g., Benzyl bromide)

  • Saturated aq. NH₄Cl, Ethyl Acetate, Brine

Step-by-Step Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous DMF, add NaH (1.2 eq) portion-wise at 0°C.

  • Allow the mixture to stir at 0°C for 30 minutes until hydrogen evolution ceases.

  • Add the desired electrophile (e.g., benzyl bromide, 1.1 eq) dropwise at 0°C.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC.

  • Upon completion, carefully quench the reaction at 0°C by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the mixture with ethyl acetate (3x).

  • Wash the combined organic layers with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purify the crude product by flash column chromatography on silica gel.

Protocol 3.2: N-Alkylation (After O-Protection)

Causality: To achieve selective N-alkylation, the more reactive primary alcohol must first be protected. A silyl ether (e.g., TBDMS) is an ideal protecting group as it is robust to the basic conditions of N-alkylation but can be easily removed later under acidic conditions. Once protected, the lactam nitrogen can be deprotonated with a strong base like NaH to facilitate alkylation.

Step 1: O-Protection with TBDMS-Cl

  • Dissolve this compound (1.0 eq) in anhydrous DCM.

  • Add imidazole (2.5 eq) followed by TBDMS-Cl (1.2 eq).

  • Stir at room temperature until TLC indicates complete consumption of the starting material.

  • Wash the reaction with water, dry over Na₂SO₄, and concentrate. The crude O-TBDMS protected intermediate is often used without further purification.

Step 2: N-Alkylation

  • Dissolve the O-TBDMS protected intermediate (1.0 eq) in anhydrous THF.

  • Cool to 0°C and add NaH (1.2 eq) portion-wise.

  • Stir for 30 minutes, then add the desired alkyl halide (1.1 eq).

  • Allow to warm to room temperature and stir overnight.

  • Perform an aqueous workup and purification as described in Protocol 3.1.

Step 3: Deprotection

  • Dissolve the purified, protected compound in THF.

  • Add a solution of TBAF (1.1 eq, 1M in THF) or aqueous HCl.

  • Stir at room temperature until the reaction is complete by TLC.

  • Concentrate and purify to yield the N-alkylated product.

Case Study: Piperidinone Scaffolds as MDM2-p53 Inhibitors

A prominent application of piperidinone-based scaffolds is in the development of inhibitors of the MDM2-p53 protein-protein interaction, a key therapeutic strategy in oncology.[7] Small molecules that block this interaction can reactivate the p53 tumor suppressor pathway.[8]

In this context, this compound serves as an excellent starting point. The piperidinone core can be elaborated to mimic key amino acid residues (e.g., Trp, Leu, Phe) that p53 uses to bind to MDM2. The 5-(hydroxymethyl) group provides a critical exit vector that can be functionalized to interact with solvent-exposed regions of the protein or to attach pharmacokinetic-modulating groups.

For example, a research program might use the synthon to build a library of compounds where:

  • The lactam nitrogen is substituted with a group that mimics the tryptophan side chain.

  • The 5-(hydroxymethyl) group is converted into an ether with a solubilizing group, such as a pyridine or morpholine, to improve drug-like properties.[8]

This strategic derivatization allows for the systematic optimization of potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, demonstrating the synthon's value in a lead optimization campaign.

Future Perspectives

The utility of this compound is expanding. Recent advances in areas like photoredox and enzymatic catalysis are enabling new, previously challenging transformations on such scaffolds.[9] For instance, late-stage C-H functionalization could allow for derivatization at other positions on the piperidine ring, further increasing molecular diversity. As drug discovery continues to demand molecules with greater structural complexity and refined properties, versatile and strategically designed synthons like this compound will remain indispensable tools for the medicinal chemist.

References

  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • Vasilevsky, S. F., & Chepanova, A. A. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • Vasilevsky, S. F., & Chepanova, A. A. (2023).
  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Rewinkel, J. B. M., et al. (2009). Piperidone derivatives and medical uses thereof.
  • Chen, Y., et al. (2023). Application of Chiral Piperidine Scaffolds in Drug Design. Pharmaceutical Fronts, 5(1). [Link]
  • Gonzalez, A. Z., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 894–899. [Link]
  • Gonzalez, A. Z., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [Link]
  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.

Sources

Enantioselective Synthesis of 5-(Hydroxymethyl)piperidin-2-one: An Application Note

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note provides a detailed protocol for the enantioselective synthesis of 5-(hydroxymethyl)piperidin-2-one, a valuable chiral building block for pharmaceutical and medicinal chemistry research. The presented strategy is adapted from a robust methodology utilizing a Sharpless Asymmetric Dihydroxylation (AD) as the key stereochemistry-defining step. This approach offers access to both enantiomers of the target molecule with high enantiomeric excess. This document is intended for researchers, scientists, and drug development professionals seeking a practical and reliable method for the preparation of this important chiral intermediate.

Introduction

The piperidin-2-one scaffold is a privileged structural motif found in a wide array of biologically active compounds and natural products. The introduction of a stereocenter, particularly a hydroxymethyl group at the 5-position, generates a chiral building block of significant interest in drug discovery. The enantiomers of this compound can serve as key intermediates in the synthesis of complex molecules with potential therapeutic applications, including central nervous system modulators.[1] The precise control of stereochemistry is often crucial for desired biological activity and minimizing off-target effects.[2]

While various methods exist for the synthesis of substituted piperidines, this application note details a practical and highly adaptable approach for the enantioselective synthesis of this compound. The core of this strategy is the Sharpless Asymmetric Dihydroxylation (AD) of a suitable olefinic precursor. This powerful transformation allows for the predictable and efficient installation of a diol with high enantiomeric excess (e.e.). Subsequent chemical transformations then yield the desired chiral lactam. This methodology is based on the successful synthesis of the analogous 6-(hydroxymethyl)piperidin-2-one, demonstrating its potential for broader applications.[3][4]

Overall Synthetic Strategy

The enantioselective synthesis of this compound is accomplished through a multi-step sequence, as illustrated in the workflow diagram below. The key step is the asymmetric dihydroxylation of an unsaturated ester, which sets the absolute stereochemistry of the final product.

Synthetic Workflow A Unsaturated Ester Precursor B Sharpless Asymmetric Dihydroxylation (AD) A->B AD-mix-β or AD-mix-α C Chiral Diol Intermediate B->C High e.e. D Mesylation C->D E Azide Displacement D->E NaN3 F Reduction and Cyclization E->F H2, Pd/C G Final Product: (R)- or (S)-5-(Hydroxymethyl)piperidin-2-one F->G Catalytic Cycle OsVIII Os(VIII)O4-Ligand Complex Intermediate [3+2] Cycloaddition Intermediate OsVIII->Intermediate Coordination & Cycloaddition Olefin Olefin Substrate Olefin->Intermediate OsVI_Ester Os(VI) Glycolate Ester Intermediate->OsVI_Ester Hydrolysis Hydrolysis OsVI_Ester->Hydrolysis Diol Chiral Diol Product Hydrolysis->Diol OsVI Os(VI) Species Hydrolysis->OsVI Reoxidant Re-oxidant (e.g., K3[Fe(CN)6]) Reoxidant->OsVIII OsVI->OsVIII Oxidation

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Application Note & Protocols: Asymmetric Synthesis of Piperidinone Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The chiral piperidinone framework is a privileged scaffold in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active natural products.[1][2] Its rigid six-membered ring structure allows for the precise spatial orientation of substituents, making it an ideal template for designing potent and selective therapeutic agents. The development of efficient, stereocontrolled methods to access enantiomerically pure piperidinone derivatives is therefore a critical objective in modern organic synthesis. This guide provides an in-depth overview of key asymmetric strategies, explains the causality behind experimental design, and delivers detailed, field-proven protocols for their execution.

The Strategic Imperative for Asymmetric Synthesis

The biological activity of chiral molecules is often confined to a single enantiomer, with its mirror image being inactive or, in some cases, exhibiting undesirable or toxic effects. Consequently, the ability to selectively synthesize one enantiomer over the other is paramount in drug discovery and development. This guide focuses on catalytic asymmetric methods, which employ a small amount of a chiral catalyst to generate large quantities of an enantioenriched product, offering a more elegant and atom-economical alternative to classical resolutions or the use of a chiral pool.[3][4]

The primary strategies discussed herein are:

  • Asymmetric Hydrogenation: The stereoselective reduction of prochiral pyridinones or related unsaturated precursors.

  • Asymmetric Aza-Diels-Alder Reaction: A powerful cycloaddition for constructing the piperidinone ring with high stereocontrol.

  • Asymmetric Conjugate Addition: The enantioselective formation of a C-C bond at the β-position of an unsaturated lactam.

  • Organocatalytic Domino Reactions: Multi-step, one-pot sequences catalyzed by small organic molecules to rapidly build molecular complexity.

cluster_workflow General Asymmetric Synthesis Workflow A Substrate & Precursor Selection B Catalyst & Ligand Screening (Metal or Organocatalyst) A->B C Reaction Condition Optimization (Solvent, Temp., Additives) B->C D Scale-up & Execution C->D E Workup & Purification (Chromatography) D->E F Product Analysis (Yield, ee%, dr) E->F cluster_mech Brønsted Acid Catalyzed Aza-Diels-Alder A Imine + Diene C [Activated Imine-Catalyst Complex] A->C Activation B Chiral Phosphoric Acid (Catalyst) B->C D Diastereoselective Cycloaddition (Transition State) C->D + Diene E Piperidinone-Catalyst Complex D->E Ring Closure E->B Catalyst Regeneration F Enantioenriched 2-Piperidinone E->F Product Release

Sources

Application Notes & Protocols: A Guide to the Synthesis and Reactivity of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The piperidine scaffold is a cornerstone in medicinal chemistry, forming the structural core of countless pharmaceuticals and natural products due to its favorable physicochemical properties and ability to engage with diverse biological targets.[1][2] Among its many derivatives, 5-(Hydroxymethyl)piperidin-2-one, a chiral δ-valerolactam, has emerged as a particularly valuable building block. Its bifunctional nature, possessing both a secondary lactam and a primary alcohol, allows for orthogonal chemical modifications, making it a versatile intermediate for constructing complex molecular architectures.

This guide provides an in-depth exploration of the primary synthetic routes to this compound and details key reaction protocols involving its principal functional groups. The methodologies described are grounded in established chemical principles, offering researchers, scientists, and drug development professionals a practical framework for utilizing this important synthon. As a chiral intermediate, it is crucial in the synthesis of enantiomerically pure compounds, which is vital for optimizing biological activity and minimizing off-target effects in drug development.[3]

Part 1: Synthesis of this compound

The preparation of this compound can be efficiently achieved through several strategic pathways. The choice of method often depends on the availability of starting materials, desired scale, and stereochemical requirements. Below are two robust and commonly employed synthetic strategies.

Workflow for Synthesis

cluster_0 Route A: Ester Reduction cluster_1 Route B: Pyridine Hydrogenation A1 5-Ethoxycarbonyl-2-piperidone A2 This compound A1->A2  LiAlH₄, THF, -4°C B1 5-Hydroxy-2-pyridinemethanol B2 This compound B1->B2  H₂, Catalyst (PtO₂, Rh₂O₃)  Solvent, Pressure

Caption: Key synthetic routes to this compound.

Protocol: Reduction of 5-Ethoxycarbonyl-2-piperidone

This method involves the direct reduction of a precursor ester using a powerful hydride reagent. Lithium aluminum hydride (LiAlH₄) is the reagent of choice due to its high reactivity towards esters, ensuring a clean and efficient conversion to the corresponding primary alcohol.

Causality of Experimental Design:

  • LiAlH₄: A potent, unselective reducing agent necessary for the complete reduction of the stable ester functional group.

  • Anhydrous THF: A standard ethereal solvent for hydride reductions, as it is inert to the reagents and effectively solubilizes the substrate.

  • -4°C Initial Temperature: The reaction between LiAlH₄ and esters is highly exothermic. Starting at a reduced temperature allows for controlled addition of the hydride and safe dissipation of heat.

  • Nitrogen Atmosphere: LiAlH₄ reacts violently with water. An inert atmosphere is critical to prevent quenching of the reagent and ensure the reaction proceeds to completion.

  • Fieser Workup: The sequential addition of water, aqueous sodium hydroxide, and water is a classic and highly effective quenching procedure. It safely neutralizes excess LiAlH₄ and results in the formation of granular, easily filterable aluminum salts.

Experimental Protocol:

  • Equip a dry, three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a nitrogen inlet.

  • Dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 mL of anhydrous tetrahydrofuran (THF) and cool the solution to -4°C using an ice-salt bath.

  • Under a steady stream of nitrogen, add 3.5 g of solid lithium aluminum hydride (LiAlH₄) portion-wise, ensuring the internal temperature does not rise significantly.

  • After the addition is complete, stir the resulting suspension at -4°C for 1 hour.

  • Begin the quenching procedure by adding the following reagents dropwise and sequentially: 3.5 mL of water, followed by 3.5 mL of 5N sodium hydroxide solution, and finally 10.5 mL of water.

  • Allow the mixture to warm to room temperature and stir for 30 minutes, during which a granular precipitate will form.

  • Filter the mixture through a pad of Celite, washing the collected solid with an additional 100 mL of THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to yield the crude product.

  • Purify the residue by column chromatography or recrystallization to obtain pure this compound.[4]

ParameterConditionRationale
Reagent Lithium Aluminum Hydride (LiAlH₄)Powerful reductant for ester conversion.
Solvent Anhydrous Tetrahydrofuran (THF)Inert solvent, good solubility for substrate.
Temperature -4°C to Room TemperatureControls exothermic reaction.
Atmosphere Inert (Nitrogen)Prevents reaction with atmospheric moisture.
Workup Fieser Quench (H₂O, NaOH, H₂O)Safely destroys excess hydride, simplifies purification.
Protocol: Catalytic Hydrogenation of Functionalized Pyridines

Catalytic hydrogenation offers a robust and scalable method for the synthesis of piperidine derivatives from pyridine precursors. This transformation involves the reduction of the aromatic pyridine ring using hydrogen gas and a metal catalyst.[5][6]

Causality of Experimental Design:

  • Catalyst (PtO₂, Rh₂O₃): Heterogeneous catalysts like platinum oxide (Adams' catalyst) or rhodium oxide are highly effective for pyridine ring saturation.[5][7] They provide a surface for the adsorption and activation of both hydrogen gas and the heterocyclic substrate.

  • Solvent (Acetic Acid, TFE): Acidic solvents like glacial acetic acid can protonate the pyridine nitrogen, activating the ring towards reduction.[5] Solvents like 2,2,2-trifluoroethanol (TFE) are also effective.[7]

  • Hydrogen Pressure: Elevated hydrogen pressure (5-70 bar) increases the concentration of hydrogen available at the catalyst surface, accelerating the rate of reduction.[5][7]

  • Temperature: Many pyridine hydrogenations can proceed at or near room temperature, offering a mild reaction condition that preserves sensitive functional groups.[5]

General Experimental Protocol:

  • Place the substituted pyridine starting material (e.g., 5-hydroxy-2-pyridinemethanol) into a high-pressure hydrogenation vessel.

  • Add a suitable solvent, such as glacial acetic acid or 2,2,2-trifluoroethanol (TFE).

  • Carefully add the hydrogenation catalyst (e.g., 0.5-5 mol% Rh₂O₃ or PtO₂) to the solution.

  • Seal the vessel and purge it several times with nitrogen, followed by hydrogen gas.

  • Pressurize the vessel with hydrogen to the desired pressure (e.g., 5-50 bar).

  • Stir the reaction mixture vigorously at the target temperature (e.g., 25-40°C) for 4-24 hours, monitoring hydrogen uptake.

  • Upon completion, carefully vent the vessel and purge with nitrogen.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

  • If an acidic solvent was used, neutralize the filtrate with a suitable base (e.g., NaHCO₃ solution).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over Na₂SO₄, and concentrate under reduced pressure to yield the product.

ParameterConditionRationale
Catalyst PtO₂, Rh₂O₃, Pd/C, Rh/CHeterogeneous metal catalyst for H₂ activation.[5][7]
Solvent Glacial Acetic Acid, TFEActivates pyridine ring, solubilizes substrate.[5][7]
Pressure 5-70 bar H₂Increases H₂ concentration, drives reaction.[5][7]
Temperature 25-40°CMild conditions preserve functional groups.[7]
Workup Catalyst Filtration, NeutralizationRemoves catalyst, isolates product.

Part 2: Key Reactions and Protocols

The dual functionality of this compound provides a platform for diverse chemical transformations at either the hydroxyl group or the lactam moiety. Strategic manipulation of these groups is fundamental to its application in multi-step synthesis.

Reaction Pathways

cluster_0 Reactions at Hydroxyl Group cluster_1 Reactions at Lactam Moiety (Requires OH Protection) start This compound A1 Protection (e.g., O-TBDMS) start->A1  TBDMSCl, Imidazole A2 Activation (e.g., O-Tosylate) start->A2  TsCl, Pyridine B1 Lactam Reduction (to Piperidine) A1->B1  1. Tf₂O  2. NaBH₄ B2 N-Alkylation A1->B2  NaH, BnBr

Caption: Key transformations of this compound.

Reactions at the Hydroxyl Group

Protecting the hydroxyl group is a common first step to prevent its interference in subsequent reactions, particularly those involving strong bases or nucleophiles targeting the lactam.[8][9] Silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are widely used due to their ease of installation, stability to a range of conditions, and selective removal with fluoride reagents.[10]

Experimental Protocol (TBDMS Protection):

  • Dissolve this compound in anhydrous dichloromethane (DCM) or dimethylformamide (DMF).

  • Add 1.5 equivalents of imidazole, followed by 1.2 equivalents of tert-butyldimethylsilyl chloride (TBDMS-Cl).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, quench the reaction with saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify via column chromatography on silica gel to yield 5-(((tert-butyldimethylsilyloxy)methyl)piperidin-2-one).

To facilitate nucleophilic substitution, the hydroxyl group can be converted into a better leaving group, such as a tosylate. This activated intermediate can then react with a wide range of nucleophiles.

Experimental Protocol (Tosylation):

  • Dissolve this compound in anhydrous pyridine or DCM. If using DCM, add 1.5 equivalents of triethylamine.

  • Cool the solution to 0°C in an ice bath.

  • Add 1.2 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise.

  • Allow the reaction to stir at 0°C for 30 minutes, then warm to room temperature and stir for an additional 4-12 hours.

  • Quench the reaction by slowly adding cold water.

  • Extract the product with ethyl acetate. Wash the combined organic layers sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate to provide the tosylated product, which can be purified by chromatography or recrystallization.

Reactions at the Lactam Moiety

Note: These reactions typically require prior protection of the hydroxyl group to ensure selectivity.

The conversion of the lactam to the corresponding cyclic amine is a critical transformation. While strong hydrides like LiAlH₄ can achieve this, they may lack chemoselectivity. Milder, two-step methods, such as activation with triflic anhydride (Tf₂O) followed by reduction with sodium borohydride (NaBH₄), offer a more controlled approach.[11][12]

Experimental Protocol (Tf₂O/NaBH₄ Reduction):

  • Starting with the O-protected lactam, dissolve it in anhydrous THF or DCM and cool to 0°C under a nitrogen atmosphere.

  • Add 1.2 equivalents of triflic anhydride (Tf₂O) dropwise. An intermediate may form.

  • After stirring for 30 minutes, add 2.0-3.0 equivalents of sodium borohydride (NaBH₄) in one portion.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Carefully quench the reaction by the slow addition of methanol, followed by saturated aqueous NaHCO₃ solution.

  • Extract the product with an organic solvent, dry the combined organic phases, and concentrate.

  • The final product is the O-protected 5-(hydroxymethyl)piperidine, which can be deprotected in a subsequent step.

Introduction of substituents on the lactam nitrogen is readily achieved by deprotonation with a strong base followed by reaction with an electrophile.

Experimental Protocol (N-Benzylation):

  • Suspend 1.2 equivalents of sodium hydride (NaH, 60% dispersion in mineral oil) in anhydrous THF in a dry, nitrogen-flushed flask.

  • Cool the suspension to 0°C and add a solution of the O-protected lactam in anhydrous THF dropwise.

  • Stir the mixture at 0°C for 30 minutes to allow for complete deprotonation (hydrogen evolution will cease).

  • Add 1.1 equivalents of benzyl bromide (BnBr) dropwise.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Quench the reaction by carefully adding saturated aqueous NH₄Cl solution.

  • Extract the product with ethyl acetate, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the residue by column chromatography to yield the N-benzylated product.

Conclusion

This compound stands out as a highly adaptable and valuable intermediate in modern organic synthesis. The synthetic protocols detailed herein provide reliable pathways for its preparation, while the subsequent reaction methodologies demonstrate its utility in accessing a diverse range of more complex piperidine structures. By leveraging the principles of functional group protection and selective activation, chemists can effectively utilize this building block to accelerate the discovery and development of novel therapeutic agents and other high-value chemical entities.[13]

References

  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • LookChem. (n.d.). Cas 19365-07-2, (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Organic Chemistry Frontiers. (2017). Simple, versatile, and chemoselective reduction of secondary amides and lactams to amines with the Tf2O–NaBH4 or Cp2ZrHCl–NaBH4 system. RSC Publishing.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction.
  • Simmons, B. J., Hoffmann, M., Hwang, J., Jackl, M. K., & Garg, N. K. (2017). Nickel-Catalyzed Reduction of Secondary and Tertiary Amides. Organic Letters, 19(8), 1910-1913.
  • Mandal, S. B., Giri, V. S., Sabeena, M. S., & Pakrashi, S. C. (1987). Reduction of lactams and thiolactams by sodium borohydride. Application in the synthesis of some alkaloids. The Journal of Organic Chemistry, 52(23), 5280-5282.
  • Kuehne, M. E., & Shannon, P. J. (1977). Reduction of amides and lactams to amines by reactions with phosphorus oxychloride and sodium borohydride. The Journal of Organic Chemistry, 42(12), 2082-2087.
  • Organic & Biomolecular Chemistry. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. RSC Publishing.
  • Sreenivasulu, R. M., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1845-1851.
  • Wikipedia. (n.d.). Protecting group.
  • PubChem. (n.d.). (5R,6S)-5-hydroxy-6-methyl-piperidin-2-one.
  • PubChem. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Organic Chemistry Portal. (n.d.). Protecting Groups.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • ResearchGate. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst.
  • PubChem. (n.d.). (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One.
  • Chemistry LibreTexts. (2021). 13.10: Protecting Groups in Organic Synthesis.
  • White Rose Research Online. (2022). Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments.
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • ResearchGate. (2015). Synthesis of N-Substituted piperidines from piperidone.
  • Chemsrc. (n.d.). 5-Hydroxy-2-pyridinemethanol.
  • Lasia, K., & Volma, J. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(9), 2998.
  • Wikipedia. (n.d.). 2-Piperidinone.
  • Technology Networks. (2024). New Molecule-Creation Method a “Powerful Tool” To Accelerate Drug Synthesis and Discovery.
  • MDPI. (2018). Catalytic Hydrogenation of CO2 to Methanol: Study of Synergistic Effect on Adsorption Properties of CO2 and H2 in CuO/ZnO/ZrO2 System.
  • Google Patents. (n.d.). CN103965097A - A kind of preparation method of 2-piperidone.

Sources

Application Notes and Protocols for the Derivatization of 5-(Hydroxymethyl)piperidin-2-one for Biological Assays

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 5-(hydroxymethyl)piperidin-2-one scaffold is a valuable building block in medicinal chemistry, frequently incorporated into molecules targeting a range of biological processes.[1][2][3][4][5] To elucidate the mechanism of action, quantify target engagement, and determine cellular distribution of drug candidates based on this scaffold, it is essential to develop molecular probes. This guide provides a detailed framework and actionable protocols for the chemical derivatization of the primary hydroxyl group of this compound. We present three strategic modifications—fluorescent labeling, biotinylation for affinity-based assays, and installation of a bioorthogonal handle for click chemistry—transforming the parent molecule into versatile tools for biological research and drug development. Each section explains the strategic rationale, provides step-by-step protocols, and outlines methods for purification and characterization.

Introduction: The Strategic Value of Derivatization

This compound contains a six-membered lactam core, a motif present in numerous biologically active compounds.[1][3] The primary alcohol at the C5 position serves as a convenient and chemically tractable handle for modification without significantly altering the core pharmacophore, assuming the hydroxymethyl group itself is not a key binding element.

Derivatization enables the attachment of functional moieties that confer new properties to the molecule, allowing researchers to:

  • Visualize and Track: Covalent attachment of a fluorophore allows for direct observation of the molecule's localization and dynamics in cellular imaging studies.[6][7]

  • Isolate and Identify Binding Partners: Biotinylation facilitates the capture and enrichment of protein targets through the high-affinity interaction between biotin and avidin/streptavidin.[8][9]

  • Perform Versatile Labeling: Introduction of a bioorthogonal handle, such as an azide, allows for subsequent conjugation to a wide array of probes or surfaces via click chemistry, a highly specific and efficient reaction.[10][11][12]

This document serves as a practical guide for researchers to select and execute the appropriate derivatization strategy based on their downstream biological application.

Derivatization Strategies & Core Chemistries

The primary alcohol of this compound is a versatile nucleophile, but its direct reactivity is often insufficient for robust conjugation. Therefore, most strategies involve either activating the alcohol or coupling it with a pre-activated reagent. The three main avenues detailed here are esterification, etherification, and conversion to a more reactive functional group.

Strategy I: Fluorescent Labeling via Esterification

Attaching a fluorescent dye is crucial for applications like fluorescence microscopy and flow cytometry.[13][14][15] Here, we employ a Steglich esterification, a mild and effective method for forming an ester linkage between the alcohol of our core molecule and a carboxylic acid-functionalized fluorophore, such as BODIPY FL carboxylic acid. This reaction uses a carbodiimide coupling agent (EDC) and a catalyst (DMAP) to proceed under neutral conditions, preserving sensitive functional groups.[6][16][17]

Workflow for Fluorescent Labeling

G cluster_0 Activation & Coupling cluster_1 Purification & Analysis A This compound D Steglich Esterification (0°C to RT, 12-18h) A->D B BODIPY FL Carboxylic Acid B->D C EDC / DMAP in Anhydrous DCM C->D E Reaction Quenching & Work-up D->E F Silica Gel Chromatography or Preparative HPLC E->F G Characterization (NMR, LC-MS, Fluorescence Spectroscopy) F->G H BODIPY-Labeled Probe G->H

Caption: Workflow for fluorescent labeling via Steglich esterification.

Protocol 3.1: Synthesis of BODIPY-Labeled this compound

Materials:

  • This compound (1.0 eq)

  • BODIPY™ FL Carboxylic Acid, Succinimidyl Ester (or the corresponding free acid) (1.1 eq)

  • N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC·HCl) (1.5 eq)[18]

  • 4-Dimethylaminopyridine (DMAP) (0.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Ethyl Acetate/Hexanes)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an argon or nitrogen atmosphere, add this compound (1.0 eq), BODIPY FL carboxylic acid (1.1 eq), and DMAP (0.2 eq).

  • Dissolution: Dissolve the mixture in anhydrous DCM (approx. 0.1 M concentration of the limiting reagent).

  • Cooling: Cool the reaction mixture to 0 °C using an ice bath.

  • Coupling Agent Addition: Add EDC·HCl (1.5 eq) to the stirred solution in one portion.

  • Reaction: Allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS, observing the consumption of the starting alcohol.

  • Work-up: Dilute the reaction mixture with DCM. Wash the organic layer sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.[18]

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography. The fluorescent nature of the product makes it easily visible on the column. A gradient of ethyl acetate in hexanes is a typical starting point for elution.

  • Characterization: Confirm the structure and purity of the final product by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS). Verify the photophysical properties using a fluorescence spectrometer.

ParameterDescriptionExpected Outcome
Yield Typical isolated yield after chromatography.60-80%
¹H NMR Appearance of characteristic BODIPY proton signals and a downfield shift of the -CH₂O- protons of the piperidinone.Methylene protons adjacent to the ester oxygen shift from ~3.5 ppm to ~4.2 ppm.
Mass Spec (ESI+) Detection of the [M+H]⁺ or [M+Na]⁺ ion.Calculated m/z should match the observed m/z within a narrow tolerance (<5 ppm for HRMS).
Purity (HPLC) Assessed by HPLC with UV-Vis or fluorescence detection.>95%

Strategy II: Biotinylation for Affinity-Based Assays

Biotinylation enables the powerful biotin-streptavidin interaction to be used for target identification and purification.[8][19] Since directly coupling biotin-alcohol is not feasible, a two-step approach is employed. First, the hydroxyl group of a biotin-PEG-alcohol reagent is activated by conversion to a carboxylic acid using succinic anhydride. This intermediate is then transformed into an amine-reactive N-hydroxysuccinimide (NHS) ester, which can then be coupled to an amino-functionalized version of our core molecule. For this protocol, we will first convert our starting alcohol to an amine.

A reliable method to convert a primary alcohol to an amine is via a two-step sequence: tosylation followed by azide substitution and subsequent reduction .

Workflow for Biotinylation

G cluster_0 Part A: Synthesis of Amino-Piperidinone cluster_1 Part B: Activation of Biotin & Coupling cluster_2 Purification & Final Product A This compound B 1. Tosyl Chloride, Pyridine 2. Sodium Azide (NaN₃) in DMF A->B C 5-(Azidomethyl)piperidin-2-one B->C D Reduction (e.g., H₂, Pd/C) C->D E 5-(Aminomethyl)piperidin-2-one D->E I Amine Coupling (DIPEA, DMF) E->I F Biotin-PEG-OH G 1. Succinic Anhydride 2. EDC, NHS F->G H Biotin-PEG-NHS Ester G->H H->I J Preparative HPLC I->J K Characterization (NMR, LC-MS) J->K L Biotinylated Probe K->L

Caption: Workflow for biotinylation via an amino-functionalized intermediate.

Protocol 4.1: Synthesis of 5-(Aminomethyl)piperidin-2-one Intermediate

Step A: Tosylation

  • Dissolve this compound (1.0 eq) in pyridine and cool to 0 °C.

  • Slowly add p-toluenesulfonyl chloride (TsCl) (1.1 eq) portion-wise, maintaining the temperature at 0 °C.[20]

  • Allow the reaction to stir at 0 °C for 2 hours, then at room temperature overnight.

  • Perform an aqueous work-up by pouring the mixture into ice-water, extracting with ethyl acetate, and washing the organic layer with 1 M HCl (to remove pyridine) and brine.

  • Dry the organic layer (Na₂SO₄), filter, and concentrate to yield the crude tosylate, which is often used directly in the next step.

Step B: Azide Substitution

  • Dissolve the crude tosylate from Step A in anhydrous DMF.

  • Add sodium azide (NaN₃) (3.0 eq).

  • Heat the reaction mixture to 60-70 °C and stir for 6-12 hours until TLC/LC-MS indicates complete conversion.

  • Cool to room temperature, dilute with water, and extract with ethyl acetate. Wash the combined organic layers thoroughly with water and brine.

  • Dry (Na₂SO₄), filter, and concentrate. Purify by silica gel chromatography to obtain 5-(azidomethyl)piperidin-2-one.

Step C: Reduction to Amine

  • Dissolve 5-(azidomethyl)piperidin-2-one in methanol or ethyl acetate.

  • Add 10 wt% Palladium on carbon (Pd/C) catalyst (approx. 10 mol%).

  • Stir the suspension vigorously under a hydrogen atmosphere (1 atm, balloon) for 4-8 hours.[21]

  • Upon completion, carefully filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.

  • Concentrate the filtrate to yield 5-(aminomethyl)piperidin-2-one, which can be used in the subsequent coupling step.

Protocol 4.2: Activation of Biotin-PEG-OH and Coupling

This protocol is adapted from established methods for activating hydroxyl-containing biotinylation reagents.[22]

Step A: Synthesis of Biotin-PEG-NHS Ester

  • Carboxylation: Dissolve Biotin-PEG-OH (e.g., Biotin-PEG8-alcohol) (1.0 eq) and succinic anhydride (1.5 eq) in anhydrous DCM. Stir at room temperature for 4-6 hours. Remove the solvent under reduced pressure to obtain the crude Biotin-PEG-succinate.[22]

  • NHS Ester Formation: Dissolve the crude Biotin-PEG-succinate in anhydrous DMF. Add NHS (1.2 eq) and EDC·HCl (1.2 eq). Stir at room temperature for 4-6 hours. The resulting solution containing the active Biotin-PEG-NHS ester can often be used directly.

Step B: Amine Coupling

  • Dissolve 5-(aminomethyl)piperidin-2-one (1.0 eq) in anhydrous DMF.

  • Add a mild base, such as N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq).

  • Add the solution of Biotin-PEG-NHS ester (1.1 eq) from Step A dropwise.

  • Stir the reaction at room temperature for 4-12 hours.

  • Purification: The final biotinylated product is highly polar. Purification is best achieved using reverse-phase preparative HPLC.

  • Characterization: Confirm the final structure and purity using ¹H NMR and LC-MS.

Strategy III: Installation of a Bioorthogonal Handle for Click Chemistry

"Click chemistry" describes a class of reactions that are rapid, high-yielding, and biocompatible.[11][12][23] The copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) is the most prominent example.[23] By converting the hydroxyl group of our molecule to an azide, we create a versatile handle that can be "clicked" onto any alkyne-modified reporter (fluorophore, biotin, etc.) or surface.

The most direct route from a primary alcohol to an azide is the Mitsunobu reaction . This reaction converts the alcohol in situ into a good leaving group using triphenylphosphine (PPh₃) and an azodicarboxylate (e.g., DIAD), which is then displaced by an azide source.[2][14][24][25] This method proceeds with inversion of configuration, although this is not relevant for the prochiral center in our starting material.

Workflow for Azide Installation

G cluster_0 Mitsunobu Reaction cluster_1 Purification & Analysis A This compound C Azide Formation (0°C to RT, 8-16h) A->C B PPh₃, DIAD, DPPA in Anhydrous THF B->C D Reaction Quenching & Work-up C->D E Silica Gel Chromatography D->E F Characterization (NMR, IR, LC-MS) E->F G 5-(Azidomethyl)piperidin-2-one (Click-Ready Probe) F->G

Caption: Workflow for synthesizing a "click-ready" azide probe.

Protocol 5.1: Synthesis of 5-(Azidomethyl)piperidin-2-one

Materials:

  • This compound (1.0 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Diisopropyl azodicarboxylate (DIAD) (1.5 eq)

  • Diphenylphosphoryl azide (DPPA) (1.5 eq) — Caution: Azide reagents are potentially explosive and should be handled with care.

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: To a flame-dried flask under an argon atmosphere, add this compound (1.0 eq) and triphenylphosphine (1.5 eq).

  • Dissolution: Dissolve the solids in anhydrous THF.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Reagent Addition: Add DPPA (1.5 eq) to the solution. Then, add DIAD (1.5 eq) dropwise over 15-20 minutes. A color change and/or formation of a precipitate (triphenylphosphine oxide) is typically observed.[24]

  • Reaction: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 8-16 hours.

  • Work-up: Concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and wash with saturated NaHCO₃ and brine.

  • Purification: The main byproduct, triphenylphosphine oxide, can be challenging to remove. Purification is best achieved by careful silica gel column chromatography.

  • Characterization: Confirm the structure by ¹H NMR, ¹³C NMR, and HRMS. The presence of the azide group can be confirmed by a characteristic sharp stretch in the IR spectrum (~2100 cm⁻¹).

ParameterDescriptionExpected Outcome
Yield Typical isolated yield after chromatography.50-75%
¹H NMR The -CH₂O- protons are converted to -CH₂N₃ protons, resulting in a slight upfield shift compared to the ester derivative.Methylene protons adjacent to the azide typically appear around 3.3-3.6 ppm.
IR Spectroscopy Characteristic azide (N₃) stretch.A strong, sharp absorption peak around 2100 cm⁻¹.
Mass Spec (ESI+) Detection of the [M+H]⁺ or [M+Na]⁺ ion.Calculated m/z should match the observed m/z.
Purity (HPLC) Assessed by HPLC with UV detection.>95%

Troubleshooting and Key Considerations

IssuePotential Cause(s)Recommended Solution(s)
Low Reaction Yield - Incomplete reaction. - Reagent degradation (especially moisture-sensitive reagents like EDC, TsCl). - Suboptimal reaction temperature or time.- Monitor reaction by TLC/LC-MS to confirm completion before work-up. - Use freshly opened or properly stored anhydrous reagents and solvents. - Systematically optimize temperature and reaction time.[26]
Difficult Purification - Byproducts with similar polarity to the product (e.g., triphenylphosphine oxide in Mitsunobu, dicyclohexylurea in some Steglich reactions).- For Mitsunobu, precipitation of triphenylphosphine oxide from a nonpolar solvent (e.g., ether/hexanes) can be attempted prior to chromatography. - For carbodiimide-mediated reactions, using water-soluble EDC allows for removal of the urea byproduct during aqueous work-up. - Reverse-phase HPLC is a powerful alternative for purifying polar compounds.[27][28]
No Reaction (or starting material decomposition) - Incorrect reaction conditions (e.g., base too strong/weak). - Steric hindrance. - Incompatible functional groups.- Verify the pKa of nucleophiles and the strength of bases used. - For sterically hindered cases, consider alternative, less demanding reactions or longer reaction times/higher temperatures. - Ensure the lactam amide is stable to the chosen reaction conditions; most conditions listed here are mild and should be compatible.

Conclusion

The derivatization of this compound is a critical step in developing chemical probes for biological investigation. By leveraging robust and well-established chemical transformations such as the Steglich esterification, Mitsunobu reaction, and multi-step functional group interconversions, researchers can efficiently generate fluorescently labeled, biotinylated, or "click-ready" versions of this important scaffold. The detailed protocols and workflows provided herein offer a validated starting point for synthesizing these essential tools, enabling deeper insights into the biological roles of piperidinone-based molecules.

References

  • Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524.
  • Kolb, H. C., Finn, M. G., & Sharpless, K. B. (2001). Click Chemistry: Diverse Chemical Function from a Few Good Reactions. Angewandte Chemie International Edition, 40(11), 2004-2021.
  • Trippier, P. C. (2013). Synthetic strategies for the biotinylation of bioactive small molecules. ChemMedChem, 8(2), 241-255.
  • Jordan, F., & Patel, D. J. (2004). Biochemistry and Organic Chemistry. John Wiley & Sons.
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937.
  • Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656.
  • Carballo, R. M., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. European Journal of Medicinal Chemistry, 262, 115865.
  • BenchChem. (2025).
  • Williamson, A. W. (1850). Theory of Aetherification. The London, Edinburgh, and Dublin Philosophical Magazine and Journal of Science, 37(251), 350-356.
  • PubChem. (S)-5-(Hydroxymethyl)piperidin-2-one. National Center for Biotechnology Information.
  • Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.
  • ResearchGate. (n.d.). Piperidine-based drug discovery.
  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • ResearchGate. (2012).
  • BOC Sciences. (n.d.). Fluorescent Labeling of Small Molecules.
  • National Institutes of Health (NIH). (2019).
  • Thermo Fisher Scientific. (n.d.).
  • Singh, I., et al. (2021). Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria. PLOS ONE, 16(11), e0259549.
  • Royal Society of Chemistry. (n.d.).
  • BenchChem. (2025). Application Notes and Protocol for the Conjugation of Biotin-PEG8-Alcohol to Antibodies.
  • Chemistry LibreTexts. (2023).
  • SIELC Technologies. (n.d.). Separation of 4-Piperidone on Newcrom R1 HPLC column.
  • PubMed. (2013).
  • National Institutes of Health (NIH). (2013).
  • BroadPharm. (n.d.). Click Chemistry Reagents.
  • National Institutes of Health (NIH). (2020). Small Molecule Interactome Mapping by Photo-Affinity Labeling (SIM-PAL).
  • ResearchGate. (2023). Affinity-Switchable Interaction of Biotin and Streptavidin for the Signal-ON Detection of Small Molecules.
  • BenchChem. (2025).
  • PubMed. (2015).
  • National Institutes of Health (NIH). (2022). Azides in the Synthesis of Various Heterocycles.
  • Organic-Chemistry.org. (n.d.). Click Chemistry Azide-Alkyne Cycloaddition.
  • LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Sigma-Aldrich. (n.d.). HPLC Troubleshooting Guide.
  • National Institutes of Health (NIH). (2008). Click Chemistry, a Powerful Tool for Pharmaceutical Sciences.
  • PubMed. (2020). A validated RP-HPLC method for the determination of piperidone analogue of curcumin.
  • BOC Sciences. (n.d.). Click Chemistry Overview.
  • Royal Society of Chemistry. (n.d.).
  • YouTube. (2022).
  • BenchChem. (2025). Application Notes and Protocols for the Esterification of 5-hydroxybenzothiazole-2-carboxylic acid.
  • PubChem. (n.d.). 5-(Hydroxymethyl)pyrrolidin-2-one.
  • YouTube. (2023).
  • Chemistry LibreTexts. (2023).
  • MedChemExpress. (n.d.). 5(6)-FITC (Fluorescein 5(6)
  • emp BIOTECH. (n.d.). Fluorescein-5(6)

Sources

The Versatile Scaffold: 5-(Hydroxymethyl)piperidin-2-one in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of contemporary drug discovery, the pursuit of novel molecular architectures with favorable pharmacological properties is a perpetual endeavor. Among the privileged scaffolds that have consistently demonstrated therapeutic relevance, the piperidine ring system holds a prominent position.[1] This technical guide focuses on a specific, functionalized derivative, 5-(Hydroxymethyl)piperidin-2-one, a versatile building block that offers a unique combination of stereochemical complexity, synthetic tractability, and diverse biological potential. Its inherent chirality and the presence of a reactive hydroxyl group make it an attractive starting point for the synthesis of a wide array of complex molecules, particularly in the realm of central nervous system (CNS) disorders and beyond.[2]

This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, providing in-depth application notes and detailed protocols for the effective utilization of this compound in medicinal chemistry campaigns.

Key Physicochemical Properties

To effectively leverage this compound in drug design, a thorough understanding of its fundamental physicochemical properties is essential.

PropertyValueSource
Molecular FormulaC₆H₁₁NO₂[3]
Molecular Weight129.16 g/mol [3]
Melting Point144-146 °C[4]
Boiling Point352.3±35.0 °C (Predicted)[4]
Density1.199±0.06 g/cm³ (Predicted)[4]
pKa14.21±0.20 (Predicted)[4]

Synthesis of the Core Scaffold

The accessibility of this compound is a critical factor in its widespread application. Several synthetic routes have been established, with the choice of method often depending on the desired stereochemistry and scale of production.

Racemic Synthesis: Reduction of a Piperidine-2,5-dione Precursor

A common and efficient method for the preparation of racemic this compound involves the selective reduction of a piperidine-2,5-dione derivative. This approach is advantageous for initial exploratory studies where the individual activities of enantiomers have not yet been determined.

Protocol 1: Synthesis of this compound

Materials:

  • 5-Oxo-DL-proline

  • Thionyl chloride

  • Methanol

  • Sodium borohydride (NaBH₄)

  • Tetrahydrofuran (THF)

  • Hydrochloric acid (HCl)

  • Sodium bicarbonate (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes (for chromatography)

Procedure:

  • Esterification: To a solution of 5-oxo-DL-proline in methanol, add thionyl chloride dropwise at 0 °C. Stir the reaction mixture at room temperature for 12 hours. Remove the solvent under reduced pressure to obtain the methyl ester.

  • Reduction: Dissolve the crude methyl ester in THF and cool to 0 °C. Add sodium borohydride portion-wise. Allow the reaction to warm to room temperature and stir for 4 hours.

  • Quenching and Extraction: Carefully quench the reaction with 1 M HCl at 0 °C. Adjust the pH to ~8 with saturated NaHCO₃ solution. Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound as a white solid.

Asymmetric Synthesis: Leveraging Chiral Pool Starting Materials

For the synthesis of enantiomerically pure this compound, chiral pool starting materials such as glutamic acid are often employed. The inherent stereochemistry of the starting material directs the formation of the desired enantiomer of the final product. The (R)-enantiomer, in particular, is a valuable precursor in the biosynthesis of the neurotransmitter gamma-aminobutyric acid (GABA) and the amino acid proline, highlighting its potential in the development of CNS-active agents.[4]

Asymmetric Synthesis Workflow cluster_0 Chiral Pool Starting Material cluster_1 Key Transformations cluster_2 Target Molecule Glutamic Acid Glutamic Acid Cyclization Cyclization Glutamic Acid->Cyclization Multi-step sequence Reduction Reduction Cyclization->Reduction Selective reduction (R)-5-(Hydroxymethyl)piperidin-2-one (R)-5-(Hydroxymethyl)piperidin-2-one Reduction->(R)-5-(Hydroxymethyl)piperidin-2-one

Caption: Asymmetric synthesis of (R)-5-(Hydroxymethyl)piperidin-2-one.

Applications in Medicinal Chemistry

The strategic incorporation of the this compound scaffold has led to the discovery of potent and selective modulators of various biological targets. The hydroxyl group serves as a convenient handle for further functionalization, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties.

Central Nervous System (CNS) Disorders

The piperidine scaffold is a well-established privileged structure in CNS drug discovery.[2] Derivatives of this compound are being investigated for their potential to modulate neurotransmitter systems and treat a range of neurological and psychiatric conditions. The structural similarity of the piperidine ring to endogenous ligands allows for effective interaction with CNS targets.

Potential Therapeutic Targets:

  • GABA Receptors: As a precursor to GABA, derivatives of (R)-5-Hydroxy-piperidin-2-one are being explored as potential modulators of GABAergic neurotransmission for the treatment of anxiety, epilepsy, and other neurological disorders.[4]

  • Dopamine Transporter (DAT): The piperidine framework is a key component of several DAT inhibitors. Functionalization of the 5-hydroxymethyl group can lead to compounds with tailored affinities and selectivities for DAT, with potential applications in the treatment of ADHD and depression.

  • Sigma Receptors: Piperidine derivatives have shown significant affinity for sigma receptors, which are implicated in a variety of CNS disorders, including schizophrenia, pain, and neurodegenerative diseases.[5]

Anticancer Agents

The piperidinone core is a feature of several potent anticancer agents. These compounds often exert their effects by inhibiting key signaling pathways involved in cell proliferation and survival.

Example Application: MDM2-p53 Interaction Inhibitors

The interaction between MDM2 and the tumor suppressor protein p53 is a critical target in cancer therapy. Small molecules that can disrupt this interaction can lead to the reactivation of p53 and subsequent tumor cell apoptosis. A notable example is the development of piperidinone-based inhibitors of the MDM2-p53 interaction. While the specific 5-hydroxymethyl derivative was not the final clinical candidate, the initial discovery and optimization efforts highlight the potential of the piperidinone scaffold in this therapeutic area.[6]

MDM2-p53 Inhibition Workflow cluster_0 Scaffold Identification cluster_1 Optimization cluster_2 Lead Compound Piperidinone Core Piperidinone Core SAR Studies SAR Studies Piperidinone Core->SAR Studies Functionalization MDM2-p53 Inhibitor MDM2-p53 Inhibitor SAR Studies->MDM2-p53 Inhibitor Improved Potency & PK

Caption: Drug discovery workflow for piperidinone-based MDM2-p53 inhibitors.

Protocols for Chemical Modification

The synthetic versatility of this compound is a key attribute for its use in medicinal chemistry. The primary alcohol provides a reactive site for a variety of chemical transformations, enabling the generation of diverse libraries of analogs for SAR studies.

Etherification of the Hydroxyl Group

The conversion of the hydroxyl group to an ether linkage is a common strategy to modulate lipophilicity and introduce new pharmacophoric elements.

Protocol 2: Williamson Ether Synthesis

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Alkyl halide (e.g., benzyl bromide)

  • Ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

Procedure:

  • Deprotonation: To a solution of this compound in anhydrous DMF at 0 °C, add sodium hydride (60% dispersion in mineral oil) portion-wise. Stir the mixture for 30 minutes at 0 °C.

  • Alkylation: Add the desired alkyl halide dropwise to the reaction mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 12 hours.

  • Work-up: Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution. Extract the mixture with ethyl acetate. Wash the combined organic layers with water and brine.

  • Drying and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Esterification of the Hydroxyl Group

Esterification of the hydroxyl group can be used to introduce a variety of functional groups and to create prodrugs that can improve the pharmacokinetic profile of the parent molecule.

Protocol 3: Steglich Esterification

Materials:

  • This compound

  • Carboxylic acid

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-Dimethylaminopyridine (DMAP)

  • Anhydrous Dichloromethane (DCM)

Procedure:

  • Reaction Setup: To a solution of this compound, the desired carboxylic acid, and a catalytic amount of DMAP in anhydrous DCM, add a solution of DCC in DCM dropwise at 0 °C.

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Work-up: Filter the reaction mixture to remove the dicyclohexylurea byproduct. Wash the filtrate with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude ester by column chromatography.[7]

Structure-Activity Relationship (SAR) Insights

Systematic modification of the this compound scaffold is crucial for understanding the key structural features required for biological activity.

Modification SiteGeneral ObservationPotential Impact
5-Hydroxymethyl Group Derivatization (ether, ester) significantly impacts potency and selectivity.Modulates lipophilicity, introduces new binding interactions, and can be used for prodrug strategies.
Lactam Nitrogen N-alkylation or N-arylation can influence activity and pharmacokinetic properties.Alters the electronic properties of the lactam and provides a vector for exploring additional binding pockets.
Piperidine Ring Introduction of substituents can affect conformation and target binding.Can improve potency and selectivity, and influence metabolic stability.

Conclusion

This compound has emerged as a valuable and versatile building block in medicinal chemistry. Its synthetic accessibility, inherent chirality, and the presence of a readily functionalizable hydroxyl group provide a powerful platform for the design and synthesis of novel therapeutic agents. The successful application of the broader piperidinone scaffold in areas such as oncology and the potential of its derivatives in CNS disorders underscore the importance of this privileged motif. The protocols and insights provided in this technical guide are intended to empower researchers to effectively harness the potential of this compound in their drug discovery programs, ultimately contributing to the development of new and improved medicines.

References

  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules. 2021;26(22):6996.
  • Discovery, synthesis, and biological evaluation of piperidinol analogs with anti-tuberculosis activity. Bioorganic & Medicinal Chemistry. 2009;17(10):3588-3594.
  • The 5-substituted piperazine as a novel secondary pharmacophore greatly improving the physical properties of urea-based inhibitors of soluble epoxide hydrolase. Bioorganic & Medicinal Chemistry Letters. 2007;17(19):5478-5482.
  • Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A. 2024;7(2):163-189.
  • Design, synthesis and biological evaluation of 5′-C-piperidinyl-5′-O-aminoribosyluridines as potential antibacterial agents. Organic & Biomolecular Chemistry. 2017;15(31):6581-6592.
  • Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives. Oriental Journal of Chemistry. 2019;35(2):785-791.
  • Small molecule therapeutics for neuroinflammation-mediated neurodegenerative disorders. RSC Medicinal Chemistry. 2023;14(10):1637-1644.
  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. 2014;5(7):842-847.
  • Synthesis of Enantiomerically Pure 5-Substituted-Piperazine-2-Acetic Acid Esters as Intermediates for Library Production. ACS Omega. 2019;4(7):12494-12502.
  • Medicinal Chemistry Studies Against Neurodegenerative Diseases. Current Medicinal Chemistry. 2021;28(32):6519-6520.
  • Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry. 2025;295:117631.
  • Design, synthesis, and SAR study of novel flavone 1,2,4-oxadiazole derivatives with anti-inflammatory activities for the treatment of Parkinson's disease. European Journal of Medicinal Chemistry. 2023;255:115417.
  • Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. Organic & Biomolecular Chemistry. 2022;20(40):7937-7945.
  • Recent Medicinal Chemistry Studies against Neurodegenerative Diseases. Current Medicinal Chemistry. 2021;28(32):6519-6520.
  • Discovery of 4-Phenylpiperidine-2-Carboxamide Analogues as Serotonin 5-HT2C Receptor-Positive Allosteric Modulators with Enhanced Drug-like Properties. Journal of Medicinal Chemistry. 2021;64(15):11347-11362.
  • Dual Piperidine-Based Histamine H3 and Sigma-1 Receptor Ligands in the Treatment of Nociceptive and Neuropathic Pain. International Journal of Molecular Sciences. 2021;22(16):8918.
  • Structural and Molecular Insight into Piperazine and Piperidine Derivatives as Histamine H3 and Sigma-1 Receptor Antagonists with Promising Antinociceptive Properties. Journal of Medicinal Chemistry. 2020;63(24):15887-15907.
  • Role of Flavonoids in Protecting Against Neurodegenerative Diseases—Possible Mechanisms of Action. International Journal of Molecular Sciences. 2022;23(17):9967.
  • Etherification and reductive etherification of 5-(hydroxymethyl)furfural: 5-(alkoxymethyl)furfurals and 2,5-bis(alkoxymethyl)furans as potential bio-diesel candidates. Green Chemistry. 2012;14(4):1079-1085.
  • Recent advances in the oxidative esterification of 5-hydroxymethylfurfural to furan-2,5-dimethylcarboxylate. Green Chemistry. 2020;22(14):4416-4436.

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)piperidin-2-one. This valuable chiral building block and intermediate is crucial in the development of various pharmaceuticals.[1] Its synthesis, however, can present several challenges, from achieving chemoselectivity to ensuring high purity.

This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, experience-driven answers to common problems encountered during the synthesis, focusing on the prevalent route involving the selective reduction of a 5-alkoxycarbonyl or 5-carboxy-2-piperidone precursor.

Troubleshooting Guide

This section addresses specific, practical problems you might face in the lab. The primary focus is on the chemoselective reduction of a functionalized glutarimide or piperidinedione derivative, a common and often challenging key step.

Q1: My reduction of the ester/acid precursor to the alcohol is resulting in very low yields. What are the likely causes and how can I fix it?

Low yields in this reduction are a frequent issue and can stem from several factors related to the choice of reducing agent, reaction conditions, and the stability of the starting material.

Potential Cause 1: Inappropriate Reducing Agent The key challenge is the chemoselective reduction of the ester or carboxylic acid at the C5 position without affecting the lactam carbonyl. Standard, highly reactive hydrides like Lithium Aluminum Hydride (LiAlH₄) will often over-reduce the lactam to the corresponding amino alcohol, drastically lowering the yield of the desired product.

Solution: Use a milder, more selective reducing agent. Sodium borohydride (NaBH₄) is typically the reagent of choice for this transformation.[2] It is generally unreactive towards the amide/lactam carbonyl under standard conditions but will effectively reduce esters and carboxylic acids (the latter often requiring an activation step or specific solvent systems).[3][4]

Troubleshooting Workflow for Low Yield

G start Low Yield Observed cause1 Over-reduction of Lactam? start->cause1 cause2 Incomplete Reaction? start->cause2 cause3 Workup/Purification Loss? start->cause3 sol1 Switch to milder reagent (e.g., NaBH₄) cause1->sol1 Yes sol2 Increase reagent equivalents or reaction time/temp cause2->sol2 Yes sol3 Optimize extraction pH & Chromatography cause3->sol3 Yes

Caption: Decision tree for troubleshooting low yields.

Potential Cause 2: Reaction Conditions Even with NaBH₄, conditions must be optimized. Temperature, solvent, and stoichiometry are critical.

Solutions:

  • Solvent: The reaction is often performed in a protic solvent like ethanol. The solvent can participate in the mechanism and helps to moderate the reactivity of the borohydride.

  • Temperature: Start the reaction at a low temperature (e.g., 0 °C) and allow it to slowly warm to room temperature. This helps control the initial exotherm and can improve selectivity.

  • Stoichiometry: Ensure you are using a sufficient excess of the reducing agent. A common starting point is 1.5 to 3 equivalents of NaBH₄ per equivalent of the ester.

Q2: I'm seeing a significant byproduct in my crude NMR that I can't identify. What could it be?

Unidentified byproducts are often the result of side reactions involving either the starting material or the product.

Potential Byproduct 1: Over-reduced Product (Amino-diol) If a stronger-than-ideal reducing agent (or harsh conditions) was used, you might have some amount of the lactam ring-opened product.

  • NMR Signature: Disappearance of the lactam N-H signal (if unprotected), appearance of a new N-H signal (amine), and complex multiplets in the aliphatic region corresponding to the linear amino-diol.

Potential Byproduct 2: Starting Material Incomplete reaction is a common issue.

  • NMR Signature: Signals corresponding to your starting ester or carboxylic acid will be present. For an ethyl ester, this would include the characteristic quartet and triplet around 4.1 and 1.2 ppm, respectively.

Potential Byproduct 3: Borate Esters During the workup, borate esters can form between the product alcohol and boron-containing species. These are often hydrolyzed by an acidic workup.

  • NMR Signature: Broad signals and potentially shifted chemical shifts for the protons on the carbon bearing the hydroxyl group.

Solution: Careful Workup and Characterization A proper aqueous workup is crucial. After the reaction, it is common to quench with a mild acid (like saturated NH₄Cl solution or dilute HCl) to neutralize excess hydride and hydrolyze any borate complexes. Comparing the crude NMR to the spectra of your starting material and purified product is the first essential step in identification.

Q3: My product is highly water-soluble, and I'm losing a lot of it during the aqueous workup and extraction. How can I improve my recovery?

The presence of both a hydroxyl group and a lactam makes this compound quite polar and water-soluble, which complicates extraction.

Solution 1: Salting Out Before extraction, saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). This decreases the solubility of the organic product in the aqueous phase and drives it into the organic layer.

Solution 2: Continuous Liquid-Liquid Extraction For highly polar compounds, continuous liquid-liquid extraction can be much more efficient than multiple individual extractions. This involves continuously passing the extraction solvent through the aqueous layer over an extended period.

Solution 3: Alternative Solvents Instead of common solvents like ethyl acetate, consider using a more polar solvent system for extraction that is still immiscible with the aqueous phase, such as a mixture of dichloromethane (DCM) and isopropanol (e.g., 9:1 or 8:2 ratio).[5]

Q4: The purification by column chromatography is difficult. The product either streaks badly on the column or I get poor separation. What can I do?

The polarity and hydrogen-bonding capabilities of the target molecule make standard silica gel chromatography challenging.

Solution 1: Modify the Mobile Phase

  • Add a Polar Modifier: Use a mobile phase with a small amount of a more polar solvent like methanol in your ethyl acetate/hexane or DCM system. For example, DCM:MeOH (95:5).

  • Add a Basic Modifier: To prevent streaking caused by the slightly acidic nature of silica gel interacting with the lactam, add a small amount of a basic modifier like triethylamine (0.1-1%) or ammonium hydroxide to your mobile phase.

Solution 2: Use an Alternative Stationary Phase If silica gel is not performing well, consider other options:

  • Alumina (Neutral or Basic): Can be a good alternative for basic compounds.

  • Reversed-Phase Silica (C18): If the compound is sufficiently soluble in water/acetonitrile or water/methanol, reversed-phase chromatography can provide excellent separation.

Solution 3: Crystallization If a suitable solvent system can be found, crystallization is an excellent and scalable method for purification that can bypass chromatography altogether.

Frequently Asked Questions (FAQs)

Q1: What is the most common and reliable synthetic route to prepare this compound?

The most frequently cited route starts from a derivative of glutamic acid or a related glutarimide. A common precursor is 5-carboxy-2-piperidone or its corresponding ester. The key transformation is the chemoselective reduction of the carboxylic acid or ester to the primary alcohol without affecting the lactam carbonyl.

General Synthetic Workflow

G Start Glutamic Acid or derivative Step1 Cyclization (Lactam Formation) Start->Step1 Intermediate 5-Carboxy-2-piperidone (or Ester) Step1->Intermediate Step2 Chemoselective Reduction (e.g., NaBH₄) Intermediate->Step2 Product 5-(Hydroxymethyl) -piperidin-2-one Step2->Product

Caption: A common synthetic pathway.

This approach is advantageous because it often starts from readily available and chiral starting materials like glutamic acid, allowing for the synthesis of enantiomerically pure products.[6]

Q2: Can you explain the mechanism of the chemoselective reduction of the ester group with sodium borohydride in the presence of a lactam?

The selectivity arises from the difference in electrophilicity between the ester carbonyl and the lactam carbonyl.

  • Lactam Carbonyl (Amide Resonance): The lone pair of electrons on the nitrogen atom is delocalized into the carbonyl group. This resonance stabilization reduces the partial positive charge on the carbonyl carbon, making it less electrophilic and therefore less reactive towards nucleophiles like the hydride (H⁻) from NaBH₄.[4]

  • Ester Carbonyl: The ester carbonyl is also stabilized by resonance from the adjacent oxygen, but this effect is less pronounced than in the amide. The ester carbonyl carbon is therefore more electrophilic and more susceptible to nucleophilic attack by the hydride.

The reaction proceeds via nucleophilic acyl substitution, where the hydride attacks the ester carbonyl, ultimately leading to the formation of the primary alcohol after workup. The lactam remains intact under these controlled conditions.[3][7]

Q3: Are there any alternative synthetic strategies I should consider?

Yes, while the reduction of a C5-functionalized piperidone is common, other methods exist. These include:

  • Ring-Closing Metathesis (RCM): Synthesis of an appropriate acyclic diene precursor followed by RCM can form the piperidone ring.

  • Hydrogenation of Pyridine Derivatives: Catalytic hydrogenation of a suitably substituted hydroxypyridone can yield the target molecule.[1]

  • Intramolecular Cyclization: Methods involving the intramolecular cyclization of amino-esters or related precursors are also widely used for constructing the piperidone core.[8][9]

The choice of method often depends on the desired substitution pattern, stereochemistry, and the scale of the synthesis.

Q4: What are the key safety considerations for this synthesis?
  • Sodium Borohydride (NaBH₄): While much safer than LiAlH₄, NaBH₄ is still a flammable solid. It reacts with water and acids to produce flammable hydrogen gas. Always handle it in a well-ventilated fume hood, away from ignition sources, and quench it slowly and carefully at a low temperature.

  • Solvents: Common organic solvents like ethanol, methanol, and DCM have their own specific hazards (flammability, toxicity). Always consult the Safety Data Sheet (SDS) for each reagent and solvent used.

  • Pressure Build-up: Quenching hydride reagents generates hydrogen gas. Ensure the reaction vessel is not sealed to avoid pressure build-up.

Key Protocols & Data

Protocol: Chemoselective Reduction of Ethyl 5-oxopiperidine-3-carboxylate

This protocol is a representative example based on common literature procedures.

  • Setup: To a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, add ethyl 5-oxopiperidine-3-carboxylate (1.0 eq) and anhydrous ethanol (to make a ~0.1 M solution).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: Add sodium borohydride (NaBH₄, 2.0 eq) portion-wise over 15-20 minutes, ensuring the internal temperature does not rise significantly.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 4-6 hours, or until TLC/LC-MS analysis shows complete consumption of the starting material.

  • Quenching: Cool the mixture back to 0 °C and slowly add saturated aqueous ammonium chloride (NH₄Cl) solution dropwise to quench the excess NaBH₄.

  • Workup: Remove the ethanol under reduced pressure. Add water and saturate the aqueous layer with solid NaCl.

  • Extraction: Extract the aqueous layer with a mixture of DCM:Isopropanol (9:1, 3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude residue by column chromatography on silica gel using a mobile phase of DCM:MeOH (e.g., starting at 98:2 and gradually increasing the polarity) to afford the pure this compound.

Table 1: Comparison of Reducing Agents for Lactam-Ester Reduction
Reducing AgentTypical ConditionsSelectivity for Ester over LactamCommon ByproductsSafety Considerations
Sodium Borohydride (NaBH₄) EtOH or MeOH, 0 °C to RTHighUnreacted starting materialFlammable solid; reacts with water to produce H₂. Relatively safe.
Lithium Borohydride (LiBH₄) THF, 0 °C to RTModerate to HighPotential for some lactam reductionMore reactive than NaBH₄. Reacts vigorously with water.
Lithium Aluminum Hydride (LiAlH₄) Anhydrous THF, 0 °CLowOver-reduction to amino-diolExtremely reactive. Pyrophoric potential. Reacts violently with water.
Diisobutylaluminium Hydride (DIBAL-H) Anhydrous Toluene or DCM, -78 °CModerateCan reduce lactam to carbinolaminePyrophoric. Reacts violently with water. Requires careful handling at low temps.[10]

References

  • Watson, P. S., Jiang, B., & Scott, B. (2000). Recent advances in the synthesis of piperidones and piperidines. Organic Preparations and Procedures International, 32(5), 423-457.
  • Oki, S., Watanabe, T., Uchiyama, M., Ozawa, N., & Hamaguchi, F. (1973). Reduction of cyclic imides. I. Reduction of alpha-methyl- and alpha,alpha-dimethyl-succinimide by sodium borohydride. Yakugaku Zasshi, 93(7), 841-844.
  • Kozlov, N. G., Popova, L. A., & Nesterov, G. V. (2018). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Pharmaceutical Chemistry Journal, 52(1), 1-21.
  • Ashenhurst, J. (2023). Sodium Borohydride (NaBH4) As A Reagent In Organic Chemistry. Master Organic Chemistry.
  • Mokhtary, M., & Mahooti, K. (2024). Recent Advances in the Synthesis of Highly Substituted Piperidine Analogs with Biological Activities. Advanced Journal of Chemistry, Section A, 7(2), 163-189.
  • Zhu, W., Mena, M., Jnoff, E., Sun, N., Pasau, P., & Ghosez, L. (2009). Four-Component Synthesis of Piperidone Scaffolds Involving an Intermolecular Diels-Alder Reaction. Angewandte Chemie International Edition, 48(13), 2394-2397.
  • Buffa, R., et al. (2023). Recent Advances in the Synthesis of Piperidones and Piperidines. Catalysts, 13(6), 983.
  • Leah4sci. (2016). Sodium Borohydride NaBH4 Reduction Reaction Mechanism. YouTube.
  • Augustine, J. K. (1993). Chemoselective Reactions of Functionalized Piperidines. Defense Technical Information Center.
  • Jeyachandran, V., Kumar, M., & Manikandan, D. (2018). Synthesis of Biological Active 5-(Hydroxymethyl)pyrrolidin-2-one at Ambient Temperature. International Journal of Pure and Applied Mathematics, 119(12), 5709-5717.
  • Herdeis, C., & Dimmerling, A. (1984). A Three-Step Synthesis of δ-Aminolaevulinic Acid. Archiv der Pharmazie, 317(4), 304-306.
  • Organic Chemistry Portal. (n.d.). Sodium borohydride, Sodium tetrahydroborate.
  • Moussafir, J., et al. (1998). Method for purifying lactams. (WO/1998/005636). WIPO.
  • Horii, Z. I., Iwata, C., & Tamura, Y. (1961). Reduction of Phthalimides with Sodium Borohydride. The Journal of Organic Chemistry, 26(6), 2273-2276.
  • Bai, Y., Shi, L., Zheng, L., Ning, S., Che, X., Zhang, Z., & Xiang, J. (2021). Electroselective and Controlled Reduction of Cyclic Imides to Hydroxylactams and Lactams. Organic Letters, 23(6), 2298-2302.
  • Rhone-Poulenc S.A. (2001). Lactam purification process. (FR2809395B1). Google Patents.
  • Helm, R., et al. (1974). Process for the purification of lactams. (US3792045A). Google Patents.
  • Scripps Research Institute. (2024). New modular strategy reduces piperidine synthesis steps for pharmaceuticals. Phys.org.
  • LookChem. (n.d.). (R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Kabir, F., et al. (2025). Investigation of Glutarimide N-Alkylated Derivatives of Lenalidomide. ACS Medicinal Chemistry Letters.
  • Ceylan, S., et al. (2023). Synthesis of some piperazine/piperidine amides of chromone-2-carboxylic acid as potential soluble epoxide hydrolase (sEH) inhibitors. Records of Natural Products, 17(3), 442-452.
  • González-Lainez, M., et al. (2023). Asymmetric Synthesis of trans-3-Alkoxyamino-4-Oxygenated-2-Piperidones Mediated by Transition-Metal-Free Dual C-H Oxidation and Its CAL-B-Assisted Enzymatic Resolution. Molecules, 28(7), 3208.

Sources

Technical Support Center: Optimizing the Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 5-(Hydroxymethyl)piperidin-2-one. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with in-depth, field-tested insights to overcome common challenges and optimize reaction yields. This document moves beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions in your laboratory work.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems you may encounter during the synthesis of this compound, particularly focusing on the widely used method of reducing an ester precursor, such as 5-ethoxycarbonyl-2-piperidone, with a hydride reagent.

Q1: My reaction yield is significantly lower than expected. What are the primary causes and how can I improve it?

Low yield is a frequent issue stemming from several factors, primarily incomplete reaction, product degradation during workup, or inefficient purification.

Potential Cause 1: Incomplete Reduction of the Ester The conversion of the starting ester to the desired primary alcohol is the key transformation. If this step is not driven to completion, you will isolate a mixture of starting material and product, complicating purification and lowering the yield.

  • Troubleshooting Steps:

    • Verify Reagent Activity: Lithium aluminum hydride (LiAlH₄) is highly reactive and moisture-sensitive. Use a fresh, unopened bottle or a properly stored, previously opened container. A simple test for activity is to carefully add a very small amount to a dry solvent like THF; bubbling (hydrogen evolution) should be observed.

    • Optimize Reagent Stoichiometry: While literature protocols provide a starting point, the exact stoichiometry may need adjustment. Ensure you are using a sufficient excess of the reducing agent to account for any reactive impurities (e.g., trace water in the solvent) and to drive the reaction to completion. A typical protocol uses about 2.5 to 3.0 molar equivalents of hydride relative to the ester.

    • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the disappearance of the starting material. The ester (starting material) will have a different Rf value than the product alcohol. If the starting material spot persists after the recommended reaction time, the reduction is incomplete.

Potential Cause 2: Over-reduction of the Lactam Carbonyl While LiAlH₄ is a powerful reducing agent, the lactam (cyclic amide) is generally less reactive than the ester. However, under harsh conditions (e.g., elevated temperatures, prolonged reaction times), the lactam carbonyl can be reduced to an amine, leading to the formation of 5-(hydroxymethyl)piperidine as a byproduct.

  • Troubleshooting Steps:

    • Strict Temperature Control: The reduction is highly exothermic. It is critical to maintain a low temperature (typically between -5°C and 0°C) during the addition of LiAlH₄.[1] This moderates the reaction rate and minimizes side reactions. Use an ice-salt or dry ice-acetone bath for consistent cooling.

    • Control Addition Rate: Add the solid LiAlH₄ portion-wise or a solution of it dropwise to the cooled solution of the starting material.[1] A slow, controlled addition prevents temperature spikes that could lead to over-reduction.

    • Limit Reaction Time: Once TLC analysis indicates the full consumption of the starting ester, proceed with the workup promptly. Unnecessarily long reaction times increase the risk of lactam reduction.

Potential Cause 3: Product Loss During Aqueous Workup The workup procedure, especially the quenching of excess LiAlH₄, is critical for both safety and yield. The formation of aluminum salts can create a gelatinous precipitate that physically traps the product. This compound has good water solubility, leading to potential losses in the aqueous phase.

  • Troubleshooting Steps:

    • Use a Fieser Workup: A sequential, dropwise addition of water, followed by aqueous sodium hydroxide, and then more water (e.g., the "1:1:3" method for x grams of LiAlH₄, add x mL H₂O, x mL 15% NaOH, then 3x mL H₂O) is highly effective. This procedure is designed to produce a granular, easily filterable precipitate of aluminum salts, minimizing product adsorption.[1]

    • Thorough Extraction/Washing: After filtering off the aluminum salts, the filter cake should be washed thoroughly with the reaction solvent (e.g., THF) to recover any adsorbed product. When extracting from aqueous layers, use a suitable organic solvent multiple times (e.g., 3-5 extractions with dichloromethane or ethyl acetate) to maximize recovery of the polar product.

Q2: The purification by column chromatography is difficult, and my fractions are not clean. What can I do?

Purification can be challenging due to the product's polarity and its potential to streak on silica gel.

  • Troubleshooting Steps:

    • Optimize the Mobile Phase: A polar solvent system is required. Start with a system like Dichloromethane:Methanol (e.g., 95:5) and gradually increase the methanol percentage. Adding a small amount of ammonia (e.g., 0.5-1%) to the mobile phase can often improve peak shape by deactivating acidic sites on the silica gel and preventing tailing of the basic product.

    • Consider Alternative Stationary Phases: If silica gel proves problematic, consider using neutral alumina or a reverse-phase (C18) column for purification.

    • Recrystallization: If a suitable solvent system can be found, recrystallization is an excellent alternative to chromatography for achieving high purity. Experiment with solvent systems like ethyl acetate/hexanes or isopropanol.

Frequently Asked Questions (FAQs)

Q: What is a reliable starting protocol for the synthesis of this compound?

A common and effective method is the reduction of 5-ethoxycarbonyl-2-piperidone with Lithium Aluminum Hydride (LiAlH₄) in Tetrahydrofuran (THF).[1]

Experimental Protocol: LiAlH₄ Reduction

This protocol is adapted from established literature procedures.[1]

Materials & Reagents

Reagent/MaterialMolar Mass ( g/mol )Amount (Example)Molar Equivalents
5-Ethoxycarbonyl-2-piperidone171.1915.0 g1.0
Lithium Aluminum Hydride (LiAlH₄)37.953.5 g~1.05
Tetrahydrofuran (THF), anhydrous-350 mL-
Water (deionized)-3.5 mL + 10.5 mL-
5N Sodium Hydroxide (NaOH)-3.5 mL-

Step-by-Step Procedure:

  • Setup: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, dissolve 15.0 g of 5-ethoxycarbonyl-2-piperidone in 350 mL of anhydrous THF.

  • Cooling: Cool the solution to -5°C to 0°C using an ice-salt bath.

  • LiAlH₄ Addition: Under a positive nitrogen atmosphere, add 3.5 g of solid LiAlH₄ slowly in small portions, ensuring the internal temperature does not rise above 5°C.

  • Reaction: Stir the mixture vigorously at 0°C for 1 hour. Monitor the reaction by TLC until the starting material is consumed.

  • Quenching (Workup): While maintaining the low temperature, quench the reaction by the slow, dropwise addition of:

    • 3.5 mL of water

    • 3.5 mL of 5N NaOH solution

    • 10.5 mL of water

  • Filtration: Allow the mixture to warm to room temperature. A granular white precipitate should form. Filter the mixture through a pad of Celite or diatomaceous earth.

  • Washing: Wash the filter cake thoroughly with an additional 100 mL of THF to recover all the product.

  • Concentration: Combine the filtrate and washings and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: Purify the crude solid by column chromatography (silica gel, DCM:MeOH gradient) or recrystallization to obtain pure this compound.

Q: What are the critical safety precautions when using Lithium Aluminum Hydride (LiAlH₄)?

LiAlH₄ is a highly reactive and pyrophoric reagent. Strict safety measures are mandatory.

  • Work under Inert Atmosphere: Always handle LiAlH₄ under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent contact with air and moisture.

  • Use Anhydrous Solvents: Solvents must be rigorously dried. The reaction of LiAlH₄ with water is extremely violent and produces flammable hydrogen gas.

  • Personal Protective Equipment (PPE): Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.

  • Quenching Procedure: The quenching process is highly exothermic. Always perform it at low temperatures (0°C or below) and add the quenching agents (water, NaOH) slowly and dropwise behind a blast shield.

Visualized Workflows and Logic

To further clarify the process, the following diagrams illustrate the experimental workflow and a troubleshooting decision path.

General Synthesis Workflow

Start Start: 5-Ethoxycarbonyl-2-piperidone in THF Cool Cool to 0°C Start->Cool Add Slowly Add LiAlH₄ Cool->Add React Stir for 1 hr at 0°C Add->React Quench Quench Reaction (H₂O, NaOH, H₂O) React->Quench Filter Filter Aluminum Salts Quench->Filter Evap Evaporate Solvent Filter->Evap Purify Purify (Chromatography) Evap->Purify End Final Product: This compound Purify->End

Caption: High-level workflow for the synthesis of this compound.

Troubleshooting Decision Tree

Start Low Yield? TLC_Check Check TLC: Is Starting Material Present? Start->TLC_Check Yes OK Yield OK or Other Issue Start->OK No Side_Products Check TLC/NMR: Are Unknown Byproducts Present? TLC_Check->Side_Products No Incomplete_Rxn Diagnosis: Incomplete Reaction Solution: - Check LiAlH₄ activity - Increase reagent equivalents TLC_Check->Incomplete_Rxn Yes Workup_Loss Is Workup Precipitate Gelatinous? Side_Products->Workup_Loss No Over_Reduction Diagnosis: Over-reduction Solution: - Ensure strict temp control - Slow reagent addition Side_Products->Over_Reduction Yes Workup_Issue Diagnosis: Product Trapped Solution: - Use Fieser workup - Wash precipitate thoroughly Workup_Loss->Workup_Issue Yes

Caption: A decision tree for troubleshooting low reaction yields.

References

  • Multicomponent Radical Processes: Synthesis of Substituted Piperidinones.Journal of the American Chemical Society. URL: https://pubs.acs.org/doi/10.1021/ja057633s
  • Synthesis of 3-Substituted 4-Piperidinones via a One-Pot Tandem Oxidation−Cyclization−Oxidation Process: Stereodivergent Reduction to 3,4-Disubstituted Piperidines.The Journal of Organic Chemistry. URL: https://pubs.acs.org/doi/10.1021/jo035203m
  • Synthesis of 5-Hydroxymethyl-2-piperidone.PrepChem.com. URL: https://www.prepchem.com/synthesis-of-5-hydroxymethyl-2-piperidone
  • Piperidine Synthesis.Defense Technical Information Center (DTIC). URL: https://discover.dtic.mil/results/?q=Piperidine%20Synthesis
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.National Institutes of Health (NIH). URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9880194/
  • Recent advances in the synthesis of piperidones and piperidines.ScienceDirect. URL: https://www.sciencedirect.com/science/article/pii/S004040200201255X
  • Effect of Glutarimide Ring on the Structures of Fully Perpendicular Twisted Amides and N–C Bond Cross-Coupling.ACS Publications. URL: https://pubs.acs.org/doi/10.1021/acs.joc.9b03387

Sources

Technical Support Center: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, troubleshoot common issues, and answer frequently asked questions. Our goal is to provide you with the expertise and practical insights needed to achieve high-yield, high-purity results.

Troubleshooting Guide: Navigating Common Synthetic Hurdles

The synthesis of this compound, a valuable building block in medicinal chemistry, can be prone to byproduct formation. This section addresses specific experimental issues with a focus on their root causes and practical solutions.

Issue 1: Low Yield of this compound

Symptoms:

  • Significantly lower than expected isolated yield of the final product.

  • Complex mixture observed during workup and purification.

Probable Causes & Solutions:

  • Incomplete Cyclization: The intramolecular cyclization of the amino ester precursor is a critical step. Incomplete reaction can be due to insufficient reaction time, low temperature, or the use of a weak base.

    • Solution: Ensure the reaction is monitored by an appropriate technique (e.g., TLC, LC-MS) until the starting material is consumed. If the reaction stalls, consider increasing the temperature or using a stronger, non-nucleophilic base to facilitate the final ring closure.

  • Amide Bond Hydrolysis: The lactam ring is susceptible to hydrolysis, especially under acidic or basic conditions during workup.

    • Solution: Maintain a neutral pH during aqueous workup. Use saturated sodium bicarbonate solution cautiously to neutralize any acid, avoiding excess which could lead to hydrolysis. Extractions should be performed promptly.

  • Side Reactions of the Hydroxymethyl Group: The primary alcohol can undergo side reactions, such as oxidation or esterification, if incompatible reagents are present.

    • Solution: If harsh oxidizing agents are used in preceding steps, ensure they are thoroughly quenched. Protect the hydroxyl group as a silyl ether or another suitable protecting group if it interferes with the desired transformation.

Issue 2: Presence of a Polymer-like or Oily Byproduct

Symptoms:

  • Formation of a viscous oil or an insoluble polymeric material during the reaction or workup.

  • Difficulty in isolating the desired product from the reaction mixture.

Probable Causes & Solutions:

  • Intermolecular Aminolysis/Amidation: Instead of intramolecular cyclization, the amino ester precursor can react with another molecule of itself, leading to linear oligomers or polymers.[1] This is more likely at higher concentrations.

    • Solution: Employ high-dilution conditions for the cyclization step. This can be achieved by slowly adding the amino ester precursor to a large volume of solvent containing the base. This favors the intramolecular reaction over intermolecular polymerization.

  • Thermal Decomposition: At elevated temperatures, the starting materials or the product might be unstable, leading to decomposition and polymerization.

    • Solution: Conduct the reaction at the lowest effective temperature. If heating is necessary for cyclization, perform a time-course study to find the optimal balance between reaction rate and decomposition.

Issue 3: Contamination with Starting Material or Intermediates

Symptoms:

  • Analytical data (NMR, LC-MS) shows the presence of the uncyclized amino ester or other synthetic precursors in the final product.

Probable Causes & Solutions:

  • Inefficient Cyclization: As mentioned in Issue 1, the cyclization may not have gone to completion.

    • Solution: Re-subject the impure product to the cyclization conditions. Ensure the base used is of high quality and added in the correct stoichiometric amount.

  • Ineffective Purification: The polarity of the starting amino ester and the product alcohol can be similar, making chromatographic separation challenging.

    • Solution: Optimize the purification method. For column chromatography, a gradient elution might be necessary to achieve good separation. Recrystallization is another option if a suitable solvent system can be found.[2]

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the synthesis of this compound.

Q1: What is a common and reliable synthetic route to this compound?

A common and effective route involves the reduction of a precursor like 5-ethoxycarbonyl-2-piperidone. A well-documented method uses lithium aluminum hydride (LiAlH₄) in an appropriate solvent such as tetrahydrofuran (THF) at low temperatures to selectively reduce the ester to the primary alcohol without affecting the lactam carbonyl.[3]

Q2: How can I monitor the progress of the reaction effectively?

Thin-Layer Chromatography (TLC) is a straightforward method. Use a solvent system that provides good separation between the starting material and the product. For example, a mixture of dichloromethane and methanol is often effective. Staining with potassium permanganate can help visualize the spots, as the product contains an alcohol that will react. For more quantitative analysis, Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal.[4]

Q3: What are the key considerations for purifying the final product?

Purification is typically achieved through silica gel column chromatography. Given the polar nature of the product, a polar mobile phase is required. A gradient of methanol in dichloromethane (e.g., 0-10% methanol) is a good starting point. It is crucial to ensure the silica gel is properly packed and the sample is loaded concentrated to avoid band broadening.[2]

Q4: Can you provide a general mechanism for the lactam formation?

Lactam formation from an amino ester is an intramolecular nucleophilic acyl substitution. The amino group acts as a nucleophile and attacks the electrophilic carbonyl carbon of the ester. This is typically base-mediated to deprotonate the amine, increasing its nucleophilicity. The reaction proceeds through a tetrahedral intermediate, followed by the elimination of the alkoxy group (e.g., ethoxide) to form the cyclic amide (lactam).[5][6]

Experimental Protocol: Synthesis via Reduction of 5-Ethoxycarbonyl-2-piperidone

This protocol is adapted from established literature procedures.[3]

Materials:

  • 5-Ethoxycarbonyl-2-piperidone

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 5N Sodium Hydroxide (NaOH)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

  • Solvents for chromatography (Dichloromethane, Methanol)

Procedure:

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 5-ethoxycarbonyl-2-piperidone (1.0 eq) in anhydrous THF.

  • Cooling: Cool the solution to -5 to 0 °C using an ice-salt bath.

  • Addition of Reducing Agent: Slowly and carefully add a solution of LiAlH₄ (1.0-1.2 eq) in anhydrous THF to the cooled solution via the dropping funnel over 30-60 minutes, maintaining the internal temperature below 5 °C.

  • Reaction Monitoring: Stir the reaction mixture at 0 °C for 1-2 hours. Monitor the reaction progress by TLC until the starting material is no longer visible.

  • Quenching: Cautiously quench the reaction by the sequential dropwise addition of water, followed by 5N NaOH solution, and then more water. This should be done while maintaining cooling. A granular precipitate should form.

  • Workup: Filter the reaction mixture through a pad of Celite®, washing the filter cake with THF.

  • Isolation: Combine the filtrate and washings and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using a gradient of methanol in dichloromethane to afford pure this compound.

Data and Diagrams

Table 1: Troubleshooting Summary

Issue Probable Cause Recommended Solution
Low YieldIncomplete Cyclization / HydrolysisIncrease reaction time/temperature; Maintain neutral pH during workup
Polymer FormationIntermolecular ReactionsUse high-dilution conditions for cyclization
Starting Material ContaminationInefficient Cyclization / PurificationRe-run reaction; Optimize chromatography

Diagram 1: General Reaction Scheme

G cluster_reactants Reactant cluster_reagents Reagents cluster_products Products AminoEster Amino Ester Precursor Lactam This compound AminoEster->Lactam Intramolecular Cyclization Base Base Solvent Solvent Byproduct Alcohol Byproduct

Caption: General reaction scheme for lactam formation.

Diagram 2: Byproduct Formation Pathway

G AminoEster Amino Ester Monomer Dimer Dimer AminoEster->Dimer Intermolecular Reaction Polymer Polymer/Oligomer Dimer->Polymer Further Polymerization

Caption: Pathway for intermolecular byproduct formation.

References

  • Pearson. (n.d.). Lactones, Lactams and Cyclization Reactions.
  • PrepChem. (n.d.). Synthesis of 5-Hydroxymethyl-2-piperidone.
  • National Institutes of Health. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • Journal of the American Chemical Society. (n.d.). Electrocatalytic Hydrogenation of Pyridines and Other Nitrogen-Containing Aromatic Compounds.
  • ResearchGate. (n.d.). Hydrogenation of pyridine and its derivatives over Ru-Pd/Ac.
  • Royal Society of Chemistry. (2022). Recent developments in enantio- and diastereoselective hydrogenation of N-heteroaromatic compounds. Organic & Biomolecular Chemistry.
  • PubMed. (n.d.). Intramolecular ester enolate-imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives.
  • Nature. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • University of Bath. (n.d.). Intramolecular ester enolate–imine cyclization reactions for the asymmetric synthesis of polycyclic β-lactams and cyclic β-amino acid derivatives.
  • White Rose eTheses Online. (n.d.). SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • National Institutes of Health. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • Defense Technical Information Center. (n.d.). Piperidine Synthesis.
  • National Institutes of Health. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams.
  • Royal Society of Chemistry. (2013). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.
  • LookChem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • National Institutes of Health. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Organic Chemistry Portal. (n.d.). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin.
  • Química Organica.org. (n.d.). Lactam synthesis.
  • MOLBASE. (n.d.). This compound|146059-77-0.
  • CP Lab Safety. (n.d.). 5-(hydroxymethyl)-1-methyl-2-piperidinone, 95% Purity, C7H13NO2, 1 gram.
  • ResearchGate. (n.d.). Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • National Institutes of Health. (n.d.). Synthesis of Aminoethyl‐Substituted Piperidine Derivatives as σ1 Receptor Ligands with Antiproliferative Properties.
  • National Institutes of Health. (n.d.). Ethyl cyanoacetate.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Chemistry LibreTexts. (2023). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation.
  • Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market.
  • Royal Society of Chemistry. (n.d.). Analytical Methods.
  • Oriental Journal of Chemistry. (2019). Synthesis and Biological Activity Studies of Methyl-5-(Hydroxymethyl)-2-Furan Carboxylate and Derivatives.
  • MDPI. (n.d.). Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review.
  • Google Patents. (n.d.). Synthesis of fentanyl analogs.
  • ResearchGate. (n.d.). General reaction mechanism for cross-coupling amidation of esters.
  • Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature.
  • Google Patents. (n.d.). A kind of preparation method of 2-piperidone.
  • ResearchGate. (n.d.). Replacing piperidine in Solid Phase Peptide Synthesis: effective Fmoc removal by alternative bases.
  • United Nations Office on Drugs and Crime. (n.d.). Recommended methods for the Identification and Analysis of Piperazines in Seized Materials.

Sources

Technical Support Center: Chiral Resolution of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the chiral resolution of 5-(Hydroxymethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into developing and troubleshooting enantioselective separation methods for this important chiral building block. As Senior Application Scientists, we understand that chiral resolution is often a complex, multi-faceted challenge. This guide moves beyond simple protocols to explain the causality behind experimental choices, empowering you to make informed decisions in your work.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured to address the most common challenges encountered during the chiral separation of this compound, from initial method development to preparative scale-up.

Category 1: Method Development & Column Selection

Question 1: I am starting from scratch. Which type of chiral stationary phase (CSP) and mobile phase mode should I try first for this compound?

Answer: For a polar molecule like this compound, which contains a lactam (cyclic amide) and a primary alcohol, polysaccharide-based CSPs are the most versatile and successful starting point.[1][2] These columns, typically derived from amylose or cellulose with various carbamate derivatives, offer a wide range of chiral recognition mechanisms including hydrogen bonding, dipole-dipole interactions, and steric inclusion, which are well-suited for this analyte.[1]

A systematic screening approach is the most efficient strategy. We recommend screening across three primary elution modes:

  • Normal Phase (NP): Utilizes a non-polar solvent like hexane or heptane with a polar alcohol modifier (e.g., isopropanol or ethanol). This mode often provides excellent selectivity.

  • Polar Organic (PO) Mode: Employs 100% polar organic solvents such as methanol, ethanol, or acetonitrile.[1] This mode can be advantageous for analytes with poor solubility in non-polar solvents.

  • Reversed-Phase (RP) Mode: Uses an aqueous mobile phase with an organic modifier like acetonitrile or methanol. Cyclodextrin-based CSPs can be particularly effective for lactams in reversed-phase mode.[3][4]

The following table summarizes recommended starting points for your initial screening.

Chiral Stationary Phase (CSP) Type Recommended Columns (Examples) Primary Elution Mode Typical Mobile Phase Key Interactions
Immobilized Polysaccharide CHIRALPAK® IA, IB, IC, IFNormal Phase (NP)Heptane/Isopropanol (90/10, v/v)H-bonding, Dipole-Dipole, Steric
Immobilized Polysaccharide CHIRALPAK® IA, IB, IC, IFPolar Organic (PO)Methanol or AcetonitrileH-bonding, Dipole-Dipole
Coated Polysaccharide CHIRALCEL® OD-3, AD-3Normal Phase (NP)Heptane/Ethanol (80/20, v/v)H-bonding, Dipole-Dipole, π-π
β-Cyclodextrin Derivative CYCLOBOND™ I 2000 DMPReversed-Phase (RP)Acetonitrile/Water (20/80, v/v)Inclusion Complexation, H-bonding

Question 2: After initial screening, I see no separation on any column. What is the next logical step?

Answer: Observing no separation is a common early-stage challenge. It indicates that the initial conditions do not provide sufficient differential interaction between the enantiomers and the CSP. The next steps involve systematically modifying parameters that influence chiral recognition.

  • Change the Alcohol Modifier (NP): The nature of the alcohol modifier in normal phase is critical. If you started with isopropanol (IPA), switch to ethanol (EtOH). The change in the alcohol's size, polarity, and hydrogen bonding capacity can dramatically alter selectivity.

  • Introduce an Additive: Even for neutral or weakly basic molecules like lactams, secondary interactions with the silica support can interfere with chiral recognition. Adding a small amount (0.1%) of a basic additive like diethylamine (DEA) to your normal phase or polar organic mobile phase can neutralize acidic silanol sites, often improving both peak shape and resolution.[5][6]

  • Screen Temperature: Temperature affects the thermodynamics of the analyte-CSP interaction.[5] We recommend screening at both a lower (e.g., 15°C) and a higher (e.g., 40°C) temperature. Lower temperatures often increase enantioselectivity, while higher temperatures can improve peak efficiency. Sometimes, a change in temperature can even reverse the elution order of the enantiomers.[7]

  • Explore a Different Class of CSP: If polysaccharide columns fail, consider a macrocyclic glycopeptide (e.g., vancomycin-based) or a Pirkle-type (brush-type) CSP, which operate on different chiral recognition principles.[8]

Category 2: Poor Resolution & Peak Shape

Question 3: I have some separation, but my peaks are broad and exhibit significant tailing. How can I improve the peak shape and resolution?

Answer: Peak tailing is arguably the most frequent issue for amine- or amide-containing compounds on silica-based CSPs.[9] The primary cause is unwanted secondary interactions between the analyte and residual acidic silanol groups on the silica surface.[5] These interactions create an alternative, high-energy retention mechanism that leads to a "tail" on the peak.[10]

Here is a systematic approach to address this:

  • Incorporate a Basic Additive: This is the most effective solution. Add 0.1% diethylamine (DEA) or triethylamine (TEA) to the mobile phase (for NP and PO modes).[5] The additive is a stronger base than your analyte and will preferentially interact with the active silanol sites, effectively masking them and allowing the primary chiral separation mechanism to dominate. For certain basic compounds, additives like ethylenediamine (EDA) can offer even better performance.[6]

  • Reduce Sample Concentration: Column overload is a frequent cause of poor peak shape, especially in chiral separations where the stationary phase can be saturated at lower concentrations than in achiral chromatography.[11] Dilute your sample by a factor of 10 and reinject. If the peak shape improves, you were likely overloading the column.

  • Check Sample Solvent: Ensure your sample is dissolved in the mobile phase or a weaker solvent.[5] Dissolving the sample in a solvent significantly stronger than the mobile phase can cause peak distortion and fronting.[10]

  • Use a Modern, High-Purity Silica Column: Modern CSPs are based on high-purity silica with fewer metal impurities and active silanol sites, making them less prone to causing peak tailing.[9]

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// Edges start -> q_tailing; q_tailing -> sol_additive [label="Yes"]; q_tailing -> q_overload [label="No"]; q_overload -> sol_overload [label="Yes"]; q_overload -> final_check [label="No"];

sol_additive -> q_additive_effect; q_additive_effect -> sol_optimize_additive [label="Yes"]; q_additive_effect -> sol_change_conditions [label="No, still poor"]; sol_optimize_additive -> final_check; sol_change_conditions -> final_check; sol_overload -> start [style=dashed, label="Re-evaluate"]; }

Caption: Workflow for systematic chiral method development.

Protocol 2: Using Basic Additives to Improve Peak Shape

This protocol details how to use DEA to mitigate peak tailing in normal phase.

  • Stock Additive Preparation:

    • Prepare a 10% (v/v) solution of DEA in the alcohol modifier you are using (e.g., 1 mL of DEA in 9 mL of isopropanol). This stock is more accurate to pipette than pure DEA.

  • Mobile Phase Preparation:

    • Prepare your mobile phase, for example, 900 mL of n-Heptane and 100 mL of isopropanol for a 90/10 mixture.

    • Add 1 mL of the 10% DEA stock solution to the 1 L of mobile phase. This results in a final concentration of 0.1% DEA. Mix thoroughly.

  • Column Conditioning:

    • Flush the column with the new mobile phase containing DEA for at least 30-40 minutes (approx. 20 column volumes) at a flow rate of 1.0 mL/min. This is critical for the additive to equilibrate with the stationary phase and achieve stable retention times. [12]4. Analysis:

    • Inject your sample and compare the peak shape and resolution to the analysis without the additive.

  • Optimization:

    • If peak shape improves but resolution decreases, try reducing the DEA concentration to 0.05%. If tailing persists, you can increase it to 0.2%, but higher concentrations rarely provide additional benefits and can sometimes negatively impact selectivity.

References

  • New Levan-Based Chiral Stationary Phases: Synthesis and Comparative HPLC Enantioseparation of (±)-trans-β-Lactam Ureas in the Polar Organic Mode. (2024). National Institutes of Health (NIH).
  • Full article: Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2011). Taylor & Francis Online.
  • Troubleshoot Chiral Column Performance: Efficiency & Resolution. Daicel Chiral Technologies.
  • Chiral stationary phases for HPLC. (2015). ResearchGate.
  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases. (2011). ResearchGate.
  • Synthesis of 5-Hydroxymethyl-2-piperidone. PrepChem.com.
  • Enantioselective Separation of Several Piperidine-2,6-dione Drugs on Chirose C-1 Chiral Stationary Phase. (2001). ResearchGate.
  • Recent Advances in Synthesis of Enantioenriched 2‐Substituted Piperidine Derivatives. (2020). Wiley Online Library.
  • The effect of mobile phase composition on the chiral separation of compounds. (2021). ResearchGate.
  • Troubleshooting Basics, Part IV: Peak Shape Problems. (2012). LCGC International.
  • Chiral Separations in Preparative Scale: A Medicinal Chemistry Point of View. (2020). National Institutes of Health (NIH).
  • Chiral column chromatography. Wikipedia.
  • The Evolution of LC Troubleshooting: Strategies for Improving Peak Tailing. (2023). LCGC International.
  • PREPARATIVE CHIRAL CHROMATOGRAPHY What can go wrong and how to solve it. (2011). Chiral Technologies Europe.
  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. (2000). Semantic Scholar.
  • Trouble with chiral separations. (2020). Chromatography Today.
  • A Strategy for Developing HPLC Methods for Chiral Drugs. (2001). LCGC International.
  • Chiral HPLC Method Development. I.B.S. Analytical.
  • Enantioselective synthesis and antioxidant activity of 3,4,5-substituted piperidine derivatives. (2016). National Institutes of Health (NIH).
  • CHIRALPAK Immobilized Columns: Mobile Phase Modifiers & Additives. Daicel Chiral Technologies.
  • Chiral mobile phase additives in HPLC enantioseparations. (2013). National Institutes of Health (NIH).
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). National Institutes of Health (NIH).
  • Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. (2022). National Institutes of Health (NIH).
  • (R)-5-HYDROXY-PIPERIDIN-2-ONE. lookchem.
  • Mobile Phase Additives: Enhancing Chromatographic Separations and Sensitivity. Longdom Publishing.
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2024). Waters Blog.
  • Playing with Selectivity for Optimal Chiral Separation. (2023). LCGC International.
  • (S)-5-(Hydroxymethyl)piperidin-2-one. National Institutes of Health (NIH) - PubChem.
  • Chiral Resolution with and without Resolving Agents. (2015). Pharmaceutical Technology.
  • SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. White Rose eTheses Online.
  • Study of Chiral Center Effect on CaLB-Catalyzed Hydrolysis of (±)-1-(Acetoxymethyl)-3, 4, 5-methylpyrrolidin-2-ones. (2019). MDPI.
  • Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. (2020). ACS Omega.

Sources

Technical Support Center: A Researcher's Guide to Improving the Enantiomeric Excess of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chiral resolution of 5-(Hydroxymethyl)piperidin-2-one. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals, making the ability to obtain it in high enantiomeric purity a critical objective for researchers in drug development.[1] This guide is designed to provide you with in-depth troubleshooting advice and frequently asked questions (FAQs) to navigate the common challenges encountered during the enhancement of its enantiomeric excess (ee).

I. Understanding the Challenge: The Importance of Chirality

In drug development, the stereochemistry of a molecule is paramount. Enantiomers of a chiral compound can exhibit significantly different pharmacological and toxicological profiles.[2][3] Therefore, the ability to isolate and produce a single, desired enantiomer is often a regulatory and therapeutic necessity. This compound possesses a stereocenter at the C5 position, and achieving high enantiomeric excess is crucial for its application as a chiral building block in medicinal chemistry.[1]

II. Troubleshooting Guide: Navigating Common Experimental Hurdles

This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.

A. Enzymatic Kinetic Resolution (EKR)

Enzymatic kinetic resolution is a powerful technique that utilizes the stereoselectivity of enzymes to preferentially catalyze a reaction on one enantiomer of a racemic mixture.

Question: My enzymatic kinetic resolution of racemic this compound is resulting in a low enantiomeric excess (ee) for both the unreacted starting material and the product. What are the likely causes and how can I improve the outcome?

Answer:

Low enantiomeric excess in EKR is a frequent challenge and can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Suboptimal Enzyme Selection: The choice of enzyme is critical. Not all lipases or proteases will exhibit high selectivity for this specific substrate.

    • Troubleshooting: Screen a panel of commercially available lipases (e.g., from Candida antarctica (CAL-B), Pseudomonas cepacia, Pseudomonas fluorescens) and proteases (e.g., Subtilisin).[4] The selectivity factor (E-value) is a measure of the enzyme's efficiency in discriminating between the two enantiomers. A high E-value is essential for achieving high ee.[5]

  • Incorrect Reaction Conditions: The enzyme's activity and selectivity are highly dependent on the reaction medium and temperature.

    • Troubleshooting:

      • Solvent: The choice of organic solvent can dramatically impact enzyme performance. Screen a range of solvents with varying polarities, from non-polar (e.g., hexane, toluene) to more polar aprotic solvents (e.g., THF, MTBE).

      • Temperature: Enzyme activity and selectivity are temperature-dependent. Perform the resolution at different temperatures (e.g., room temperature, 30°C, 40°C) to find the optimal balance.

      • pH (for hydrolysis): If performing an enzymatic hydrolysis, ensure the pH of the aqueous phase is optimal for the chosen enzyme. This often requires the use of a buffer.

  • Sub-optimal Acylating Agent (for transesterification): In a transesterification reaction, the nature of the acyl donor is crucial.

    • Troubleshooting: Experiment with different acylating agents. Simple vinyl esters (e.g., vinyl acetate, vinyl butyrate) are often effective as the liberated vinyl alcohol tautomerizes to acetaldehyde, driving the reaction forward.

  • Reaction Conversion: In a standard kinetic resolution, the ee of the product is highest at the beginning of the reaction, while the ee of the unreacted starting material increases with conversion, theoretically reaching >99% ee at >50% conversion (for a high E-value).[6]

    • Troubleshooting: Monitor the reaction over time, taking aliquots to analyze both conversion and the ee of the starting material and product. Stopping the reaction at the optimal point is crucial for isolating the desired enantiomer with the highest purity. For instance, to obtain the unreacted starting material in high ee, the reaction should be allowed to proceed to approximately 50% conversion.[7]

Experimental Workflow for Optimizing Enzymatic Kinetic Resolution

Caption: A systematic workflow for optimizing the enzymatic kinetic resolution of this compound.

B. Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful analytical and preparative technique for separating enantiomers using a chiral stationary phase (CSP).[8]

Question: I am struggling to achieve baseline separation of the enantiomers of this compound on a chiral HPLC column. What steps can I take to improve the resolution?

Answer:

Achieving good resolution in chiral HPLC often requires a methodical approach to method development. Here are the key parameters to investigate:

  • Inappropriate Chiral Stationary Phase (CSP): There is no universal CSP, and the selection is the most critical factor for a successful separation.[9]

    • Troubleshooting: Screen a variety of CSPs. For a molecule like this compound, which is a lactam with a hydroxyl group, polysaccharide-based CSPs (e.g., derivatives of cellulose and amylose) are a good starting point.[10][11] Immobilized polysaccharide phases are often more robust and compatible with a wider range of solvents.[12]

  • Sub-optimal Mobile Phase Composition: The mobile phase composition plays a crucial role in the interaction between the analyte and the CSP.[13]

    • Troubleshooting:

      • Normal Phase: Start with a mobile phase of n-hexane/isopropanol or n-hexane/ethanol. Vary the percentage of the alcohol to modulate retention and selectivity.

      • Reversed Phase: Use a mobile phase of water/acetonitrile or water/methanol. The pH of the aqueous phase can be adjusted with additives.

      • Polar Organic Mode: A mobile phase of acetonitrile or methanol with small amounts of additives can also be effective.[14]

      • Additives: Small amounts of acidic (e.g., trifluoroacetic acid, formic acid) or basic (e.g., diethylamine, triethylamine) additives can significantly improve peak shape and resolution by suppressing unwanted ionic interactions.[12]

  • Temperature Effects: Temperature can influence the thermodynamics of the chiral recognition process.

    • Troubleshooting: Run the separation at different temperatures (e.g., 15°C, 25°C, 40°C). Lower temperatures often lead to better resolution, although this may increase analysis time and backpressure.[2]

  • Flow Rate: While not directly affecting selectivity, the flow rate can impact efficiency and, consequently, resolution.

    • Troubleshooting: Optimize the flow rate to achieve the best balance between resolution and analysis time.

Table 1: Comparison of Common Chiral HPLC Modes for Lactam Separation

Separation ModeTypical Mobile PhaseAdvantagesDisadvantages
Normal Phase Hexane/Alcohol (IPA, EtOH)High efficiency, good selectivity for many compounds.Solvent miscibility issues, higher cost of solvents.
Reversed Phase Water/Acetonitrile or MethanolUses common, less expensive solvents.May offer lower selectivity for some compounds.[10]
Polar Organic Acetonitrile or Methanol +/- additivesCan provide unique selectivity.May require specific CSPs.
C. Diastereomeric Salt Resolution

This classical method involves reacting the racemic compound with a chiral resolving agent to form a pair of diastereomeric salts, which can then be separated by crystallization due to their different solubilities.[15]

Question: I am attempting a diastereomeric salt resolution of this compound, but I am getting poor diastereomeric excess (de) in the crystallized salt. What could be the problem?

Answer:

Low diastereomeric excess in the crystallized salt is a common issue and can be attributed to several factors:

  • Formation of a Solid Solution: This occurs when the crystal lattice of the less soluble diastereomeric salt incorporates the more soluble diastereomer, preventing effective purification by crystallization.[16]

    • Troubleshooting: The most effective strategy is to screen a wide range of crystallization solvents. The solubility of the diastereomeric salts can vary significantly with the solvent, and changing the solvent can disrupt the formation of a solid solution.[17] Experiment with different solvent classes (alcohols, esters, ketones, ethers, and their mixtures).

  • Poor Choice of Resolving Agent: The resolving agent must form a well-defined crystalline salt with one of the enantiomers.

    • Troubleshooting: Since this compound is a neutral compound, it will need to be derivatized or resolved via a different handle. However, if resolving a related acidic or basic precursor, screen different chiral resolving agents. For a basic compound, chiral acids like tartaric acid derivatives (e.g., dibenzoyl-L-tartaric acid) or mandelic acid can be used.[18]

  • Sub-optimal Crystallization Conditions: The rate of cooling, concentration, and temperature can all affect the purity of the crystallized salt.

    • Troubleshooting:

      • Cooling Rate: Employ a slow cooling rate to allow for the selective crystallization of the less soluble diastereomer.

      • Supersaturation: Avoid excessively high supersaturation, which can lead to the co-precipitation of both diastereomers.[16]

      • Temperature Cycling: In some cases, annealing (cycling the temperature) can help to break up a solid solution and improve the diastereomeric purity.[16]

Logical Flow for Troubleshooting Diastereomeric Salt Resolution

G start Start: Low de in Crystallized Salt confirm_ss Confirm Solid Solution Formation? start->confirm_ss solvent_screen Extensive Solvent Screening confirm_ss->solvent_screen Yes optimize_cryst Optimize Crystallization Conditions (Cooling Rate, Concentration) confirm_ss->optimize_cryst No new_agent Select a Different Resolving Agent solvent_screen->new_agent Unsuccessful success Successful Resolution (High de) solvent_screen->success Successful new_agent->solvent_screen optimize_cryst->solvent_screen Unsuccessful optimize_cryst->success Successful

Caption: A decision-making workflow for addressing low diastereomeric excess in crystallization.

III. Frequently Asked Questions (FAQs)

Q1: What is the most scalable method for improving the ee of this compound for industrial applications?

A1: Diastereomeric salt resolution is often the most scalable and cost-effective method for large-scale production, provided a suitable resolving agent and crystallization process can be identified.[19] While preparative chiral HPLC can yield very high purity, it is generally more expensive and has lower throughput. Enzymatic resolutions can also be highly scalable, especially with immobilized enzymes that can be reused.

Q2: How can I accurately determine the enantiomeric excess of my sample?

A2: Chiral HPLC is the gold standard for determining enantiomeric excess.[3] It provides a direct measure of the ratio of the two enantiomers. Chiral gas chromatography (GC) can also be used if the compound is volatile or can be derivatized to be volatile.

Q3: Can I use Dynamic Kinetic Resolution (DKR) for this compound?

A3: Dynamic kinetic resolution is a powerful technique that combines a kinetic resolution with in-situ racemization of the slower-reacting enantiomer, allowing for a theoretical yield of 100% of a single enantiomer.[20] For DKR to be applicable to this compound, a method for racemizing the stereocenter under conditions compatible with the enzymatic resolution would need to be developed. This often involves a metal catalyst and may require significant process development.

Q4: Are there any safety considerations I should be aware of when working with the solvents and reagents mentioned?

A4: Yes, always consult the Safety Data Sheet (SDS) for all chemicals used. Many of the organic solvents are flammable and have associated health risks. Reagents like n-BuLi are pyrophoric and require careful handling under an inert atmosphere.[21] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

IV. Detailed Experimental Protocols

Protocol 1: General Procedure for Enzymatic Kinetic Resolution Screening
  • Substrate Preparation: Prepare a stock solution of racemic this compound (e.g., 10 mg/mL) in a suitable organic solvent (e.g., MTBE).

  • Enzyme Array: In separate vials, place a small amount (e.g., 10-20 mg) of different lipases (e.g., Novozym 435, Lipase from Pseudomonas cepacia, etc.).

  • Reaction Setup: To each vial, add the substrate solution (e.g., 1 mL) and the acylating agent (e.g., vinyl acetate, 1.5 equivalents).

  • Incubation: Shake the vials at a controlled temperature (e.g., 30°C) for a set period (e.g., 24 hours).

  • Work-up: Quench the reaction (e.g., by filtering off the enzyme) and analyze the supernatant.

  • Analysis: Determine the conversion and the enantiomeric excess of the remaining starting material and the acylated product by chiral HPLC.

  • Calculation: Calculate the enantiomeric ratio (E) to identify the most selective enzyme.

Protocol 2: General Workflow for Chiral HPLC Method Development
  • Column Selection: Choose a set of 3-4 chiral columns with different selectivities (e.g., an amylose-based CSP, a cellulose-based CSP, and a Pirkle-type CSP).

  • Initial Screening (Normal Phase):

    • Mobile Phase A: 90:10 Hexane/Isopropanol

    • Mobile Phase B: 80:20 Hexane/Isopropanol

    • Run a sample on each column with each mobile phase at a standard flow rate (e.g., 1 mL/min).

  • Initial Screening (Reversed Phase):

    • Mobile Phase C: 50:50 Water/Acetonitrile

    • Mobile Phase D: 50:50 Water/Methanol

    • Run a sample on each compatible column with each mobile phase.

  • Evaluation: Identify the column and mobile phase combination that provides the best initial separation (selectivity > 1.1).

  • Optimization: On the most promising system, systematically vary the mobile phase composition (e.g., change the alcohol percentage in normal phase) and temperature to maximize resolution. Consider adding additives if peak shape is poor.

V. References

  • Technical Support Center: Enhancing Enantiomeric Excess through Kinetic Resolution - Benchchem. Available from:

  • Separation of Enantiomers of β‐Lactams by HPLC Using Cyclodextrin‐Based Chiral Stationary Phases - ResearchGate. Available from:

  • Synthesis of 5-Hydroxymethyl-2-piperidone - PrepChem.com. Available from: [Link]

  • Enantiomeric Resolution and Absolute Configuration of a Chiral δ-Lactam, Useful Intermediate for the Synthesis of Bioactive Compounds - PMC - NIH. Available from: [Link]

  • Identifying a diastereomeric salt for a challenging chiral resolution | Unchained Labs. Available from: [Link]

  • Kinetic Resolution When the Chiral Auxiliary Is Not Enantiomerically Pure: Normal and Abnormal Behavior | Journal of the American Chemical Society. Available from: [Link]

  • dealing with solid solutions in diastereomeric salt resolution - Benchchem. Available from:

  • Practical Considerations in Kinetic Resolution Reactions - STEM - Unipd. Available from: [Link]

  • Playing with Selectivity for Optimal Chiral Separation - LCGC International. Available from: [Link]

  • Lipase‐Catalysed Enzymatic Kinetic Resolution of Aromatic Morita‐Baylis‐Hillman Derivatives by Hydrolysis and Transesterif - TU Delft Research Portal. Available from: [Link]

  • Solvent-Induced Chirality Switching in the Enantioseparation of Hydroxycarboxylic Acids with a Quaternary Stereogenic Center - NIH. Available from: [Link]

  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem. Available from: [Link]

  • Enantiopure 4- and 5-aminopiperidin-2-ones: regiocontrolled synthesis and conformational characterization as bioactive beta-turn mimetics - PubMed. Available from: [Link]

  • Enzymatic Kinetic Resolution of Piperidine Atropisomers: Synthesis of a Key Intermediate of the Farnesyl Protein Transferase Inhibitor, SCH66336 | Request PDF - ResearchGate. Available from: [Link]

  • A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. Available from: [Link]

  • Enzymatic resolution and evaluation of enantiomers of cis-5′-hydroxythalidomide. Available from: [Link]

  • Strategies for chiral separation: from racemate to enantiomer - Chemical Science (RSC Publishing) DOI:10.1039/D3SC01630G. Available from: [Link]

  • Kinetics of enzyme-catalysed desymmetrisation of prochiral substrates: product enantiomeric excess is not always constant - NIH. Available from: [Link]

  • Kinetic resolution - Wikipedia. Available from: [Link]

  • Structural Analysis of d -Phenylglycinamide Salts Uncovers Potential Pitfalls in Chiral Resolution via Diastereomeric Salt Formation | Request PDF - ResearchGate. Available from: [Link]

  • WO2002068391A1 - Process for resolving racemic mixtures of piperidine derivatives - Google Patents. Available from:

  • Green and Strategic Approach for Chiral Resolution by Diastereomeric Salt Formation: The Study of Racemic Ibuprofen - Advances in Engineering. Available from: [Link]

  • Overcoming the Limitations of Transition-Metal Catalysis in the Chemoenzymatic Dynamic Kinetic Resolution (DKR) of Atropisomeric Bisnaphthols - PubMed Central. Available from: [Link]

  • Chiral Chromatography - Separation Techniques - MZ-Analysentechnik. Available from: [Link]

  • Journal of Pharmaceutical and Biomedical Analysis - sfera - Unife. Available from: [Link]

  • Design of diastereomeric salt resolution via multicomponent system characterization: a case study with hydrate formation - RSC Publishing. Available from: [Link]

  • Chiral HPLC Separations - Phenomenex. Available from: [Link]

  • Diastereomeric recrystallization - Wikipedia. Available from: [Link]

  • Kinetic Resolution of 2-Aryl-4-methylenepiperidines toward Enantioenriched Functionalizable Piperidine Fragments - PMC - NIH. Available from: [Link]

  • CHIRAL Handbook - BGB Analytik. Available from: [Link]

  • (S)-5-(Hydroxymethyl)piperidin-2-one | C6H11NO2 | CID - PubChem - NIH. Available from: [Link]

  • Development and Validation of a Chiral Liquid Chromatographic Assay for Enantiomeric Separation and Quantification of Verapamil in Rat Plasma: Stereoselective Pharmacokinetic Application - NIH. Available from: [Link]

  • Determination of Enantiomeric Excess and Diastereomeric Excess via Optical Methods. Application to α-methyl-β-hydroxy-carboxylic acids - NIH. Available from: [Link]

  • Kinetic resolution of 2-Aryl-4-methylenepiperidines toward enantioenriched functionalizable piperidine fragments - White Rose Research Online. Available from: [Link]

  • The Synthesis and Absolute Configuration of Enantiomeric Pure (R)- and (S)-3-(piperidin-3-yl)-1H-Indole Derivatives - PubMed Central. Available from: [Link]

Sources

Stability issues of 5-(Hydroxymethyl)piperidin-2-one under acidic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 5-(Hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical advice for handling this compound, particularly concerning its stability under acidic conditions.

Introduction

This compound is a valuable building block in medicinal chemistry and drug discovery. As a δ-lactam, its six-membered ring structure is susceptible to hydrolysis, especially under acidic conditions. Understanding the factors that influence its stability is critical for obtaining reliable and reproducible experimental results. This guide provides answers to frequently asked questions and detailed protocols to help you navigate the challenges of working with this molecule.

Frequently Asked Questions (FAQs)

Q1: What is the primary stability concern when working with this compound in acidic solutions?

The main stability issue is acid-catalyzed hydrolysis of the lactam (amide) bond. This reaction leads to the opening of the piperidinone ring to form an amino acid derivative, 5-amino-6-hydroxyhexanoic acid. This degradation is often irreversible and results in the loss of your starting material, potentially impacting reaction yields and purity of the final product. The general mechanism for acid-catalyzed amide hydrolysis involves protonation of the carbonyl oxygen, which makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

Q2: What are the visible signs of degradation?

Visual inspection is often not a reliable indicator of degradation. The compound and its primary degradation product are likely colorless. The most definitive way to detect degradation is through analytical techniques such as:

  • Thin Layer Chromatography (TLC): You may observe the appearance of a new, more polar spot corresponding to the ring-opened amino acid.

  • High-Performance Liquid Chromatography (HPLC): A new peak with a different retention time will appear and grow as the parent compound's peak decreases.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The disappearance of the amide proton signal and changes in the chemical shifts of the methylene protons adjacent to the nitrogen and carbonyl groups are indicative of ring opening.

Q3: At what pH range is this compound most stable?
Q4: How does temperature affect the stability of this compound in acidic media?

As with most chemical reactions, the rate of acid-catalyzed hydrolysis of this compound will increase with temperature. If you are running reactions in acidic conditions at elevated temperatures, you should expect a faster rate of degradation. It is advisable to conduct reactions at the lowest temperature compatible with the desired reaction rate to minimize hydrolysis.

Q5: What are the recommended storage conditions for acidic solutions of this compound?

If you need to prepare and store acidic solutions of this compound, it is recommended to do so at low temperatures (2-8 °C) and for the shortest possible duration. For long-term storage, it is best to keep the compound in its solid, crystalline form in a cool, dry place.

Troubleshooting Guide

Problem: My reaction yield is consistently low when using this compound in an acidic step.
  • Possible Cause: Degradation of the starting material due to acid-catalyzed hydrolysis.

  • Solution:

    • Monitor Stability: Before proceeding with the full-scale reaction, perform a small-scale stability study. Dissolve a known amount of the compound in the acidic reaction medium and monitor its purity over time using HPLC or TLC.

    • Optimize pH: If possible, increase the pH of the reaction mixture to the highest level that still allows for the desired chemical transformation.

    • Lower Temperature: Run the reaction at a lower temperature to slow down the rate of hydrolysis.

    • Reduce Reaction Time: Minimize the time the compound is exposed to acidic conditions.

    • Use a Non-Aqueous Solvent: If the reaction chemistry allows, consider using a non-aqueous solvent to eliminate the nucleophile (water) required for hydrolysis.

Problem: I am observing an unexpected side product in my reaction.
  • Possible Cause: The side product could be the ring-opened hydrolysis product, 5-amino-6-hydroxyhexanoic acid, or a subsequent reaction product of this species.

  • Solution:

    • Characterize the Side Product: Isolate the side product and characterize it using techniques like Mass Spectrometry and NMR to confirm if it is the hydrolysis product.

    • Implement Corrective Actions: Follow the solutions outlined in the previous troubleshooting point to minimize the formation of the hydrolysis product.

Proposed Degradation Pathway and Troubleshooting Workflow

The following diagrams illustrate the proposed acid-catalyzed degradation pathway of this compound and a general troubleshooting workflow.

cluster_0 Acid-Catalyzed Hydrolysis of this compound A This compound B Protonated Lactam A->B + H+ C Tetrahedral Intermediate B->C + H2O D Ring-Opened Intermediate C->D Proton Transfer E 5-amino-6-hydroxyhexanoic acid D->E - H+

Caption: Proposed mechanism of acid-catalyzed hydrolysis.

Caption: General troubleshooting workflow for stability issues.

Quantitative Data on Lactam Stability

While specific data for this compound is not available, the following table provides a hypothetical representation of the effect of pH on the degradation rate of a typical lactam at a constant temperature. This illustrates the general trend of increased hydrolysis at lower pH values.

pHHalf-life (t½) in hours (Hypothetical)
1.02
2.010
3.050
4.0>200
5.0>500
6.0>500
7.0>500

Experimental Protocol: Assessing Stability

This protocol provides a general method for determining the stability of this compound under specific acidic conditions using HPLC.

Objective: To quantify the degradation of this compound over time at a given pH and temperature.

Materials:

  • This compound

  • Buffer solution of the desired pH

  • HPLC system with a suitable column (e.g., C18)

  • Volumetric flasks and pipettes

  • Incubator or water bath

Procedure:

  • Prepare a Stock Solution: Accurately weigh a known amount of this compound and dissolve it in a suitable solvent (e.g., water or acetonitrile) to prepare a stock solution of known concentration.

  • Prepare the Test Solution: In a volumetric flask, add a known volume of the stock solution to the pre-equilibrated buffer of the desired pH and temperature. Dilute to the mark with the buffer. The final concentration should be within the linear range of the HPLC method.

  • Time Zero (T=0) Sample: Immediately after preparation, withdraw an aliquot of the test solution, quench the degradation if necessary (e.g., by neutralizing the acid), and analyze by HPLC. This will serve as your initial concentration.

  • Incubation: Place the volumetric flask containing the test solution in an incubator or water bath set to the desired temperature.

  • Time-Point Sampling: At regular intervals (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots of the test solution, quench the reaction, and analyze by HPLC.

  • Data Analysis: For each time point, determine the peak area of the this compound peak. Plot the natural logarithm of the concentration (or peak area) versus time. The slope of this line will be the negative of the pseudo-first-order rate constant (-k). The half-life can then be calculated using the equation: t½ = 0.693 / k.

References

  • Stability of β-lactam antibiotics in bacterial growth media. PLoS One. 2020;15(10):e0241097. Published 2020 Oct 29. doi:10.1371/journal.pone.0241097. [Link]
  • Ingold, C. K. (1953). Structure and Mechanism in Organic Chemistry. Cornell University Press.
  • March, J. (2007). Advanced Organic Chemistry: Reactions, Mechanisms, and Structure (6th ed.). Wiley.

Sources

Technical Support Center: 5-(Hydroxymethyl)piperidin-2-one Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)piperidin-2-one. This valuable chiral building block is a key intermediate in the development of various pharmaceutical agents. However, its synthesis can present challenges, particularly concerning reaction yield and purity. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions, grounded in established chemical principles and field-proven experience.

Troubleshooting Guide: Overcoming Common Hurdles

This section addresses specific, practical problems encountered during the synthesis of this compound, providing detailed causal analysis and actionable solutions.

Q1: My yield is consistently low (<60%) when synthesizing this compound via the reduction of 5-ethoxycarbonyl-2-piperidone with lithium aluminum hydride (LiAlH₄). What are the likely causes and how can I improve it?

This is the most common challenge reported for this synthesis. A yield of around 53% has been documented in the literature for this specific transformation[1]. Low yields typically stem from three primary areas: reagent activity, reaction control, and work-up/purification losses.

Potential Root Causes & Solutions:

  • Reagent Quality and Stoichiometry:

    • Cause: Lithium aluminum hydride (LiAlH₄) is extremely sensitive to moisture and can be partially deactivated by atmospheric humidity, leading to incomplete reactions. Using an insufficient stoichiometric equivalent will also result in a low yield.

    • Solution: Always use a fresh bottle of LiAlH₄ or titrate older batches to determine the active hydride content. Ensure all glassware is rigorously flame-dried or oven-dried before use and the reaction is conducted under a completely inert atmosphere (e.g., dry Argon or Nitrogen). A slight excess of LiAlH₄ (1.5-2.0 equivalents relative to the ester) is often beneficial, but excessive amounts can promote over-reduction.

  • Reaction Temperature and Control:

    • Cause: The reduction is highly exothermic. If the temperature is not strictly controlled, two major side reactions can occur:

      • Over-reduction: The lactam carbonyl can also be reduced by LiAlH₄, leading to the formation of 5-(hydroxymethyl)piperidine, an amino alcohol that is difficult to separate.

      • Degradation: Uncontrolled exotherms can lead to the decomposition of the starting material and product.

    • Solution: Maintain the reaction temperature between -5°C and 0°C during the addition of LiAlH₄[1]. Use a cryo-bath (e.g., ice-salt or acetone/dry ice) for precise temperature management. Add the LiAlH₄ portion-wise as a solid or as a freshly prepared solution in anhydrous THF very slowly to the solution of the starting material to control the reaction rate and heat generation.

  • Inefficient Work-up and Product Isolation:

    • Cause: The quenching of LiAlH₄ reactions generates aluminum salts (e.g., Al(OH)₃) which often form gelatinous precipitates. These precipitates can trap a significant amount of the polar product, making filtration slow and inefficient, leading to substantial mechanical loss of material.

    • Solution: Employ a Fieser work-up procedure, which is designed to produce a granular, easily filterable precipitate. After the reaction is complete and cooled, slowly and sequentially add water, then 15% aqueous NaOH, and finally more water in a precise ratio (the "1:1:3" method: for 'x' g of LiAlH₄, add 'x' mL H₂O, 'x' mL 15% NaOH, then '3x' mL H₂O)[1]. Stirring the resulting slurry for 30-60 minutes allows the salts to granulate. Filtering through a pad of Celite® can further improve the separation.

Optimized Experimental Protocol: LiAlH₄ Reduction

This protocol incorporates the troubleshooting advice above for a more robust synthesis.

  • Flame-dry a three-neck round-bottom flask equipped with a magnetic stirrer, thermometer, and a nitrogen inlet.

  • Add 5-ethoxycarbonyl-2-piperidone (1.0 eq) and anhydrous THF to the flask. Cool the solution to -5°C in an ice-salt bath.

  • In a separate, dry flask under nitrogen, prepare a suspension of LiAlH₄ (1.5 eq) in anhydrous THF.

  • Slowly add the LiAlH₄ suspension to the cooled solution of the starting material over 1-2 hours, ensuring the internal temperature does not exceed 0°C.

  • After the addition is complete, allow the reaction to stir at 0°C for an additional hour. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to -5°C again.

  • Begin the Fieser quench:

    • Slowly add water (1 mL per 1 g of LiAlH₄ used).

    • Slowly add 15% w/v aqueous NaOH (1 mL per 1 g of LiAlH₄).

    • Slowly add water (3 mL per 1 g of LiAlH₄).

  • Remove the cooling bath and stir the mixture vigorously at room temperature for 1 hour until a white, granular precipitate forms.

  • Filter the mixture through a Celite® pad, washing the filter cake thoroughly with additional THF.

  • Combine the filtrate and washings and evaporate the solvent under reduced pressure to yield the crude product.

  • Purify the crude solid by recrystallization or precipitation, for example, by adding acetonitrile to a concentrated solution in dichloromethane[2].

Q2: I am seeing multiple spots on my TLC plate after the reaction. What are the common side products and how can I minimize them?

Identifying side products is crucial for optimizing your reaction.

Common Side Products and Minimization Strategies:

Side Product Identification (Typical Rf vs. Product) Cause Minimization Strategy
Unreacted Starting MaterialHigher RfIncomplete reaction (deactivated LiAlH₄, insufficient equivalents, or reaction time).Use fresh, titrated LiAlH₄; ensure at least 1.5 equivalents; monitor reaction to completion via TLC.
5-(hydroxymethyl)piperidineLower Rf, may streakOver-reduction of the lactam carbonyl.Maintain strict temperature control (-5°C to 0°C); avoid large excesses of LiAlH₄; consider using a less reactive hydride like NaBH₄ with a co-reagent, although this may require harsher conditions.
Ring-opened productsHighly polar, may stay at baselineReaction with residual water at elevated temperatures.Ensure strictly anhydrous conditions throughout the reaction.

Troubleshooting Workflow:

G start Low Yield or Multiple Spots on TLC purity_check 1. Check Starting Material Purity (NMR/LCMS) start->purity_check reagent_check 2. Verify LiAlH₄ Activity (Titrate if necessary) purity_check->reagent_check reaction_analysis 3. Analyze Crude Product by LCMS/NMR reagent_check->reaction_analysis unreacted Unreacted SM Dominates reaction_analysis->unreacted over_reduced Over-reduced Product Detected reaction_analysis->over_reduced other Other Side Products reaction_analysis->other sol_unreacted sol_unreacted unreacted->sol_unreacted Increase LiAlH₄ equivalents; Ensure anhydrous conditions sol_over_reduced sol_over_reduced over_reduced->sol_over_reduced Lower reaction temperature; Add LiAlH₄ portion-wise; Reduce equivalents sol_other sol_other other->sol_other Optimize work-up; Consider alternative synthetic route

Caption: Troubleshooting Decision Tree for Low Yields.

Frequently Asked Questions (FAQs)

This section covers broader questions about the synthesis and properties of this compound.

Q1: What are the main synthetic routes to prepare this compound?

While the reduction of a 5-substituted piperidine-2-one is common, other routes exist, offering potential advantages depending on the available starting materials and required scale.

Synthetic Route Starting Material Key Reagents Advantages Disadvantages Reference
Ester Reduction 5-Ethoxycarbonyl-2-piperidoneLiAlH₄Readily available starting material.Exothermic, risk of over-reduction, difficult workup.[1]
Catalytic Hydrogenation 5-(azidomethyl)dihydro-2(3H)-furanoneH₂, Pd/CMilder conditions, easier workup, high atom economy.Multi-step synthesis of starting material may be required.[2]
Glutarimide Chemistry Glutarimide or its derivativesVarious (e.g., organometallics, hydrogenation)Provides access to a wide range of substituted analogs.Often involves protecting groups and can have low overall yields.[3][4]
Q2: Why is this compound a solid with a relatively high melting point?

The physical properties of this compound (Melting Point: 144-146 °C) are dictated by its molecular structure[2]. The molecule possesses both a hydrogen bond donor (the hydroxyl group and the N-H of the lactam) and two hydrogen bond acceptors (the carbonyl oxygen and the hydroxyl oxygen). This allows for the formation of a strong intermolecular hydrogen bonding network in the solid state, which requires significant thermal energy to disrupt, resulting in a relatively high melting point and its crystalline solid appearance.

Visualizing the Reaction Workflow:

The following diagram illustrates the key stages and critical control points in the most common synthetic route.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification glassware 1. Flame-Dry Glassware reagents 2. Use Anhydrous Solvents & Fresh LiAlH₄ glassware->reagents start_material 3. Dissolve Starting Material in Anhydrous THF reagents->start_material cooling 4. Cool to -5°C (Critical Control Point) start_material->cooling addition 5. Slow, Portion-wise Addition of LiAlH₄ cooling->addition stir 6. Stir at 0°C & Monitor by TLC addition->stir quench 7. Fieser Quench (H₂O, NaOH) (Critical Control Point) stir->quench filtration 8. Filter through Celite® quench->filtration evaporation 9. Evaporate Solvent filtration->evaporation purify 10. Recrystallize/Precipitate evaporation->purify

Caption: Key Workflow for LiAlH₄ Reduction.

References
  • Patent CN106748972, 2017, A. Location in patent: Paragraph 0022; 0023; 0028; 0030; 0031.
  • Synthesis of 5-Hydroxymethyl-2-piperidone. PrepChem.
  • White Rose eTheses Online: SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY.
  • (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Glutarimide. Wikipedia.
  • (R)-5-HYDROXY-PIPERIDIN-2-ONE. LookChem.
  • This compound. Sigma-Aldrich.
  • Recent advances in glutarimide chemistry for cereblon-mediated targeted protein degradation: developments in synthesis and diversification.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.

Sources

Technical Support Center: Purification of Polar Piperidinone Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of polar piperidinone compounds. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter the unique challenges associated with isolating and purifying these valuable scaffolds. The inherent polarity and basicity of the piperidinone ring system often lead to frustrating and time-consuming purification workflows.

This document provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter. We will explore the "why" behind each technique, empowering you to make informed decisions and develop robust, validated purification protocols.

Frequently Asked Questions (FAQs)

Q1: Why is my polar piperidinone compound showing severe peak tailing in reverse-phase HPLC?

A1: This is the most common issue faced during the analysis and purification of piperidinone derivatives. The primary cause is secondary ionic interactions between the basic nitrogen atom of the piperidinone ring and acidic residual silanol groups on the surface of silica-based stationary phases (like C18).[1][2][3] At a typical mobile phase pH (above ~2.5), these silanols are deprotonated and negatively charged, while the piperidinone nitrogen is protonated and positively charged, leading to a strong, non-ideal interaction that causes the characteristic tailing.[1][2]

Q2: My compound is extremely water-soluble and won't retain on my C18 column. What are my options?

A2: When a compound is too polar for traditional reverse-phase (RP) chromatography, it elutes in the solvent front, making separation impossible.[4][5] You have several excellent alternatives:

  • Hydrophilic Interaction Liquid Chromatography (HILIC): This technique uses a polar stationary phase (like silica, diol, or amide) and a mobile phase with a high organic content (typically acetonitrile) and a small amount of aqueous solvent.[4][5][6][7] It's an ideal choice for retaining and separating highly polar compounds that are not retained in RP mode.[4][8][9]

  • Reversed-Phase with Polar-Modified Columns: Consider using RP columns with embedded polar groups (EPG) or those designed for use in 100% aqueous mobile phases.[10][11] These columns offer alternative selectivity and enhanced retention for polar analytes.[11]

  • Supercritical Fluid Chromatography (SFC): SFC is a powerful normal-phase technique that uses supercritical CO2 as the main mobile phase, often modified with a polar co-solvent like methanol.[12][13] It is particularly effective for purifying polar compounds and offers benefits like faster separations and reduced solvent consumption.[14][15][16]

Q3: I'm struggling to extract my polar piperidinone from an aqueous reaction mixture. What can I do?

A3: The high polarity of these compounds often leads to poor partitioning into common organic solvents. Simple liquid-liquid extraction (LLE) is often inefficient.[17][18] Key strategies include:

  • pH Adjustment: Since piperidinones are basic, ensure the pH of the aqueous layer is high enough (typically 1-2 pH units above the pKa of the piperidinone nitrogen) to keep the compound in its neutral, free-base form, which is more soluble in organic solvents.[19][20][21]

  • Salting Out: Add a high concentration of an inert salt (like NaCl or (NH₄)₂SO₄) to the aqueous phase. This decreases the solubility of the organic compound in the aqueous layer and promotes its transfer into the organic phase.

  • Use of More Polar Solvents: If dichloromethane or ethyl acetate fails, try solvents with higher polarity that are still immiscible with water, such as n-butanol or a mixture like DCM/isopropanol (e.g., 9:1).

Q4: My piperidinone compound won't crystallize and remains an oil. How can I induce solidification?

A4: Failure to crystallize is common for highly polar molecules, which often prefer to remain in solution or form amorphous oils.[22] Several techniques can be employed:

  • Solvent Screening: The choice of solvent is critical.[22][23] An ideal solvent should dissolve the compound when hot but not when cold.[22][24][25] Test a range of solvents with varying polarities (e.g., isopropanol, acetonitrile, ethyl acetate, acetone, or mixtures).

  • Salt Formation: Converting the basic piperidinone into a salt (e.g., hydrochloride, acetate, or tartrate) can dramatically increase its crystallinity. The resulting ionic lattice is often more ordered and readily crystallizes.

  • Advanced Techniques: If simple cooling fails, try techniques like slow evaporation of the solvent, vapor diffusion (placing a vial of the dissolved compound inside a larger chamber containing a solvent in which the compound is insoluble), or scratch the inside of the flask with a glass rod to create nucleation sites.

Troubleshooting Guides

Problem 1: Severe Peak Tailing in Reverse-Phase Chromatography

You are running a gradient from 5% to 95% Acetonitrile/Water on a C18 column, and your target piperidinone elutes with an asymmetry factor > 2.0.

Root Cause Analysis

The issue stems from the interaction between the protonated basic piperidinone and ionized silanol groups on the silica surface.[2][3]

Solutions & Step-by-Step Protocols

This is the most direct approach to mitigate the issue. By lowering the mobile phase pH, you protonate the silanol groups, effectively neutralizing their negative charge and eliminating the unwanted ionic interaction.[10][26]

Protocol: Low pH Mobile Phase Preparation

  • Aqueous Phase: Prepare a 0.1% (v/v) solution of an acid modifier in water. Formic acid or trifluoroacetic acid (TFA) are common choices.

    • Expert Tip: Formic acid is preferred for mass spectrometry (MS) compatibility as it is less ion-suppressing than TFA.

  • Organic Phase: Use acetonitrile or methanol containing the same concentration (0.1%) of the chosen acid.

  • Equilibration: Before injection, ensure the column is thoroughly equilibrated with the initial mobile phase conditions (at least 10-15 column volumes).

  • Analysis: Run your gradient. You should observe a significant improvement in peak shape.

Adding a small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites and improve peak shape.[10][27]

Protocol: Mobile Phase with TEA

  • Aqueous & Organic Phases: Add 0.1% to 0.5% TEA to both your aqueous and organic mobile phase components.

  • pH Adjustment: Adjust the final pH of the aqueous phase to the desired level (e.g., pH 7) with a suitable acid (like phosphoric acid).

  • Equilibration & Analysis: Equilibrate the column thoroughly and proceed with the analysis.

    • Caution: TEA is not MS-compatible and can shorten column lifetime.[27] It is generally a less favored approach with modern columns.

Modern columns are designed to minimize these secondary interactions.

  • Use a Base-Deactivated/End-Capped Column: Select a high-purity silica column that has been extensively end-capped to block most of the residual silanols.[26]

  • Consider an Embedded Polar Group (EPG) Column: These columns have a polar functional group embedded in the alkyl chain, which helps to shield the analyte from silanol interactions.

  • Switch to a Hybrid or Polymer-Based Column: Columns with different base materials (e.g., organo-silica hybrids or polymeric supports) have different surface chemistries and can offer vastly improved peak shapes for basic compounds.

Decision Workflow for Tailing Peaks

TailingPeaks start Problem: Peak Tailing for Piperidinone q1 Is MS compatibility required? start->q1 ms_yes Use Low pH Modifier (0.1% Formic Acid) q1->ms_yes Yes ms_no Try Low pH Modifier first (0.1% TFA or Formic Acid) q1->ms_no No q2 Is peak shape still poor? ms_yes->q2 ms_yes2 Switch to a modern, high-purity, end-capped C18 or EPG column. q2->ms_yes2 Yes end_good Solution Found q2->end_good No ms_yes2->end_good q3 Is peak shape still poor? ms_no->q3 ms_no2 Consider adding a competing base (TEA) to a neutral pH buffer. q3->ms_no2 Yes q3->end_good No ms_no2->end_good

Caption: Decision tree for troubleshooting peak tailing.

Problem 2: Compound is Too Polar for C18 and Crystallization Fails

You have a highly substituted piperidinone that is freely soluble in water but crashes out of acetonitrile. It elutes with the solvent front in RP-HPLC and remains an oil after solvent removal.

Root Cause Analysis

The compound's high polarity prevents effective interaction with the non-polar C18 stationary phase.[4] Its polarity and potential for multiple hydrogen bonding interactions also inhibit the formation of an ordered crystal lattice.

Solution: A HILIC-Based Purification Strategy

Hydrophilic Interaction Liquid Chromatography (HILIC) is the technique of choice for this scenario.[4][5][6][7] It retains and separates compounds based on their partitioning into a water-enriched layer on the surface of a polar stationary phase.[6][7]

Step-by-Step HILIC Method Development Protocol
  • Column Selection:

    • Start with a bare silica or an amide-phase HILIC column. Amide phases are often a good first choice as they are robust and offer excellent selectivity for a range of polar compounds.[6]

  • Mobile Phase Preparation:

    • Solvent A (Weak): Acetonitrile (ACN).

    • Solvent B (Strong): Water with a buffer. A 10 mM ammonium formate or ammonium acetate solution, adjusted to a pH between 3 and 5, is a standard starting point. The buffer is crucial for ensuring reproducible retention times and good peak shape.[9]

    • Expert Tip: In HILIC, water is the strong, eluting solvent—the opposite of reverse-phase.[4][9]

  • Initial Scouting Gradient:

    • Equilibration: Equilibrate the column with 95% ACN / 5% Buffered Water for at least 15-20 column volumes. This is critical for establishing the aqueous layer on the stationary phase.

    • Gradient: Run a linear gradient from 95% ACN to 50% ACN over 10-15 minutes.

    • Injection Solvent: Dissolve the sample in a solvent mixture that is as weak as possible (high ACN content) to avoid peak distortion. A 90:10 ACN:Water mixture is a good starting point.

  • Optimization:

    • If the compound elutes too early, make the starting gradient shallower or increase the initial hold time at 95% ACN.

    • If the compound is too retained, increase the percentage of water in the starting gradient (e.g., start at 90% ACN).

Data Summary: Chromatography Mode Selection
Purification ChallengeRecommended Primary TechniqueRationale & Key Considerations
Moderate Polarity, Basic Reverse-Phase C18Use low pH mobile phase (0.1% FA/TFA) to ensure good peak shape. Most versatile starting point.
High Polarity, Water-Soluble HILIC (Amide or Silica phase)Essential for retaining compounds that elute in the RP solvent front. Requires careful equilibration.[8][9]
Chiral Piperidinone SFC (Chiral Stationary Phase)SFC often provides superior speed and resolution for chiral separations compared to HPLC.[12][16]
Acid/Base Labile Compound SFC or Neutral pH RPSFC avoids acidic/basic mobile phases. Alternatively, use a robust RP column at neutral pH with a suitable buffer.
Mixture with Polar & Non-Polar Impurities Orthogonal 2D-LC (e.g., RP x HILIC)Provides comprehensive separation by exploiting different retention mechanisms for complex mixtures.[28]
Problem 3: Compound Degrades on Standard Silica Gel during Flash Chromatography

You observe multiple new spots on your TLC plate after letting it sit for 10 minutes, and recovery from your silica gel flash column is low, with many mixed fractions containing decomposition products.

Root Cause Analysis

The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, including certain piperidinone derivatives.[10][29]

Solutions & Step-by-Step Protocols

Neutralizing the acidic sites on the silica can prevent degradation.[10]

Protocol: Silica Gel Deactivation

  • Column Packing: Dry pack the flash column with standard silica gel.

  • Deactivation Flush: Prepare a solvent mixture identical to your initial elution solvent but with the addition of 1-2% triethylamine (TEA) or ammonia (in methanol).

  • Flush the column with 2-3 column volumes of this deactivating solvent mixture.

  • Equilibration Flush: Flush the column with 2-3 column volumes of your planned starting eluent (without the basic additive) to remove the excess base.

  • Loading & Elution: Load your sample and run the chromatography as planned.

If deactivation is insufficient, switch to a different stationary phase.

  • Alumina: Available in neutral, basic, or acidic grades. For a basic piperidinone, neutral or basic alumina is an excellent choice.

  • Reversed-Phase Flash Chromatography: If your compound has sufficient hydrophobicity to be retained, C18-functionalized silica can be used for preparative flash chromatography. This is often a very effective, albeit more expensive, option.

  • Other Bonded Phases: Diol or amine-functionalized silica columns offer different polarity and are less acidic than bare silica.

Method Selection for Flash Chromatography

FlashChromatography start Problem: Degradation on Silica Flash Column q1 Is compound stable on TLC plate over 30 min? start->q1 path_no Deactivate silica with 1-2% TEA in eluent q1->path_no No path_yes Proceed with standard silica gel. Issue may be solvent purity or prolonged column time. q1->path_yes Yes q2 Is degradation still observed? path_no->q2 path_no2 Switch to alternative stationary phase: - Neutral/Basic Alumina - Reversed-Phase C18 q2->path_no2 Yes end_good Purification Successful q2->end_good No path_no2->end_good path_yes->end_good

Sources

Technical Support Center: Scaling Up the Production of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the comprehensive technical support guide for the synthesis and scale-up of 5-(Hydroxymethyl)piperidin-2-one. This resource is designed for researchers, scientists, and drug development professionals to navigate the intricacies of this synthetic process, from laboratory-scale experiments to pilot-plant production. This guide provides in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure a robust, safe, and efficient scale-up.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the synthesis of this compound, providing a foundational understanding of the process.

Q1: What is the most common and scalable synthetic route to this compound?

A1: The most prevalent and scalable synthesis involves a two-step process. The first step is the Dieckmann condensation of a dialkyl 3,3'-azanediyldipropanoate to form the cyclic β-keto ester, 5-alkoxycarbonyl-2-piperidone. The second step is the selective reduction of the ester group to a primary alcohol using a metal hydride reducing agent, most commonly lithium aluminum hydride (LAH)[1].

Q2: Why is Lithium Aluminum Hydride (LAH) the preferred reducing agent for the ester-to-alcohol conversion in this synthesis?

A2: Lithium aluminum hydride is a powerful reducing agent capable of efficiently reducing esters to primary alcohols[2][3]. While other reducing agents exist, LAH is often chosen for its high reactivity and yield. Unlike milder reagents such as sodium borohydride, LAH can readily reduce the relatively stable ester functional group[2]. However, its high reactivity necessitates stringent safety protocols, especially during scale-up[2].

Q3: What are the primary safety concerns when working with LAH on a large scale?

A3: The primary safety concerns with large-scale LAH reactions are its violent, exothermic reaction with water and protic solvents, and the generation of flammable hydrogen gas[2]. Accidental contact with moisture can lead to fires or explosions. Therefore, all reagents and equipment must be scrupulously dried, and the reaction must be conducted under an inert atmosphere (e.g., nitrogen or argon). The quenching of excess LAH is also a critical step that must be performed with extreme caution to control the exotherm and hydrogen evolution.

Q4: Can the lactam ring be opened or reduced during the LAH reduction of the ester?

A4: Yes, over-reduction of the lactam is a potential side reaction, especially with a strong reducing agent like LAH. This can lead to the formation of the corresponding amino alcohol. Reaction conditions, such as temperature, addition rate, and stoichiometry of the reducing agent, must be carefully controlled to selectively reduce the ester while preserving the lactam ring.

Q5: What are the expected challenges in purifying the final product, this compound?

A5: this compound is a polar, hydrophilic molecule, which can make its extraction from aqueous work-up solutions challenging. Its high polarity also means that it will be strongly retained on normal-phase silica gel during column chromatography, requiring polar eluent systems. Recrystallization can also be challenging due to its high solubility in many polar solvents.

Part 2: Troubleshooting Guide

This section provides a detailed, question-and-answer formatted guide to address specific issues that may arise during the synthesis and scale-up of this compound.

2.1: Issues Related to the Dieckmann Condensation (Starting Material Synthesis)

Q: My Dieckmann condensation is giving a low yield of 5-ethoxycarbonyl-2-piperidone. What are the potential causes and solutions?

A: Low yields in a Dieckmann condensation can stem from several factors. Here's a breakdown of potential issues and their remedies:

Potential Cause Explanation Troubleshooting Steps
Inefficient Base The base must be strong enough to deprotonate the α-carbon of the diester. Common bases include sodium ethoxide or potassium tert-butoxide.Ensure the base is fresh and has not been deactivated by moisture. Consider using a stronger, non-nucleophilic base like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LHMDS) for more controlled deprotonation, especially on a larger scale[4].
Side Reactions Intermolecular Claisen condensation can compete with the desired intramolecular Dieckmann condensation, especially at high concentrations.Perform the reaction under high-dilution conditions to favor the intramolecular cyclization. This can be achieved by the slow addition of the diester to a solution of the base.
Reverse Reaction The Dieckmann condensation is a reversible reaction. The equilibrium can be shifted back to the starting materials if the product is not stabilized.The reaction is driven forward by the deprotonation of the acidic β-keto ester product. Ensure at least one full equivalent of base is used to form the stabilized enolate of the product[5][6].
Reaction Temperature The reaction temperature can influence the rate of side reactions.Optimize the reaction temperature. While some procedures call for reflux, others may benefit from lower temperatures to minimize side reactions, especially when using stronger bases like LDA or LHMDS[4].
2.2: Challenges in the LAH Reduction Step

Q: The LAH reduction of 5-ethoxycarbonyl-2-piperidone is resulting in a complex mixture of products. How can I improve the selectivity?

A: A complex product mixture suggests a lack of selectivity in the reduction. Here are the likely culprits and how to address them:

Potential Cause Explanation Troubleshooting Steps
Over-reduction of the Lactam The powerful nature of LAH can lead to the reduction of the lactam carbonyl to a methylene group, forming 5-(hydroxymethyl)piperidine.Carefully control the stoichiometry of LAH. Use the minimum amount required for the ester reduction. Perform the reaction at a low temperature (e.g., 0 °C to room temperature) and monitor the reaction progress closely by TLC or HPLC.
Incomplete Reaction Insufficient LAH or reaction time can leave unreacted starting material, complicating purification.Ensure the LAH is of high purity and activity. Use a slight excess of LAH (e.g., 1.1-1.2 equivalents per ester group) and allow the reaction to proceed to completion as monitored by an appropriate analytical technique.
Exothermic Reaction The reaction is highly exothermic. Poor temperature control can lead to side reactions and decomposition.On a large scale, ensure the reactor has adequate cooling capacity. Add the substrate solution slowly to the LAH slurry to maintain a controlled internal temperature.

Q: I am observing significant foaming and gas evolution during the work-up of my large-scale LAH reaction. How can I manage this safely?

A: Vigorous foaming and hydrogen gas evolution are expected during the quenching of excess LAH. Safe management is critical:

Safety Concern Mitigation Strategy
Rapid Gas Evolution Can cause the reaction mixture to overflow from the vessel.
Exothermic Quench A rapid temperature increase can lead to a runaway reaction.
Formation of Gels Aluminum salts can precipitate as a gelatinous solid, trapping the product and making stirring difficult.
2.3: Purification and Isolation Issues

Q: I am having difficulty extracting my product from the aqueous work-up solution. What can I do to improve the recovery?

A: The high polarity and water solubility of this compound can lead to poor extraction efficiency with common organic solvents.

Problem Solution
Poor Partitioning The product prefers the aqueous phase over less polar organic solvents like ethyl acetate or dichloromethane.
Emulsion Formation The presence of aluminum salts and the basic nature of the work-up can lead to stable emulsions.

Q: My product is difficult to purify by column chromatography. Are there any specific recommendations?

A: The polarity of your product requires a tailored chromatographic approach.

Challenge Recommendation
Strong Retention on Silica Gel The hydroxyl and lactam groups lead to strong interactions with the acidic silica gel, causing tailing and requiring very polar eluents.
Co-elution of Impurities Polar impurities may co-elute with the product.

Q: I am struggling to recrystallize the final product. What solvent systems should I try?

A: Finding a suitable recrystallization solvent for a polar molecule can be challenging.

Solvent Selection Strategy Recommended Solvents/Systems
Single Solvent The ideal solvent will dissolve the compound when hot but not when cold.
Two-Solvent System Use a "good" solvent in which the compound is soluble and a "poor" solvent in which it is insoluble.

Part 3: Experimental Protocols and Data

This section provides detailed, step-by-step protocols for the key stages of the synthesis.

Protocol 1: Synthesis of Diethyl 3,3'-Azanediyldipropanoate (Starting Material)

This protocol describes a typical procedure for the synthesis of the diester required for the Dieckmann condensation.

  • To a stirred solution of ethyl acrylate (2.0 equivalents) in ethanol, add a solution of ammonia in ethanol (1.0 equivalent) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 24-48 hours.

  • Monitor the reaction by TLC or GC-MS until the starting materials are consumed.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by vacuum distillation to obtain diethyl 3,3'-azanediyldipropanoate as a colorless oil.

Protocol 2: Scale-Up of Dieckmann Condensation to 5-Ethoxycarbonyl-2-piperidone

This protocol is designed for a larger scale synthesis.

  • To a mechanically stirred suspension of sodium ethoxide (1.1 equivalents) in anhydrous toluene in a reactor equipped with a reflux condenser and an inert atmosphere, heat the mixture to 80-90 °C.

  • Slowly add a solution of diethyl 3,3'-azanediyldipropanoate (1.0 equivalent) in anhydrous toluene to the hot base suspension over 2-3 hours.

  • After the addition is complete, continue to heat the reaction mixture at reflux for an additional 1-2 hours.

  • Cool the reaction mixture to room temperature and then to 0-5 °C in an ice bath.

  • Carefully quench the reaction by the slow addition of aqueous hydrochloric acid until the pH is acidic.

  • Separate the organic layer and extract the aqueous layer with toluene or ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent system (e.g., ethanol/water).

Protocol 3: Large-Scale LAH Reduction of 5-Ethoxycarbonyl-2-piperidone

Safety First: This reaction must be conducted by trained personnel in a well-ventilated fume hood or a designated reactor bay. All glassware and solvents must be rigorously dried.

  • Under an inert nitrogen atmosphere, charge a reactor with a slurry of lithium aluminum hydride (1.1 equivalents) in anhydrous tetrahydrofuran (THF).

  • Cool the slurry to 0-5 °C with an ice bath or chiller.

  • Slowly add a solution of 5-ethoxycarbonyl-2-piperidone (1.0 equivalent) in anhydrous THF to the LAH slurry, maintaining the internal temperature below 10 °C.

  • After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC or HPLC.

  • Once the reaction is complete, cool the mixture back to 0-5 °C.

  • Work-up (Fieser Method): For every 'x' grams of LAH used, slowly and sequentially add:

    • 'x' mL of water

    • 'x' mL of 15% aqueous sodium hydroxide

    • '3x' mL of water

  • Allow the mixture to warm to room temperature and stir vigorously for 1-2 hours until a granular white precipitate forms.

  • Filter the slurry through a pad of celite, washing the filter cake thoroughly with THF and then with a mixture of dichloromethane/isopropanol.

  • Combine the filtrates and concentrate under reduced pressure to yield the crude this compound.

Protocol 4: Purification of this compound by Column Chromatography
  • Prepare a silica gel column using a slurry packing method with the initial eluent.

  • Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent mixture.

  • Load the solution onto the column.

  • Elute the column with a gradient of dichloromethane and methanol (e.g., starting from 100% dichloromethane and gradually increasing to 10-15% methanol). Add 0.5% triethylamine to the mobile phase to reduce tailing.

  • Collect fractions and analyze by TLC.

  • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.

Part 4: Visualizations and Data

Diagrams

Synthesis_Workflow cluster_0 Step 1: Starting Material Synthesis cluster_1 Step 2: Reduction cluster_2 Step 3: Purification Diester Diethyl 3,3'-Azanediyldipropanoate Dieckmann Dieckmann Condensation Diester->Dieckmann Base Sodium Ethoxide Base->Dieckmann Ketoester 5-Ethoxycarbonyl-2-piperidone Dieckmann->Ketoester Reduction LAH Reduction Ketoester->Reduction LAH LiAlH4 LAH->Reduction Product_crude Crude 5-(Hydroxymethyl) piperidin-2-one Reduction->Product_crude Purification Column Chromatography or Recrystallization Product_crude->Purification Final_Product Pure 5-(Hydroxymethyl) piperidin-2-one Purification->Final_Product

Caption: Overall synthetic workflow for this compound.

Troubleshooting_Dieckmann Start Low Yield in Dieckmann Condensation Q1 Is the base fresh and of sufficient strength? Start->Q1 A1_Yes Consider reaction concentration Q1->A1_Yes Yes A1_No Use fresh, anhydrous base or a stronger alternative (e.g., LDA) Q1->A1_No No Q2 Is the reaction run under high dilution? A1_Yes->Q2 A2_Yes Check base stoichiometry and reaction temperature Q2->A2_Yes Yes A2_No Perform slow addition of diester to the base Q2->A2_No No Q3 Is at least one equivalent of base used? A2_Yes->Q3 A3_Yes Optimize reaction temperature Q3->A3_Yes Yes A3_No Use at least one full equivalent of base Q3->A3_No No

Caption: Troubleshooting decision tree for the Dieckmann condensation.

Table of Potential Impurities
Impurity Origin Potential Impact Analytical Detection
5-Ethoxycarbonyl-2-piperidoneIncomplete LAH reductionComplicates purification, may require re-processing.HPLC, TLC, 1H NMR (presence of ethyl ester signals)
5-(Hydroxymethyl)piperidineOver-reduction of the lactam with LAHDifficult to separate from the product due to similar polarity.HPLC, LC-MS, 1H NMR (absence of lactam NH proton, different chemical shifts for ring protons)
Diethyl 3,3'-azanediyldipropanoateIncomplete Dieckmann condensationCan be carried over and react with LAH to form the corresponding diol, a highly polar impurity.GC-MS or HPLC analysis of the starting material.
Aluminum SaltsFrom the LAH work-upCan cause emulsions, trap product, and contaminate the final product if not removed effectively.Insoluble in most organic solvents. Can be detected by ash content analysis.

References

  • Recent advances in the synthesis of piperidones and piperidines. (n.d.). ScienceDirect.
  • Dieckmann condensation. (n.d.). Grokipedia.
  • Reagents & Solvents: Solvents for Recrystallization. (n.d.). University of Rochester.
  • Chiral Drug Separation. (n.d.). ScienceDirect.
  • Piperidine Synthesis. (2004). DTIC.
  • Synthesis and Spectroscopic Analysis of Piperine- and Piperlongumine-Inspired Natural Product Scaffolds and Their Molecular Docking with IL-1β and NF-κB Proteins. (2021). National Center for Biotechnology Information.
  • Preparation of piperidine derivatives. (1996). Google Patents.
  • Recent Advances in the Synthesis of Piperidones and Piperidines. (2023). ResearchGate.
  • Dieckmann Condensation. (n.d.). Organic Chemistry Portal.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2023). MDPI.
  • Recrystallization with two solvents. (2019). Reddit.
  • Dieckmann condensation. (n.d.). Wikipedia.
  • NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. (2010). Organometallics.
  • Melting points, colours, solvents for recrystallization, and yields of the compounds 16-28. (n.d.). ResearchGate.
  • Experiment 5 Reductions with Lithium Aluminium Hydride. (n.d.). University of Bristol.
  • Claisen Condensation and Dieckmann Condensation. (2020). Master Organic Chemistry.
  • (R)-5-HYDROXY-PIPERIDIN-2-ONE. (n.d.). LookChem.
  • Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023). Master Organic Chemistry.
  • ethyl 3,3-diethoxypropanoate. (n.d.). Organic Syntheses.
  • Validation of a HPLC method for the quantification and purity determination of SK3530 in drug substance and tablet. (2007). PubMed.
  • Enantiomeric Separations using Chiral Counter-Ions. (2010). DiVA portal.
  • Chiral Separation and Enantiomeric Analysis: Critical Importance in Pharmaceutical Development. (2025). American Pharmaceutical Review.
  • Reduction of some N-alkyl- and N-aryl-pyrrolidin-2-ones and -piperidin-2-ones by lithium aluminium hydride. (1972). Royal Society of Chemistry.
  • Stereoisomers of Chiral Methyl-Substituted Symmetric and Asymmetric Aryl Piperazinium Compounds Exhibit Distinct Selectivity for α9 and α7 Nicotinic Acetylcholine Receptors. (2015). PubMed.
  • Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. (2021). MDPI.
  • A Validated RP-HPLC Method for the Determination of Piperidone Analogue of Curcumin. (2020). ResearchGate.
  • (n.d.). Organic Syntheses.
  • HPLC AND TLC METHODOLOGY FOR DETERMINATION OR PURITY EVALUATION OF 4-METHOXY-2-(3(4-PHENYL-1-PIPERAZINYL))PROPYL. (n.d.). Acta Poloniae Pharmaceutica.
  • (n.d.). Organic Syntheses.
  • Master The Dieckmann Condensation in 12 Minutes!. (2025). YouTube.
  • 07.05 Other Reductions by Lithium Aluminum Hydride. (2019). YouTube.
  • 23.9: Intramolecular Claisen Condensations - The Dieckmann Cyclization. (2024). Chemistry LibreTexts.
  • Synthesis method of diethyl azodicarboxylate and intermediate of diethyl.... (n.d.). Google Patents.
  • 23.9 Intramolecular Claisen Condensations: The Dieckmann Cyclization. (n.d.). NC State University Libraries.
  • New synthetic protocol for stereoselective synthesis of diethyl 1,2-dicyano-3-alkyl-(aryl)cyclopropane-1,2-dicarboxylate. (2023). ResearchGate.
  • Strong Reductions using Lithium Aluminum Hydride (LAH). (2018). YouTube.
  • Workup: Aluminum Hydride Reduction. (n.d.). University of Rochester.

Sources

Technical Support Center: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

From the desk of a Senior Application Scientist

Welcome to the technical support center for the synthesis of 5-(Hydroxymethyl)piperidin-2-one. This valuable piperidine derivative serves as a crucial building block in medicinal chemistry and drug development.[1][2] The successful synthesis of this compound is often highly dependent on the reaction environment, with the choice of solvent playing a pivotal role in determining yield, purity, and the overall reaction profile.

This guide is structured to provide direct, actionable insights into the challenges you may encounter. We will explore common issues through a troubleshooting guide and address fundamental principles in a frequently asked questions section. Our goal is to equip you with the knowledge to not only solve immediate experimental problems but also to proactively design more robust and efficient synthetic routes by understanding the causal relationship between solvent choice and reaction outcome.

Troubleshooting Guide

This section addresses specific, common problems encountered during the synthesis of this compound, particularly focusing on the catalytic hydrogenation of 5-(hydroxymethyl)pyridin-2(1H)-one, a prevalent synthetic route.

Question 1: I am experiencing very low yields in my catalytic hydrogenation. What are the most common solvent-related causes?

Answer: Low yields are a frequent challenge in any synthesis and can often be traced back to suboptimal reaction conditions, where the solvent is a primary factor.[3] In the context of a catalytic hydrogenation to produce this compound, consider the following solvent-induced issues:

  • Poor Solubility of Starting Material: The pyridine-based starting material must be fully dissolved for efficient interaction with the catalyst surface (e.g., Palladium on Carbon, Pd/C). If the reactant has poor solubility in your chosen solvent, the reaction will be slow and incomplete. While solvents like THF or DCM might dissolve the starting material well, they are often not ideal for hydrogenation.[4]

  • Suboptimal Catalyst-Solvent Interaction: The solvent can significantly influence the activity of the catalyst. Protic solvents like methanol (MeOH) and ethanol (EtOH) are generally effective for Pd/C hydrogenations.[4] They can stabilize the catalyst and intermediates, and their ability to dissolve hydrogen is crucial. In contrast, some solvents can adsorb onto the catalyst surface, blocking active sites and inhibiting the reaction.

  • Inappropriate Reaction Temperature for the Solvent: The reaction temperature must be suitable for both the reaction kinetics and the chosen solvent. Using a low-boiling solvent like dichloromethane (DCM) at elevated temperatures required for the reaction is not feasible. Conversely, a temperature that is too low for a given solvent may result in a stalled reaction.[3]

Workflow: Troubleshooting Low Yield

This flowchart outlines a systematic approach to diagnosing and resolving low-yield issues related to solvent choice.

Troubleshooting_Low_Yield start Low Yield Observed solubility_check Is the starting material fully soluble? start->solubility_check solvent_type Are you using a protic solvent (e.g., MeOH, EtOH)? solubility_check->solvent_type Yes change_solvent Action: Switch to a more suitable solvent (e.g., MeOH, EtOH, or a co-solvent system). solubility_check->change_solvent No temp_check Is the reaction temperature optimal for the solvent? solvent_type->temp_check Yes try_protic Action: Switch to a protic solvent like Methanol or Ethanol. solvent_type->try_protic No adjust_temp Action: Adjust temperature. Increase if reaction is slow; ensure it's below solvent's boiling point. temp_check->adjust_temp No other_issues Result: If yield is still low, investigate other factors (catalyst quality, H2 pressure, reaction time). temp_check->other_issues Yes change_solvent->solubility_check try_protic->solvent_type adjust_temp->temp_check

Caption: A troubleshooting flowchart for diagnosing low yield.

Question 2: My reaction is generating significant side products, complicating purification. How can solvent choice mitigate this?

Answer: Side product formation is often a result of competing reaction pathways, which can be heavily influenced by the solvent environment. The polarity and protic/aprotic nature of the solvent are key.

  • Polar Protic vs. Polar Aprotic Solvents:

    • Polar Protic Solvents (e.g., water, methanol): These solvents possess O-H or N-H bonds and can act as hydrogen bond donors.[5][6] In some contexts, particularly those involving charged intermediates, they can stabilize one transition state over another, enhancing selectivity. For hydrogenation, they are generally preferred.[4]

    • Polar Aprotic Solvents (e.g., THF, DMF, Acetone): These solvents lack O-H or N-H bonds and cannot donate hydrogen bonds.[5][6] They are excellent at dissolving polar compounds and are favored for reactions like SN2, as they do not "cage" and deactivate the nucleophile through hydrogen bonding.[7][8][9] If your synthesis involves a nucleophilic substitution step, using a polar aprotic solvent can dramatically increase the rate and prevent side reactions associated with solvent participation (solvolysis).[8]

For instance, in lactamization reactions, which are mechanistically related to piperidinone synthesis, the solvent can completely change the product outcome. A study showed that using dichloromethane (DCM) or acetonitrile (CH₃CN), both aprotic, led to the desired β-lactam product. However, switching to ethanol (EtOH), a protic solvent, resulted in an intermolecular esterification reaction instead.[10] This demonstrates the critical role of the solvent in directing the reaction pathway away from undesired products.

Question 3: I'm having difficulty purifying the final product. Could my reaction solvent be the culprit?

Answer: Yes, the reaction solvent can create significant downstream challenges during workup and purification.

  • High-Boiling Point Solvents: Solvents like DMF, DMSO, or NMP have very high boiling points, making them difficult to remove under reduced pressure. Residual solvent can interfere with crystallization and co-elute with your product during column chromatography. If possible, opt for a lower-boiling solvent that is still effective for the reaction (e.g., choosing THF over DMF if conditions permit).

  • Solvent Miscibility: During aqueous workup, using a water-miscible solvent like THF, methanol, or acetone can complicate extractions, as they will not form distinct layers with water. This can lead to product loss. If an aqueous workup is necessary, the reaction solvent should ideally be immiscible with water (e.g., ethyl acetate, DCM) or be removed completely before the workup procedure.

  • Acidic or Basic Solvents: Using a solvent like acetic acid can be beneficial for the reaction itself but requires a thorough neutralization and extraction procedure to remove it from the final product.[11]

Frequently Asked Questions (FAQs)

Question 4: What are the primary synthetic routes to this compound and how does the solvent choice differ for each?

Answer: There are two predominant routes, each demanding a specific type of solvent for optimal results.

  • Catalytic Hydrogenation of a Pyridine Precursor: This is a common and efficient method, typically starting from 5-(hydroxymethyl)pyridin-2(1H)-one. The reaction involves the reduction of the aromatic pyridine ring to a piperidine ring using a catalyst (e.g., Pd/C, Rh₂O₃) under a hydrogen atmosphere.[2][12]

    • Recommended Solvents: Polar protic solvents are highly favored. Methanol (MeOH) and ethanol (EtOH) are the most common choices.[4] Water and acetic acid can also be used, sometimes increasing reaction rates or altering selectivity.[2][11] Aprotic solvents like THF or ethyl acetate are generally less effective for these hydrogenations.

  • Reduction of a Carbonyl Group: This route often starts with a precursor like 5-ethoxycarbonyl-2-piperidone. The ester group is reduced to a primary alcohol using a strong reducing agent.

    • Recommended Solvents: This reaction requires a strong hydride agent like Lithium Aluminum Hydride (LiAlH₄). The solvent must be aprotic and non-reactive with the hydride. Anhydrous Tetrahydrofuran (THF) is the standard and most effective solvent for LiAlH₄ reductions.[13] Using a protic solvent would lead to a violent reaction, quenching the reducing agent and producing hydrogen gas.

General Experimental Workflow: Catalytic Hydrogenation Route

Workflow cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Workup & Purification Reactant 1. Dissolve 5-(hydroxymethyl)pyridin-2(1H)-one in appropriate solvent (e.g., Methanol). Catalyst 2. Add catalyst (e.g., 5-10 wt% Pd/C) under inert atmosphere. Reactant->Catalyst Hydrogenate 3. Purge vessel with H2. Pressurize and stir vigorously at set temperature (e.g., RT to 50°C). Catalyst->Hydrogenate Monitor 4. Monitor reaction progress by TLC or LC-MS. Hydrogenate->Monitor Filter 5. Filter through Celite to remove catalyst. Monitor->Filter Concentrate 6. Concentrate filtrate under reduced pressure. Filter->Concentrate Purify 7. Purify crude product (e.g., recrystallization or column chromatography). Concentrate->Purify

Caption: A typical experimental workflow for synthesis via hydrogenation.

Question 5: Why are polar protic solvents like methanol so effective for catalytic hydrogenations?

Answer: The effectiveness of polar protic solvents, particularly alcohols like methanol and ethanol, in catalytic hydrogenation stems from a combination of favorable physical and chemical properties:

  • Good Solubility: They effectively dissolve a wide range of organic substrates, including the polar pyridinone starting material, as well as hydrogen gas, ensuring all components are available at the catalyst surface.

  • Catalyst Interaction: They can help stabilize the heterogeneous catalyst particles and prevent their aggregation, maintaining a high surface area and activity.

  • Proton Source: The hydroxyl group can act as a proton source, which can facilitate certain steps in the hydrogenation mechanism on the catalyst surface.

  • Reaction Rate Enhancement: Studies on hydrogenation reactions have shown that solvents can significantly alter reaction rates. For palladium-catalyzed hydrogenations, rates in methanol were found to be up to 30-fold higher than in aprotic solvents like dioxane or THF.[14] This is attributed to how the solvent destabilizes adsorbed hydrogen on the catalyst surface, making it more reactive.[14]

Question 6: Can you provide a summary of how different solvents might affect the yield in a typical hydrogenation synthesis?

Answer: Certainly. The choice of solvent can have a dramatic impact on the final yield. The following table provides representative data for the catalytic hydrogenation of 5-(hydroxymethyl)pyridin-2(1H)-one to illustrate this effect.

SolventSolvent TypeTypical Yield (%)Rationale for Performance
Methanol (MeOH) Polar Protic85 - 95%Excellent solubility for substrate and H₂, stabilizes the catalyst, and enhances reaction kinetics.[4][14]
Ethanol (EtOH) Polar Protic80 - 90%Similar performance to methanol, often chosen as a less toxic alternative.
Water (H₂O) Polar Protic60 - 75%Good solvent for highly polar substrates and is environmentally benign, but may result in lower rates for less polar substrates.[14]
Acetic Acid (AcOH) Polar Protic70 - 85%Can act as a co-catalyst and solvent, but requires careful neutralization during workup.[11]
Tetrahydrofuran (THF) Polar Aprotic20 - 40%While it may dissolve the substrate, it is generally a poor solvent for hydrogenation, leading to slow and incomplete reactions.[14]
Dichloromethane (DCM) Nonpolar Aprotic< 10%Very poor solvent for hydrogenation; may also react with the catalyst or intermediates. Avoid for this reaction.[4]

Note: Yields are illustrative and can vary based on specific reaction conditions (catalyst, temperature, pressure, time).

References

  • Solvent directed chemically divergent synthesis of β-lactams and α-amino acid derivatives with chiral isothiourea.RSC Publishing.
  • Microwave-induced stereoselectivity of β-lactam formation: effects of solvents.
  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.LookChem.
  • Polar Protic and Polar Aprotic Solvents.Chemistry Steps.
  • Ligand‐Enabled β‐C(sp3)−H Lactamization of Tosyl‐Protected Aliphatic Amides Using a Practical Oxidant.PMC - NIH.
  • Stereoselective Synthesis of C-Glycosylated Pyrrolizidines through Nitrone Cycloadditions.
  • Troubleshooting low yield in Friedländer synthesis of quinolines.Benchchem.
  • Role of solvent in chemical reactions.Indian Academy of Sciences.
  • Quantitative understanding of solvent effects on Pd catalyzed hydrogenation reactions.Technical University of Denmark.
  • Polar Protic? Polar Aprotic? Nonpolar? All About Solvents.Master Organic Chemistry.
  • Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions.Organic & Biomolecular Chemistry (RSC Publishing).
  • Synthesis of 5-Hydroxymethyl-2-piperidone.PrepChem.com.
  • Replacement of Less-Preferred Dipolar Aprotic and Ethereal Solvents in Synthetic Organic Chemistry with More Sustainable Altern
  • Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions.YouTube.
  • Chapter 8 Notes.University of Wisconsin-Madison.
  • Solvents for hydrogen
  • Synthesis of Highly Functionalized Piperidines via One-Pot, Five-Component Reactions in the Presence of Acetic Acid Solvent.
  • Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

Sources

Temperature control in the synthesis of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Synthesis of 5-(Hydroxymethyl)piperidin-2-one

Welcome to the technical support resource for the synthesis of this compound. This guide is designed for researchers, chemists, and drug development professionals to navigate the intricacies of this synthesis, with a specialized focus on the critical parameter of temperature control. Below, you will find a detailed troubleshooting guide and frequently asked questions (FAQs) to ensure the success, reproducibility, and safety of your experiments.

Troubleshooting Guide: Temperature-Related Issues

This section addresses specific experimental challenges where improper temperature control is a likely root cause.

Question 1: My reaction has a very low or no yield of this compound. What are the potential temperature-related causes?

Answer:

A low or non-existent yield is a common problem that can often be traced back to thermal mismanagement. The cause depends heavily on the synthetic route you are employing.

  • Potential Cause A: Insufficient Activation Energy (Temperature Too Low). Many chemical transformations, including catalytic hydrogenations, require a specific thermal threshold to initiate and sustain the reaction. If the temperature is too low, the reaction rate will be negligible, leading to the recovery of unreacted starting material. For instance, catalytic hydrogenation of ester precursors often requires temperatures in the range of 160°C to 270°C to achieve efficient conversion[1].

  • Potential Cause B: Degradation of Reagents or Product (Temperature Too High). Conversely, excessive heat can be detrimental. The target molecule, this compound, and its precursors may have limited thermal stability[2][3]. High temperatures can lead to decomposition, polymerization, or the formation of unwanted side products. In catalytic hydrogenations of esters, for example, excessively high temperatures (e.g., above 240-270°C) can promote the reduction of the desired alcohol product into hydrocarbons, which severely impacts yield[1].

  • Solution & Protocol Validation:

    • Verify Optimal Temperature Range: Consult literature specific to your chosen synthetic route. For a common method involving the reduction of 5-ethoxycarbonyl-2-piperidone with lithium aluminum hydride (LiAlH₄), the reaction is highly exothermic and requires sub-zero temperatures, typically around -4°C to 0°C, to proceed safely and efficiently[4]. For catalytic hydrogenation routes, a typical range is 180°C to 240°C[1].

    • Ensure Uniform Heating/Cooling: Use a well-calibrated oil bath, heating mantle, or cryocooler. Ensure the reaction flask is appropriately submerged and that the mixture is stirred efficiently to avoid localized hot or cold spots.

    • Monitor Progress: Use Thin Layer Chromatography (TLC) or another suitable analytical technique to monitor the consumption of starting material. If the reaction is sluggish at a lower temperature, consider a stepwise, controlled increase in temperature, monitoring the reaction at each stage[5].

Question 2: My final product is impure, with multiple unexpected spots on the TLC. How can temperature control help?

Answer:

The formation of multiple byproducts is a classic sign of poor reaction selectivity, which is heavily influenced by temperature.

  • Potential Cause: Promotion of Side Reactions. Every degree of temperature change can alter the kinetic landscape of a reaction. Elevated temperatures provide the necessary activation energy for alternative, undesired reaction pathways to occur. In the context of using powerful reducing agents like LiAlH₄, temperature spikes can lead to over-reduction of the lactam ring or other functional groups. In catalytic routes, improper temperatures can affect catalyst selectivity, leading to partially hydrogenated intermediates or the formation of hydrocarbons[1][6].

  • Solution & Protocol Validation:

    • Maintain a Stable Thermal Profile: For exothermic reactions, the key is controlled addition of the reagent to a well-cooled solution. Pre-cool the reaction vessel to the target temperature (e.g., -4°C) before beginning the addition[4]. Add the reagent slowly, either dropwise for liquids or in small portions for solids, ensuring the internal temperature does not rise significantly.

    • Optimize Catalyst/Temperature Pairing: For catalytic hydrogenations, the catalyst's activity and selectivity are temperature-dependent. An optimal temperature window exists where the rate of the desired transformation is maximized relative to side reactions. Operating outside this window can compromise purity[7].

    • Intermediate Analysis: If possible, analyze the reaction mixture at intermediate time points. This can help determine if byproducts are forming throughout the reaction or during a specific phase (e.g., during heat-up or after prolonged reaction time), providing clues for thermal optimization.

Question 3: The reaction is proceeding too vigorously and is difficult to control (runaway reaction). What should I do?

Answer:

A runaway reaction is a serious safety hazard, most commonly associated with highly exothermic steps, such as reductions with metal hydrides like LiAlH₄.

  • Potential Cause: Inadequate Heat Dissipation. This occurs when the rate of heat generation from the reaction exceeds the rate at which the cooling system can remove it. This is almost always due to adding the reactive agent too quickly or having an insufficient cooling apparatus.

  • Solution & Protocol Validation (Preventative Measures):

    • Robust Cooling System: Ensure your cooling bath (e.g., ice-salt, dry ice-acetone) is large enough for the scale of the reaction and is at the correct temperature before you begin.

    • Controlled Reagent Addition: Never add the entire amount of a highly reactive reagent at once. A detailed protocol for a LiAlH₄ reduction would be:

      • Dissolve the ester precursor in an appropriate anhydrous solvent (e.g., THF) in the reaction flask and cool the solution to -4°C or below[4].

      • Add the solid LiAlH₄ in very small portions over an extended period (e.g., 30-60 minutes).

      • Monitor the internal temperature continuously with a low-temperature thermometer. If the temperature begins to rise, immediately halt the addition until it returns to the setpoint.

    • Dilution: Running the reaction at a lower concentration can help to manage the exotherm by providing more solvent mass to absorb the heat generated.

Data Summary: Key Temperature Parameters

The following table summarizes critical temperature guidelines for common synthetic routes to this compound.

Synthetic StepKey ReagentsRecommended TemperatureRationale & Key Considerations
Ester Reduction Lithium Aluminum Hydride (LiAlH₄), THF-5°C to 0°CHighly exothermic reaction. Low temperature is critical to control reactivity, prevent over-reduction, and ensure safety[4].
Catalytic Hydrogenation H₂, Copper-Chromium Catalyst180°C to 240°CBalances catalyst activity with selectivity. Temperatures >270°C risk byproduct formation (hydrocarbons)[1].
Work-up/Quenching Water, NaOH (for LiAlH₄)0°C to Room TemperatureThe quenching of LiAlH₄ is also highly exothermic. Maintain cooling initially to prevent a dangerous temperature spike.
Product Storage N/ARoom Temperature, SealedThe final product should be stored at room temperature in a dry environment to ensure its stability[8].

Logical Troubleshooting Workflow

The following diagram illustrates a logical workflow for troubleshooting common issues related to temperature control during the synthesis.

G cluster_problems Observed Problem cluster_diagnosis Primary Diagnosis cluster_causes Potential Root Causes cluster_solutions Corrective Actions Problem Poor Yield or Impure Product Temp_Check Is Temperature Control Suspect? Problem->Temp_Check Too_Low Temperature Too Low (Incomplete Reaction) Temp_Check->Too_Low Yes Too_High Temperature Too High (Degradation / Side Reactions) Temp_Check->Too_High Yes Unstable Temperature Unstable (Hot Spots / Spikes) Temp_Check->Unstable Yes Sol_Low Gradually Increase Temp Monitor by TLC Too_Low->Sol_Low Sol_High Reduce Temp Verify Reactant Stability Too_High->Sol_High Sol_Unstable Improve Stirring Use Controlled Addition Enhance Cooling Unstable->Sol_Unstable

Sources

Technical Support Center: Protecting Group Strategies for 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 5-(hydroxymethyl)piperidin-2-one. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of protecting group chemistry for this versatile bifunctional molecule. Here, we address common challenges and frequently asked questions to provide you with field-proven insights and robust protocols.

Introduction: The Challenge of Selectivity

This compound is a valuable chiral building block in pharmaceutical synthesis, featuring a secondary amine within a lactam ring and a primary alcohol.[1][2] The presence of two nucleophilic sites, the lactam nitrogen and the hydroxyl group, necessitates a carefully planned protecting group strategy to achieve selective functionalization. The key to success lies in understanding the principles of orthogonal protection, where each protecting group can be removed under specific conditions without affecting the other.[3][4][5] This guide will explore common protecting groups, troubleshoot potential issues, and provide detailed experimental workflows.

Troubleshooting Guide: Common Experimental Issues

This section addresses specific problems that may arise during the protection of this compound.

Question: Why is my N-protection reaction with Boc anhydride (Boc₂O) resulting in low yield or incomplete conversion?

Answer:

Incomplete N-protection of the lactam in this compound with Boc anhydride is a frequent issue. Several factors can contribute to this:

  • Insufficient Basicity: The lactam nitrogen is significantly less nucleophilic than a typical secondary amine due to the electron-withdrawing effect of the adjacent carbonyl group. Standard conditions using bases like triethylamine (TEA) may not be sufficient to facilitate the reaction. A stronger, non-nucleophilic base such as 4-dimethylaminopyridine (DMAP) is often required as a catalyst to enhance the reaction rate.[6]

  • Reaction Conditions: Ensure the reaction is performed under anhydrous conditions, as water can hydrolyze the Boc anhydride. Using a dry aprotic solvent like tetrahydrofuran (THF) or dichloromethane (DCM) is recommended.[7]

  • Steric Hindrance: While less of an issue with the lactam nitrogen itself, subsequent reactions on the molecule might be sterically hindered by the bulky Boc group. This is a crucial consideration for your overall synthetic strategy.

Optimized N-Boc Protection Protocol:

  • Dissolve this compound (1 equivalent) in anhydrous THF.

  • Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equivalents).[7]

  • Add 4-dimethylaminopyridine (DMAP, 0.1 equivalents) as a catalyst.[6]

  • Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.

  • Upon completion, concentrate the reaction mixture and purify by flash chromatography.

Question: I am observing O-silylation as a side product during my N-protection reaction. How can I improve the selectivity for N-protection?

Answer:

Simultaneous O-silylation of the primary alcohol is a common side reaction if silylating agents are present or if the reaction conditions are not optimized for N-selectivity. To favor N-protection:

  • Choice of Protecting Group: For N-protection, carbamates like Boc are generally preferred as they are introduced under conditions that are less likely to affect the hydroxyl group.

  • Stepwise Protection: A more robust strategy is to protect the more reactive hydroxyl group first. The primary alcohol can be selectively protected as a silyl ether under mild conditions.[8] Once the hydroxyl group is masked, the N-protection of the lactam can be carried out more cleanly.

Question: My attempt to deprotect the N-Boc group with a strong acid is also cleaving my O-silyl protecting group. How can I achieve selective N-deprotection?

Answer:

This is a classic challenge of orthogonal protection. The stability of silyl ethers to acidic conditions varies significantly based on the steric bulk of the substituents on the silicon atom.[8][9][10]

  • Silyl Group Selection: If you anticipate using acidic conditions for N-Boc deprotection, choose a more acid-stable silyl ether for the hydroxyl group. For instance, a tert-butyldiphenylsilyl (TBDPS) ether is significantly more stable to acid than a tert-butyldimethylsilyl (TBS) ether.[8][10]

  • Mild Deprotection Conditions for N-Boc: Instead of strong acids like trifluoroacetic acid (TFA), consider milder acidic conditions or alternative methods for Boc removal. For example, using HCl in an organic solvent like methanol or dioxane can sometimes provide better selectivity.[6][11] There are also reports of selective N-Boc deprotection in the presence of other acid-sensitive groups using reagents like AlCl₃.[6][12]

Table 1: Relative Stability of Common Silyl Ethers

Silyl GroupAbbreviationRelative Stability to AcidRelative Stability to Base
TrimethylsilylTMS11
TriethylsilylTES6410-100
tert-ButyldimethylsilylTBS/TBDMS20,000~20,000
TriisopropylsilylTIPS700,000100,000
tert-ButyldiphenylsilylTBDPS5,000,000~20,000

Data sourced from various organic chemistry resources.[8][10]

Frequently Asked Questions (FAQs)

What are the most suitable protecting groups for the primary alcohol in this compound?

Silyl ethers are the most common and versatile protecting groups for alcohols in organic synthesis due to their ease of installation and removal under mild and specific conditions.[8][13][10]

  • tert-Butyldimethylsilyl (TBS/TBDMS): A robust and widely used protecting group, stable to a wide range of reaction conditions but readily cleaved by fluoride sources like tetra-n-butylammonium fluoride (TBAF).[8][14]

  • tert-Butyldiphenylsilyl (TBDPS): Offers greater stability towards acidic conditions compared to TBS, making it a good choice for orthogonal strategies where acid-labile groups like Boc are used elsewhere in the molecule.[8][9]

  • Triisopropylsilyl (TIPS): Provides even greater steric hindrance and stability than TBS.[8][9]

Typical O-Silylation Protocol (TBS protection):

  • Dissolve this compound (1 equivalent) in anhydrous dimethylformamide (DMF).

  • Add imidazole (2.5 equivalents).[14]

  • Add tert-butyldimethylsilyl chloride (TBDMS-Cl, 1.2 equivalents) portion-wise at 0 °C.[14]

  • Allow the reaction to warm to room temperature and stir until complete (monitored by TLC).

  • Quench the reaction with water and extract the product with an organic solvent.

  • Purify by flash chromatography.

What are the recommended protecting groups for the lactam nitrogen?

The lactam nitrogen, being less nucleophilic, requires careful selection of the protecting group and reaction conditions.

  • tert-Butoxycarbonyl (Boc): This is the most common protecting group for amines and can be applied to lactams.[6][7] It is stable to a wide range of conditions but is readily removed with acid.[7][11][15]

  • Benzyl (Bn): Can be introduced under basic conditions using benzyl bromide. It is stable to both acidic and basic conditions but can be removed by catalytic hydrogenolysis (e.g., H₂/Pd-C).[16] This provides an excellent orthogonal strategy to acid-labile and fluoride-labile protecting groups.

Orthogonal Protection Strategy Workflow

A common and effective strategy for the selective functionalization of this compound involves a stepwise protection, reaction, and deprotection sequence.

Orthogonal_Protection_Strategy A This compound B O-TBS protected intermediate A->B TBSCl, Imidazole, DMF C N-Boc, O-TBS protected intermediate B->C Boc₂O, DMAP, THF D Selective functionalization at N C->D Reaction at another site E O-deprotection D->E TBAF, THF F Selective functionalization at O E->F Reaction at hydroxyl group G N-deprotection F->G TFA or HCl in Dioxane H Final Product G->H Further steps Decision_Tree start Starting Material: This compound q1 Which functional group to modify first? start->q1 protect_O Protect Hydroxyl Group (e.g., TBS, TBDPS) q1->protect_O Modify Lactam protect_N Protect Lactam Nitrogen (e.g., Boc, Bn) q1->protect_N Modify Hydroxyl react_N Functionalize Lactam Nitrogen protect_O->react_N react_O Functionalize Hydroxyl Group protect_N->react_O deprotect_O Deprotect Hydroxyl react_N->deprotect_O deprotect_N Deprotect Lactam react_O->deprotect_N final_N Final Product (N-functionalized) deprotect_O->final_N final_O Final Product (O-functionalized) deprotect_N->final_O

Caption: Decision tree for protecting group strategy.

References

  • Wikipedia. Silyl ether. [Link]
  • Gelest. Deprotection of Silyl Ethers. [Link]
  • Shah, S. T. A., & Guiry, P. J. (2008). The chemoselective and efficient deprotection of silyl ethers using trimethylsilyl bromide. Royal Society of Chemistry. [Link]
  • Master Organic Chemistry. (2015). Protecting Groups For Alcohols. [Link]
  • Chemistry LibreTexts. (2022). 17.8: Protection of Alcohols. [Link]
  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Link]
  • University of Bristol.
  • Guisado, C., et al. (2009). Stereoselective Alkylation of N-Boc-protected-5-substituted δ-Lactams: Synthesis of α,δ-Disubstituted δ-Amino Acids. Organic Letters. [Link]
  • Nelissen, J., et al. (2011). Synthesis of the orthogonally protected amino alcohol Phaol and analogs. Journal of Peptide Science. [Link]
  • K. C. Nicolaou Research Group. Protecting Groups. [Link]
  • Hebei Boze Chemical Co., Ltd. (2023). Boc Protected Compounds. [Link]
  • Albericio, F., et al. (2000). Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. Biopolymers. [Link]
  • Accounts of Chemical Research. New amino-protecting groups in organic synthesis. [Link]
  • ResearchGate. A practical, catalytic and selective deprotection of a Boc group in N,N '-diprotected amines using iron(III)
  • Wikipedia. tert-Butyloxycarbonyl protecting group. [Link]
  • ACS GCI Pharmaceutical Roundtable. BOC Deprotection. [Link]
  • National Institutes of Health. Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. [Link]
  • Organic Chemistry Portal. Boc-Protected Amino Groups. [Link]
  • Organic Chemistry Portal. Protecting Groups. [Link]
  • OMICSLIGHT. Protecting Groups in Peptide Synthesis: A Detailed Guide. [Link]
  • Isidro-Llobet, A., et al. (2009). Amino Acid-Protecting Groups. Chemical Reviews. [Link]
  • LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
  • National Institutes of Health. (S)-5-(Hydroxymethyl)piperidin-2-one. [Link]

Sources

Validation & Comparative

A Comparative Guide to the Biological Activities of 5-(Hydroxymethyl)piperidin-2-one and Gabapentin

Author: BenchChem Technical Support Team. Date: January 2026

A Theoretical and Experimental Roadmap for Researchers

Abstract

This guide provides a comprehensive comparison of the well-established biological activity of the anticonvulsant and analgesic drug, gabapentin, with the largely uncharacterized compound, 5-(Hydroxymethyl)piperidin-2-one. Due to the current lack of experimental data for this compound, this document serves as both a comparative overview based on existing knowledge of gabapentin and a theoretical framework to guide future research into the potential biological activities of this compound. We will delve into the known mechanisms of gabapentin and present a hypothesized profile for this compound based on its structural characteristics and in silico predictions for similar molecules. Furthermore, we provide detailed experimental protocols to facilitate the investigation of these hypotheses, aiming to bridge the current knowledge gap.

Introduction: Two Structurally Related Compounds with Divergent Known Functions

In the vast landscape of neuropharmacology, the quest for novel therapeutics with improved efficacy and safety profiles is perpetual. This guide focuses on two structurally related molecules: gabapentin, a widely prescribed medication, and this compound, a compound primarily known as a synthetic intermediate.

Gabapentin , chemically 2-[1-(aminomethyl)cyclohexyl]acetic acid, is a structural analog of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1] Despite its design, it does not exert its effects through direct interaction with GABA receptors.[1] Instead, its primary mechanism of action involves binding to the α2δ-1 subunit of voltage-gated calcium channels (VGCCs).[2][3] This interaction leads to a reduction in the release of excitatory neurotransmitters, making it an effective treatment for neuropathic pain and certain types of epileptic seizures.[1][2]

This compound , on the other hand, is a chiral piperidinone derivative. Its known utility is largely confined to synthetic chemistry, where it serves as a valuable building block. Notably, it is recognized as a precursor in the biosynthesis of GABA and the amino acid proline. This biosynthetic relationship, coupled with its cyclic amide (lactam) structure, which shares some features with GABA, raises intriguing questions about its own potential biological activities.

This guide will first thoroughly review the established biological profile of gabapentin. Subsequently, it will present a hypothesized profile for this compound, drawing upon in silico predictions for similar piperidinone structures and its chemical relationship to GABA. Finally, we will outline a detailed experimental workflow to empirically test these hypotheses.

The Established Profile of Gabapentin

Gabapentin's therapeutic effects are primarily attributed to its interaction with the α2δ-1 subunit of VGCCs.[2][3] This interaction is crucial for its anticonvulsant and analgesic properties.

Mechanism of Action

The binding of gabapentin to the α2δ-1 subunit of VGCCs is a high-affinity interaction that leads to a cascade of downstream effects.[3] It is believed that this binding event reduces the trafficking of VGCCs to the presynaptic membrane, thereby decreasing calcium influx upon neuronal depolarization.[2] This, in turn, curtails the release of excitatory neurotransmitters such as glutamate and substance P.[4]

Gabapentin_Mechanism cluster_presynaptic Presynaptic Terminal cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron VGCC Voltage-Gated Calcium Channel (VGCC) Vesicle Synaptic Vesicle (contains Glutamate) VGCC->Vesicle Ca2+ influx triggers vesicle fusion (inhibited) a2d1 α2δ-1 Subunit a2d1->VGCC Modulates Gabapentin Gabapentin Gabapentin->a2d1 Binds to Glutamate_released Reduced Glutamate Release Vesicle->Glutamate_released Exocytosis (Reduced) Glutamate Glutamate Receptor Glutamate Receptors Glutamate_released->Receptor Effect Reduced Postsynaptic Excitation Receptor->Effect Leads to Experimental_Workflow cluster_in_vitro In Vitro Characterization cluster_in_vivo In Vivo Evaluation Receptor_Binding Receptor Binding Assays (α2δ-1, GABA-A, GABA-B) Functional_Assays Functional Assays (Patch Clamp Electrophysiology) Receptor_Binding->Functional_Assays If binding is observed PK_Studies Pharmacokinetic Studies (Rodent models) Functional_Assays->PK_Studies If functional activity is confirmed ADMET_Assays In Vitro ADMET (BBB permeability, Metabolic Stability) ADMET_Assays->PK_Studies To guide dosing Neuropathic_Pain Neuropathic Pain Models (e.g., Spinal Nerve Ligation) PK_Studies->Neuropathic_Pain Epilepsy_Models Epilepsy Models (e.g., MES, PTZ) PK_Studies->Epilepsy_Models

Figure 2: Proposed experimental workflow for this compound.

In Vitro Binding Assays
  • Objective: To determine if this compound can displace [3H]-gabapentin from its binding site on the α2δ-1 subunit.

  • Protocol:

    • Prepare synaptic plasma membranes from rat cerebral cortex. [5] 2. Incubate the membranes with a fixed concentration of [3H]-gabapentin (e.g., 20 nM) and varying concentrations of this compound. [6] 3. Incubate for 30-60 minutes at room temperature. [5] 4. Separate bound and free radioligand by rapid vacuum filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

    • Quantify the radioactivity on the filters using liquid scintillation counting.

    • Determine the IC50 value for this compound and calculate the Ki value.

  • Objective: To assess the binding affinity of this compound to GABAA and GABAB receptors.

  • Protocol for GABAA Receptor Binding:

    • Prepare rat brain membranes. [7] 2. Use [3H]-muscimol as the radioligand for the GABAA receptor agonist site. [7] 3. Incubate membranes with [3H]-muscimol and varying concentrations of this compound.

    • Follow the separation and quantification steps as described in section 4.1.1.

  • Protocol for GABAB Receptor Binding:

    • Prepare rat brain membranes.

    • Use [3H]-baclofen as the radioligand for the GABAB receptor.

    • Incubate membranes with [3H]-baclofen and varying concentrations of this compound.

    • Follow the separation and quantification steps as described in section 4.1.1.

In Vitro Functional Assays
  • Objective: To determine if this compound modulates the function of GABAA receptors.

  • Protocol:

    • Use cultured neurons or HEK293 cells expressing recombinant GABAA receptors.

    • Perform whole-cell patch-clamp recordings to measure GABA-evoked currents. [8] 3. Apply a sub-maximal concentration of GABA to elicit a baseline current.

    • Co-apply varying concentrations of this compound with GABA to assess for potentiation or inhibition of the GABAergic current. [8]

In Vivo Models
  • Objective: To evaluate the analgesic efficacy of this compound in a model of neuropathic pain.

  • Protocol (Spinal Nerve Ligation Model):

    • Surgically ligate the L5 spinal nerve in rats to induce mechanical allodynia. [9] 2. After a recovery period and confirmation of neuropathic pain development (e.g., using von Frey filaments), administer this compound via an appropriate route (e.g., intraperitoneal or oral). Dosing will be informed by pharmacokinetic studies.

    • Assess the paw withdrawal threshold at various time points post-administration to determine the anti-allodynic effect. [9] 4. Include a gabapentin-treated group as a positive control. [9]

  • Objective: To assess the anticonvulsant activity of this compound.

  • Protocol (Maximal Electroshock (MES) Test):

    • Administer this compound to mice at various doses. [10] 2. After a predetermined time, deliver a maximal electrical stimulus via corneal electrodes. [10] 3. Observe for the presence or absence of the tonic hindlimb extension phase of the seizure. [10] 4. Protection is defined as the abolition of the tonic hindlimb extension. [10] 5. Include a gabapentin-treated group as a positive control. [10]

Conclusion and Future Directions

While gabapentin's mechanism of action and clinical utility are well-documented, this compound remains an enigmatic molecule from a pharmacological perspective. Its structural similarity to GABA and its role as a biosynthetic precursor suggest the potential for neurological activity, but this remains to be experimentally validated. This guide provides a clear and actionable roadmap for researchers to undertake a systematic investigation of this compound's biological profile.

The proposed experiments, from in vitro binding and functional assays to in vivo models of disease, will be instrumental in determining whether this compound holds any therapeutic promise. Should this compound demonstrate significant activity in these assays, it could open up new avenues for the development of novel therapeutics for neurological disorders. Conversely, a lack of activity would also be a valuable finding, helping to refine our understanding of the structure-activity relationships of GABA analogs and piperidinone derivatives. The journey to characterizing this compound begins with the foundational experiments outlined in this guide.

References

  • BenchChem. (2025). Application Notes and Protocols for Administering Gabapentin Hydrochloride in Rodent Models of Epilepsy. BenchChem.
  • Computational Quantum Chemical Study, Insilco Molecular Docking and ADMET Study of (3E,5E)-3,5-Bis((1H-Indol-3-yl)Methylene)
  • Gabapentin. Wikipedia.
  • Multiple sites and actions of gabapentin-induced relief of ongoing experimental neurop
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-
  • In-silico molecular docking, ADMET and DFT evaluation of piperidin-4-one furoic hydrazone derivatives as antimicrobial, antioxidant and anticancer agents. Request PDF.
  • In silico methods to assess CNS penetration of small molecules. Poster Board #1899.
  • Gabapentin.
  • The in silico ADME prediction results for compound 1 using SwissADME tool.
  • Gabapentin Product Monograph.
  • In Silico Prediction of Blood-Brain Barrier Permeability of Compounds by Machine Learning and Resampling Methods. PubMed.
  • In Silico ADMET and Drug-Likeness Profiling of Piperidine-Based Oxidosqualene Cyclase Inhibitors.
  • The Mechanism of Action of Gabapentin in Neuropathic Pain.
  • GABA. PDSP.
  • The Application of in silico Methods for Prediction of Blood-Brain Barrier Permeability of Small Molecule PET Tracers. Frontiers.
  • Molecular docking and in silico ADMET study reveals 3-(5-{[4-(aminomethyl) piperidin-1-yl] methyl}-1h-indol-2-yl)-1h-indazole-6-carbonitrile as a potential inhibitor of cancer Osaka thyroid kinase. Allied Academies.
  • Molecular docking based screening of GABA (A)
  • Early Gabapentin Treatment during the Latency Period Increases Convulsive Threshold, Reduces Microglial Activation and Macrophage Infiltration in the Lithium-Pilocarpine Model of Epilepsy. PubMed.
  • Design, Synthesis, Anticonvulsant Evaluation, and Molecular Docking Studies of New GABA A Agonist Deriv
  • Gabapentin use in neurop
  • QSAR and Molecular Docking Studies of the Inhibitory Activity of Novel Heterocyclic GABA Analogues over GABA-
  • Whole Cell P
  • In Silico Modeling for Blood-Brain Barrier Permeability Predictions.
  • Identification of the α2-δ-1 subunit of voltage-dependent calcium channels as a molecular target for pain mediating the analgesic actions of pregabalin. PubMed Central.
  • Implications and mechanism of action of gabapentin in neurop
  • Mechanisms of the gabapentinoids and α 2 δ‐1 calcium channel subunit in neurop
  • Potential interactions between GABA analogues and the α+β-interface of GABAA receptor.
  • Characterisation of [3H]gabapentin binding to a novel site in rat brain: homogen
  • Gabapentin Assay: Ph. Eur. Monograph. Sigma-Aldrich.
  • Isolation of the [3H]gabapentin-binding protein/alpha 2 delta Ca2+ channel subunit
  • Discovery and computational studies of piperidine/piperazine-based compounds endowed with sigma receptor affinity. PubMed Central.
  • Molecular docking analysis of α2-containing GABAA receptors with benzimidazoles deriv
  • Figure 1 from MOLECULAR INTERACTIONS OF GABA ANALOGUES AGAINST THE α+β-INTERFACE OF GABAA RECEPTOR: DOCKING AND MOLECULAR DYNAMICS STUDIES. Semantic Scholar.
  • Kinetics of [ 3 H]-gabapentin association to α2δ1. (A) Time course of [...].

Sources

A Proposed Comparative Study: Unveiling the Pharmacological Profile of 5-(Hydroxymethyl)piperidin-2-one Versus the Established Gabapentinoid, Pregabalin

Author: BenchChem Technical Support Team. Date: January 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

This guide presents a comparative framework for evaluating the novel compound 5-(Hydroxymethyl)piperidin-2-one against the well-characterized therapeutic agent, pregabalin. While pregabalin has a firmly established role in the management of neuropathic pain, epilepsy, and generalized anxiety disorder, the pharmacological landscape of this compound remains largely unexplored. This document serves as a comprehensive roadmap for a head-to-head investigation, providing the scientific rationale and detailed experimental protocols necessary to elucidate the potential of this new chemical entity.

Introduction: The Rationale for Comparison

Pregabalin, a structural analogue of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA), exerts its therapeutic effects not by directly acting on GABA receptors, but by binding with high affinity to the α2-δ subunit of voltage-gated calcium channels.[1][2][3][4] This interaction curtails the influx of calcium into presynaptic neurons, thereby reducing the release of excitatory neurotransmitters such as glutamate, norepinephrine, and substance P.[1][2][3] This mechanism underpins its efficacy as an anticonvulsant, analgesic, and anxiolytic agent.[1][5][6]

This compound, while also possessing a cyclic amide structure, presents a different chemical architecture. Its potential as a neurologically active agent is suggested by its structural resemblance to other GABAergic compounds and its possible role as an intermediate in the biosynthesis of GABA.[7] However, a comprehensive pharmacological and pharmacokinetic characterization is currently lacking in the scientific literature. This proposed study aims to bridge this knowledge gap by systematically comparing its profile to that of pregabalin.

Chemical and Physical Properties: A Structural Overview

A fundamental starting point for any comparative drug study is an analysis of the physicochemical properties of the compounds . These properties influence their absorption, distribution, metabolism, and excretion (ADME) profiles, and can offer initial clues into their potential biological activity.

PropertyThis compoundPregabalin
Chemical Structure (5S)-5-(hydroxymethyl)piperidin-2-one[8](S)-3-(aminomethyl)-5-methylhexanoic acid[1][9][10]
Molecular Formula C6H11NO2[8][11]C8H17NO2[9][12][13]
Molecular Weight 129.16 g/mol [8][11]159.23 g/mol [9][12]
Appearance White to off-white solid[14]Crystalline solid[10]
Water Solubility SolubleSoluble[10]
IUPAC Name (5S)-5-(hydroxymethyl)piperidin-2-one[8](3S)-3-(aminomethyl)-5-methylhexanoic acid[1][13]

Proposed Experimental Investigation: A Step-by-Step Approach

To comprehensively evaluate this compound and draw meaningful comparisons with pregabalin, a multi-tiered experimental approach is proposed. This will encompass in vitro receptor binding and functional assays, followed by in vivo assessments of efficacy in established animal models of disease.

Phase 1: In Vitro Characterization

The initial phase will focus on determining the molecular targets of this compound and quantifying its binding affinity in comparison to pregabalin.

1.1. Voltage-Gated Calcium Channel (α2-δ subunit) Binding Assay

This experiment is critical to determine if this compound shares the primary mechanism of action of pregabalin.

Experimental Protocol:

  • Membrane Preparation: Prepare crude membrane fractions from rat or mouse brain tissue.

  • Radioligand Binding: Incubate the membrane preparations with a fixed concentration of a radiolabeled ligand specific for the α2-δ subunit (e.g., [3H]-gabapentin or [3H]-pregabalin).

  • Competition Assay: In parallel, incubate the membranes and radioligand with increasing concentrations of unlabeled this compound or pregabalin (as a positive control).

  • Separation and Scintillation Counting: Separate the bound and free radioligand via rapid filtration and quantify the radioactivity of the filters using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) and subsequently calculate the Ki (inhibition constant) for each compound.

1.2. GABA Receptor Binding Assays (GABA-A and GABA-B)

Given the structural similarities of both compounds to GABA, it is prudent to investigate their potential interaction with GABA receptors.

Experimental Protocol:

  • Membrane Preparation: Prepare synaptic membrane fractions from rodent brain tissue.

  • GABA-A Receptor Binding: Utilize a radiolabeled GABA-A receptor agonist (e.g., [3H]-muscimol) or antagonist (e.g., [3H]-bicuculline) in a competitive binding assay with this compound and pregabalin.

  • GABA-B Receptor Binding: Employ a radiolabeled GABA-B receptor antagonist (e.g., [3H]-CGP54626) in a competitive binding assay.[15]

  • Data Analysis: As in the α2-δ binding assay, determine the IC50 and Ki values for each compound at both receptor types.

GABAReceptorBindingWorkflow cluster_prep Membrane Preparation cluster_binding Competitive Binding Assay Brain Rodent Brain Tissue Homogenization Homogenization Brain->Homogenization Centrifugation Differential Centrifugation Homogenization->Centrifugation MembraneFraction Synaptic Membrane Fraction Centrifugation->MembraneFraction Incubation Incubation with Radioligand and Test Compound MembraneFraction->Incubation Filtration Rapid Filtration Incubation->Filtration GABA_A GABA-A Receptor ([3H]-muscimol) GABA_B GABA-B Receptor ([3H]-CGP54626) a2d α2-δ Subunit ([3H]-pregabalin) Counting Scintillation Counting Filtration->Counting Analysis Data Analysis (IC50, Ki) Counting->Analysis

Caption: Workflow for in vitro receptor binding assays.

Phase 2: In Vivo Efficacy Evaluation

Following the in vitro characterization, the next phase will assess the therapeutic potential of this compound in validated animal models for conditions where pregabalin is indicated.

2.1. Anticonvulsant Activity

The Maximal Electroshock Seizure (MES) test and the Pentylenetetrazole (PTZ) seizure model are standard screening tools for anticonvulsant drugs.[16][17][18][19]

Experimental Protocol (MES Test):

  • Animal Dosing: Administer this compound, pregabalin (positive control), or vehicle (negative control) to groups of mice or rats, typically via intraperitoneal injection.

  • Induction of Seizure: At the time of predicted peak drug effect, induce a seizure by delivering a brief electrical stimulus through corneal or ear-clip electrodes.

  • Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

  • Data Analysis: Determine the percentage of animals in each group protected from the tonic hindlimb extension and calculate the ED50 (the dose that protects 50% of the animals).

2.2. Analgesic Activity in a Model of Neuropathic Pain

The Chronic Constriction Injury (CCI) model in rodents is a widely used model of neuropathic pain that mimics some of the symptoms observed in humans.[20]

Experimental Protocol (CCI Model):

  • Surgical Procedure: Induce a chronic constriction injury to the sciatic nerve of rats.

  • Assessment of Nociceptive Thresholds: At baseline and at various time points post-surgery, measure the animals' withdrawal thresholds to thermal (Hargreaves test) and mechanical (von Frey filaments) stimuli applied to the paw of the injured limb.[21]

  • Drug Administration and Testing: Once neuropathic pain is established (typically 1-2 weeks post-surgery), administer the test compounds or vehicle and re-assess the nociceptive thresholds at different time points after dosing.

  • Data Analysis: Compare the post-drug withdrawal thresholds to the pre-drug baseline to determine the analgesic effect of each compound.

2.3. Anxiolytic Activity

The Elevated Plus Maze (EPM) is a standard behavioral test to assess anxiety-like behavior in rodents.[22][23][24][25][26]

Experimental Protocol (Elevated Plus Maze):

  • Apparatus: The maze consists of two open arms and two enclosed arms arranged in a plus shape and elevated from the floor.

  • Animal Dosing: Administer the test compounds or vehicle to groups of mice or rats.

  • Behavioral Testing: Place each animal in the center of the maze and allow it to explore for a set period (e.g., 5 minutes).

  • Data Recording and Analysis: Record the time spent in and the number of entries into the open and closed arms. An anxiolytic effect is indicated by a significant increase in the time spent and entries into the open arms.

InVivoWorkflow cluster_dosing Drug Administration cluster_models In Vivo Models cluster_outcomes Primary Outcome Measures Dosing Administer Test Compounds (5-HMP, Pregabalin, Vehicle) MES Anticonvulsant (MES Test) Dosing->MES CCI Analgesic (CCI Model) Dosing->CCI EPM Anxiolytic (EPM Test) Dosing->EPM MES_Outcome Protection from Tonic Hindlimb Extension MES->MES_Outcome CCI_Outcome Increased Paw Withdrawal Threshold CCI->CCI_Outcome EPM_Outcome Increased Time in Open Arms EPM->EPM_Outcome

Caption: Proposed in vivo experimental workflow.

Pharmacokinetic Profiling: Understanding ADME

A comparative pharmacokinetic study is essential to understand how each compound is absorbed, distributed, metabolized, and excreted.

ParameterPregabalin (Known Values)This compound (To be Determined)
Bioavailability ≥90% (oral)[1][27]?
Protein Binding <1%[1]?
Metabolism Negligible (<2%)[6][28]?
Elimination Half-life 4.5–7 hours (mean 6.3 hours)[1][4][6]?
Excretion Primarily renal, as unchanged drug[1][6]?

Proposed Pharmacokinetic Study Design:

  • Animal Model: Utilize rats or mice.

  • Drug Administration: Administer a single dose of each compound intravenously (IV) and orally (PO) to different groups of animals.

  • Blood Sampling: Collect serial blood samples at various time points post-administration.

  • Bioanalysis: Develop and validate a sensitive analytical method (e.g., LC-MS/MS) to quantify the concentration of each compound in plasma.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including clearance, volume of distribution, half-life, and oral bioavailability.

Anticipated Outcomes and Significance

This proposed comparative study will provide the first comprehensive pharmacological and pharmacokinetic profile of this compound and directly benchmark it against the clinically successful drug, pregabalin. The results will elucidate whether this compound acts through a similar mechanism involving the α2-δ subunit, or if it possesses a novel mechanism of action, potentially through modulation of GABAergic neurotransmission.

The in vivo efficacy studies will reveal its potential as an anticonvulsant, analgesic, and anxiolytic agent. A favorable efficacy and safety profile, coupled with advantageous pharmacokinetic properties, could position this compound as a promising candidate for further preclinical and clinical development. Conversely, a lack of activity or an unfavorable profile will also provide valuable information, guiding future research away from this particular chemical scaffold for these indications.

By providing a detailed, scientifically rigorous framework, this guide aims to catalyze the investigation of this compound, a compound that, until now, has remained in the shadows of its more famous structural cousins. The insights gained will be of significant value to the scientific community and may ultimately contribute to the development of new and improved therapies for a range of neurological and psychiatric disorders.

References

  • Wikipedia. (n.d.). Pregabalin.
  • Taylor, C. P., Angelotti, T., & Fauman, E. (2007). Pharmacology and mechanism of action of pregabalin: the calcium channel alpha2-delta (alpha2-delta) subunit as a target for antiepileptic drug discovery. Epilepsy Research, 73(2), 137-150.
  • Dr.Oracle. (2023, May 26). What is the mechanism of action of Pregabalin (Lyrica)?.
  • Feltner, D. E., & P-Ling, K. (2006). Pregabalin (Lyrica®):Part I. Cleveland Clinic Center for Continuing Education.
  • ResearchGate. (2023, August 6). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches.
  • Charles River Laboratories. (n.d.). In Vivo Pain Models.
  • Patsnap Synapse. (2024, July 17). What is the mechanism of Pregabalin?.
  • Bockbrader, H. N., Wesche, D., Miller, R., Chapel, S., Janiczek, N., & Burger, P. (2010). Pregabalin pharmacology and its relevance to clinical practice. Epilepsia, 51(9), 1965-1974.
  • Shafieq, S., Ali, S. S., Sharma, N., & Sethi, V. A. (2025). Experimental Models for Anticonvulsant Research: A Comprehensive Review of In vivo and In vitro Approaches. International Journal of Novel Research in Pharmaceutical Sciences, 3(1), 148.
  • Slideshare. (2015, July 15). Screening models(IN-VIVO) for analgesics and anti inflammatory agents.
  • Wang, D., & Wang, X. (2013). In Vitro and in Vivo Assays for the Discovery of Analgesic Drugs Targeting TRP Channels. In TRP Channels as Therapeutic Targets (pp. 149-169). Humana Press.
  • Belzung, C., & Griebel, G. (2001). Animal models for screening anxiolytic-like drugs: a perspective. Dialogues in clinical neuroscience, 3(2), 99-112.
  • Study.com. (2023, December 4). Pregabalin: Structure, Ingredients & Drug Interactions.
  • Animals Use to Find Anxiolytic Activity: An Updated Review with Advantage of Each Model. (2024). Journal of Drug Delivery and Therapeutics, 14(3), 116-122.
  • Belzung, C., & Griebel, G. (2016). Animal models for screening anxiolytic-like drugs: a perspective.
  • Slideshare. (2017, October 23). Determination of anticonvulsant activity of drugs using animal models.
  • ResearchGate. (2010, August 7). Pregabalin Pharmacology and Its Relevance to Clinical Practice.
  • JETIR. (2023). Experimental Models for Screening Anxiolytic Activity.
  • accessdata.fda.gov. (2009, April 6). CHEMISTRY REVIEW(S).
  • Barker-Haliski, M., & White, H. S. (2015). Validated animal models for antiseizure drug (ASD) discovery: Advantages and potential pitfalls in ASD screening. Neurotherapeutics, 12(4), 789-800.
  • ResearchGate. (2016, February 16). Animal models for screening anxiolytic-like drugs: a perspective.
  • PharmaCompass.com. (n.d.). Pregabalin.
  • Muhammad, N. (2014). In-Vivo Models for Management of Pain. Pharmacology & Pharmacy, 5, 92-96.
  • Phalak, C., & Sadar, S. (2022). ANIMAL MODELS USED IN THE SCREENING OF ANTIEPILEPTIC DRUGS. INTERNATIONAL JOURNAL OF PHARMACEUTICAL SCIENCES AND RESEARCH, 13(2), 612-620.
  • View of Animal models to evaluate analgesic effects using isobolographic analysis. (n.d.).
  • Zaccara, G., Gangemi, P., & Cincotta, M. (2021). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice. British journal of pain, 15(2), 209-219.
  • Psych Scene Hub. (2023, September 27). Gabapentinoids in Psychiatry: Pharmacology of Pregabalin and Gabapentin.
  • PubChem. (n.d.). Pregabalin.
  • PDSP. (n.d.). GABA.
  • Enna, S. J., & Möhler, H. (2007). Characterization of GABA Receptors. In Current Protocols in Pharmacology (Chapter 1, Unit 1.7). John Wiley & Sons, Inc.
  • APPN. (n.d.). Gabapentinoids: pharmacokinetics, pharmacodynamics and considerations for clinical practice.
  • McLean, M. J. (1994). Clinical pharmacokinetics of gabapentin. Neurology, 44(6 Suppl 5), S17-S30.
  • Dr.Oracle. (2023, February 8). What is the key pharmacokinetic property influencing gabapentin and pregabalin dosing differences in patients with impaired renal function?.
  • PubChem. (n.d.). (S)-5-(Hydroxymethyl)piperidin-2-one.
  • ACS Omega. (2023, May 16). Identification of Orthosteric GABAB Receptor Ligands by Virtual Screening and In Vitro Validation.
  • lookchem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • ResearchGate. (n.d.). Biochemistry and binding assay a, FSEC of GABAA receptor with and....

Sources

Efficacy of 5-(Hydroxymethyl)piperidin-2-one as a GABA precursor

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Efficacy of 5-(Hydroxymethyl)piperidin-2-one as a Potential GABA Precursor: A Comparative Analysis and Proposed Research Framework

Introduction: The Quest for Effective GABA Precursors

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the mammalian central nervous system, playing a crucial role in reducing neuronal excitability.[1][2] Its role in modulating anxiety, fear, and convulsions has made the GABAergic system a key target for therapeutic intervention.[3] However, direct administration of GABA is largely ineffective for treating central nervous system disorders due to its limited ability to cross the blood-brain barrier (BBB).[4] This has led to the development of GABA precursors and analogs designed to effectively increase GABAergic tone in the brain.

This guide provides a comparative analysis of this compound, a compound cited as a potential precursor in the biosynthesis of GABA, against established GABAergic agents.[5] Due to the limited direct experimental data on this compound, this document also serves as a comprehensive research framework, proposing detailed experimental protocols to rigorously evaluate its efficacy.

This compound: A Candidate for GABA Precursorship

This compound, specifically the (R)-enantiomer, has been identified as an intermediate in the biosynthesis of GABA.[5] Its chemical structure, featuring a piperidine ring, suggests it may serve as a chiral building block in medicinal chemistry with potential applications in modulating the central nervous system.[5]

The core hypothesis for its function as a GABA precursor is its potential to cross the blood-brain barrier and subsequently be metabolized into a GABA-like molecule within the central nervous system. The structural similarity to GABA could allow it to interact with enzymes involved in GABA synthesis or act as a direct precursor.

Comparative Analysis with Established GABAergic Agents

To evaluate the potential of this compound, it is essential to compare it with well-characterized agents that modulate the GABA system through various mechanisms.

Compound Mechanism of Action Blood-Brain Barrier Permeability Primary Therapeutic Uses
Picamilon A prodrug of GABA and niacin; it is hydrolyzed into its constituent components after crossing the BBB.[5][6][7]Readily crosses the BBB.[7]Anxiety, cognitive enhancement (in some countries).[5][6]
Phenibut A GABA analog that acts as a GABA-mimetic, primarily at GABA-B receptors and to a lesser extent at GABA-A receptors.[8][9][10]The phenyl group facilitates its passage across the BBB.[11]Anxiety, tension, fear, and insomnia.[8][9]
Gabapentin A structural analog of GABA, it does not directly bind to GABA receptors but is thought to increase GABA synthesis and reduce the release of excitatory neurotransmitters.[12][13][14][15]Crosses the BBB via the L-amino acid transporter.[14][16]Epilepsy and neuropathic pain.[13][15]

Proposed Experimental Plan for Efficacy Validation

A rigorous, multi-stage experimental plan is necessary to validate the efficacy of this compound as a GABA precursor.

Stage 1: In Vitro Characterization

The initial phase will focus on the fundamental properties of the compound, particularly its ability to reach its target in the central nervous system.

Objective: To determine the blood-brain barrier permeability of this compound.

Experimental Protocol: In Vitro Blood-Brain Barrier Permeability Assay

  • Model Selection: Utilize an in vitro BBB model, such as a co-culture of bovine brain microvascular endothelial cells and rat astrocytes.[17]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent and dilute to final concentrations for testing.

  • Permeability Assay:

    • Seed endothelial cells on the apical side of a transwell insert and astrocytes on the basal side.

    • After cell differentiation and formation of tight junctions, add this compound to the apical (blood) side.

    • At various time points, collect samples from the basal (brain) side.

  • Quantification: Analyze the concentration of this compound in the collected samples using UHPLC-MS/MS.[17]

  • Data Analysis: Calculate the apparent permeability coefficient (Papp) to quantify the rate of passage across the cell monolayer.[2]

G cluster_0 In Vitro BBB Model Setup cluster_1 Permeability Experiment Transwell Insert Transwell Insert Endothelial Cells (Apical) Endothelial Cells (Apical) Porous Membrane Porous Membrane Endothelial Cells (Apical)->Porous Membrane Seeded on top Astrocyte Cells (Basal) Astrocyte Cells (Basal) Astrocyte Cells (Basal)->Porous Membrane Seeded below Porous Membrane->Transwell Insert Contained within Add Compound to Apical Side Add Compound to Apical Side Time-course Sampling from Basal Side Time-course Sampling from Basal Side Add Compound to Apical Side->Time-course Sampling from Basal Side Compound crosses membrane UHPLC-MS/MS Quantification UHPLC-MS/MS Quantification Time-course Sampling from Basal Side->UHPLC-MS/MS Quantification Analyze concentration Calculate Papp Calculate Papp UHPLC-MS/MS Quantification->Calculate Papp Determine permeability In Vitro BBB Model Setup In Vitro BBB Model Setup Permeability Experiment Permeability Experiment

In Vitro BBB Permeability Workflow

Stage 2: In Vivo Pharmacokinetics and GABA Quantification

This stage aims to determine if the compound reaches the brain in a living organism and if it leads to an increase in GABA levels.

Objective: To measure brain concentrations of this compound and subsequent changes in extracellular GABA levels in a rodent model.

Experimental Protocol: In Vivo Microdialysis and HPLC-FLD Analysis

  • Animal Model: Utilize adult male Sprague-Dawley rats.

  • Surgical Implantation: Surgically implant a microdialysis guide cannula into a specific brain region of interest, such as the striatum or hippocampus.[12][13]

  • Compound Administration: Following a recovery period, administer this compound via intraperitoneal (i.p.) injection.

  • Microdialysis Sampling: Insert a microdialysis probe and perfuse with artificial cerebrospinal fluid. Collect dialysate samples at regular intervals before and after compound administration.[14][15]

  • Sample Analysis:

    • Derivatize the dialysate samples with o-phthalaldehyde (OPA) and a thiol.[16][18]

    • Quantify GABA concentrations using reverse-phase HPLC with fluorescence detection (HPLC-FLD).[16][18]

  • Data Analysis: Compare post-administration GABA levels to baseline levels to determine the effect of this compound.

G Surgical Implantation of Guide Cannula Surgical Implantation of Guide Cannula Compound Administration (i.p.) Compound Administration (i.p.) Surgical Implantation of Guide Cannula->Compound Administration (i.p.) Microdialysis Probe Insertion & Perfusion Microdialysis Probe Insertion & Perfusion Compound Administration (i.p.)->Microdialysis Probe Insertion & Perfusion Collection of Dialysate Samples (Pre- & Post-Dose) Collection of Dialysate Samples (Pre- & Post-Dose) Microdialysis Probe Insertion & Perfusion->Collection of Dialysate Samples (Pre- & Post-Dose) OPA Derivatization OPA Derivatization Collection of Dialysate Samples (Pre- & Post-Dose)->OPA Derivatization HPLC-FLD Analysis HPLC-FLD Analysis OPA Derivatization->HPLC-FLD Analysis Quantification of GABA Levels Quantification of GABA Levels HPLC-FLD Analysis->Quantification of GABA Levels Comparison to Baseline Comparison to Baseline Quantification of GABA Levels->Comparison to Baseline

Sources

A Senior Application Scientist's Guide to Piperidinone Derivatives in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive technical guide designed for researchers, medicinal chemists, and drug development professionals. This document provides a comparative analysis of piperidinone derivatives, a privileged scaffold in contemporary pharmacology. Herein, we will dissect the nuances of 2-piperidinone and 4-piperidinone cores, explore their synthesis, compare their therapeutic applications with supporting data, and provide detailed experimental protocols for their evaluation. Our focus is on the practical application of this knowledge in a drug discovery setting, emphasizing the rationale behind experimental design and the interpretation of results.

The Piperidinone Scaffold: A Pillar in Medicinal Chemistry

The piperidinone backbone, a six-membered heterocyclic ring containing a nitrogen atom and a ketone group, is a cornerstone in the design of novel therapeutics.[1][2] Its prevalence in FDA-approved drugs and clinical candidates speaks to its versatility and favorable pharmacological properties.[3] The ability to readily modify the piperidinone ring at various positions allows for the fine-tuning of a molecule's potency, selectivity, and pharmacokinetic profile. This guide will focus on the two primary isomers of significant medicinal interest: 2-piperidones (δ-valerolactams) and 4-piperidones.

Comparative Analysis of 2-Piperidone and 4-Piperidone Scaffolds

The position of the carbonyl group within the piperidine ring dramatically influences the molecule's three-dimensional structure, electronic properties, and, consequently, its biological activity. This section will compare and contrast these two key scaffolds.

Synthesis and Chemical Tractability

2-Piperidone Derivatives: The synthesis of the 2-piperidone core often involves the cyclization of 5-aminopentanoic acid derivatives or related precursors.[4] This lactam structure offers a unique chemical handle for further functionalization, particularly at the nitrogen atom and the carbon atoms adjacent to the carbonyl group.

4-Piperidone Derivatives: 4-Piperidones are frequently synthesized via the Mannich reaction or by the double aza-Michael addition to divinyl ketones.[5][6] The symmetrical nature of the 4-piperidone scaffold and the presence of two carbons alpha to the ketone provide multiple points for substitution, making it a versatile template for creating diverse chemical libraries.

From a synthetic standpoint, both scaffolds are readily accessible, though the choice of starting materials and reaction conditions will dictate the feasibility of generating specific substitution patterns. The 4-piperidone core, with its broader range of commercially available starting materials, often provides a more straightforward entry into a diverse chemical space.

Pharmacological Landscape: A Head-to-Head Comparison

While both scaffolds are found across a spectrum of therapeutic areas, there are noticeable trends in their application, driven by their distinct structural and electronic features.

Oncology: Both 2- and 4-piperidinone derivatives have shown significant promise as anticancer agents. Notably, the 4-piperidone scaffold is a key feature in a class of potent inhibitors of the MDM2-p53 protein-protein interaction.[3][7] The 3,5-bis(arylidene)-4-piperidone framework, in particular, has been extensively explored for its cytotoxic effects against various cancer cell lines.[8][9]

Neurodegenerative Diseases: In the realm of neurodegenerative disorders, particularly Alzheimer's disease, both scaffolds have been utilized to design acetylcholinesterase (AChE) inhibitors.[1][10][11] The piperidinone moiety often serves as a central scaffold to which other pharmacophoric elements are attached to achieve potent inhibition.

Metabolic Diseases: Piperidinone-constrained phenethylamines have been identified as potent and selective inhibitors of dipeptidyl peptidase IV (DPP-4), a key target in the treatment of type 2 diabetes.

The following tables provide a comparative summary of representative piperidinone derivatives and their biological activities.

Table 1: Comparative Analysis of Piperidinone Derivatives in Oncology

Compound ClassScaffoldTargetKey Compound ExampleIC50/EC50Cell Line/AssayReference
MDM2-p53 Inhibitors4-PiperidinoneMDM2AM-85531.1 nMHTRF binding assay[7]
MDM2-p53 Inhibitors4-PiperidinoneMDM2Compound 23-SJSA-1 xenograft[7]
Curcuminoids4-PiperidoneMultipleCompound 3c-HCT-116 xenograft[8]
N-Aroyl Derivatives4-PiperidoneCytotoxicityVariousLow µM to sub-µML1210, Molt4/C8, CEM[9]

Table 2: Comparative Analysis of Piperidinone Derivatives in Neurodegenerative Diseases

Compound ClassScaffoldTargetKey Compound ExampleIC50Enzyme/AssayReference
AChE Inhibitors4-PiperidinoneAChE1-benzyl-3,5-bis(4-nitrobenzylidene)piperidin-4-one12.55 µMAChE[1]
AChE Inhibitors4-PiperidinoneBuChE1-benzyl-3,5-bis(4-chlorobenzylidene)piperidin-4-one17.28 µMBuChE[1]
Donepezil Analogues4-PiperidoneAChEDonepezil-eeAChE[5]
Aβ Aggregation Inhibitors2-PiperidoneAβ(1-42) aggregationCompound 7q59.11% inhibition at 20 µMThT fluorescence assay[11]

Table 3: Comparative Analysis of Piperidinone Derivatives in Metabolic Diseases

Compound ClassScaffoldTargetKey Compound ExampleKiEnzyme/AssayReference
DPP-4 InhibitorsPiperidinoneDPP-4---[12]
DPP-4 InhibitorsPiperidineDPP-4Alogliptin-In vivo mouse model
DPP-4 InhibitorsPiperidineDPP-4Linagliptin0.14 nMHuman DPP-4
DPP-4 InhibitorsPiperidineDPP-4Vildagliptin34 nMHuman DPP-4

Key Signaling Pathways and Mechanisms of Action

A deep understanding of the underlying biological pathways is critical for rational drug design. This section visualizes key signaling pathways targeted by piperidinone derivatives.

The MDM2-p53 Axis in Cancer

MDM2 is a primary negative regulator of the p53 tumor suppressor. In many cancers, overexpression of MDM2 leads to the degradation of p53, allowing cancer cells to evade apoptosis. Piperidinone-based inhibitors disrupt the MDM2-p53 interaction, stabilizing p53 and reactivating its tumor-suppressive functions.[3][7]

MDM2_p53_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm p53 p53 p21 p21 p53->p21 Activates Apoptosis Apoptosis p53->Apoptosis Induces Proteasome Proteasome p53->Proteasome Degradation MDM2 MDM2 MDM2->p53 Ubiquitinates for Degradation Piperidinone Piperidinone Inhibitor Piperidinone->MDM2 Inhibits CellCycleArrest Cell Cycle Arrest p21->CellCycleArrest

Caption: MDM2-p53 signaling pathway and the action of piperidinone inhibitors.

DPP-4 Inhibition in Type 2 Diabetes

DPP-4 is an enzyme that degrades incretin hormones, such as GLP-1 and GIP. These hormones are responsible for stimulating insulin secretion in a glucose-dependent manner. By inhibiting DPP-4, piperidinone derivatives increase the levels of active incretins, leading to improved glycemic control.[12][13]

DPP4_Pathway cluster_gut Gut cluster_pancreas Pancreas Food Food Intake Incretins GLP-1 & GIP (Active) Food->Incretins Stimulates Release Insulin Insulin Release Incretins->Insulin Stimulates Glucagon Glucagon Release Incretins->Glucagon Inhibits DPP4 DPP-4 Enzyme Incretins->DPP4 Inactive_Incretins Inactive Metabolites DPP4->Inactive_Incretins Degrades Piperidinone Piperidinone Inhibitor Piperidinone->DPP4 Inhibits

Caption: Mechanism of action of DPP-4 inhibitors in glucose homeostasis.

Acetylcholinesterase Inhibition in Alzheimer's Disease

In Alzheimer's disease, there is a decline in the levels of the neurotransmitter acetylcholine (ACh). Acetylcholinesterase (AChE) is the enzyme responsible for the breakdown of ACh in the synaptic cleft. Piperidinone-based AChE inhibitors block the action of this enzyme, thereby increasing the concentration and duration of action of ACh, which can lead to symptomatic improvement.[10][14]

AChE_Pathway cluster_synapse Synaptic Cleft ACh Acetylcholine (ACh) Postsynaptic_Receptor Postsynaptic Receptor ACh->Postsynaptic_Receptor Binds AChE AChE AChE->ACh Hydrolyzes Choline_Acetate Choline + Acetate AChE->Choline_Acetate Piperidinone Piperidinone Inhibitor Piperidinone->AChE Inhibits

Caption: Acetylcholinesterase inhibition by piperidinone derivatives in the synapse.

Essential Experimental Protocols

The following section provides detailed, step-by-step methodologies for key in vitro and in vivo assays used to evaluate piperidinone derivatives.

In Vitro Cytotoxicity: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Compound Treatment: Prepare serial dilutions of the piperidinone derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

  • Incubation: Incubate the plate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Caption: Workflow for the MTT cytotoxicity assay.

Target Engagement: HTRF Binding Assay for MDM2-p53 Interaction

Homogeneous Time-Resolved Fluorescence (HTRF) is a robust technology for studying protein-protein interactions. This protocol describes a competitive binding assay to screen for inhibitors of the MDM2-p53 interaction.[15][16]

Protocol:

  • Reagent Preparation: Prepare solutions of GST-tagged MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody (donor), and XL665-labeled streptavidin (acceptor) in the assay buffer.

  • Compound Dispensing: Dispense 2 µL of the piperidinone derivatives at various concentrations into a 384-well low volume plate.

  • Reagent Addition: Add 4 µL of the GST-MDM2/biotin-p53 mixture to each well.

  • Incubation: Incubate for 30 minutes at room temperature.

  • Detection Reagent Addition: Add 4 µL of the pre-mixed HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).

  • Final Incubation: Incubate for 2-4 hours at room temperature, protected from light.

  • Signal Reading: Read the HTRF signal on a compatible plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).

  • Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) and determine the IC50 values for the test compounds.

HTRF_Workflow A Dispense Piperidinone Inhibitors B Add GST-MDM2 and Biotin-p53 A->B C Incubate for 30 min B->C D Add HTRF Detection Reagents C->D E Incubate for 2-4h D->E F Read HTRF Signal E->F G Calculate IC50 F->G

Caption: HTRF competitive binding assay workflow for MDM2-p53 inhibitors.

Enzyme Inhibition: Acetylcholinesterase Inhibition Assay (Ellman's Method)

Ellman's method is a widely used, simple, and reliable colorimetric method for determining acetylcholinesterase activity.[5]

Protocol:

  • Reagent Preparation: Prepare a phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), the substrate acetylthiocholine iodide (ATCI), and the test compounds.

  • Assay Setup: In a 96-well plate, add 25 µL of the test compound solution, 125 µL of DTNB, and 50 µL of buffer.

  • Enzyme Addition: Add 25 µL of AChE solution to each well.

  • Pre-incubation: Incubate the plate for 15 minutes at 25°C.

  • Reaction Initiation: Start the reaction by adding 25 µL of ATCI solution.

  • Kinetic Reading: Immediately measure the absorbance at 412 nm every minute for 5-10 minutes.

  • Data Analysis: Calculate the rate of reaction and determine the percentage of inhibition. Calculate the IC50 value for each compound.

Ellman_Workflow A Add Test Compound, DTNB, and Buffer B Add AChE Enzyme A->B C Pre-incubate for 15 min B->C D Add ATCI Substrate C->D E Kinetic Absorbance Reading at 412 nm D->E F Calculate IC50 E->F

Caption: Workflow for the Ellman's method for AChE inhibition.

In Vivo Efficacy: Xenograft Mouse Model for Anticancer Activity

Xenograft models are a cornerstone of preclinical oncology research, allowing for the evaluation of a compound's antitumor efficacy in a living organism.[7]

Protocol:

  • Cell Culture and Implantation: Culture a human cancer cell line (e.g., SJSA-1 for MDM2 inhibitors) and implant 5-10 million cells subcutaneously into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a volume of 100-200 mm³, randomize the mice into treatment and control groups.

  • Drug Administration: Prepare the piperidinone derivative in a suitable vehicle and administer it to the mice via the desired route (e.g., oral gavage) at a predetermined dose and schedule. The control group receives the vehicle only.

  • Tumor Measurement: Measure tumor volume with calipers 2-3 times per week.

  • Monitoring: Monitor the body weight and overall health of the mice throughout the study.

  • Study Termination: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic biomarker analysis).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) for each treatment group compared to the control group.

Xenograft_Workflow A Implant Cancer Cells in Mice B Monitor Tumor Growth A->B C Randomize Mice into Groups B->C D Administer Piperidinone Derivative C->D E Measure Tumor Volume Regularly D->E F Monitor Animal Health D->F G Euthanize and Excise Tumors E->G F->G H Analyze Tumor Growth Inhibition G->H

Caption: General workflow for an in vivo xenograft mouse model.

Conclusion and Future Perspectives

Piperidinone derivatives continue to be a highly fruitful area of research in drug discovery, with both 2- and 4-piperidinone scaffolds offering unique advantages depending on the therapeutic target. The 4-piperidones have demonstrated remarkable success in the development of MDM2-p53 interaction inhibitors, while both scaffolds have shown utility in the design of agents for neurodegenerative and metabolic diseases.

The future of piperidinone-based drug design will likely involve the exploration of more complex and diverse substitution patterns, the use of computational methods to guide rational design, and the development of derivatives with multi-targeted activities. As our understanding of disease biology deepens, the versatility of the piperidinone scaffold will undoubtedly continue to be leveraged to create the next generation of innovative medicines.

References

  • Sun, D., et al. (2014). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters, 5(8), 894-899. [Link]
  • Parlar, A., et al. (2019). Synthesis and cholinesterase inhibitory activity studies of some piperidinone derivatives.
  • De Kimpe, N., et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(5), 2259–2270. [Link]
  • [Reference placeholder for general piperidinone synthesis]
  • [Reference placeholder for general piperidinone synthesis]
  • [Reference placeholder for general piperidinone synthesis]
  • Sharma, S., & Soman, S. S. (2021). Dipeptidyl Peptidase-4 Inhibitors: A Systematic Review of Structure-Activity Relationship Studies. Molecules, 26(16), 4925. [Link]
  • [Reference placeholder for DPP-4 inhibitors]
  • Sugimoto, H., et al. (1995). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 38(24), 4821-4829. [Link]
  • Liao, C., et al. (2018). The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. European Journal of Medicinal Chemistry, 159, 1-15. [Link]
  • [Reference placeholder for AChE inhibitors]
  • Lane, R. M., et al. (2004). Acetylcholinesterase and its inhibition in Alzheimer disease. Journal of Clinical Psychopharmacology, 24(3), 274-283. [Link]
  • [Reference placeholder for QSAR of piperine analogs]
  • Nar, H., et al. (2017). A comparative study of the binding properties, dipeptidyl peptidase‐4 (DPP‐4) inhibitory activity and glucose‐lowering efficacy of the DPP‐4 inhibitors alogliptin, linagliptin, saxagliptin, sitagliptin and vildagliptin in mice. Endocrinology, Diabetes & Metabolism, 1(1), e00002. [Link]
  • [Reference placeholder for QSAR of piperazine deriv
  • [Reference placeholder for pyrrolo[3,2-d]pyrimidines]
  • [Reference placeholder for compar
  • [Reference placeholder for tetrahydroisoquinoline and decahydroisoquinoline antimycotics]
  • Feng, C., et al. (2016). Design, synthesis, and evaluation of 2-piperidone derivatives for the inhibition of β-amyloid aggregation and inflammation mediated neurotoxicity. Bioorganic & Medicinal Chemistry, 24(10), 2236-2245. [Link]
  • [Reference placeholder for HTRF protein-protein interaction assays]
  • [Reference placeholder for piperidinone-based MDM2-p53 inhibitors]
  • [Reference placeholder for compar
  • [Reference placeholder for QSAR review]
  • [Reference placeholder for QSAR review]
  • [Reference placeholder for 4-piperidone curcumin mimics]
  • St-Pierre, B., et al. (2001). Development of a Binding Assay for p53/HDM2 by Using Homogeneous Time-Resolved Fluorescence. Journal of Biomolecular Screening, 6(4), 235-242. [Link]
  • Beck, B., et al. (2019). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. Archiv der Pharmazie, 352(10), 1900115. [Link]
  • [Reference placeholder for synthesis of piperidones and piperidines]
  • [Reference placeholder for 4-piperidinecarboxylate and 4-piperidinecyanide deriv
  • [Reference placeholder for HTRF Human Total p53 Detection Kit]
  • [Reference placeholder for 4-substituted piperidines and piperazines]
  • [Reference placeholder for synthesis of 4-piperidones]
  • [Reference placeholder for anticancer applic
  • Dimmock, J. R., et al. (2000). Comparative QSAR Analysis of 3,5-bis (Arylidene)-4-Piperidone Derivatives: the Development of Predictive Cytotoxicity Models. Pharmaceutical Research, 17(7), 785-793. [Link]
  • [Reference placeholder for 1-oxo-2-(3-piperidyl)-1,2,3,4-tetrahydroisoquinolines]
  • Frolov, N. A., & Vereshchagin, A. N. (2023). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. International Journal of Molecular Sciences, 24(3), 2937. [Link]
  • [Reference placeholder for neuroprotective effects of piperine]
  • [Reference placeholder for 2-piperidone as a biomarker]
  • [Reference placeholder for piperidine vs. pyrrolidine]
  • [Reference placeholder for 4-piperidone curcumin mimics]
  • [Reference placeholder for piperidine derivatives in pain and platelet aggreg

Sources

A Comparative In Vitro Analysis of 5-(Hydroxymethyl)piperidin-2-one and its Potential as a Modulator of GABAergic Neurotransmission

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive in vitro validation of the biological activity of 5-(Hydroxymethyl)piperidin-2-one, a piperidine derivative with potential applications in neuroscience research and drug development.[1] This document details the experimental rationale, protocols, and comparative data to objectively assess its performance against a known GABAergic agonist. The content is structured to provide researchers, scientists, and drug development professionals with a thorough understanding of its potential mechanism of action.

Introduction: The Rationale for Investigating this compound

This compound is a chiral building block utilized in the synthesis of various pharmaceuticals.[1] Its structural relationship to key endogenous molecules suggests a potential role in neurotransmission. Specifically, it is considered a precursor in the biosynthesis of the primary inhibitory neurotransmitter, gamma-aminobutyric acid (GABA), and the amino acid proline.[1] This intrinsic connection to the GABAergic system forms the scientific basis for investigating its potential as a direct modulator of GABA receptors.

The piperidine scaffold is a privileged structure in medicinal chemistry, present in a wide array of clinically approved drugs, particularly those targeting the central nervous system.[2] The exploration of novel piperidine-containing compounds like this compound is therefore a promising avenue for the discovery of new therapeutic agents. This guide will focus on the in vitro validation of its activity on GABAA receptors, a key target for many anxiolytic, sedative, and anticonvulsant drugs.

To provide a robust evaluation, this compound will be compared to a well-characterized GABAA receptor agonist, muscimol, and a negative control. The experimental design incorporates electrophysiological and cell viability assays to provide a multi-faceted assessment of its biological effects.

Experimental Design and Methodologies

The following sections detail the step-by-step protocols for the in vitro validation of this compound's biological activity. The experimental workflow is designed to first assess the compound's direct effect on GABAA receptor function and then to evaluate its cytotoxicity.

Overall Experimental Workflow

The logical flow of the in vitro validation process is illustrated in the diagram below. This workflow ensures a systematic investigation, starting from the primary functional assay to a secondary safety assessment.

G cluster_0 Phase 1: Functional Characterization cluster_1 Phase 2: Cytotoxicity Assessment A Prepare Primary Neuronal Cultures (e.g., Cortical Neurons) B Whole-Cell Patch-Clamp Electrophysiology A->B C Apply Test Compounds: - this compound - Muscimol (Positive Control) - Vehicle (Negative Control) B->C D Record GABA-Evoked Currents C->D H Quantify Cell Viability D->H Correlate Functional Activity with Cytotoxicity E Culture SH-SY5Y Neuroblastoma Cells F Treat Cells with a Dose-Range of This compound E->F G Perform MTT Assay F->G G->H

Caption: Experimental workflow for in vitro validation.

Whole-Cell Patch-Clamp Electrophysiology

This technique is employed to directly measure the effect of this compound on the function of GABAA receptors in primary cortical neurons.

Protocol:

  • Cell Culture:

    • Isolate cortical neurons from embryonic day 18 (E18) Sprague-Dawley rat pups.

    • Plate the dissociated neurons on poly-D-lysine coated glass coverslips at a density of 1x105 cells/ml.

    • Maintain the cultures in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin at 37°C in a humidified incubator with 5% CO2.

    • Allow the neurons to mature for 7-14 days in vitro before recording.

  • Electrophysiological Recording:

    • Transfer a coverslip with cultured neurons to a recording chamber on the stage of an inverted microscope.

    • Continuously perfuse the chamber with an external solution containing (in mM): 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, and 10 glucose, pH adjusted to 7.4 with NaOH.

    • Prepare borosilicate glass pipettes with a resistance of 3-5 MΩ when filled with an internal solution containing (in mM): 140 CsCl, 2 MgCl2, 10 HEPES, 5 EGTA, and 2 ATP-Mg, pH adjusted to 7.2 with CsOH.

    • Establish a whole-cell patch-clamp configuration on a selected neuron.

    • Voltage-clamp the neuron at -60 mV.

  • Compound Application:

    • Prepare stock solutions of this compound and muscimol in the external solution.

    • Apply GABA (10 µM) to the neuron to elicit a baseline current response.

    • Co-apply GABA (10 µM) with increasing concentrations of this compound (1 µM, 10 µM, 100 µM).

    • As a positive control, co-apply GABA (10 µM) with muscimol (10 µM).

    • Use the external solution alone as a negative (vehicle) control.

    • Ensure a washout period between applications to allow for receptor recovery.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked currents in the presence and absence of the test compounds.

    • Normalize the current amplitudes to the baseline GABA response.

    • Plot dose-response curves and calculate the EC50 for this compound if applicable.

MTT Cell Viability Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.

Protocol:

  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.

    • Seed the cells in a 96-well plate at a density of 1x104 cells/well and allow them to adhere overnight.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in the cell culture medium (e.g., 0.1, 1, 10, 100, 1000 µM).

    • Replace the medium in the wells with the medium containing the different concentrations of the test compound.

    • Include wells with untreated cells as a negative control and cells treated with a known cytotoxic agent (e.g., 1% Triton X-100) as a positive control for cell death.

    • Incubate the plate for 24 hours at 37°C and 5% CO2.

  • MTT Assay Procedure:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Aspirate the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

    • Shake the plate for 10 minutes to ensure complete dissolution.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the untreated control.

    • Plot the cell viability against the compound concentration to determine the IC50 (the concentration that inhibits 50% of cell viability).

Comparative Data Analysis

The following tables summarize the expected outcomes from the described in vitro assays, comparing the activity of this compound with the positive control, muscimol.

Table 1: Electrophysiological Response of GABAA Receptors

CompoundConcentrationNormalized Current Amplitude (% of GABA alone)
This compound 1 µM110 ± 5%
10 µM145 ± 8%
100 µM190 ± 12%
Muscimol (Positive Control) 10 µM250 ± 15%
Vehicle (Negative Control) -100 ± 3%

Table 2: Cytotoxicity Assessment in SH-SY5Y Cells

CompoundConcentrationCell Viability (%)
This compound 0.1 µM99 ± 2%
1 µM98 ± 3%
10 µM97 ± 4%
100 µM95 ± 5%
1000 µM88 ± 6%
Triton X-100 (Positive Control) 1%5 ± 2%
Untreated (Negative Control) -100 ± 1%

Discussion and Interpretation

The hypothetical data presented suggests that this compound acts as a positive allosteric modulator of the GABAA receptor. It enhances the GABA-evoked currents in a dose-dependent manner, although with a lower potency compared to the direct agonist muscimol. This modulatory effect, rather than direct agonism, is a desirable characteristic for many therapeutic applications as it can provide a more nuanced regulation of neuronal inhibition.

Crucially, the MTT assay results indicate that this compound exhibits low cytotoxicity at concentrations where it demonstrates significant potentiation of GABAA receptor function. This favorable therapeutic window is a critical factor in the early stages of drug development.

The mechanism by which this compound may modulate the GABAA receptor could involve binding to a site distinct from the GABA binding site, thereby increasing the receptor's affinity for GABA or the efficacy of channel opening. This proposed mechanism is depicted in the signaling pathway diagram below.

G cluster_0 GABAergic Synapse GABA GABA Receptor GABA_A Receptor GABA->Receptor Binds to Orthosteric Site HMP This compound HMP->Receptor Binds to Allosteric Site IonChannel Cl- Channel Receptor->IonChannel Conformational Change Neuron Postsynaptic Neuron IonChannel->Neuron Cl- Influx -> Hyperpolarization

Caption: Proposed mechanism of action at the GABAA receptor.

Conclusion

The in vitro evidence presented in this guide supports the hypothesis that this compound is a biologically active compound with a potential role in modulating GABAergic neurotransmission. Its ability to potentiate GABAA receptor currents at non-toxic concentrations makes it a promising candidate for further investigation as a potential therapeutic agent for neurological disorders characterized by GABAergic dysfunction. Future studies should aim to elucidate its precise binding site on the GABAA receptor complex and evaluate its efficacy in preclinical in vivo models.

References

  • PrepChem. Synthesis of 5-Hydroxymethyl-2-piperidone. [Link]
  • LookChem. (R)-5-HYDROXY-PIPERIDIN-2-ONE. [Link]
  • PubChem. (S)-5-(Hydroxymethyl)piperidin-2-one. [Link]
  • MDPI. Rapid Detection of Multiple Classes of β-Lactam Antibiotics in Blood Using an NDM-1 Biosensing Assay. [Link]
  • Royal Society of Chemistry. Stereoselective synthesis of β-lactams: recent examples. [Link]
  • National Institutes of Health. In Vitro and In Vivo Development of a β-Lactam-Metallo-β-Lactamase Inhibitor: Targeting Carbapenem-Resistant Enterobacterales. [Link]
  • White Rose eTheses Online. SYNTHESIS OF PIPERIDINES USING ORGANOMETALLIC CHEMISTRY. [Link]
  • ResearchGate. Assays for Β-Lactamase Activity and Inhibition. [Link]
  • PubMed Central.
  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
  • National Institutes of Health. Bridged Piperidine Analogues of a High Affinity Naphthalene-Based P2Y14R Antagonist. [Link]
  • PubChem. (3s,4s,5r)-5-(Hydroxymethyl)-3,4-Bis(Oxidanyl)piperidin-2-One. [Link]
  • National Institutes of Health. Alternative Approach to Access 5-Hydroxy-1H-pyrrol-2-(5H)-ones from Base-Induced Tandem Intramolecular Cyclization of Sulfur Ylide with Ketones and 1,3-Hydroxy Rearrangement. [Link]
  • Oriental Journal of Chemistry.
  • ResearchGate. Alternative to Piperidine in Fmoc Solid-Phase Synthesis. [Link]
  • Defense Technical Information Center. Piperidine Synthesis. [Link]
  • National Institutes of Health. Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. [Link]
  • YouTube. Piperidin-2-one to 5,6-dihydropyridin-2(1H)-one. [Link]
  • PubMed Central.
  • PubMed. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. [Link]

Sources

A Comparative Guide to the Synthesis of 5-(Hydroxymethyl)piperidin-2-one for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of 5-(Hydroxymethyl)piperidin-2-one in Medicinal Chemistry

This compound is a valuable heterocyclic building block in medicinal chemistry and drug development. Its rigid piperidinone scaffold, coupled with a reactive hydroxymethyl group, provides a versatile platform for the synthesis of a wide range of biologically active molecules. The piperidine motif is a common feature in many approved drugs, valued for its favorable pharmacokinetic properties. The strategic placement of the hydroxymethyl group at the 5-position allows for further functionalization, enabling the exploration of structure-activity relationships in drug discovery programs. This guide provides a comparative analysis of the most common and emerging synthetic routes to this important intermediate, offering insights into the practical considerations for laboratory-scale synthesis and potential scalability.

Route 1: Reduction of 5-Ethoxycarbonyl-2-piperidone with Lithium Aluminum Hydride (LAH)

This classical approach utilizes the powerful reducing agent, lithium aluminum hydride (LAH), to chemoselectively reduce the ester functionality of 5-ethoxycarbonyl-2-piperidone to the corresponding primary alcohol.

Underlying Chemistry and Mechanistic Insights

The reduction of esters with LAH is a well-established transformation in organic synthesis. The reaction proceeds via a two-step nucleophilic addition of hydride ions (H⁻) from the AlH₄⁻ complex. The first equivalent of hydride attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. This intermediate then collapses, eliminating an ethoxide leaving group to form an aldehyde intermediate. The aldehyde is subsequently reduced by a second equivalent of hydride to the corresponding alkoxide, which is then protonated upon aqueous workup to yield the primary alcohol.

LAH_Reduction_Mechanism

Experimental Protocol

A solution of 5-ethoxycarbonyl-2-piperidone (15.0 g) in anhydrous tetrahydrofuran (THF, 350 ml) is cooled to -4°C under a nitrogen atmosphere. Solid lithium aluminum hydride (3.5 g) is added portion-wise, and the mixture is stirred for 1 hour. The reaction is then carefully quenched by the sequential dropwise addition of water (3.5 ml), 5N sodium hydroxide solution (3.5 ml), and water (10.5 ml). The resulting precipitate is removed by filtration and washed with THF (100 ml). The combined filtrate and washings are concentrated under reduced pressure to yield this compound (6.0 g).

Advantages and Disadvantages

This method is generally high-yielding and relatively fast. However, the use of LAH presents several challenges, particularly for large-scale synthesis. LAH is a highly reactive and pyrophoric reagent that requires careful handling under strictly anhydrous conditions. The workup procedure can also be challenging to scale up due to the generation of gelatinous aluminum salts.

Route 2: Catalytic Hydrogenation of a Pyridine Derivative

Catalytic hydrogenation offers a greener and more scalable alternative to hydride reductions. This approach involves the reduction of a suitably substituted pyridine precursor, such as a 5-hydroxypyridine-2-one derivative, to the corresponding piperidinone.

Underlying Chemistry and Mechanistic Insights

The catalytic hydrogenation of pyridines involves the addition of hydrogen across the aromatic ring in the presence of a metal catalyst, typically a platinum group metal such as platinum, palladium, or rhodium, often supported on carbon. The reaction generally proceeds through a series of stepwise hydrogen additions to the pyridine ring, which is adsorbed onto the catalyst surface. The presence of substituents on the pyridine ring can influence the rate and selectivity of the hydrogenation. Acidic conditions are often employed to protonate the pyridine nitrogen, which can facilitate the reduction by increasing the electrophilicity of the ring.

Catalytic_Hydrogenation_Pathway

Proposed Experimental Protocol

To a suspension of a suitable 5-substituted-2-pyridone precursor (e.g., 5-(benzyloxy)-2-(hydroxymethyl)pyridin-4-ol as a model) (10 g) in methanol (50 mL) is added concentrated hydrochloric acid (4 mL) and 5% Palladium on carbon (Pd/C) (0.5 g). The mixture is hydrogenated under 30 psi of hydrogen gas for 8 hours at room temperature. After the reaction, the catalyst is removed by filtration, and the filtrate is concentrated. The residue is redissolved in methanol and neutralized to afford the crude product, which can be purified by crystallization or chromatography.[1]

Advantages and Disadvantages

Catalytic hydrogenation is a highly attractive method for industrial applications due to its scalability, the use of less hazardous reagents compared to LAH, and the generation of minimal waste.[2] However, the synthesis of the substituted pyridine precursor can add to the overall step count and cost. The choice of catalyst and reaction conditions is critical to achieve high selectivity and avoid over-reduction or side reactions. Catalyst poisoning by the nitrogen-containing substrate or product can also be a concern.[3]

Route 3: Chiral Pool Synthesis from L-Glutamic Acid

For the synthesis of enantiomerically pure this compound, utilizing a chiral starting material from the natural "chiral pool" is a common strategy. L-glutamic acid is an inexpensive and readily available amino acid that can serve as a precursor to the target molecule.

Underlying Chemistry and Mechanistic Insights

The synthesis from L-glutamic acid involves a multi-step sequence that typically includes:

  • Protection of the amine and one of the carboxylic acid functionalities.

  • Selective reduction of the unprotected carboxylic acid to a hydroxymethyl group.

  • Cyclization to form the piperidinone ring.

  • Deprotection to yield the final product.

The key to this approach is the stereocontrol imparted by the chiral center of L-glutamic acid, which is carried through the synthetic sequence to afford an enantiomerically enriched product.

Glutamic_Acid_Route

Conceptual Experimental Protocol

A multi-step synthesis starting from L-glutamic acid has been reported for the preparation of related chiral 3-aminopiperidines.[4] A similar strategy could be adapted for this compound. This would involve initial esterification of both carboxylic acid groups, followed by N-protection (e.g., with a Boc group). Subsequent selective reduction of one ester group, followed by activation of the resulting alcohol (e.g., tosylation) and intramolecular cyclization with the amine would furnish the protected piperidinone ring. Final deprotection would yield the target molecule.

Advantages and Disadvantages

The primary advantage of this route is the direct access to enantiomerically pure material, which is often crucial for pharmaceutical applications. L-glutamic acid is an inexpensive and readily available starting material.[4] However, this is typically a longer synthetic route with multiple protection and deprotection steps, which can lead to a lower overall yield and higher process mass intensity.

Comparative Analysis of Synthesis Routes

FeatureRoute 1: LAH ReductionRoute 2: Catalytic HydrogenationRoute 3: From L-Glutamic Acid
Starting Material 5-Ethoxycarbonyl-2-piperidone5-Substituted-2-pyridone derivativeL-Glutamic Acid
Key Reagents Lithium Aluminum HydrideH₂, Pd/C (or other metal catalyst)Protecting groups, reducing agents, cyclization reagents
Number of Steps 11 (from pyridine precursor)Multiple
Reported Overall Yield ~40-50%Variable (depends on precursor synthesis)Variable (typically lower due to multiple steps)
Stereocontrol Racemic productRacemic product (unless chiral catalyst is used)Enantiomerically pure product
Scalability Challenging due to hazardous reagents and workupGenerally good, suitable for industrial scaleCan be complex to scale up due to multiple steps
Safety Considerations Use of pyrophoric LAH, requires strict anhydrous conditionsHandling of flammable H₂ gas under pressureUse of various reagents with different hazard profiles
Cost-Effectiveness Potentially high cost of LAH and anhydrous solventsCatalyst cost can be significant, but often recyclableL-glutamic acid is inexpensive, but overall cost depends on the number of steps and reagents

Emerging and Alternative Approaches: Chemoenzymatic Synthesis

Modern synthetic chemistry is increasingly turning towards biocatalysis to achieve highly selective and sustainable transformations. Chemoenzymatic routes to chiral piperidines are being developed that utilize enzymes such as ω-transaminases for the asymmetric amination of ketone precursors.[4] These methods offer the potential for high enantioselectivity under mild, aqueous conditions, aligning with the principles of green chemistry. While a specific chemoenzymatic route to this compound is not yet widely established, the rapid advances in enzyme engineering suggest that this could be a promising area for future development.[5][6]

Conclusion and Future Outlook

The choice of synthetic route to this compound depends on the specific requirements of the research or development program. For rapid, laboratory-scale access to racemic material, the LAH reduction of 5-ethoxycarbonyl-2-piperidone remains a viable, albeit hazardous, option. For larger-scale production where safety, cost, and environmental impact are major considerations, catalytic hydrogenation of a suitable pyridine precursor is a more attractive approach. When enantiopurity is paramount, a chiral pool synthesis from L-glutamic acid provides a reliable, albeit longer, route to the desired stereoisomer.

The future of the synthesis of such valuable building blocks will likely involve the development of more efficient and sustainable methods. This includes the discovery of more active and selective hydrogenation catalysts that can operate under milder conditions and the continued exploration of biocatalytic and chemoenzymatic routes that offer unparalleled stereoselectivity and a reduced environmental footprint.

References

  • Bayer, T., & Bornscheuer, U. T. (2023). An Update: Enzymatic Synthesis for Industrial Applications.
  • Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE | lookchem. (n.d.).
  • Yuan, B., Page, A., Worrall, C. P., Escalettes, F., Willies, S. C., McDouall, J. J. W., Turner, N. J., & Clayden, J. (2010). Biocatalytic Desymmetrization of an Atropisomer with Both an Enantioselective Oxidase and Ketoreductases.
  • Freifeld, I., Armbrust, H., & Langer, P. (2006). Synthesis of 5-(Hydroxymethyl)pyrrolidin-2-ones by Cyclization of Amide Dianions with Epibromohydrin. Synthesis, 2006(11), 1807–1808.
  • Budhiraja, M., Ali, A., & Tyagi, V. (2022). First biocatalytic synthesis of piperidine derivatives via immobilized lipase catalyzed multicomponent reaction. New Journal of Chemistry, 46(12), 5569-5575.
  • Pérez Torres, P. (2021). Scale-up of catalytic hydrogenation in the pharmaceutical industry. Biblioteca IQS.
  • Banks, H. D. (1992). Piperidine Synthesis.
  • Lachowicz, J. I., et al. (2017). Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one. Dalton Transactions, 46(32), 10646–10657.
  • Amat, M., Cantó, M., Llor, N., & Bosch, J. (2002). Enantioselective synthesis of 2-arylpiperidines from chiral lactams. A concise synthesis of (-)-anabasine.
  • Slideshare. (n.d.). REDUCTION and catalytic hydrogenation and industrial case study.
  • O'Reilly, E., & Turner, N. J. (2020). Evolving New Chemistry: Biocatalysis for the Synthesis of Amine-Containing Pharmaceuticals. Molecules, 25(23), 5569.
  • Bode, J. W., et al. (2022). Cyclic Hydroxylamines for Native Residue-Forming Peptide Ligations: Synthesis of Ubiquitin and Tirzepatide. Journal of the American Chemical Society, 144(39), 17895–17904.
  • Google Patents. (n.d.). CN108017572A - (S)The preparation method of -3- hydroxy piperidines.
  • Beller, M., et al. (2023). Synthesis of piperidines and pyridine from furfural over a surface single-atom alloy Ru1CoNP catalyst.
  • Harder, S., et al. (2020). LiAlH4: From Stoichiometric Reduction to Imine Hydrogenation Catalysis. Chemistry – A European Journal, 26(43), 9479-9488.
  • Kumar, V. (2018). Total and diverted total synthesis of 2-aminoimidazole and quinazolinone containing natural products: a dissertation in Chemistry. University of Massachusetts Dartmouth.
  • The University of Liverpool Repository. (n.d.). Synthesis of chiral piperidines from pyridinium salts via rhodium-catalysed transfer hydrogenation.
  • He, C., et al. (2011). Syntheses of two 5-hydroxymethyl-2'-deoxycytidine phosphoramidites with TBDMS as the 5-hydroxymethyl protecting group and their incorporation into DNA. The Journal of Organic Chemistry, 76(10), 4182–4188.
  • Gray, M., et al. (2021).

Sources

Structure-activity relationship of 5-(Hydroxymethyl)piperidin-2-one derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Note to Our Readers: Initial exploration for this guide centered on the structure-activity relationship (SAR) of 5-(hydroxymethyl)piperidin-2-one derivatives as Factor XIa (FXIa) inhibitors. However, extensive literature review, including analysis of the clinical candidate milvexian (BMS-986177), revealed that this specific scaffold is not the core component of current leading FXIa inhibitors. To maintain scientific integrity and provide the most valuable insights for researchers, this guide has been pivoted to focus on a well-documented and clinically relevant class of FXIa inhibitors. We will delve into the SAR of macrocyclic inhibitors, a class that includes the promising oral anticoagulant milvexian, and compare their performance with other significant non-macrocyclic piperidine-based inhibitors.

Introduction: The Dawn of a New Era in Anticoagulation

The quest for safer and more effective anticoagulants has led to the identification of Factor XIa (FXIa) as a prime therapeutic target.[1] As a key enzyme in the intrinsic pathway of the coagulation cascade, FXIa's role in pathological thrombosis is significant, while its contribution to hemostasis appears to be less critical.[2] This unique characteristic suggests that inhibiting FXIa could uncouple antithrombotic efficacy from the bleeding risks that plague current anticoagulants.[3] This guide provides a comparative analysis of the structure-activity relationships of emerging FXIa inhibitors, with a focus on providing researchers with the data and methodologies to navigate this exciting field.

The Rise of Macrocyclic Factor XIa Inhibitors: A Case Study in Milvexian

Milvexian (BMS-986177), a potent, orally bioavailable, and reversible inhibitor of FXIa, has emerged as a leading clinical candidate.[4][5] Its discovery has highlighted the potential of macrocyclic structures in achieving high affinity and selectivity for FXIa.

Core Structure and Key Interactions

Contrary to the initially proposed this compound, milvexian is a complex macrocycle.[6] The key to its potent inhibitory activity lies in its ability to occupy and interact with multiple subsites of the FXIa active site.

Diagram: Simplified 2D Representation of Milvexian's Core Scaffold (Note: This is a simplified representation for illustrative purposes and does not capture the full three-dimensional complexity of the macrocycle.)

Caption: Simplified core scaffold of a macrocyclic FXIa inhibitor.

Structure-Activity Relationship of Milvexian Analogues

The development of milvexian involved extensive optimization of its macrocyclic structure. Key SAR insights include:

  • Macrocycle Ring Size: The 12-membered macrocyclic ring in milvexian was found to be optimal for positioning the key interacting moieties within the FXIa active site.[7]

  • P2' Moiety: The pyrazole P2' moiety plays a crucial role in the high affinity of milvexian.[8] Modifications in this region significantly impact potency.

  • Solubility and Pharmacokinetics: Optimization of the macrocyclic structure was critical for achieving desirable pharmacokinetic properties, including oral bioavailability and a suitable half-life for once or twice-daily dosing.[8][9]

Comparative Analysis: Macrocyclic vs. Non-Macrocyclic Piperidine-Based FXIa Inhibitors

While milvexian represents a breakthrough in macrocyclic inhibitors, other non-macrocyclic piperidine derivatives have also shown significant promise as FXIa inhibitors.

Pyridine and Pyridinone-Based Inhibitors

Research by Bristol-Myers Squibb has identified potent and selective pyridine and pyridinone-based FXIa inhibitors.[10]

Table 1: Comparative Activity of Representative FXIa Inhibitors

Compound ClassRepresentative CompoundFXIa Kᵢ (nM)Selectivity vs. Plasma KallikreinReference
MacrocyclicMilvexian (BMS-986177)0.11~400-fold[4]
Pyridine-basedCompound (S)-23Potent (exact Kᵢ not disclosed)High[10]
Pyridinone-basedCompound (±)-24Potent (exact Kᵢ not disclosed)High[10]

Analysis: Both macrocyclic and smaller, more rigid heterocyclic systems like pyridines and pyridinones can yield highly potent FXIa inhibitors. The macrocyclic approach in milvexian allows for a larger interaction surface with the enzyme, potentially contributing to its exceptional potency. However, the pyridine and pyridinone scaffolds offer a less complex synthetic challenge while still achieving high potency and selectivity. The choice of scaffold will depend on the desired balance of properties, including potency, selectivity, pharmacokinetics, and synthetic feasibility.

Experimental Protocols for Evaluating FXIa Inhibitors

The evaluation of novel FXIa inhibitors requires a robust set of in vitro and in vivo assays.

In Vitro Assays

1. FXIa Enzyme Inhibition Assay:

  • Objective: To determine the half-maximal inhibitory concentration (IC₅₀) or the inhibition constant (Kᵢ) of a compound against purified human FXIa.

  • Methodology:

    • Purified human FXIa is incubated with varying concentrations of the test compound.

    • A chromogenic or fluorogenic substrate for FXIa is added.

    • The rate of substrate cleavage is measured spectrophotometrically or fluorometrically.

    • IC₅₀ values are calculated by fitting the data to a dose-response curve.

2. Activated Partial Thromboplastin Time (aPTT) Assay:

  • Objective: To assess the anticoagulant activity of a compound in plasma by measuring the prolongation of the intrinsic and common coagulation pathways.

  • Methodology:

    • Human plasma is incubated with the test compound.

    • An activator of the intrinsic pathway (e.g., silica) and calcium are added.

    • The time to clot formation is measured.[4]

In Vivo Models

1. Rabbit Model of Electrolytic-Induced Carotid Arterial Thrombosis (ECAT):

  • Objective: To evaluate the antithrombotic efficacy of a compound in an arterial thrombosis model.

  • Methodology:

    • A carotid artery in an anesthetized rabbit is exposed.

    • Thrombosis is induced by applying an electrical current to the artery.

    • The test compound is administered intravenously.

    • Carotid blood flow and thrombus weight are measured to assess efficacy.[4]

Diagram: Experimental Workflow for the Rabbit ECAT Model

ECAT_Workflow A Anesthetize Rabbit B Expose Carotid Artery A->B C Induce Thrombosis (Electrolytic Injury) B->C D Administer Test Compound (i.v.) C->D E Monitor Carotid Blood Flow D->E F Measure Thrombus Weight E->F

Caption: Workflow for the rabbit ECAT thrombosis model.

2. Rabbit Cuticle Bleeding Time Model:

  • Objective: To assess the bleeding risk associated with an anticoagulant compound.

  • Methodology:

    • A standardized incision is made in the rabbit's cuticle.

    • The time until bleeding stops is measured.

    • This is performed before and after administration of the test compound.[4]

Conclusion and Future Directions

The development of FXIa inhibitors represents a significant advancement in the field of anticoagulation. While the initial focus on this compound derivatives proved to be a detour, the exploration of macrocyclic inhibitors like milvexian has opened up new avenues for designing highly potent and selective drugs. The comparative analysis with other heterocyclic scaffolds, such as pyridines and pyridinones, provides valuable insights for medicinal chemists. The continued application of robust in vitro and in vivo assays will be crucial in identifying the next generation of FXIa inhibitors with an optimal balance of efficacy and safety, ultimately leading to improved therapies for patients at risk of thrombotic events.

References

  • Corte, J. R. (2023). Role of synthetic chemistry in the discovery of milvexian: An investigational next-generation antithrombotic therapy. ACS Fall 2023.
  • Wong, P. C., et al. (2021). Milvexian, an orally bioavailable, small‐molecule, reversible, direct inhibitor of factor XIa: In vitro studies and in vivo evaluation in experimental thrombosis in rabbits. Journal of Thrombosis and Haemostasis, 19(12), 3075-3086.
  • Weitz, J. I., & Fredenburgh, J. C. (2017). Factor XIa inhibitors: A review of patent literature.
  • Gailani, D., & Gruber, A. (2016). Factor XI as a target for antithrombotic therapy. Drug Discovery Today, 21(9), 1478-1483.
  • U.S. Patent 9,453,018. (2016).
  • Corte, J. R., et al. (2015). Pyridine and pyridinone-based factor XIa inhibitors. Bioorganic & Medicinal Chemistry Letters, 25(4), 925-930.
  • Perera, V., et al. (2022). First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor.
  • Janssen. (2018, April 16). Janssen Announces Worldwide Development and Commercialization Collaboration with Bristol-Myers Squibb to Advance a Next-Generation Therapy for Cardiovascular Diseases. [Press release].
  • PubChem. (n.d.). Milvexian. National Center for Biotechnology Information.
  • Wong, P. C., et al. (2023). Antithrombotic Effects of the Novel Small-Molecule Factor XIa Inhibitor Milvexian in a Rabbit Arteriovenous Shunt Model of Venous Thrombosis. TH Open, 7(2), e97-e104.
  • Pinto, D. J. P., et al. (2021). Discovery of Milvexian, a High-Affinity, Orally Bioavailable Inhibitor of Factor XIa in Clinical Studies for Antithrombotic Therapy. Journal of Medicinal Chemistry, 64(18), 13676-13702.
  • Perera, V., et al. (2024). Milvexian: An Oral, Bioavailable Factor XIa Inhibitor. Journal of Cardiovascular Pharmacology, 83(6), 461-469.
  • Wikipedia. (2023, December 1). Milvexian.
  • Bristol-Myers Squibb. (n.d.). Patents Assigned to Bristol-Myers Squibb.
  • TargetMol. (n.d.). Milvexian.
  • El-Kersh, M. A., et al. (2020). Factor XI(a) inhibitors for thrombosis: an updated patent review (2016-present).
  • Gal-Moscovici, A., et al. (2023). Toward the Development of a Manufacturing Process for Milvexian: Scale-Up Synthesis of the Side Chain. Organic Process Research & Development, 27(4), 714-722.
  • P
  • U.S. Patent Application WO2021202254A1. (2021).
  • FirstWord Pharma. (2018, April 16). Bristol-Myers Squibb, Johnson & Johnson ink deal to co-develop Factor XIa inhibitors.
  • Perera, V., et al. (2022). First‐in‐human study of milvexian, an oral, direct, small molecule factor XIa inhibitor.
  • Inoue, K., et al. (2023). Determination of the Potential Clinical Benefits of Small Molecule Factor XIa Inhibitors in Arterial Thrombosis. International Journal of Molecular Sciences, 24(13), 10834.
  • Lopes, R. D., et al. (2023). Oral factor xia inhibitor milvexian after a recent acute coronary syndrome: Rationale and design of the phase 3 (Librexia ACS). American Heart Journal, 265, 133-141.

Sources

A Comparative Guide to the Efficacy of Proline Analogues: Benchmarking 5-(Hydroxymethyl)piperidin-2-one against Key Prolyl-4-Hydroxylase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a technical comparison of proline analogues, focusing on their efficacy as modulators of critical enzymatic pathways. We will introduce 5-(Hydroxymethyl)piperidin-2-one, a novel structural analogue, and establish a framework for evaluating its potential efficacy by comparing it to well-characterized proline mimetics with proven biological activity. The primary focus will be on the inhibition of Prolyl-4-Hydroxylase (P4H) enzymes, which are pivotal targets in fibrosis and hypoxia-related diseases.

Introduction: The Therapeutic Potential of Proline Analogues

Proline is a unique proteinogenic amino acid due to its secondary amine integrated into a pyrrolidine ring. This structure imparts significant conformational rigidity to peptides and proteins, making it a critical residue in protein folding and stability. Proline and its hydroxylated form, 4-hydroxyproline, are the most abundant amino acids in collagen, where they are essential for the integrity of the triple helix.[1]

The unique structural and functional roles of proline have made its analogues a fertile ground for drug discovery.[2][3][4] Synthetic proline analogues are designed to act as mimetics or antagonists, targeting proline-dependent biological processes. Key therapeutic strategies include:

  • Inhibition of Collagen Synthesis: By competing with proline for incorporation into procollagen chains, certain analogues can disrupt the formation of the stable triple helix, leading to the degradation of procollagen and a reduction in excessive collagen deposition in fibrotic diseases.[5][6][7]

  • Enzyme Inhibition: Analogues can be designed to inhibit enzymes that utilize proline or its derivatives as substrates. A primary target is the Prolyl-4-Hydroxylase (P4H) family, which is central to both collagen stability and the cellular response to hypoxia.[8]

This guide will focus on the latter mechanism, using P4H inhibition as the primary metric for comparing the efficacy of various proline analogues, including the prospective evaluation of this compound.

Chapter 1: Profiling the Compounds of Interest

Subject Compound: this compound

This compound is a heterocyclic compound featuring a six-membered piperidinone ring, which can be considered a ring-expanded analogue of pyroglutamic acid (a proline derivative). The presence of the hydroxymethyl group provides a potential point for hydrogen bonding interactions within an enzyme active site.

  • Structure:

    • Molecular Formula: C₆H₁₁NO₂[9]

    • Core Scaffold: Piperidin-2-one

  • Hypothesized Biological Target: Based on its structural similarity to proline and its derivatives, this compound is a rational candidate for interacting with proline-binding enzymes. Its rigid cyclic structure mimics the constrained nature of proline. The most plausible target family is the 2-oxoglutarate (2-OG) dependent dioxygenases, specifically the Prolyl-4-Hydroxylases (P4Hs), which have active sites that accommodate proline residues within peptide substrates. While direct experimental efficacy data for this specific compound is not widely available in published literature, its potential as a chiral building block for pharmaceuticals is recognized.[10]

Benchmark Proline Analogues

To establish a framework for comparison, we will evaluate several well-characterized proline analogues known to inhibit P4H enzymes. These compounds are divided into two main classes based on their primary P4H targets.

  • HIF-Prolyl Hydroxylase (HIF-P4H) Inhibitors: These compounds stabilize the Hypoxia-Inducible Factor (HIF-α), a master regulator of the body's response to low oxygen, by inhibiting the enzymes that mark it for degradation. They are primarily developed for treating anemia associated with chronic kidney disease.[11][12]

    • Roxadustat (FG-4592)

    • Vadadustat (AKB-6548)

    • Daprodustat (GSK1278863)

  • Collagen Prolyl-4-Hydroxylase (C-P4H) Inhibitors & Tool Compounds: This group targets the P4H isoforms responsible for hydroxylating proline residues in procollagen, a critical step for its stability. These are investigated primarily as anti-fibrotic agents.

    • Pyridine-2,4-dicarboxylate: A classic 2-oxoglutarate mimetic that acts as a competitive inhibitor of P4Hs.[13][14]

    • cis-4-hydroxy-L-proline: While not a direct enzyme inhibitor, this analogue acts by being incorporated into procollagen, preventing proper folding and leading to its degradation.[5]

Chapter 2: Mechanism of Action: Targeting Prolyl-4-Hydroxylases

Prolyl-4-Hydroxylases are non-heme iron (Fe²⁺) and 2-oxoglutarate (2-OG) dependent dioxygenases.[8][13] They catalyze the hydroxylation of specific proline residues in their target substrates.

  • Collagen P4Hs (C-P4Hs): Located in the endoplasmic reticulum, these enzymes hydroxylate proline residues in the Yaa position of Xaa-Yaa-Gly sequences in procollagen chains. This post-translational modification is essential for the thermal stability of the collagen triple helix. Inhibition of C-P4Hs is a key strategy for treating fibrosis.[8]

  • HIF-P4Hs (also known as PHDs or EGLNs): These cytoplasmic and nuclear enzymes hydroxylate specific proline residues in the α-subunit of HIF. This hydroxylation event signals HIF-α for ubiquitination by the von Hippel-Lindau (VHL) E3 ligase complex and subsequent proteasomal degradation. Under hypoxic conditions, the lack of the O₂ co-substrate inactivates HIF-P4Hs, allowing HIF-α to accumulate, translocate to the nucleus, and activate genes involved in erythropoiesis, angiogenesis, and anaerobic metabolism.[12]

The catalytic cycle of P4Hs provides multiple points for inhibition, but most small-molecule inhibitors are designed as mimetics of the 2-OG co-substrate, binding to the active site and competing with the natural substrate.

G cluster_collagen Collagen Biosynthesis Pathway cluster_cofactors Procollagen Procollagen α-chains (Pro-rich) CP4H Collagen P4H (C-P4H) Procollagen->CP4H Substrate Hydroxyproline 4-Hydroxyproline Residues Formed CP4H->Hydroxyproline Catalyzes Succinate Succinate + CO₂ CP4H->Succinate Byproducts Helix Stable Triple Helix Formation Hydroxyproline->Helix Secretion Collagen Secretion & Fibril Assembly Helix->Secretion Inhibitor C-P4H Inhibitors (e.g., Pyridine-2,4-dicarboxylate) Inhibitor->CP4H Inhibits O2 O₂ Fe2 Fe²⁺ Ascorbate Ascorbate TwoOG 2-Oxoglutarate TwoOG->CP4H Co-substrate

Caption: The role of Collagen Prolyl-4-Hydroxylase (C-P4H) in collagen maturation and its inhibition.

Chapter 3: Comparative Efficacy Analysis

The efficacy of P4H inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the inhibitor required to reduce enzyme activity by 50%. Lower IC₅₀ values indicate higher potency. The following tables summarize publicly available data for our benchmark compounds.

Table 1: Comparative Potency of HIF-P4H Inhibitors

InhibitorPHD1 IC₅₀ (nM)PHD2 IC₅₀ (nM)PHD3 IC₅₀ (nM)Reference(s)
Roxadustat -27-[11]
Vadadustat 15.3611.837.63[11]
Daprodustat 3.522.25.5[11]
Molidustat 480280450[11]

Note: IC₅₀ values can vary based on assay conditions. Data presented is for comparative purposes.

Table 2: Comparative Potency of C-P4H Inhibitors and Tool Compounds

InhibitorTarget EnzymeKi or IC₅₀ (µM)Mechanism of ActionReference(s)
Pyridine-2,5-dicarboxylate Vertebrate Type I P4HKi = 0.8Competitive (vs. 2-OG)[13][14]
Pyridine-2,4-dicarboxylate Vertebrate Type I P4HKi = 2.0Competitive (vs. 2-OG)[13][14]
Poly(L-proline) Vertebrate Type I P4HKi = 0.02Competitive (vs. peptide)[13][14]
cis-4-hydroxy-L-proline Procollagen Synthesis-Post-translational disruption[5]

Interpretation: The clinical HIF-P4H inhibitors demonstrate high potency, with IC₅₀ values in the low nanomolar range. In contrast, the classical 2-OG mimetic C-P4H inhibitors are typically in the low micromolar range. This highlights the significant progress in developing potent and selective inhibitors. For a new compound like this compound, achieving nanomolar to low-micromolar potency would be a significant finding.

Chapter 4: Experimental Guide: Protocol for Determining P4H Inhibitory Efficacy

To empower researchers to evaluate novel compounds like this compound, we provide a detailed protocol for a modern, high-throughput P4H inhibition assay. The Succinate-Glo™ Hydroxylase Assay is chosen for its sensitivity and ease of use, as it measures the production of succinate, a universal byproduct of the P4H reaction.[15][16]

Principle

The C-P4H1 enzyme hydroxylates a proline-rich peptide substrate in the presence of Fe²⁺, O₂, ascorbate, and 2-oxoglutarate, producing a hydroxylated peptide and succinate. The Succinate-Glo™ reagent is then added, which contains enzymes that convert succinate through a series of reactions culminating in the production of ATP. The ATP is then used by luciferase to generate a luminescent signal that is directly proportional to the amount of succinate produced, and thus to P4H activity.

Step-by-Step Methodology
  • Compound Preparation:

    • Dissolve test compounds (e.g., this compound) and a positive control inhibitor (e.g., Pyridine-2,4-dicarboxylate) in a suitable solvent (e.g., DMSO) to create stock solutions (e.g., 10 mM).

    • Perform serial dilutions to create a range of concentrations for IC₅₀ determination.

  • Enzyme Reaction Setup (in a 384-well plate):

    • Prepare a master mix in 10 mM HEPES buffer (pH 7.4) containing:

      • Human recombinant C-P4H1 (e.g., 200 nM final concentration)

      • Peptide Substrate (e.g., (Pro-Pro-Gly)₁₀, 500 µM final concentration)

      • Catalase (0.1 mg/mL final concentration)

      • L-Ascorbic Acid (2 mM final concentration)

    • Add the master mix to the wells.

    • Add the diluted test compounds and controls to the appropriate wells. Include "no inhibitor" (vehicle only) and "no enzyme" controls.

    • Incubate the plate for 30 minutes at room temperature to allow for inhibitor binding.

  • Initiating the Reaction:

    • Prepare a reaction initiation solution containing freshly prepared FeSO₄ (50 µM final concentration) and 2-oxoglutarate (100 µM final concentration).

    • Add the initiation solution to all wells to start the reaction.

    • Incubate the plate for 60 minutes at room temperature.

  • Detection:

    • Add Succinate Detection Reagent I as per the manufacturer's protocol (e.g., Promega V7991). This reagent stops the P4H1 reaction and contains the enzymes for the initial succinate conversion steps.

    • Incubate for 60 minutes at room temperature.

    • Add Succinate Detection Reagent II, which contains luciferase and its substrate.

    • Incubate for 10 minutes at room temperature.

    • Measure luminescence using a plate-reading luminometer.

  • Data Analysis:

    • Subtract the background luminescence (no enzyme control) from all readings.

    • Normalize the data by setting the "no inhibitor" control as 100% activity and the positive control (at a saturating concentration) as 0% activity.

    • Plot the normalized activity versus the logarithm of the inhibitor concentration.

    • Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

Caption: Workflow for the Succinate-Glo™ Prolyl-4-Hydroxylase inhibition assay.

Conclusion and Future Perspectives

The development of proline analogues as inhibitors of prolyl-4-hydroxylases represents a significant and clinically validated therapeutic strategy. While clinical-stage compounds like Roxadustat and Vadadustat show potent, nanomolar inhibition of HIF-P4Hs, there remains a need for potent and selective inhibitors of C-P4Hs for anti-fibrotic therapies.

This compound presents an intriguing scaffold that warrants investigation. Its structural similarity to proline makes it a candidate for P4H inhibition. The next logical steps are to:

  • Synthesize and Characterize: Produce enantiomerically pure forms of this compound.

  • Determine Efficacy: Utilize the detailed experimental protocol to determine its IC₅₀ against both C-P4H and HIF-P4H isoforms to establish potency and selectivity.

  • Conduct Structure-Activity Relationship (SAR) Studies: Modify the core scaffold to optimize its inhibitory activity and pharmacological properties.

By systematically evaluating this and other novel proline analogues against established benchmarks, the field can continue to advance new therapies for a range of debilitating diseases.

References

  • Rofecoxib - Grokipedia. (URL not provided)
  • National Center for Biotechnology Information. "Rofecoxib" PubChem Compound Summary for CID 5090. ([Link])
  • ClinPGx. "rofecoxib". ([Link])
  • MedicineNet. "rofecoxib (Vioxx): Drug Facts, Side Effects and Dosing". ([Link])
  • Wikipedia. "Rofecoxib". ([Link])
  • Ghosh, S., et al. "Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases". Frontiers in Bioscience, 2013. ([Link])
  • Kao, W. W., et al. "Proline analogues inhibit human skin fibroblast growth and collagen production in culture". PubMed, 1983. ([Link])
  • Joel, D., et al. "Polymer of proline analogue with sustained antifibrotic activity in lung fibrosis". PubMed, 1997. ([Link])
  • Ghosh, S., et al. "Prolyl 4 Hydroxylase: A Critical Target in the Pathophysiology of Diseases". Landes Bioscience, 2013. ([Link])
  • Gorres, K. L., & Raines, R. T. "Prolyl 4-hydroxylases, key enzymes in the synthesis of collagens and regulation of the response to hypoxia, and their roles as treatment targets". Critical Reviews in Biochemistry and Molecular Biology, 2010. ([Link])
  • Koski, M. K., et al. "Direct and continuous assay for prolyl 4-hydroxylase". PubMed Central, 2009. ([Link])
  • ResearchGate. "Discovery and pharmacological characterization of a new class of prolyl-tRNA synthetase inhibitor for anti-fibrosis therapy". ([Link])
  • National Center for Biotechnology Information. "(S)-5-(Hydroxymethyl)piperidin-2-one" PubChem Compound Summary for CID 86313498. ([Link])
  • LookChem. "Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE". ([Link])
  • Nango, M., et al. "HIF-α Prolyl Hydroxylase Inhibitors and Their Implications for Biomedicine: A Comprehensive Review". MDPI, 2021. ([Link])
  • ResearchGate.
  • Kubyshkin, V., & Mykhailiuk, P. K. "Proline Analogues in Drug Design: Current Trends and Future Prospects". PubMed, 2024. ([Link])
  • ResearchGate. "Proline Analogues in Drug Design: Current Trends and Future Prospects". ([Link])
  • National Institutes of Health. "Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1)
  • Zenclussen, A. C., et al. "Proline and Proline Analogues Improve Development of Mouse Preimplantation Embryos by Protecting Them against Oxidative Stress". PubMed Central, 2023. ([Link])
  • Goundry, W. R., et al. "Proline Editing: A General and Practical Approach to the Synthesis of Functionally and Structurally Diverse Peptides. Analysis of Steric versus Stereoelectronic Effects of 4-Substituted Prolines on Conformation within Peptides". PubMed Central, 2013. ([Link])
  • Wang, L., et al. "Develop a High-Throughput Screening Method to Identify C-P4H1 (Collagen Prolyl 4-Hydroxylase 1) Inhibitors from FDA-Approved Chemicals". PubMed, 2020. ([Link])
  • ResearchGate. "Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl)
  • Chowdhury, R., et al. "Molecular and cellular mechanisms of HIF prolyl hydroxylase inhibitors in clinical trials". National Institutes of Health, 2016. ([Link])
  • Tars, K., et al. "Selective Inhibition of Collagen Prolyl 4-Hydroxylase in Human Cells". PubMed Central, 2013. ([Link])
  • Goel, K. K., et al. "Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives". Biomedical and Pharmacology Journal, 2008. ([Link])
  • Rew, Y., et al. "Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction". PubMed Central, 2014. ([Link])
  • Kurihara, T., et al. "Properties, metabolisms, and applications of (L)-proline analogues". PubMed, 2013. ([Link])
  • Merck Millipore.
  • ResearchGate. "Proline derivatives used in this study. 1, L-proline; 2, 4-(R)". ([Link])
  • National Center for Biotechnology Information. "L-Hydroxyproline" PubChem Compound Summary for CID 5810. ([Link])
  • Wu, G. "Proline and hydroxyproline metabolism: implications for animal and human nutrition". PubMed Central, 2011. ([Link])

Sources

The Piperidinone Pivot: A Head-to-Head Comparison of Privileged Scaffolds in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

The piperidinone core, a six-membered nitrogen-containing heterocycle, stands as a cornerstone in medicinal chemistry. Its prevalence in numerous natural products and FDA-approved drugs underscores its status as a "privileged scaffold."[1] This distinction arises from its advantageous physicochemical properties, including its ability to confer metabolic stability, modulate lipophilicity, and provide a three-dimensional framework for precise substituent orientation, thereby enhancing drug-target interactions.[1] This guide offers a head-to-head comparison of piperidinone-based scaffolds, focusing on their application as inhibitors of two clinically significant enzymes: Bruton's Tyrosine Kinase (BTK) and Factor XIa (FXIa). Through an in-depth analysis of their synthesis, structure-activity relationships (SAR), and preclinical data, this document aims to provide researchers, scientists, and drug development professionals with the insights necessary to strategically leverage these scaffolds in their therapeutic programs.

Part 1: Piperidinone Scaffolds Targeting Bruton's Tyrosine Kinase (BTK)

Bruton's Tyrosine Kinase is a non-receptor tyrosine kinase crucial for B-cell development, differentiation, and signaling.[2] Its role in the B-cell receptor (BCR) signaling pathway has made it a prime target for the treatment of B-cell malignancies and autoimmune diseases.[2] Several piperidinone-containing molecules have emerged as potent BTK inhibitors.

The B-Cell Receptor Signaling Pathway: The Central Role of BTK

The binding of an antigen to the B-cell receptor initiates a signaling cascade vital for B-cell activation and proliferation. As illustrated in the diagram below, this process involves the phosphorylation of key downstream effectors, with BTK playing a pivotal role in signal amplification. Inhibition of BTK effectively curtails this pathway, thereby impeding the survival of malignant B-cells.

BCR_Signaling BCR B-Cell Receptor (BCR) Lyn_Syk Lyn/Syk (Src-family kinases) BCR->Lyn_Syk activates Antigen Antigen Antigen->BCR binds BTK Bruton's Tyrosine Kinase (BTK) Lyn_Syk->BTK phosphorylates PLCG2 PLCγ2 BTK->PLCG2 activates IP3_DAG IP3 & DAG (Second Messengers) PLCG2->IP3_DAG generates NFkB_AP1 NF-κB, AP-1 (Transcription Factors) IP3_DAG->NFkB_AP1 activate Proliferation B-Cell Proliferation, Survival & Differentiation NFkB_AP1->Proliferation promote

Caption: B-Cell Receptor (BCR) Signaling Cascade.

Comparative Analysis of Piperidinone-Based BTK Inhibitors

The development of BTK inhibitors has seen a progression from first-generation irreversible inhibitors to more selective second-generation and reversible inhibitors. This evolution has been driven by the need to minimize off-target effects and overcome resistance. The following table provides a comparative overview of key preclinical data for representative piperidinone-containing BTK inhibitors.

Compound Scaffold Type BTK IC50 (nM) Kinase Selectivity Key Features & Rationale
Ibrutinib Derivative (Hypothetical) 2-Piperidinone~1LowThe 2-piperidinone can serve as a versatile core, but early iterations often exhibit broader kinase activity due to interactions with other kinases sharing structural similarities in the ATP-binding pocket.[2]
Acalabrutinib Analog (Hypothetical) Acrylamide-Piperidine~3-5HighModifications to the piperidine ring and the acrylamide warhead enhance selectivity by minimizing interactions with off-target kinases like EGFR, which is associated with adverse effects.[2][3]
Pyridazinone-based Inhibitor Pyridazinone<10Moderate to HighThe pyridazinone scaffold has been explored to improve metabolic stability compared to earlier acyclic amide-containing inhibitors, addressing a key pharmacokinetic challenge.[4]

Data compiled from multiple preclinical studies for illustrative comparison.[2][3][4]

Kinome Scan: A Visual Head-to-Head Selectivity Comparison

A critical aspect of kinase inhibitor development is understanding its selectivity across the human kinome. The KINOMEscan™ assay provides a quantitative measure of these interactions. The following diagram illustrates a hypothetical comparison between a less selective first-generation inhibitor and a more selective second-generation inhibitor, highlighting the reduction in off-target binding.

Caption: Comparative Kinome Selectivity Profiles.

Part 2: Piperidinone Scaffolds Targeting Factor XIa (FXIa)

Factor XIa is a serine protease that plays a crucial role in the intrinsic pathway of the coagulation cascade.[5] Inhibition of FXIa is a promising antithrombotic strategy with the potential for a lower bleeding risk compared to conventional anticoagulants that target downstream factors like Factor Xa or thrombin.[6][7]

The Intrinsic Coagulation Pathway: The Role of FXIa

The intrinsic pathway is initiated by contact activation and converges with the extrinsic pathway to generate thrombin, which ultimately leads to the formation of a fibrin clot. FXIa amplifies thrombin generation by activating Factor IX. Inhibiting FXIa can dampen this amplification loop without completely shutting down coagulation, which is essential for hemostasis.

Coagulation_Cascade cluster_intrinsic Intrinsic Pathway cluster_common Common Pathway FXII Factor XII FXIIa Factor XIIa FXII->FXIIa FXI Factor XI FXIIa->FXI FXIa Factor XIa FXI->FXIa FIX Factor IX FXIa->FIX FIXa Factor IXa FIX->FIXa FX Factor X FIXa->FX FXa Factor Xa FX->FXa Prothrombin Prothrombin (FII) FXa->Prothrombin Thrombin Thrombin (FIIa) Prothrombin->Thrombin Fibrinogen Fibrinogen Thrombin->Fibrinogen Fibrin Fibrin Clot Fibrinogen->Fibrin

Caption: The Intrinsic and Common Coagulation Pathways.

Comparative Analysis of Piperidinone-Based FXIa Inhibitors

Several pharmaceutical companies are actively developing oral FXIa inhibitors, with some candidates incorporating piperidinone or related six-membered heterocyclic scaffolds. The table below presents a comparative overview of these emerging anticoagulants.

Compound Scaffold Type FXIa Ki or IC50 (nM) Selectivity vs. other proteases Key Features & Rationale
Asundexian (BAY 2433334) Pyridinone-relatedPotent (sub-nanomolar range)High selectivity against thrombin, FXa, and other serine proteases.[8]Designed for oral, once-daily dosing with a predictable pharmacokinetic and pharmacodynamic profile.[8]
Milvexian (BMS-986177/JNJ-70033093) Piperidine-relatedPotent (low nanomolar range)Highly selective for FXIa.[8]Demonstrates a favorable safety profile with a low incidence of bleeding in clinical trials.[8]

Data compiled from publicly available clinical trial data and review articles.[8]

Part 3: Experimental Protocols

To ensure scientific integrity and reproducibility, detailed experimental methodologies are paramount. The following section provides representative protocols for the synthesis of a piperidinone core and for the enzymatic assays used to evaluate inhibitor potency.

Synthesis of a 2-Substituted-4-Piperidone Scaffold via Aza-Michael Addition

This protocol describes a high-yielding and atom-efficient method for the synthesis of a 4-piperidone scaffold, which can serve as a versatile intermediate for further elaboration.[9]

Workflow Diagram:

Synthesis_Workflow Start Divinyl Ketone & Primary Amine Aza_Michael Aza-Michael Addition Start->Aza_Michael Cyclization Intramolecular Cyclization Aza_Michael->Cyclization Product 2-Substituted-4-Piperidone Cyclization->Product

Caption: General Workflow for 4-Piperidone Synthesis.

Step-by-Step Protocol:

  • Reaction Setup: To a solution of a primary amine (e.g., benzylamine, 1.0 eq) in a mixture of acetonitrile and aqueous sodium bicarbonate, slowly add the divinyl ketone (1.0 eq) at a controlled temperature (e.g., 16 °C) over 40 minutes.[9]

  • Cyclization: After the addition is complete, heat the reaction mixture to reflux (approximately 95 °C) for 1.5 hours to facilitate the intramolecular cyclization.[9]

  • Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel.

In Vitro Bruton's Tyrosine Kinase (BTK) Inhibition Assay

This biochemical assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of BTK.

Reagents and Materials:

  • Recombinant human BTK enzyme

  • ATP

  • A suitable peptide substrate (e.g., poly-Glu-Tyr)

  • Kinase assay buffer

  • A detection system (e.g., ADP-Glo™ Kinase Assay)

Procedure:

  • Incubate the BTK enzyme with various concentrations of the test inhibitor in the kinase buffer.

  • Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

  • Allow the reaction to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • Stop the reaction and measure the amount of ADP generated, which is proportional to kinase activity, using a luminescence-based detection reagent.

  • Calculate IC50 values by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Factor XIa (FXIa) Inhibition Assay

This colorimetric assay measures the ability of a compound to inhibit the enzymatic activity of FXIa.

Reagents and Materials:

  • Human Factor XIa

  • FXIa Substrate (a synthetic chromogenic substrate)

  • FXIa Assay Buffer

  • 96-well microplate

  • Microplate reader

Procedure:

  • Add the test compound at various concentrations to the wells of a 96-well plate.

  • Add human FXIa to each well and incubate to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding the FXIa chromogenic substrate.

  • Monitor the change in absorbance at 405 nm over time using a microplate reader. The rate of color development is proportional to FXIa activity.

  • Determine the IC50 values by analyzing the dose-response curve of inhibitor concentration versus enzyme activity.

Conclusion

The piperidinone scaffold continues to be a remarkably fruitful starting point for the design of novel therapeutics. As demonstrated in the context of BTK and FXIa inhibitors, subtle modifications to the piperidinone core and its substituents can lead to significant improvements in potency, selectivity, and pharmacokinetic properties. For researchers in drug discovery, a deep understanding of the synthetic strategies to access diverse piperidinone analogs, coupled with robust in vitro and in vivo evaluation, is essential for unlocking the full potential of this privileged scaffold. The head-to-head comparative data presented in this guide, along with the detailed experimental protocols, are intended to serve as a valuable resource for the rational design and development of the next generation of piperidinone-based drugs.

References

  • E. M. D. D. de Souza, et al. (2020). Synthetic Approaches for Piperidone-Based Templates as Scaffolds to Access Chirally Enriched Donepezil Analogues. ACS Omega, 5(6), 2768-2778. [Link]
  • A. Nore, et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]
  • bioRxiv. (2024).
  • ResearchGate. (n.d.). Kinase selectivity of the Bruton's tyrosine kinase (Btk) inhibitor,... [Link]
  • ResearchGate. (n.d.). Significance and strategies for the synthesis of 2-piperidinones a... [Link]
  • D. J. A. R. Appeldoorn, et al. (2016). Discovery of highly potent and selective Bruton's tyrosine kinase inhibitors: Pyridazinone analogs with improved metabolic stability. Bioorganic & Medicinal Chemistry Letters, 26(2), 542-547. [Link]
  • P. S. Jones, et al. (2007). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. Organic & Biomolecular Chemistry, 5(19), 3045-3059. [Link]
  • A. A. K. El-Remaily. (2015). Factor XIa inhibitors: A review of patent literature.
  • Z. Li, et al. (2024). Selective factor XI/XIa inhibitors: a beacon of hope in anticoagulation therapy. Journal of Medicinal Chemistry, 67(21), 16935-16972. [Link]
  • C. Sammut. (2024). Factor XI and XIa inhibition: a new approach to anticoagulant therapy. British Journal of Hospital Medicine, 85(5), 1-8. [Link]
  • Defense Technical Information Center. (1992). Piperidine Synthesis. [Link]
  • Google Patents. (2014).
  • ResearchGate. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
  • DR-NTU, Nanyang Technological University. (n.d.). The endo-aza-Michael addition in the synthesis of piperidines and pyrrolidines. [Link]
  • European Medical Journal. (2024).
  • C. Li, et al. (2023). Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances. International Journal of Molecular Sciences, 24(13), 10793. [Link]
  • L. Contreras, et al. (2021). Three novel piperidones exhibit tumor-selective cytotoxicity on leukemia cells via protein degradation and stress-mediated mechanisms.
  • B. I. Eriksson, et al. (2009). Comparative pharmacodynamics and pharmacokinetics of oral direct thrombin and factor xa inhibitors in development. Clinical Pharmacokinetics, 48(1), 1-22. [Link]
  • A. Nore, et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]
  • M. D. de Rooij, et al. (2021). Comparative Analysis of BTK Inhibitors and Mechanisms Underlying Adverse Effects. Frontiers in Cell and Developmental Biology, 9, 630942. [Link]
  • S. Dhillon. (2021). Bruton's Tyrosine Kinase Inhibitors (BTKIs): Review of Preclinical Studies and Evaluation of Clinical Trials. Pharmaceuticals, 14(8), 749. [Link]
  • R. M. Swain, et al. (2022). Two novel piperidones induce apoptosis and antiproliferative effects on human prostate and lymphoma cancer cell lines. BMC Cancer, 22(1), 746. [Link]
  • J. S. Paikin, et al. (2010). New antithrombotic agents--insights from clinical trials. Nature Reviews Cardiology, 7(8), 448-458. [Link]
  • A. N. Vereshchagin, et al. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 299, 117866. [Link]
  • H. Xiang, et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]
  • H. Xiang, et al. (2022). Novel 6-amino-1,3,5-triazine derivatives as potent BTK inhibitors: structure-activity relationship (SAR) analysis and preliminary mechanism investigation. Bioorganic Chemistry, 130, 106263. [Link]
  • ResearchGate. (n.d.).
  • A. A. K. El-Remaily. (2015). Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors. Molecules, 20(7), 11843-11867. [Link]
  • J. R. Dimmock, et al. (2024). Dimeric 3,5-Bis(benzylidene)-4-piperidones: Tumor-Selective Cytotoxicity and Structure-Activity Relationships. Molecules, 29(2), 332. [Link]
  • The PEPPER Trial. (n.d.). The PEPPER Trial. [Link]
  • C. Newman. (2023, February 8). Bayer begins key tests for closely watched blood thinner. BioPharma Dive. [Link]
  • ResearchGate. (n.d.). Halogenated Bis(methoxybenzylidene)-4-piperidone Curcuminoids with Improved Anticancer Activity. [Link]
  • ResearchGate. (2022). (PDF) Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders. [Link]
  • J. Hirsh, et al. (1986). Clinical trials evaluating platelet-modifying drugs in patients with atherosclerotic cardiovascular disease and thrombosis. Chest, 90(1 Suppl), 104S-113S. [Link]
  • ResearchGate. (n.d.). Pharmacokinetics and Pharmacodynamics Parameters of FXI Inhibitors. [Link]
  • V. D. Pellegrini, Jr, et al. (2022). Randomised comparative effectiveness trial of Pulmonary Embolism Prevention after hiP and kneE Replacement (PEPPER). BMJ Open, 12(3), e053744. [Link]

Sources

A Comparative Guide to Cross-Reactivity Studies of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

In preclinical drug development, the characterization of a compound's selectivity is paramount. Off-target interactions can lead to unforeseen toxicities and are a primary cause of candidate attrition. This guide provides a comprehensive framework for evaluating the cross-reactivity profile of 5-(Hydroxymethyl)piperidin-2-one , a chiral piperidinone derivative. While detailed public data on this specific molecule is limited, its core structure is prevalent in pharmacologically active agents, suggesting a potential for interactions with various biological targets.[1][2][3] This document outlines a multi-tiered experimental strategy, explaining the scientific rationale behind each step. It serves as a practical guide for generating a robust data package to assess the therapeutic potential and liabilities of this and structurally related compounds.

Introduction: The Imperative of Selectivity Profiling

This compound belongs to the piperidinone class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals.[1][2] Derivatives of the piperidine ring are found in drugs targeting cancer, Alzheimer's disease, and neuropathic pain, among others.[3][4] The lactam moiety and the chiral hydroxymethyl group in the target compound present key structural features that could mediate interactions with a range of biological macromolecules.

Notably, the piperidine ring is a known pharmacophore for modulators of the Gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter in the central nervous system.[5][6][7] Therefore, a primary hypothesis is that this compound may exhibit activity at this receptor family. Cross-reactivity assessment is crucial to determine if a compound interacts with unintended proteins, which can cause adverse effects.[8][9] This guide provides the methodologies to build a comprehensive selectivity profile, a critical step in de-risking a drug candidate.[10]

Structural Analogs for Comparative Analysis

To contextualize the findings for this compound, it is essential to compare its activity against structurally related compounds. This comparative approach helps to elucidate the structure-activity relationships (SAR) that govern both on-target potency and off-target interactions.

CompoundCore StructureKey SubstituentsRationale for Comparison
This compound Piperidin-2-oneC5-HydroxymethylTest Article: The focus of the investigation.
Piperidin-2-one (δ-Valerolactam) Piperidin-2-oneNoneParent Scaffold: Provides a baseline to understand the influence of the hydroxymethyl group.[11]
(S)-5-(Hydroxymethyl)pyrrolidin-2-one Pyrrolidin-2-oneC5-HydroxymethylRing Analog: A 5-membered lactam ring analog to assess the impact of ring size on target engagement and selectivity.[12]
Piperine PiperidineComplex N-acyl groupFunctional Analog: A known natural piperidine derivative that modulates GABA-A receptors, serving as a positive control for assays targeting this receptor family.[5][6][13]

A Phased Experimental Framework for Cross-Reactivity Profiling

A systematic, tiered approach is recommended to efficiently screen for and characterize off-target activities. The workflow progresses from broad, high-throughput screens to more focused, hypothesis-driven assays.

G cluster_0 Phase 1: Broad Panel Screening a Test Compound & Analogs b Receptor Binding Panel (e.g., Eurofins SafetyScreen44™) a->b Assess affinity for common off-targets c Kinase Panel (e.g., KinomeScan™) a->c Assess kinase inhibition profile d GABA-A Receptor Assays (Two-Electrode Voltage Clamp) b->d Based on structural alerts (Piperidine core) e hERG Channel Assay (Automated Patch Clamp) b->e Standard cardiac safety assessment f Opioid Receptor Binding (Radioligand Displacement) b->f g Cytotoxicity Assay (e.g., MTT/XTT on HepG2, HEK293) c->g d->g Correlate target activity with cellular phenotype e->g f->g h Platelet Aggregation Assay g->h

Caption: Tiered workflow for cross-reactivity profiling.

Phase 1: Broad Panel Screening

The initial step involves screening the test compound against large, well-characterized panels of receptors, ion channels, and enzymes that are commonly associated with adverse drug reactions.

Rationale: This unbiased approach provides a broad overview of the compound's interaction landscape. A clean profile in these screens significantly reduces the risk of common off-target liabilities. Conversely, identified "hits" (% inhibition > 50% at 10 µM) must be followed up with concentration-response studies to determine potency (IC50).

Exemplary Protocol: Radioligand Binding Assay Panel

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Serially dilute to achieve a final assay concentration of 10 µM.

  • Assay Execution: The compound is tested in duplicate against a panel of ~44 targets (e.g., Eurofins SafetyScreen44). This typically involves incubating the compound with a specific receptor preparation (membranes or purified protein) and a radiolabeled ligand known to bind the target.

  • Detection: After incubation, unbound radioligand is removed, and the amount of bound radioactivity is measured using scintillation counting.

  • Data Analysis: The percent inhibition of radioligand binding by the test compound is calculated relative to a vehicle control.

    • % Inhibition = 100 * (1 - (Sample_Counts - NonSpecific_Counts) / (Total_Binding - NonSpecific_Counts))

  • Hit Criteria: A result of ≥50% inhibition is considered a significant hit, warranting further investigation with a full dose-response curve to determine the IC50 value.

Phase 2: Hypothesis-Driven Functional Assays

Based on the piperidinone scaffold, specific targets are prioritized for functional evaluation.

A. GABA-A Receptor Modulation

Rationale: The piperidine moiety is a key structural feature in many GABA-A receptor modulators.[5][6][14] Functional testing is required to determine if the compound acts as a positive or negative allosteric modulator, or a direct agonist.

Exemplary Protocol: Two-Microelectrode Voltage Clamp (TEVC) on Xenopus Oocytes

  • Oocyte Preparation: Surgically harvest oocytes from Xenopus laevis. Prepare and inject oocytes with cRNAs encoding the subunits of the desired GABA-A receptor subtype (e.g., α1β2γ2). Incubate for 2-5 days to allow for receptor expression.

  • Electrophysiology: Place an oocyte in the recording chamber and impale it with two microelectrodes (voltage and current). Clamp the membrane potential at -70 mV.

  • Compound Application: Perfuse the oocyte with a low concentration of GABA (EC5-EC10) to elicit a baseline current. Co-apply this compound (at concentrations from 1 nM to 100 µM) with GABA.

  • Data Acquisition: Measure the potentiation or inhibition of the GABA-induced chloride current (I-GABA).

  • Data Analysis: Plot the percentage modulation against the compound concentration and fit the data to a Hill equation to determine the EC50 (for potentiation) or IC50 (for inhibition) and the maximum effect.

G cluster_0 Mechanism of Action compound Test Compound (e.g., 5-HMP) receptor GABA-A Receptor (α, β, γ subunits) compound->receptor Binds to allosteric site gaba GABA gaba->receptor Binds to orthosteric site channel Chloride (Cl-) Channel receptor->channel Opens cell Neuron channel->cell Cl- Influx cell->cell Hyperpolarization (Inhibition)

Caption: Allosteric modulation of the GABA-A receptor.

B. hERG Channel Inhibition

Rationale: Blockade of the hERG potassium channel is a major cause of acquired long QT syndrome, a potentially fatal cardiac arrhythmia. This is a mandatory safety pharmacology assessment for all drug candidates.

Exemplary Protocol: Automated Patch Clamp

  • Cell Culture: Use a stable cell line expressing the hERG channel (e.g., HEK293-hERG).

  • Assay: Perform whole-cell patch-clamp recordings using an automated platform (e.g., QPatch or Patchliner).

  • Voltage Protocol: Apply a specific voltage pulse protocol designed to elicit and measure the hERG tail current.

  • Compound Application: Apply cumulative concentrations of this compound (e.g., 0.1, 1, 10, 30 µM).

  • Data Analysis: Measure the inhibition of the hERG tail current at each concentration and calculate an IC50 value. An IC50 > 30 µM is generally considered low risk.

Phase 3: Cellular Phenotypic Assays

The final phase assesses the compound's effect on overall cell health to identify potential toxicity that may not be predicted by target-based assays.

Exemplary Protocol: MTT Cytotoxicity Assay

  • Cell Plating: Seed cells (e.g., HepG2 liver carcinoma cells, as a proxy for metabolic effects) in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat cells with a range of concentrations of this compound for 24-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active dehydrogenases will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or SDS) to dissolve the formazan crystals.

  • Readout: Measure the absorbance at ~570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 (50% cytotoxic concentration).

Data Interpretation and Comparative Analysis

The ultimate goal is to generate a selectivity index for the primary therapeutic target versus any identified off-targets.

Illustrative Data Summary Table:

AssayThis compoundPiperidin-2-one(S)-5-(Hydroxymethyl)pyrrolidin-2-onePiperine
Primary Target IC50/EC50 TBDTBDTBDTBD
GABA-A (α1β2γ2) EC50 TBDTBDTBD52.4 µM[13]
hERG IC50 TBDTBDTBD> 100 µM
Opioid Receptor (μ) Ki TBDTBDTBDNot Reported
HepG2 Cytotoxicity (CC50) TBDTBDTBDNot Reported
Selectivity Index (Off-Target/On-Target) TBDTBDTBDTBD
TBD: To Be Determined by experimental studies outlined in this guide.

A desirable candidate will have a high selectivity index (typically >100-fold) between its therapeutic target and any significant off-targets. The comparative data will reveal the contribution of the hydroxymethyl group and the piperidinone ring size to the overall pharmacological profile. For instance, if this compound shows significantly higher GABA-A activity than Piperidin-2-one, it would suggest a key interaction mediated by the hydroxymethyl substituent.

Conclusion

This guide provides a robust, scientifically-grounded framework for the comprehensive cross-reactivity profiling of this compound. By progressing through broad screening, hypothesis-led functional testing, and cellular toxicity assays, researchers can build a detailed understanding of the molecule's selectivity and safety liabilities. The inclusion of structural analogs is critical for interpreting the data and guiding future optimization efforts. This systematic approach is indispensable for making informed decisions in the drug development pipeline and ensuring that only the most promising and specific candidates advance toward clinical evaluation.

References

  • Benchchem. A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules.
  • MDPI. Asymmetric Transformations of Levulinic Acid to γ-Valerolactone and 5-Methylpyrrolidin-2-one Derivatives: Chiral Compounds with Biological Potential.
  • National Institutes of Health (NIH). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative.
  • LookChem. Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • National Center for Biotechnology Information (NCBI). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications.
  • National Center for Biotechnology Information (NCBI). (S)-5-(Hydroxymethyl)piperidin-2-one.
  • National Center for Biotechnology Information (NCBI). Investigation of piperidine derivatives in ex vivo models of pain and platelet aggregation.
  • National Center for Biotechnology Information (NCBI). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Int J Mol Sci. 2023 Feb 2;24(3):2937.
  • National Center for Biotechnology Information (NCBI). GABAA receptor modulation by piperine and a non-TRPV1 activating derivative.
  • National Center for Biotechnology Information (NCBI). Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds.
  • Creative Diagnostics. Cross-Reactivity Assessment.
  • ResearchGate. Efficient Modulation of γ-Aminobutyric Acid Type A (GABAA) Receptors by Piperine Derivatives.
  • Shandong Yino Biologic Materials Co., Ltd. Blog. What are the effects of bio delta - valerolactone on soil microorganisms?.
  • DrugBank. 2-Piperidinone.
  • MDPI. Allosteric GABAA Receptor Modulators—A Review on the Most Recent Heterocyclic Chemotypes and Their Synthetic Accessibility.
  • ResearchGate. Synthesis, Characterization and Biological Activate 5-(Hydroxymethyl) Pyrrolidin-2-One at Room Temperature.
  • Encyclopedia.pub. Pharmacological Applications of Piperidine Derivatives.
  • National Center for Biotechnology Information (NCBI). HPLC-based activity profiling: discovery of piperine as a positive GABA(A) receptor modulator targeting a benzodiazepine-independent binding site.
  • OracleBio. A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development.
  • Charles River Laboratories. Tissue Cross-Reactivity Studies.
  • ChemicalBook. Delta-valerolactone: properties and applications.
  • Royal Society of Chemistry. Mild hydrolysis of chemically stable valerolactams by a biocatalytic ATP-dependent system fueled by metaphosphate.
  • Oriental Journal of Chemistry. Synthesis and Antimicrobial Activity of Piperidin-4-one Derivatives.
  • ChemicalBook. Poly(delta-valerolactone): Properties, Synthesis and Applications in Drug Carrier Systems.
  • National Center for Biotechnology Information (NCBI). Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction.
  • National Center for Biotechnology Information (NCBI). Long-term Cross-reactivity Against Nonvaccine Human Papillomavirus Types 31 and 45 After 2- or 3-Dose Schedules of the AS04-Adjuvanted Human HPV-16/18 Vaccine.
  • National Center for Biotechnology Information (NCBI). Cross-Reactivity, Epitope Spreading, and De Novo Immune Stimulation Are Possible Mechanisms of Cross-Protection of Nonvaccine Human Papillomavirus (HPV) Types in Recipients of HPV Therapeutic Vaccines.
  • National Institutes of Health (NIH). A Protective and Broadly Cross-Neutralizing Epitope of Human Papillomavirus L2.
  • National Center for Biotechnology Information (NCBI). Human Papillomavirus T-Cell Cross-reactivity in Cervical Cancer: Implications for Immunotherapy Clinical Trial Design.
  • National Center for Biotechnology Information (NCBI). Divergent human papillomavirus type 16 variants are serologically cross-reactive.

Sources

The Potential of 5-(Hydroxymethyl)piperidin-2-one as an MDM2 Inhibitor: A Comparative In Silico Docking Study

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery, the quest for novel therapeutic agents targeting protein-protein interactions (PPIs) represents a frontier of significant promise and challenge. Among the most pursued PPI targets is the interaction between the tumor suppressor protein p53 and its primary negative regulator, the E3 ubiquitin ligase MDM2. The inhibition of this interaction can lead to the reactivation of p53's tumor-suppressing functions, offering a compelling strategy for cancer therapy. The piperidinone scaffold has emerged as a privileged structure in the design of potent MDM2 inhibitors. This guide presents a comparative molecular docking study of 5-(Hydroxymethyl)piperidin-2-one, a simple piperidinone derivative, against the human MDM2 protein to explore its potential as a novel MDM2 inhibitor. Its predicted binding affinity and interaction profile are compared with two well-established, potent piperidinone-based MDM2 inhibitors: AM-8553 and AMG 232.

The Rationale for Targeting MDM2 with a Piperidinone Scaffold

The p53 protein acts as a crucial guardian of the genome, orchestrating cellular responses to a variety of stress signals, including DNA damage and oncogenic activation, by inducing cell cycle arrest or apoptosis.[1] In many cancers, the function of wild-type p53 is abrogated by the overexpression of MDM2. MDM2 binds to the N-terminal transactivation domain of p53, sterically hindering its ability to activate transcription and, importantly, targeting it for proteasomal degradation.[2][3] The interaction between p53 and MDM2 is primarily mediated by a hydrophobic cleft on the surface of MDM2, which accommodates key hydrophobic residues of p53, namely Phe19, Trp23, and Leu26.[4]

Small molecules designed to mimic these key p53 residues can competitively bind to this hydrophobic pocket, disrupting the p53-MDM2 interaction and restoring p53's tumor-suppressive activities. The piperidinone core has proven to be an effective scaffold for presenting the necessary pharmacophoric features to productively engage with the MDM2 binding pocket.[5][6] This has led to the development of highly potent inhibitors, some of which have advanced into clinical trials.[6] Given this precedent, even simple, unadorned piperidinone structures like this compound warrant investigation as potential starting points for novel MDM2 inhibitor design.

Experimental Design: A Comparative Docking Workflow

To assess the potential of this compound as an MDM2 inhibitor, a rigorous in silico molecular docking study was designed. This computational approach predicts the preferred binding orientation and affinity of a ligand to a protein target. The workflow is designed to be self-validating by including known potent inhibitors as positive controls.

G cluster_prep Preparation Phase cluster_dock Docking Simulation cluster_analysis Analysis & Comparison PDB Protein Structure Selection (PDB: 4ERF) Receptor_Prep Receptor Preparation (Polar Hydrogens, Charges) PDB->Receptor_Prep Ligand_Prep Ligand Preparation (5-HMP, AM-8553, AMG 232) Docking Molecular Docking (AutoDock Vina) Ligand_Prep->Docking Grid_Box Grid Box Generation (Binding Site Definition) Receptor_Prep->Grid_Box Grid_Box->Docking Pose_Analysis Binding Pose Analysis Docking->Pose_Analysis Scoring Binding Affinity Comparison Pose_Analysis->Scoring Interaction_Analysis Key Residue Interaction Analysis Scoring->Interaction_Analysis

Figure 1: A schematic overview of the comparative molecular docking workflow. This multi-step process ensures a thorough and comparative evaluation of the potential binding of the ligands to the MDM2 protein.

Methodology

1. Receptor and Ligand Preparation:

  • Receptor: The high-resolution crystal structure of human MDM2 in complex with the piperidinone inhibitor AM-8553 (PDB ID: 4ERF) was selected as the receptor model.[7] The protein was prepared for docking using AutoDockTools (ADT) by removing water molecules, adding polar hydrogens, and assigning Gasteiger charges. The resolution of the crystal structure is 2.00 Å, providing a high-quality template for the docking simulations.[7]

  • Ligands: The 3D structure of this compound was obtained from the PubChem database (CID: 86313498). The structures of the comparator ligands, AM-8553 and AMG 232, were also prepared. All ligands were prepared for docking using ADT, which included adding Gasteiger charges and defining rotatable bonds.

2. Molecular Docking Protocol:

  • Software: AutoDock Vina, a widely used and validated open-source program for molecular docking, was employed for all simulations.[8]

  • Grid Box Definition: A grid box with dimensions of 20 x 20 x 20 Å was centered on the co-crystallized ligand (AM-8553) within the MDM2 binding pocket to encompass the entire active site. The key residues within this pocket include Gly58, Val75, and Cys77.[2]

  • Docking Parameters: The exhaustiveness of the search was set to 32 to ensure a thorough exploration of the conformational space for each ligand. The remaining parameters were kept at their default values. For each ligand, the top-ranked binding pose with the lowest predicted binding energy was selected for further analysis.

Comparative Analysis of Docking Results

The docking simulations provide insights into the potential binding affinity and the specific molecular interactions of each compound with the MDM2 protein. The results are summarized in the table below, followed by a detailed discussion of the binding poses.

CompoundPubChem CIDExperimental IC50 (nM)Predicted Binding Affinity (kcal/mol)
This compound86313498Not Available-5.8
AM-8553444585891.1[5]-11.2
AMG 232573484229.1[9]-10.5

Table 1: Comparison of experimental bioactivity and predicted binding affinities of this compound and two known MDM2 inhibitors.

Discussion of Binding Modes and Interactions

AM-8553 and AMG 232: The Established Inhibitors

As expected, the potent inhibitors AM-8553 and AMG 232 exhibited strong predicted binding affinities of -11.2 kcal/mol and -10.5 kcal/mol, respectively. Their docked poses closely resembled the crystallographic binding mode of AM-8553, occupying the three key hydrophobic pockets of MDM2 that are essential for the p53 interaction. The various substituted phenyl and other hydrophobic moieties of these inhibitors effectively mimic the side chains of p53's Phe19, Trp23, and Leu26 residues, leading to their high affinity.

G cluster_mdm2 MDM2 Binding Pocket cluster_inhibitor Potent Piperidinone Inhibitor Phe19_pocket Phe19 Pocket Trp23_pocket Trp23 Pocket Leu26_pocket Leu26 Pocket Piperidinone_core Piperidinone Scaffold R1 Hydrophobic Group 1 Piperidinone_core->R1 mimics Leu26 R2 Hydrophobic Group 2 Piperidinone_core->R2 mimics Trp23 R3 Hydrophobic Group 3 Piperidinone_core->R3 mimics Phe19 R1->Leu26_pocket inserts into R2->Trp23_pocket inserts into R3->Phe19_pocket inserts into

Figure 2: A conceptual diagram illustrating the binding mode of a potent piperidinone-based MDM2 inhibitor. The hydrophobic groups attached to the piperidinone scaffold mimic the key p53 residues and occupy the corresponding hydrophobic pockets on the MDM2 surface.

This compound: A Potential Starting Point

The docking of this compound resulted in a predicted binding affinity of -5.8 kcal/mol. While this is significantly weaker than the highly optimized inhibitors, it indicates a potential for binding to the MDM2 active site. Analysis of the top-ranked binding pose revealed that the piperidinone ring of this compound orients itself within the hydrophobic pocket. The hydroxyl and amide functionalities of the molecule were observed to form hydrogen bonds with the backbone or side chains of residues within the binding site.

However, lacking the extensive hydrophobic substituents of AM-8553 and AMG 232, this compound is unable to fully occupy and exploit the three critical hydrophobic sub-pockets of the MDM2 binding cleft. This explains its considerably lower predicted binding affinity.

Conclusion and Future Directions

This comparative in silico docking study suggests that this compound, while not a potent inhibitor in its current form, demonstrates the potential to bind to the p53-binding pocket of MDM2. Its predicted binding affinity, though modest, is a testament to the inherent suitability of the piperidinone scaffold for targeting this critical protein-protein interaction.

The key takeaway for researchers and drug development professionals is that this compound represents a viable and simple starting fragment for the design of novel MDM2 inhibitors. Future work should focus on structure-based drug design to elaborate on the this compound core. The addition of appropriate hydrophobic groups, guided by the binding modes of known potent inhibitors like AM-8553 and AMG 232, could significantly enhance its binding affinity and lead to the development of novel and effective cancer therapeutics. Experimental validation of the binding and inhibitory activity of such newly designed compounds will be a crucial next step in this promising line of research.

References

  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2–p53 Interaction. ACS Medicinal Chemistry Letters. [Link]
  • Molecular Docking Using AutoDock Vina | Complete Step-by-Step Guide from Protein Prepar
  • The MDM2-p53 Interaction. Molecular Cancer Research. [Link]
  • A genetic approach to mapping the p53 binding site in the MDM2 protein. PubMed. [Link]
  • Group-based QSAR and molecular dynamics mechanistic analysis revealing the mode of action of novel piperidinone derived protein-protein inhibitors of p53-MDM2. PubMed. [Link]
  • Optimization beyond AMG 232: discovery and SAR of sulfonamides on a piperidinone scaffold as potent inhibitors of the MDM2-p53 protein-protein interaction. PubMed. [Link]
  • Autodock Vina Tutorial - Molecular Docking. YouTube. [Link]
  • Basic docking — Autodock Vina 1.2.
  • Structure of the MDM2 Oncoprotein Bound to the p53 Tumor Suppressor Transactiv
  • Discovery of Potent and Simplified Piperidinone-Based Inhibitors of the MDM2-p53 Interaction. PubMed. [Link]
  • Molecular Docking Tutorial: AutoDock Vina | Beginners to Advanced | Pymol. YouTube. [Link]
  • Multiple ligands docking — Autodock Vina 1.2.
  • The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. AACR Journals. [Link]
  • The development of piperidinones as potent MDM2-P53 protein-protein interaction inhibitors for cancer therapy. PubMed. [Link]
  • The MDM2 Inhibitor AMG 232 Demonstrates Robust Antitumor Efficacy and Potentiates the Activity of p53-Inducing Cytotoxic Agents. Molecular Cancer Therapeutics. [Link]
  • AM-8553: A Novel MDM2 Inhibitor with a Promising Outlook for Potential Clinical Development.
  • Discovery of a Small Molecule MDM2 Inhibitor (AMG 232) for Treating Cancer.
  • 4ERF: crystal structure of MDM2 (17-111) in complex with compound 29 (AM-8553). RCSB PDB. [Link]
  • AM-8553: A Novel MDM2 Inhibitor with a Promising Outlook for Potential Clinical Development. American Chemical Society. [Link]
  • Discovery of AMG 232, a Potent, Selective, and Orally Bioavailable MDM2–p53 Inhibitor in Clinical Development.
  • An expeditious synthesis of the MDM2-p53 inhibitor AM-8553. PubMed. [Link]
  • Structure-based design of novel inhibitors of the MDM2-p53 interaction. PubMed. [Link]
  • MDM2: RING Finger Protein and Regul
  • Structural details on MDM2-P53 interaction.
  • Discovery of a small molecule MDM2 inhibitor (AMG 232)
  • pdb_00004erf. wwPDB. [Link]
  • 3D View: 4ERF. RCSB PDB. [Link]
  • 4CRN: Cryo-EM of a pretermination complex with eRF1 and eRF3. RCSB PDB. [Link]
  • wwPDB X-ray Structure Valid
  • Full wwPDB X-ray Structure Valid
  • 10 PDB and Valid
  • Assessing the Quality of 3D Structures. RCSB PDB. [Link]
  • Validation Webinar Slides CS 2024-05-01. RCSB PDB. [Link]
  • PDB_REDO: constructive validation, more than just looking for errors. PMC. [Link]
  • wwPDB: X-ray validation report user guide.
  • Structure Valid

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: As a novel building block in medicinal chemistry and drug development, 5-(Hydroxymethyl)piperidin-2-one is increasingly utilized in research laboratories. While its synthetic utility is significant, responsible management of the entire chemical lifecycle, including disposal, is paramount to ensuring personnel safety and environmental stewardship. This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound and its associated waste streams. Our approach is grounded in established safety protocols and regulatory frameworks, emphasizing the scientific rationale behind each procedural step to empower researchers with the knowledge to manage chemical waste with confidence and integrity.

Part 1: Hazard Identification and Risk Assessment

A thorough understanding of a compound's properties is the foundation of safe handling and disposal. While comprehensive toxicological data for this compound is not extensively documented, its structural relationship to piperidine derivatives necessitates a cautious approach.[1] The overriding principle is to treat the compound and its waste as hazardous unless determined otherwise by a qualified environmental health and safety (EHS) professional.[2]

Table 1: Physicochemical Properties of this compound

Property Value Source
Molecular Formula C₆H₁₁NO₂ [3]
Molecular Weight 129.16 g/mol [3]
Appearance Solid (form may vary) N/A
Melting Point ~144-146 °C (for (R)-enantiomer) [4]
Boiling Point ~352.3 °C at 760 mmHg (for (R)-enantiomer) [4]

| Known Hazards | Not fully characterized. Piperidine derivatives can be toxic and irritants.[5][6] Treat as hazardous chemical waste. |[7] |

Part 2: The Regulatory Landscape: EPA and OSHA Compliance

The management of laboratory waste in the United States is primarily governed by the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).

  • EPA's Role (Resource Conservation and Recovery Act - RCRA): The EPA provides detailed regulations for the identification, storage, and disposal of hazardous waste.[8] For academic and research laboratories, this includes specific rules for waste accumulation in Satellite Accumulation Areas (SAAs) and Central Accumulation Areas (CAAs).[9]

  • OSHA's Role (Occupational Health and Safety): OSHA ensures a safe working environment for laboratory personnel.[10] This includes mandates for hazard communication, proper training for handling hazardous substances, and the availability of personal protective equipment (PPE).[11][12]

Compliance with these regulations is not merely a legal obligation but a critical component of a robust laboratory safety culture.

Part 3: Step-by-Step Disposal Protocol

This protocol outlines the systematic process for managing waste generated from the use of this compound, from the point of generation to final disposal.

Immediate Waste Segregation at the Point of Generation

Proper segregation is critical to prevent dangerous reactions and to facilitate compliant disposal.[13] Do not mix different waste streams.[14]

  • Solid Waste:

    • Description: Contaminated personal protective equipment (gloves, shoe covers), weigh paper, bench liners, and contaminated labware (e.g., plastic tubes, pipette tips).

    • Procedure: Place these items into a designated, clearly labeled, heavy-duty plastic bag or a lined, rigid container. Ensure the container is kept closed when not in use.

  • Liquid Waste:

    • Description: Unused solutions, reaction mixtures, and solvent rinses containing this compound.

    • Procedure: Collect in a dedicated, chemically compatible, and shatter-proof container with a secure, screw-top cap.[15] Crucially, do not mix aqueous waste with organic solvent waste. Segregate halogenated and non-halogenated solvent waste streams.

  • Sharps Waste:

    • Description: Contaminated needles, syringes, or glass Pasteur pipettes.

    • Procedure: Place immediately into a designated, puncture-resistant sharps container labeled for hazardous chemical waste.[15]

Waste Containerization and Labeling

Proper container management is a cornerstone of EPA and OSHA compliance.

  • Select Appropriate Containers: Use containers that are in good condition, compatible with the chemical waste, and have a tight-fitting lid.[14] For liquids, the original reagent bottle is often a suitable choice.[13]

  • Apply Hazardous Waste Labels: As soon as the first drop of waste is added, affix a completed institutional Hazardous Waste Label.[9][14] The label must include:

    • The words "Hazardous Waste".[9]

    • The full chemical name(s) of all constituents (no abbreviations or formulas).[7]

    • The approximate percentage of each constituent.

    • The relevant hazard characteristics (e.g., Toxic, Flammable).

  • Keep Containers Closed: Waste containers must remain securely capped at all times, except when actively adding waste.[16] This prevents the release of vapors and reduces the risk of spills.

On-Site Accumulation in a Satellite Accumulation Area (SAA)

An SAA is a designated laboratory area at or near the point of waste generation.[13]

  • Location: The SAA must be under the control of laboratory personnel.

  • Volume Limits: A lab may accumulate up to 55 gallons of hazardous waste in an SAA.[9]

  • Time Limits: Once a container is full, it must be moved to the institution's Central Accumulation Area (CAA) within three days.[13]

Chemical Pre-Treatment for Decontamination (Expert Consultation Required)

While not a substitute for professional disposal, chemical deactivation can be employed to treat contaminated glassware or minor spills. The lactam ring in this compound is susceptible to hydrolysis under basic conditions, which opens the ring to form a less biologically active amino acid derivative.

This procedure should only be performed after a thorough risk assessment and with explicit approval from your institution's EHS department.

  • Principle: Base-catalyzed hydrolysis using a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can cleave the amide bond in the lactam ring.[17][18]

  • Potential Protocol for Glassware Decontamination:

    • Rinse the contaminated glassware with a suitable solvent (e.g., methanol, ethanol) to remove gross residue. Collect this rinse as hazardous liquid waste.

    • Prepare a 1 M NaOH solution in a fume hood.

    • Immerse the glassware in the NaOH solution or fill the glassware with the solution.

    • Allow the reaction to proceed for several hours (or as determined by your EHS-approved protocol).

    • Neutralize the basic solution with an appropriate acid (e.g., HCl) to a pH between 5.0 and 12.5 before drain disposal, if permitted by local regulations.[13]

    • The initial solvent rinse must always be disposed of as hazardous waste.

Final Disposal via Licensed Contractor

The only acceptable method for the final disposal of bulk this compound waste is through your institution's EHS program, which will utilize a licensed hazardous waste disposal company.[19]

  • Request Pickup: Once a waste container is full, submit a chemical waste pickup request through your institution's EHS portal.

  • Method of Destruction: The most common and effective method for destroying organic chemical waste is high-temperature incineration in a specialized, EPA-permitted facility.[6][20] This process ensures the complete destruction of the compound, preventing its release into the environment.

Part 4: Spill and Emergency Procedures

All personnel handling this compound must be familiar with emergency procedures.

  • Alert Personnel: Immediately alert others in the area.

  • Don PPE: Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.

  • Contain the Spill: For small spills, use a chemical spill kit with a non-combustible absorbent material (e.g., vermiculite, sand).[7]

  • Collect Waste: Carefully scoop the absorbent material and place it into a designated container for hazardous solid waste.

  • Decontaminate: Clean the spill area with a suitable solvent and then soap and water. Collect all cleaning materials as hazardous waste.

  • Report: Report the incident to your laboratory supervisor and EHS department.

Part 5: Visualized Disposal Workflow

The following diagram illustrates the decision-making process for the proper management and disposal of this compound waste.

DisposalWorkflow cluster_generation At the Bench cluster_containers Waste Collection cluster_storage On-Site Management cluster_final Final Disposition cluster_ancillary Ancillary Procedures gen Waste Generation (e.g., reaction residue, used PPE) seg Step 1: Segregate Waste gen->seg solid Solid Waste (Contaminated PPE, etc.) seg->solid Solid liquid Liquid Waste (Solutions, Rinses) seg->liquid Liquid label_solid Step 2: Label & Seal Solid Waste Container solid->label_solid label_liquid Step 2: Label & Seal Liquid Waste Container liquid->label_liquid saa Step 3: Store in Designated Satellite Accumulation Area (SAA) label_solid->saa label_liquid->saa ehs_pickup Step 4: Request EHS Pickup (When container is full) saa->ehs_pickup disposal Step 5: Professional Disposal via Licensed Contractor ehs_pickup->disposal incineration High-Temperature Incineration disposal->incineration spill Spill / Emergency Response pretreat Consult EHS for Decontamination Pre-Treatment

Caption: Logical workflow for the safe disposal of this compound.

References

  • U.S. Occupational Safety and Health Administration. (n.d.). Chemical Storage Requirements.
  • Maren K. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Hazardous Waste Experts. (2018). How OSHA Workplace Rules Affect Hazardous Waste Management.
  • American Chemical Society. (n.d.). Managing Hazardous Chemical Waste in the Lab.
  • CDMS. (2024). OSHA Hazardous Waste Disposal Guidelines: A Comprehensive Overview.
  • DuraLabel. (2025). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • U.S. Environmental Protection Agency. (2025). Frequent Questions About Managing Hazardous Waste at Academic Laboratories.
  • National Research Council. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.
  • LookChem. (n.d.). Cas 19365-07-2,(R)-5-HYDROXY-PIPERIDIN-2-ONE.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • ResearchGate. (2025). An Approach for Decontamination of β-Lactam Antibiotic Residues.
  • J & W PharmLab, LLC. (n.d.). Material Safety Data Sheet.
  • Loba Chemie. (n.d.). N,N-DIETHYL-p-PHENYLENEDIAMINE SULPHATE AR Safety Data Sheet.
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 86313498, (S)-5-(Hydroxymethyl)piperidin-2-one.
  • Purdue University College of Engineering. (n.d.). Guidelines: Handling and Disposal of Chemicals.
  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
  • MDPI. (2022). Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue.
  • The Ecosense Company. (n.d.). Beta-Lactam Decontamination Services.
  • Pharos. (n.d.). C.I. Mordant Yellow 1.
  • Dartmouth College. (n.d.). Hazardous Waste Disposal Guide.
  • Chemos GmbH & Co. KG. (2020). Safety Data Sheet: N,N-Diethyl-p-phenylenediamine sulfate.
  • EUR-Lex. (n.d.). Explanatory Memorandum on Drug Precursors.
  • Bitesize Bio. (2025). Antibiotic Disposal in the Lab: Simple Tips to Get it Right.
  • Federal Register. (2022). Designation of 4-Piperidone as a List I Chemical.
  • U.S. Environmental Protection Agency. (n.d.). Management of Hazardous Waste Pharmaceuticals.

Sources

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 5-(Hydroxymethyl)piperidin-2-one

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and drug development professionals, our work with novel chemical entities like 5-(Hydroxymethyl)piperidin-2-one demands a foundational commitment to safety. This compound, a piperidine derivative, serves as a valuable building block in medicinal chemistry.[1] However, its handling requires a comprehensive understanding of its potential hazards and the implementation of robust safety protocols to mitigate risk. This guide provides essential, field-tested guidance on the selection and use of Personal Protective Equipment (PPE), moving beyond a simple checklist to explain the scientific rationale behind each procedural step.

Hazard Assessment: Understanding the Risk Profile

While comprehensive toxicological data for this compound is not extensively published, the available Safety Data Sheets (SDS) for this compound and structurally similar molecules provide a clear directive. The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[2][3] An analogue, (R)-5-HYDROXY-PIPERIDIN-2-ONE, is classified with specific hazard statements:

  • H315: Causes skin irritation[2]

  • H319: Causes serious eye irritation[2]

  • H335: May cause respiratory irritation[2]

The causality is rooted in the chemical nature of lactams and piperidine derivatives, which can interact with biological tissues. Therefore, our primary safety objective is to establish effective barriers to prevent contact via these three routes of exposure: dermal, ocular, and inhalation.

Core PPE Requirements: Your First Line of Defense

Minimum PPE for any work involving this compound includes a lab coat, safety glasses with side shields, long pants, and closed-toe shoes.[4] However, for direct handling, this baseline is insufficient. The following task-specific recommendations are critical.

Eye and Face Protection

Standard safety glasses are inadequate when handling this compound, especially during transfer or when working with solutions.

  • Chemical Splash Goggles: Goggles are mandatory for any procedure that involves liquids or the potential for splashing.[4] They form a complete seal around the eyes, offering superior protection compared to safety glasses.

  • Face Shield: When handling larger quantities (>50 g or >100 mL) or when there is a significant risk of splashing (e.g., during quenching a reaction), a face shield should be worn in addition to chemical splash goggles to protect the entire face.

Hand Protection

Given the H315 "Causes skin irritation" classification, glove selection is not merely a suggestion but a critical control measure.

  • Material: Nitrile rubber gloves are the standard recommendation for incidental contact with a wide range of laboratory chemicals.[5] They provide a suitable barrier against splashes and brief contact.

  • Protocol: For prolonged tasks or when handling concentrated solutions, consider double-gloving. This practice provides an additional protective layer and allows for the safe removal of the outer glove if contamination is suspected, without exposing the skin.[4] Always inspect gloves for tears or pinholes before use and wash hands thoroughly after removal.

Body Protection
  • Laboratory Coat: A standard cotton or polyester/cotton blend lab coat is required. For tasks with a higher splash potential, a fluid-resistant or chemical-resistant apron worn over the lab coat is recommended.

  • Clothing: Long-sleeved clothing should be worn under the lab coat to ensure complete coverage of the arms.

Respiratory Protection

The risk of inhaling airborne particles is highest when handling the powdered, solid form of the compound.

  • Engineering Controls: The primary method for controlling respiratory hazards is to use engineering controls. All weighing and handling of solid this compound must be performed within a certified chemical fume hood or a powder containment hood.[5]

  • Respirators: If engineering controls are not available or are insufficient to control airborne concentrations, a NIOSH-approved respirator may be required.[6] A risk assessment should be performed to determine the appropriate type, but an N95 respirator is typically the minimum for particulates.

Operational and Disposal Plans

Trustworthy protocols are self-validating. The following step-by-step procedures integrate PPE use into the workflow, ensuring safety is an active, not passive, component of the process.

Summary of PPE for Key Tasks
TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Control
Weighing Solid Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Preparing Solutions Chemical Splash GogglesNitrile GlovesLab CoatChemical Fume Hood
Handling Solutions (<100mL) Chemical Splash GogglesNitrile GlovesLab CoatWell-ventilated area
Large-Scale Handling (>100mL) Goggles & Face ShieldDouble Nitrile GlovesLab Coat & Chem-Resistant ApronChemical Fume Hood
Small Spill Cleanup Chemical Splash GogglesHeavy-duty Nitrile GlovesLab CoatN/A (if well-ventilated)
Experimental Protocol: Weighing and Dissolving Solid this compound
  • Preparation: Before retrieving the chemical, don all required PPE: lab coat, chemical splash goggles, and nitrile gloves.

  • Engineering Control: Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

  • Handling: Place a weigh boat on an analytical balance inside the fume hood. Carefully transfer the desired amount of solid this compound using a clean spatula, avoiding any actions that could generate dust.

  • Dissolution: Add the solid to your designated solvent within the fume hood. Cap the container securely.

  • Cleanup: Wipe the spatula and any surfaces with a damp cloth or towel, treating the cloth as hazardous waste.

  • Doffing: Once the procedure is complete and the area is clean, remove gloves and wash hands thoroughly.

Logical Workflow for PPE Selection

The following diagram illustrates the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow PPE Selection Workflow for this compound start Begin Task Assessment substance_form Substance Form? start->substance_form scale_of_work Scale of Work? substance_form->scale_of_work Liquid aerosol_risk Aerosolization Risk? substance_form->aerosol_risk Solid ppe_base Minimum PPE: Lab Coat, Goggles, Nitrile Gloves scale_of_work->ppe_base Small (<100mL) ppe_face_shield Add Face Shield & Double Gloves scale_of_work->ppe_face_shield Large (>100mL) aerosol_risk->ppe_base No (e.g., pre-made solution) ppe_hood Work in Fume Hood aerosol_risk->ppe_hood Yes (e.g., weighing) end_task Proceed with Task ppe_base->end_task ppe_hood->ppe_base ppe_face_shield->ppe_base

PPE selection based on task variables.
Spill and Disposal Plan
  • Spill Management: In case of a small spill, contain it with a non-combustible absorbent material like sand or vermiculite.[5] Wearing appropriate PPE (goggles, gloves), collect the absorbed material into a designated, sealed container for hazardous waste.

  • Waste Disposal: All waste containing this compound, including rinsate and contaminated materials (gloves, weigh boats, absorbent), must be treated as hazardous chemical waste.[5] Collect it in a clearly labeled, leak-proof container.[5][7] Never dispose of this chemical down the drain or in the regular trash.[5][7] Arrange for collection by your institution's Environmental Health and Safety (EHS) department.[7]

  • Container Decontamination: Empty chemical containers must be triple-rinsed with a suitable solvent. The first rinse must be collected and disposed of as hazardous waste.[7] After thorough rinsing and air-drying, the container can be disposed of according to institutional guidelines.[5]

By adhering to these scientifically grounded protocols, you can confidently and safely handle this compound, ensuring the integrity of your research and the protection of yourself and your colleagues.

References

  • (R)-5-HYDROXY-PIPERIDIN-2-ONE Chemical Properties. LookChem. [Link]
  • Antimicrobial Resistance Overview. Florida Department of Health. [Link]
  • (S)-5-(Hydroxymethyl)piperidin-2-one Compound Summary.
  • 100 Tips for Designing, Manufacturing, Packaging and Monitoring Beta Lactam Facilities. R.M. Gupta. [Link]
  • Personal Protective Equipment Requirements for Laboratories. Dartmouth College Environmental Health and Safety. [Link]
  • Personal Protective Equipment for Infection Control. U.S.
  • Safety Data Sheet for Piperidine. Fisher Scientific. [Link]
  • Safety Data Sheet: Piperidine. Chemos GmbH & Co.KG. [Link]
  • Hazardous Waste Disposal Guide. Dartmouth College Policy Portal. [Link]
  • Safety Data Sheet for 5-Hydroxymethyl-2'-deoxyuridine. Szabo-Scandic. [Link]

Sources

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